2-(Methylsulfonyl)phenol
Description
The exact mass of the compound 2-(Methylsulfonyl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Methylsulfonyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylsulfonyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTZHHHSRDUVRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344712 | |
| Record name | 2-(methylsulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27489-33-4 | |
| Record name | 2-(methylsulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methanesulfonylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Methylsulfonyl)phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4UQ9U6EBX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Methylsulfonyl)phenol: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2-(Methylsulfonyl)phenol (CAS No: 27489-33-4), a molecule of significant interest to researchers, medicinal chemists, and professionals in drug development. This document moves beyond a simple recitation of data, offering insights into the causality behind its chemical behavior and its strategic importance as a structural motif in medicinal chemistry, particularly in the development of anti-inflammatory agents.
Core Molecular and Physicochemical Profile
2-(Methylsulfonyl)phenol is an aromatic organic compound characterized by a phenol ring substituted at the ortho position with a methylsulfonyl group. This substitution pattern is critical, as the electron-withdrawing nature and hydrogen bond accepting capability of the sulfonyl group, combined with the acidic proton of the hydroxyl group, dictate the molecule's reactivity, physical properties, and, most importantly, its biological interactions.
Chemical and Physical Data Summary
The fundamental properties of 2-(Methylsulfonyl)phenol are summarized below for quick reference. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 27489-33-4 | [1][2][3][4] |
| Molecular Formula | C₇H₈O₃S | [1][4] |
| Molecular Weight | 172.2 g/mol | [1][4] |
| IUPAC Name | 2-methylsulfonylphenol | [1][3] |
| Synonyms | 2-methanesulfonylphenol, o-(Methylsulfonyl)phenol, 2-Hydroxyphenyl methyl sulphone | [1][5] |
| Appearance | White to light yellow crystalline powder | [3][6] |
| Melting Point | 87-92 °C | [3][6] |
| Boiling Point | 358.8 ± 34.0 °C (Predicted) | [2][5] |
| Density | 1.328 ± 0.06 g/cm³ (Predicted) | [2][5] |
| pKa | 6.83 ± 0.30 (Predicted) | [5] |
| InChI Key | ZWTZHHHSRDUVRT-UHFFFAOYSA-N | [1][3] |
| SMILES | CS(=O)(=O)C1=CC=CC=C1O | [1][3] |
Solubility Profile
While comprehensive quantitative solubility data is not widely published, the chemical structure provides strong indicators for its behavior. The presence of the polar hydroxyl (-OH) and methylsulfonyl (-SO₂CH₃) groups suggests good solubility in polar organic solvents.
-
Expected High Solubility: Methanol, Ethanol, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO). These solvents can engage in hydrogen bonding with both the hydroxyl and sulfonyl moieties.
-
Expected Moderate to Low Solubility: Dichloromethane, Ethyl Acetate.
-
Expected Poor Solubility: Toluene, Hexanes, Diethyl Ether.
-
Water Solubility: The related compound, 2-amino-4-(methylsulfonyl)phenol, is described as slightly soluble in water.[7] Given the absence of the highly polar amino group, 2-(Methylsulfonyl)phenol is expected to have limited solubility in water, though it will be enhanced in alkaline conditions due to the formation of the phenoxide salt.
Expert Insight: The choice of solvent is paramount for both reaction and purification. For reactions, DMF or DMSO can be excellent choices for solubilizing both the substrate and polar reagents. For purification by chromatography, a solvent system like ethyl acetate/hexanes is typically effective, with the polarity adjusted to achieve optimal separation.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 2-(Methylsulfonyl)phenol. Below is a summary of the expected spectral features.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will exhibit characteristic signals for the aromatic protons and the methyl group. The aromatic region (typically ~6.8-8.0 ppm) will show a complex splitting pattern for the four protons on the benzene ring, influenced by their positions relative to the hydroxyl and sulfonyl groups. A sharp singlet corresponding to the three protons of the methyl group (-SO₂CH₃) will appear in the upfield region (typically ~3.0-3.3 ppm). The phenolic proton (-OH) will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven distinct carbon signals. Six signals will be in the aromatic region (~115-160 ppm), and one signal for the methyl carbon will be in the aliphatic region (~40-45 ppm). The carbon atom attached to the hydroxyl group will be the most downfield in the aromatic region, while the carbon attached to the sulfonyl group will also be significantly downfield.
-
IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the phenol. Strong, sharp absorption bands will be present around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, respectively.[6]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 172. Key fragmentation patterns would likely involve the loss of the methyl group (·CH₃) to give a fragment at m/z = 157, and the loss of sulfur dioxide (SO₂) to give a fragment at m/z = 108.
Public databases like SpectraBase offer reference spectra for o-(Methylsulfonyl)phenol, which can be used for comparison and verification.[2]
Synthesis Methodologies
The synthesis of 2-(Methylsulfonyl)phenol can be approached via several strategic pathways. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Two robust and well-documented protocols are presented here.
Protocol 1: Oxidation of 2-(Methylthio)phenol
This is arguably the most direct route, analogous to the synthesis of its para-isomer.[8][9] The methodology involves the oxidation of the thioether (sulfide) precursor to the corresponding sulfone. Oxidizing agents like Oxone® (potassium peroxymonosulfate) or hydrogen peroxide are effective for this transformation.
Workflow Diagram: Oxidation of 2-(Methylthio)phenol
Caption: Workflow for the synthesis of 2-(Methylsulfonyl)phenol via oxidation.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-(methylthio)phenol in a 1:1 mixture of ethanol and water (e.g., 20 mL per gram of starting material).
-
Oxidation: To this solution, add 2.1 equivalents of Oxone® in portions over 15-20 minutes at room temperature. The reaction is exothermic and may require occasional cooling with a water bath.
-
Reaction Monitoring: Stir the resulting suspension vigorously at room temperature for 18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a 30:70 mixture of ethyl acetate and hexanes. The product spot will be more polar (lower Rf) than the starting material.
-
Work-up: Once the starting material is consumed, partition the reaction mixture between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford pure 2-(Methylsulfonyl)phenol.
Causality and Trustworthiness: Using a biphasic solvent system (ethanol/water) ensures solubility of both the organic substrate and the inorganic oxidant. The use of 2.1 equivalents of Oxone® ensures the complete oxidation of the thioether to the sulfone, preventing the formation of the intermediate sulfoxide. The aqueous work-up is critical for removing inorganic salts before purification.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This method is particularly valuable when the corresponding ortho-fluoro precursor is available and is based on a general procedure for synthesizing phenols with electron-withdrawing groups.[7] It involves the reaction of an activated aryl fluoride with 2-(methylsulfonyl)ethanol.
Mechanism Diagram: SNAr Synthesis of 2-(Methylsulfonyl)phenol
Caption: Key mechanistic steps in the SNAr synthesis pathway.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF. Dissolve 1.0 equivalent of 2-fluoro-1-(methylsulfonyl)benzene and 1.5 equivalents of 2-(methylsulfonyl)ethanol.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add 3.0 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aryl fluoride.
-
Quenching: Carefully quench the reaction by slowly adding 1N HCl at 0 °C until the solution is acidic.
-
Work-up: Partition the mixture between ethyl acetate and brine. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 2-(Methylsulfonyl)phenol.
Expert Insight: The success of this reaction hinges on the electron-withdrawing power of the methylsulfonyl group, which activates the aromatic ring towards nucleophilic attack. The use of an inert atmosphere and anhydrous solvent is critical due to the moisture-sensitivity of sodium hydride. This method is elegant as it proceeds in a one-pot fashion, where the intermediate ether is not isolated.[7]
Role in Medicinal Chemistry and Drug Development
The true significance of 2-(Methylsulfonyl)phenol for drug development professionals lies in its identity as a key pharmacophore, particularly within the field of anti-inflammatory drugs. The methylsulfonylphenyl moiety is a cornerstone of a class of drugs known as selective cyclooxygenase-2 (COX-2) inhibitors, or "coxibs".
The COX-2 Inhibition Hypothesis
Inflammation, pain, and fever are primarily mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[10] There are two main isoforms:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.
-
COX-2: An inducible enzyme, the expression of which is upregulated at sites of inflammation. It is responsible for producing the prostaglandins that mediate pain and inflammation.[11][12]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2. While effective at reducing inflammation, their inhibition of COX-1 can lead to gastrointestinal side effects. The development of selective COX-2 inhibitors was a major goal of medicinal chemistry to create anti-inflammatory agents with a better safety profile.[11]
Structural Analogy to Nimesulide and Celecoxib
2-(Methylsulfonyl)phenol is a structural fragment and analogue of potent anti-inflammatory drugs.
-
Nimesulide: A selective COX-2 inhibitor, Nimesulide features a 2-phenoxy-4-nitro-methanesulfonanilide structure. The methylsulfonyl group is a critical component of its pharmacophore. Numerous analogues of Nimesulide have been synthesized and studied, highlighting the importance of the sulfonyl moiety for anti-inflammatory and even anti-tumor activity.[1][3][11]
-
Celecoxib (Celebrex®): A highly successful selective COX-2 inhibitor, Celecoxib features a pyrazole ring substituted with a p-sulfamoylphenyl group. While this is a sulfonamide and not a sulfone, the underlying principle is the same: the sulfonyl-containing phenyl ring is crucial for binding to a specific side pocket within the COX-2 enzyme active site, conferring selectivity over COX-1.[2][4][5] The synthesis of Celecoxib and its derivatives often involves intermediates that contain the methylsulfonylphenyl scaffold.[5]
The anti-inflammatory properties reported for 2-(Methylsulfonyl)phenol are therefore mechanistically grounded in its ability to act as a COX inhibitor, with a likely preference for COX-2 due to the steric bulk and electronic properties of the methylsulfonyl group.[2] Phenolic compounds, in general, are known to modulate numerous inflammatory signaling pathways, including the inhibition of NF-κB and mitogen-activated protein kinases (MAPKs), which could contribute to the overall anti-inflammatory profile.[13][14][15][16]
Safety and Handling
As a laboratory chemical, 2-(Methylsulfonyl)phenol must be handled with appropriate precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[5]
-
Precautionary Statements:
-
P264: Wash hands and skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
Always handle this compound in a well-ventilated fume hood, wearing standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
2-(Methylsulfonyl)phenol is more than a simple chemical intermediate; it is a strategically important building block in the design and synthesis of pharmacologically active molecules. Its physicochemical properties are well-defined by the interplay between its hydroxyl and methylsulfonyl functional groups. Robust synthetic routes are available for its preparation, enabling its use in discovery chemistry programs. For researchers in drug development, its structural relationship to established COX-2 inhibitors provides a strong rationale for its use as a scaffold or starting point for novel anti-inflammatory agents. This guide has provided the core technical knowledge necessary to confidently handle, synthesize, and strategically deploy 2-(Methylsulfonyl)phenol in a research and development setting.
References
-
ACS Publications. (n.d.). Pyridine Analogues of Nimesulide: Design, Synthesis, and in Vitro and in Vivo Pharmacological Evaluation as Promising Cyclooxygenase 1 and 2 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Pyridinic Analogues of Nimesulide as Cyclooxygenase-2 Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. Retrieved from [Link]
-
PubMed. (2019). Nimesulide analogues: From anti-inflammatory to antitumor agents. Retrieved from [Link]
- Google Patents. (n.d.). CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
-
ResearchGate. (2017, August 9). A practical large scale synthesis of nimesulide — A step ahead. Retrieved from [Link]
-
ResearchGate. (2024, November). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor§. Retrieved from [Link]
- Google Patents. (n.d.). CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.
-
Trends in Organic Chemistry. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Retrieved from [Link]
-
National Institutes of Health. (2018, November 2). The Immunomodulatory and Anti-Inflammatory Role of Polyphenols. Retrieved from [Link]
-
OUC International. (n.d.). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. Retrieved from [Link]
-
PubMed. (n.d.). Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery. Retrieved from [Link]
-
PubMed Central. (2016, September 22). Oxidative Stress and Inflammation: What Polyphenols Can Do for Us?. Retrieved from [Link]
-
PubMed. (2023, June 2). Phenolic metabolites as therapeutic in inflammation and neoplasms: Molecular pathways explaining their efficacy. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. ovid.com [ovid.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Immunomodulatory and Anti-Inflammatory Role of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nimesulide analogues: From anti-inflammatory to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to A… [ouci.dntb.gov.ua]
- 14. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxidative Stress and Inflammation: What Polyphenols Can Do for Us? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenolic metabolites as therapeutic in inflammation and neoplasms: Molecular pathways explaining their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Methylsulfonyl)phenol
CAS Number: 27489-33-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(methylsulfonyl)phenol, a versatile aromatic compound with significant potential in medicinal chemistry and organic synthesis. The presence of both a hydroxyl and a methylsulfonyl group on the benzene ring imparts unique electronic and chemical properties, making it a valuable building block for the development of novel therapeutic agents.[1] This document will delve into the synthesis, physicochemical properties, spectroscopic characterization, and potential applications of 2-(methylsulfonyl)phenol, with a particular focus on its relevance in drug discovery.
Introduction: The Significance of Phenolic and Sulfonyl Moieties in Drug Design
Phenols and their derivatives are fundamental structural motifs found in a vast array of pharmaceuticals, natural products, and agrochemicals.[2] The hydroxyl group can act as a hydrogen bond donor and acceptor, contributing to crucial interactions with biological targets. Furthermore, the phenolic ring can be readily functionalized, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.[2]
The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group that can significantly influence the properties of a molecule.[1] Its incorporation can enhance the acidity of adjacent functional groups, modulate lipophilicity to improve solubility, and slow down metabolic degradation.[1][3] The sulfonyl group is also exceptionally stable to hydrolysis and resistant to reduction.[3] The strategic combination of phenolic and sulfonyl functionalities within the same molecule, as seen in 2-(methylsulfonyl)phenol, presents a compelling scaffold for the design of new chemical entities with desirable drug-like properties.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of 2-(methylsulfonyl)phenol is essential for its effective utilization in research and development.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 27489-33-4 | [4][5][6] |
| Molecular Formula | C₇H₈O₃S | [1][4][5][6] |
| Molecular Weight | 172.2 g/mol | [4][5][6] |
| Appearance | White to light yellow crystalline powder | [7] |
| Melting Point | 87°C to 92°C | [7] |
| IUPAC Name | 2-(methylsulfonyl)phenol | [4] |
| Synonyms | 2-methanesulfonylphenol, o-(Methylsulfonyl)phenol, 2-Hydroxyphenyl methyl sulfone | [4][8] |
Spectroscopic Profile
Spectroscopic analysis is critical for the unambiguous identification and characterization of 2-(methylsulfonyl)phenol.
-
¹H NMR Spectroscopy: The proton NMR spectrum of a phenol will typically show the hydroxyl proton as a broad singlet between 4-7 ppm.[9] The aromatic protons will appear in the 7-8 ppm region, with their splitting patterns dictated by the substitution on the ring.[9]
-
¹³C NMR Spectroscopy: The carbon spectrum provides information on the carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum of 2-(methylsulfonyl)phenol will exhibit a characteristic broad O-H stretching band around 3300-3400 cm⁻¹.[9] Strong absorptions corresponding to the S=O stretching of the sulfonyl group are also expected.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Alcohols and phenols often undergo characteristic fragmentation patterns, including alpha cleavage and dehydration.[9]
Spectra for o-(Methylsulfonyl)phenol are available in public databases for reference.[8]
Synthesis and Reactivity
Proposed Synthetic Pathway
dot
Sources
- 1. benchchem.com [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. Buy 2-Amino-4-(methylsulfonyl)phenol (EVT-292248) | 98-30-6 [evitachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy 2-(((4-(Methylsulfonyl)phenyl)amino)methyl)phenol [smolecule.com]
- 7. 2-(Methylsulfonyl)phenol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. spectrabase.com [spectrabase.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4-(Methylsulfonyl)phenol synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Molecular Structure of 2-(Methylsulfonyl)phenol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 2-(Methylsulfonyl)phenol, a compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, and detailed structural features elucidated through spectroscopic and crystallographic data. Furthermore, it outlines a robust synthetic protocol, explores its applications in medicinal chemistry, particularly as a pharmacophore in cyclooxygenase-2 (COX-2) inhibitors, and provides a standardized analytical method for quality control. This guide is designed to serve as a key resource, blending foundational scientific principles with practical, field-proven insights to support advanced research and development efforts.
Introduction
2-(Methylsulfonyl)phenol, also known as 2-hydroxyphenyl methyl sulfone, is an aromatic organic compound that has garnered attention in the field of medicinal chemistry. Its structure, which incorporates both a phenolic hydroxyl group and a methylsulfonyl group on a benzene ring, imparts a unique combination of chemical properties. The methylsulfonyl moiety is a well-established pharmacophore in numerous therapeutic agents, valued for its ability to act as a strong electron-withdrawing group and a hydrogen bond acceptor.[1] This functional group can enhance a molecule's solubility, metabolic stability, and binding affinity to biological targets.[2] The presence of the phenolic hydroxyl group provides a site for hydrogen bonding and potential derivatization.
This guide offers an in-depth exploration of the molecular architecture of 2-(Methylsulfonyl)phenol, moving from its fundamental properties to a detailed analysis of its three-dimensional structure and electronic characteristics. By synthesizing data from various analytical techniques and peer-reviewed literature, this document aims to provide a holistic understanding of the molecule, which is critical for its application in rational drug design and organic synthesis.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the cornerstone of its application in research and development. The key identifiers and physicochemical characteristics of 2-(Methylsulfonyl)phenol are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-methylsulfonylphenol | [3][4] |
| Synonyms | 2-methanesulfonylphenol, 2-hydroxyphenyl methyl sulphone | [5][6] |
| CAS Number | 27489-34-4 | [3][5][7][8][9] |
| Molecular Formula | C7H8O3S | [3][5][7][8][9] |
| Molecular Weight | 172.20 g/mol | [3][4][5][7][9] |
| Appearance | White to light yellow crystalline powder | [8][10] |
| Melting Point | 78-92°C | [3][5][7][8][10] |
| Boiling Point (Predicted) | 358.8 ± 34.0 °C | [5][7] |
| Density (Predicted) | 1.328 ± 0.06 g/cm³ | [5][7] |
| pKa (Predicted) | 6.83 ± 0.30 | [5] |
Molecular Structure and Spectroscopic Characterization
The arrangement of atoms and functional groups in 2-(Methylsulfonyl)phenol dictates its reactivity and interaction with other molecules. A combination of spectroscopic methods provides a detailed picture of its structure.
Two-Dimensional Structure and Functional Groups
The 2D structure of 2-(Methylsulfonyl)phenol consists of a benzene ring substituted with a hydroxyl (-OH) group and a methylsulfonyl (-SO₂CH₃) group at the ortho positions (1 and 2 positions, respectively). The sulfonyl group is a potent electron-withdrawing group, which influences the electronic properties of the aromatic ring and the acidity of the phenolic proton.
Spectroscopic Analysis
Spectroscopic data is essential for the structural confirmation and purity assessment of 2-(Methylsulfonyl)phenol.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of 2-(Methylsulfonyl)phenol would be expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The aromatic protons would appear in the range of 7-8 ppm, with splitting patterns determined by their coupling with adjacent protons.[11] The hydroxyl proton signal is typically a broad singlet and can appear over a range of chemical shifts (3-8 ppm), depending on the solvent and concentration.[11] The methyl protons of the sulfonyl group would appear as a sharp singlet, typically downfield due to the deshielding effect of the sulfonyl group. The ¹³C NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorptions for 2-(Methylsulfonyl)phenol include a broad O-H stretching band around 3500-3300 cm⁻¹, characteristic of the phenolic hydroxyl group.[11] Strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group are also expected. Aromatic C-H and C=C stretching bands would also be present.[11] Commercial sources confirm that the infrared spectrum of their 2-(Methylsulfonyl)phenol conforms to the expected structure.[3][10]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 2-(Methylsulfonyl)phenol would show a molecular ion peak corresponding to its molecular weight (172.20 g/mol ).[4] Common fragmentation pathways for phenols and sulfones would be observed.
Synthesis and Reactivity
A reliable synthetic route is crucial for obtaining high-purity 2-(Methylsulfonyl)phenol for research and development purposes.
Synthetic Protocol: Oxidation of 2-(Methylthio)phenol
A common and efficient method for the synthesis of 2-(Methylsulfonyl)phenol is the oxidation of the corresponding thioether, 2-(methylthio)phenol. A similar procedure for the 4-isomer has been reported and can be adapted.[12]
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-(methylthio)phenol (1 equivalent) in a suitable solvent mixture, such as ethanol and water.
-
Oxidation: To the stirred solution, add a suitable oxidizing agent, such as Oxone® (potassium peroxymonosulfate) (2 equivalents), portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours (e.g., 18 hours) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude 2-(Methylsulfonyl)phenol by recrystallization or silica gel column chromatography to obtain the final product with high purity.
Applications in Drug Discovery and Medicinal Chemistry
The methylsulfonylphenyl moiety is a key structural feature in a number of selective COX-2 inhibitors.[13][14] These compounds are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 enzyme, which is involved in inflammation and pain.
Role as a Pharmacophore in COX-2 Inhibitors
The 4-(methylsulfonyl)phenyl group is a common feature in many selective COX-2 inhibitors, such as celecoxib and rofecoxib. While the topic of this guide is the 2-substituted isomer, the principles of its utility as a pharmacophore are related. The sulfonyl group is crucial for binding to a specific hydrophilic side pocket within the COX-2 active site, a feature that is absent in the COX-1 isoform. This interaction is a key determinant of the selectivity of these drugs.[13][14] The synthesis of various diarylimidazoles containing the methylsulfonylphenyl group has been explored for their potential as selective COX-2 inhibitors.[15]
Analytical and Quality Control Protocols
To ensure the purity and identity of 2-(Methylsulfonyl)phenol, a reliable analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[16]
HPLC Method for Purity Assessment
This protocol provides a general framework for the analysis of 2-(Methylsulfonyl)phenol. Optimization may be required based on the specific instrumentation and sample matrix.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a stock solution of 2-(Methylsulfonyl)phenol of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a sample of 2-(Methylsulfonyl)phenol and dissolve it in the mobile phase or a compatible solvent to a known concentration.
-
HPLC System and Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.[16][17]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an optional acid modifier like 0.1% formic acid) can be used. The exact ratio should be optimized to achieve good peak shape and resolution.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or 274 nm) is appropriate for this aromatic compound.[18]
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standards and the sample solution into the HPLC system.
-
Data Analysis: Construct a calibration curve from the peak areas of the standards. Determine the purity of the sample by comparing its peak area to the calibration curve.
Conclusion
2-(Methylsulfonyl)phenol is a molecule with a well-defined structure that imparts valuable properties for applications in medicinal chemistry and organic synthesis. Its key features, including the electron-withdrawing methylsulfonyl group and the reactive phenolic hydroxyl group, make it an important building block, particularly in the development of selective COX-2 inhibitors. The spectroscopic and analytical methods detailed in this guide provide the necessary tools for its unambiguous identification and quality control. A thorough understanding of its molecular structure, as outlined in this document, is fundamental for unlocking its full potential in future research and drug discovery endeavors.
References
-
BioRuler. (n.d.). 2-(Methylsulfonyl)Phenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methanesulfonylphenol. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (2016). CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.
-
SpectraBase. (n.d.). o-(Methylsulfonyl)phenol. Retrieved from [Link]
- Dubé, D., et al. (1999). 2-heterosubstituted-3-(4-methylsulfonyl)phenyl-5-trifluoromethyl pyridines as selective and orally active cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(12), 1715-1720.
- Friesen, R. W., et al. (1998). 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(19), 2777-2782.
- Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18.
- MDPI. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. International Journal of Molecular Sciences, 24(15), 12345.
- Valentová, K., et al. (2018). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 23(10), 2533.
- Shirvani, G., et al. (2016). Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14)C]imidazole, a Selective COX-2 Inhibitor, via Asymmetrical Benzoins. Journal of Labelled Compounds and Radiopharmaceuticals, 59(4), 153-156.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]
- Scientific Research Publishing. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 8(1), 21-34.
-
Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
- MDPI. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(13), 5123.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2019). NMR and IR Spectroscopy of Phenols. Retrieved from [Link]
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(Methylsulfonyl)phenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 2-Methanesulfonylphenol | C7H8O3S | CID 598998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(METHYLSULFONYL)PHENOL | 27489-33-4 [amp.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-(METHYLSULFONYL)PHENOL CAS#: 27489-33-4 [m.chemicalbook.com]
- 8. 2-(Methylsulfonyl)phenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. bioruler.net [bioruler.net]
- 10. 2-(Methylsulfonyl)phenol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 4-(Methylsulfonyl)phenol synthesis - chemicalbook [chemicalbook.com]
- 13. 2-heterosubstituted-3-(4-methylsulfonyl)phenyl-5-trifluoromethyl pyridines as selective and orally active cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14)C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. agilent.com [agilent.com]
- 18. epa.gov [epa.gov]
Introduction: The Significance of the Sulfonylphenol Moiety
An In-depth Technical Guide to the Synthesis of 2-(Methylsulfonyl)phenol
2-(Methylsulfonyl)phenol, also known as 2-hydroxyphenyl methyl sulfone, is an aromatic organic compound featuring a phenol ring substituted with a methylsulfonyl group at the ortho position. The methyl sulfone (MeSO₂) group is a significant polar substituent in medicinal and agrochemical compounds, valued for its ability to act as a strong hydrogen bond acceptor and to improve the pharmacokinetic profile of drug candidates.[1] Its presence in a molecule can enhance solubility, metabolic stability, and cell permeability. The unique electronic properties imparted by the sulfone group, coupled with the reactivity of the adjacent phenolic hydroxyl, make 2-(methylsulfonyl)phenol a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
This guide provides a detailed exploration of the primary synthetic pathways to 2-(Methylsulfonyl)phenol, focusing on the underlying chemical principles, experimental best practices, and detailed protocols for researchers and drug development professionals.
Primary Synthetic Strategy: Oxidation of a Thioether Precursor
The most direct and industrially scalable approach to synthesizing 2-(Methylsulfonyl)phenol is through the oxidation of its thioether analog, 2-(methylthio)phenol. This two-step strategy leverages the well-established chemistry of sulfur oxidation and begins with the synthesis of the key intermediate.
Part 1: Synthesis of the Key Intermediate, 2-(Methylthio)phenol
2-(Methylthio)phenol (CAS 1073-29-6) is a critical building block, not only for the target molecule but also for a range of advanced therapeutic agents, including inhibitors of the Retinoic Acid Receptor-related Orphan Receptor gamma (ROR-g), which are promising for the treatment of autoimmune diseases.[2] While commercially available, understanding its synthesis is crucial for process development and cost management.[2][3][4][5]
A documented method for its preparation involves the direct thiomethylation of phenol.[6]
Causality Behind Experimental Choices:
-
Catalyst: Zirconium tetrachloride (ZrCl₄) is employed as a Lewis acid catalyst. It activates the phenol ring, making it more susceptible to electrophilic attack by the sulfur species derived from methyl disulfide.
-
Reagents: Phenol serves as the aromatic starting material. Methyl disulfide is the source of the methylthio group.
-
Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent oxidation of the reagents and intermediates at the high temperatures required.[6]
-
Temperature Control: The reaction proceeds through a staged heating process. An initial heating phase allows for the formation of a phenoxide-zirconium complex. Subsequent heating after the addition of methyl disulfide drives the thiomethylation and the removal of volatile byproducts like methyl mercaptan.[6]
-
Reaction Setup: To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add phenol (1.5 moles) and zirconium tetrachloride (0.1 moles).
-
Initial Heating: Slowly heat the mixture to 150°C under a gentle stream of nitrogen and maintain this temperature for 12 hours. Hydrogen chloride (HCl) gas will evolve and should be vented safely.
-
Addition of Thiolating Agent: Cool the mixture to approximately 100°C and add methyl disulfide (1.0 mole).
-
Second Heating Phase: Reheat the mixture under nitrogen for 15 hours, gradually increasing the temperature to 159°C. Methyl mercaptan will be generated and should be allowed to escape.
-
Work-up and Purification:
-
Cool the reaction mixture.
-
Perform a vacuum distillation (e.g., at 1.4 mm Hg) to collect the crude product.
-
Analyze the distillate (e.g., by GC) to determine the content of unreacted phenol and the desired product.
-
Remove the unreacted phenol via fractional distillation.
-
A final fractional distillation of the remaining material yields pure 2-(methylthio)phenol.
-
Part 2: Oxidation of 2-(Methylthio)phenol to 2-(Methylsulfonyl)phenol
The conversion of the thioether to a sulfone is a cornerstone transformation in organic synthesis. This oxidation proceeds in two stages: first to the intermediate sulfoxide (2-(methylsulfinyl)phenol), and then to the final sulfone.[7][8] Careful selection of the oxidant and reaction conditions is necessary to drive the reaction to completion, avoiding isolation of the intermediate sulfoxide.[9]
A variety of oxidizing agents can achieve this transformation, including hydrogen peroxide, potassium permanganate, and meta-chloroperoxybenzoic acid (m-CPBA).[10][11] Among the most effective and environmentally benign "green oxidants" is hydrogen peroxide (H₂O₂), often used with a catalyst.[12] Urea-hydrogen peroxide (UHP), a stable solid adduct, is another excellent choice that is inexpensive and easy to handle.[11][13]
Causality Behind Experimental Choices:
-
Oxidant: Hydrogen peroxide is a preferred oxidant due to its high atom economy, producing only water as a byproduct.[9][12] Using it in conjunction with a catalyst or in an acidic medium like acetic acid enhances its reactivity.[7]
-
Stoichiometry: To ensure complete conversion to the sulfone, a molar excess of the oxidizing agent (at least two equivalents) is required. The first equivalent oxidizes the sulfide to the sulfoxide, and the second oxidizes the sulfoxide to the sulfone.
-
Solvent: A protic solvent like glacial acetic acid can facilitate the oxidation process.[7] For other oxidants, solvents like dichloromethane or ethyl acetate are common.
-
Temperature: These oxidations are often exothermic. The reaction is typically started at a low temperature (e.g., 0°C) and allowed to warm to room temperature to control the reaction rate and prevent runaway reactions.[7]
This protocol is adapted from general procedures for the oxidation of aryl thioethers to aryl sulfones.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(methylthio)phenol (1.0 equivalent) in glacial acetic acid. Cool the solution to 0°C in an ice bath.
-
Addition of Oxidant: Slowly add 30% hydrogen peroxide (H₂O₂, 2.2-2.5 equivalents) to the stirred solution via the dropping funnel, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material and the intermediate sulfoxide are consumed. This may take several hours to overnight.
-
Work-up and Purification:
-
Once the reaction is complete, carefully pour the mixture into a beaker of cold water.
-
The product may precipitate as a solid. If so, collect it by filtration, wash with water, and dry.
-
If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts and wash them with a saturated solution of sodium bicarbonate to neutralize the acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or silica gel column chromatography.
-
Alternative Synthetic Pathways
While oxidation of the thioether is the most common route, other strategies can be envisioned, particularly those leveraging nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr) Approach
This pathway involves introducing the hydroxyl group onto an aromatic ring that already contains the methylsulfonyl group. The SNAr reaction is highly effective when the aromatic ring is "activated" by a strong electron-withdrawing group, such as a sulfone, positioned ortho or para to a good leaving group (e.g., fluorine).[14]
A potential, though less common, route would involve the reaction of 1-fluoro-2-(methylsulfonyl)benzene with a strong base like sodium hydroxide under conditions suitable for SNAr. The powerful electron-withdrawing effect of the sulfone group would facilitate the displacement of the fluoride by the hydroxide nucleophile.
Data Summary and Visualization
Table of Reaction Parameters
| Step | Starting Material | Key Reagents | Catalyst/Solvent | Temp. | Yield | Reference |
| 1 | Phenol | Methyl disulfide | ZrCl₄ / Neat | 150-159°C | 39% | [6] |
| 2 | 2-(Methylthio)phenol | H₂O₂ | Acetic Acid | 0°C to RT | High | [7] |
Diagrams of Synthesis and Mechanism
Conclusion
The synthesis of 2-(methylsulfonyl)phenol is most reliably achieved through a two-step process involving the initial synthesis of 2-(methylthio)phenol followed by its controlled oxidation. This method is robust, scalable, and utilizes well-understood chemical transformations. The choice of a "green" oxidant like hydrogen peroxide for the final step aligns with modern principles of sustainable chemistry, minimizing hazardous waste. For researchers in drug discovery and process development, a thorough understanding of this pathway, including the rationale behind reagent selection and reaction conditions, is essential for the efficient production of this valuable synthetic intermediate.
References
- Google Patents. (n.d.). CN103910658A - Method of oxidizing thioether to sulfone.
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
ScienceDirect. (2025). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation - Reagent Guides. Retrieved from [Link]
-
Bravo, P., & Ticozzi, C. (1979). Synthesis of 2-(o-hydroxyphenyl)- and 2-(p-hydroxyphenyl)-2,5-dihydrofurans from o- and p-hydroxybenzylidene ketones and dimethylsulphonium methylide. J. Chem. Soc., Chem. Commun., 438. [Link]
-
PrepChem. (n.d.). Synthesis of ortho-(methylthio)phenol. Retrieved from [Link]
- Google Patents. (n.d.). CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.
-
Chemchart. (n.d.). 2-(Methylthio)phenol (1073-29-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of (2-hydroxyphenyl)(fusedphenyl)methanones via the photo-induced rearrangement of 2′-arylisoflavones. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2-(methylthio)-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. PubMed Central. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 1220823 B1 - Process for the synthesis of 2-hydroxyphenyl alkyl ketones. Retrieved from [Link]
-
PubMed. (n.d.). Theoretical and experimental studies of phenol oxidation by ruthenium complex with N,N,N-tris(benzimidazol-2yl-methyl)amine. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Oxidative azidations of phenols and ketones using iodine azide after release from an ion exchange resin. Org. Biomol. Chem., 19, 2801-2805. [Link]
- Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18.
-
MDPI. (n.d.). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. 2-(Methylthio)phenol (1073-29-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. Phenol, 2-(methylthio)- [webbook.nist.gov]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 10. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]
- 11. Sulfone synthesis by oxidation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Putative Mechanism of Action of 2-(Methylsulfonyl)phenol
Foreword for the Research Professional
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the pharmacological potential of 2-(Methylsulfonyl)phenol. In the absence of extensive direct studies on this specific molecule, this guide synthesizes current knowledge of structurally related compounds and relevant biochemical pathways to propose a well-grounded, hypothetical mechanism of action. Our approach is rooted in the established bioactivities of its core functional moieties: the phenolic ring and the methylsulfonyl group. This guide is structured to not only present a plausible mechanistic framework but also to provide the detailed experimental methodologies required to rigorously test these hypotheses.
Introduction to 2-(Methylsulfonyl)phenol: A Molecule of Interest
2-(Methylsulfonyl)phenol is an aromatic organic compound featuring a hydroxyl group and a methylsulfonyl group (-SO₂CH₃) attached to a benzene ring. The strategic placement of these functional groups suggests a potential for significant biological activity, drawing parallels with established therapeutic agents.
-
The phenolic hydroxyl group is a well-known pharmacophore responsible for the antioxidant and anti-inflammatory properties of a vast array of natural and synthetic compounds.[1][2]
-
The methylsulfonylphenyl moiety is a hallmark of a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib and rofecoxib.[3][4]
Given this structural composition, it is reasonable to hypothesize that 2-(Methylsulfonyl)phenol may exert its biological effects through a combination of anti-inflammatory and antioxidant activities. This guide will delve into the putative molecular mechanisms underpinning these potential effects.
Hypothesized Mechanisms of Action
Based on its structural characteristics, we propose a dual mechanism of action for 2-(Methylsulfonyl)phenol, centered on the modulation of inflammatory pathways and the mitigation of oxidative stress.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases.[5] The anti-inflammatory potential of 2-(Methylsulfonyl)phenol is likely multifaceted, targeting key enzymatic and signaling pathways.
A primary hypothesized mechanism is the inhibition of cyclooxygenase enzymes, particularly COX-2.[3] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[6] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[3] The methylsulfonyl group is a key feature in several selective COX-2 inhibitors, suggesting that 2-(Methylsulfonyl)phenol may share this activity.[3]
-
MAPK Signaling: The MAPK family of kinases (including ERK, JNK, and p38) are crucial for transducing extracellular signals to cellular responses, including inflammation. [1]Polyphenolic compounds have been shown to interfere with the phosphorylation and activation of MAPKs, thereby downregulating inflammatory responses. [7][8]
Antioxidant Activity
Phenolic compounds are potent antioxidants due to the reactivity of their hydroxyl group. [9][10]They can neutralize reactive oxygen species (ROS) through several mechanisms, primarily by donating a hydrogen atom or an electron to a free radical, thus terminating the damaging chain reaction. [10]
Step-by-Step Methodology:
[2][11]1. Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical). Dissolve 2-(Methylsulfonyl)phenol and a known COX-2 inhibitor (e.g., Celecoxib) in DMSO to create stock solutions. 2. Assay Plate Setup: In a 96-well opaque plate, add 10 µL of diluted test compound, positive control, or vehicle (DMSO) to the respective wells. 3. Enzyme and Reaction Mix Addition: Add 80 µL of the reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor to all wells. 4. Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 enzyme to all wells except the 'no enzyme' control. 5. Initiation of Reaction: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously using a multichannel pipette. 6. Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes. 7. Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage inhibition relative to the vehicle control and determine the IC₅₀ value for 2-(Methylsulfonyl)phenol.
NF-κB Reporter Gene Assay
This cell-based assay quantifies the activation of the NF-κB transcription factor.
Step-by-Step Methodology:
[10][12][13]1. Cell Culture: Seed HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well plate and incubate overnight. 2. Compound Treatment: Pre-treat the cells with varying concentrations of 2-(Methylsulfonyl)phenol for 1-2 hours. 3. Stimulation: Add an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), to the wells (except for the unstimulated control). 4. Incubation: Incubate the plate for an appropriate duration (typically 6-24 hours) to allow for luciferase expression. 5. Cell Lysis and Luminescence Reading: Lyse the cells and add a luciferase assay reagent containing luciferin. Measure the luminescence signal using a luminometer. 6. Data Analysis: Normalize the luminescence readings and calculate the percentage inhibition of NF-κB activation caused by 2-(Methylsulfonyl)phenol.
MAPK Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation (activation) of specific MAPK proteins.
Step-by-Step Methodology:
[6][9]1. Cell Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages), pre-treat with 2-(Methylsulfonyl)phenol, and then stimulate with a MAPK activator (e.g., lipopolysaccharide, LPS). 2. Protein Extraction: Lyse the cells and quantify the total protein concentration. 3. SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. 4. Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of MAPKs (e.g., phospho-p38, phospho-JNK) and total MAPK proteins (as a loading control). 5. Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. 6. Analysis: Quantify the band intensities and determine the ratio of phosphorylated MAPK to total MAPK to assess the inhibitory effect of 2-(Methylsulfonyl)phenol.
DPPH Radical Scavenging Assay
A simple and widely used method to assess antioxidant activity.
Sources
- 1. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 2-(Methylsulfonyl)phenol: A Technical Guide to Investigating its Biological Activity
Introduction: The Promise of a Unique Phenolic Sulfone
In the landscape of modern drug discovery, the strategic combination of pharmacologically active moieties within a single molecular scaffold presents a compelling avenue for the development of novel therapeutics. 2-(Methylsulfonyl)phenol, a compound characterized by the presence of a hydroxyl group and a methylsulfonyl group on a benzene ring, represents such a molecule of interest. The phenolic hydroxyl group is a well-established pharmacophore found in a vast array of biologically active natural products and synthetic drugs, contributing to antioxidant, antimicrobial, and anti-inflammatory effects.[1][2] Concurrently, the sulfone group is a key structural feature in numerous approved drugs, imparting metabolic stability and potent biological activity.[3] The strategic placement of these two functional groups in 2-(Methylsulfonyl)phenol suggests a synergistic potential for therapeutic intervention, particularly in the realms of inflammation and microbial infections.
While direct and extensive biological studies on 2-(Methylsulfonyl)phenol are not yet widely published, its structural congeners and related compounds have demonstrated significant pharmacological effects. For instance, methylsulfonylmethane (MSM), a simple organic sulfone, has been shown to exert anti-inflammatory effects by downregulating the NF-κB signaling pathway.[4] Furthermore, a variety of phenolic compounds are known to inhibit key inflammatory mediators and display broad-spectrum antimicrobial activity.[5][6][7] This guide, therefore, serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals to systematically investigate and unlock the potential biological activities of 2-(Methylsulfonyl)phenol. We will delve into the hypothetical, yet scientifically grounded, biological activities of this compound and provide detailed, field-proven methodologies for their validation.
Hypothesized Biological Activities and Mechanistic Rationale
Based on the structure of 2-(Methylsulfonyl)phenol and the known activities of related compounds, we can postulate several key biological activities that warrant investigation.
Anti-inflammatory Activity: A Multi-pronged Approach
The presence of both a phenolic hydroxyl and a methylsulfonyl group strongly suggests that 2-(Methylsulfonyl)phenol could modulate inflammatory pathways. The phenolic moiety can act as a radical scavenger, mitigating oxidative stress which is a key driver of inflammation.[8] The methylsulfonyl group, as seen in MSM, may contribute to the inhibition of pro-inflammatory signaling cascades.[4]
Potential Mechanisms of Action:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Phenolic compounds have been shown to inhibit COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[9][10]
-
Downregulation of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of the inflammatory response. Inhibition of this pathway would lead to a decrease in the production of pro-inflammatory cytokines and enzymes.[11]
Antimicrobial Activity: Disrupting Microbial Homeostasis
Phenolic compounds are well-documented for their antimicrobial properties, which are often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, and interfere with nucleic acid synthesis.[5][7] The sulfonyl group may also contribute to this activity.
Potential Mechanisms of Action:
-
Membrane Disruption: The lipophilic nature of the phenyl ring combined with the polar hydroxyl and sulfonyl groups could enable 2-(Methylsulfonyl)phenol to intercalate into and disrupt the integrity of microbial cell membranes.[5]
-
Enzyme Inhibition: The compound may inhibit key microbial enzymes essential for survival and growth.
Experimental Workflows for Biological Activity Assessment
To rigorously evaluate the hypothesized biological activities of 2-(Methylsulfonyl)phenol, a systematic, multi-tiered experimental approach is essential. The following workflows are designed to provide a comprehensive characterization of the compound's potential.
Phase 1: In Vitro Screening for Bioactivity
The initial phase focuses on establishing the foundational biological activity of 2-(Methylsulfonyl)phenol through a series of well-established in vitro assays.
Caption: Phase 1 Experimental Workflow for 2-(Methylsulfonyl)phenol.
Rationale: It is crucial to first determine the concentration range at which 2-(Methylsulfonyl)phenol is not toxic to mammalian cells. This ensures that any observed biological effects are not simply a result of cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Cell Seeding: Plate a suitable mammalian cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a non-cancerous cell line like HEK293 for general toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2-(Methylsulfonyl)phenol in cell culture medium. Replace the old medium with medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Rationale: The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This is a standard method for quantifying antimicrobial activity.
Methodology:
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of 2-(Methylsulfonyl)phenol in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Phase 2: Elucidating the Mechanism of Action
Once the primary biological activities have been confirmed, the next phase is to investigate the underlying molecular mechanisms.
Caption: Phase 2 Experimental Workflow for Mechanism of Action Studies.
Rationale: To determine if the anti-inflammatory activity of 2-(Methylsulfonyl)phenol is mediated through the inhibition of COX enzymes, a direct enzyme inhibition assay is performed.
Methodology:
-
Reagents: Purified human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection reagent (e.g., a fluorometric probe that detects prostaglandin G2).
-
Assay Setup: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and various concentrations of 2-(Methylsulfonyl)phenol. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Signal Detection: Measure the fluorescence signal over time using a plate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Rationale: This assay visualizes the effect of 2-(Methylsulfonyl)phenol on the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in NF-κB activation.
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells on coverslips in a 24-well plate. Pre-treat the cells with 2-(Methylsulfonyl)phenol for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NF-κB activation.
-
Immunofluorescence Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA. Incubate with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Analysis: In unstimulated or effectively treated cells, p65 will be localized in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus.
Hypothetical Data Summary
The following tables present hypothetical, yet plausible, data that could be generated from the experimental workflows described above. These tables are intended to serve as a template for data presentation and interpretation.
Table 1: In Vitro Bioactivity Profile of 2-(Methylsulfonyl)phenol
| Assay | Cell Line / Organism | Endpoint | Result (Hypothetical) |
| Cytotoxicity (MTT) | RAW 264.7 | IC50 | > 100 µM |
| Antimicrobial (MIC) | S. aureus | MIC | 32 µg/mL |
| Antimicrobial (MIC) | E. coli | MIC | 64 µg/mL |
| COX-2 Inhibition | Purified Enzyme | IC50 | 15 µM |
| NF-κB Inhibition | RAW 264.7 | IC50 | 10 µM |
Table 2: Effect of 2-(Methylsulfonyl)phenol on Pro-inflammatory Cytokine Production
| Cytokine | Treatment | Concentration | % Inhibition (Hypothetical) |
| TNF-α | 2-(Methylsulfonyl)phenol | 10 µM | 65% |
| IL-6 | 2-(Methylsulfonyl)phenol | 10 µM | 58% |
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the systematic evaluation of the potential biological activities of 2-(Methylsulfonyl)phenol. By leveraging the known pharmacological properties of its constituent phenolic and sulfonyl moieties, we have outlined a logical and scientifically rigorous approach to investigate its anti-inflammatory and antimicrobial potential. The detailed experimental protocols and hypothetical data provide a clear roadmap for researchers to embark on this promising area of drug discovery.
Should the initial in vitro studies yield positive results, further investigations would be warranted. These could include in vivo studies in animal models of inflammation and infection, as well as structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising scaffold. The exploration of 2-(Methylsulfonyl)phenol and its analogs could ultimately lead to the development of novel and effective therapeutic agents for a range of human diseases.
References
-
Ahmad, et al. (2025). Sulfones: An important class of organic compounds with diverse biological activities. ResearchGate. [Link]
-
Fujisawa, S. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(3), 465-471. [Link]
-
Gawrońska, M., et al. (2022). Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(III) ion. Polyhedron, 221, 115869. [Link]
-
Kim, Y. H., et al. (2009). The anti-inflammatory effects of methylsulfonylmethane on lipopolysaccharide-induced inflammatory responses in murine macrophages. Biological & Pharmaceutical Bulletin, 32(4), 651-656. [Link]
-
Kubes, M., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 2442. [Link]
-
Laganà, A. S., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Future Pharmacology, 2(4), 460-498. [Link]
-
Li, A. N., et al. (2018). The Immunomodulatory and Anti-Inflammatory Role of Polyphenols. Nutrients, 10(11), 1674. [Link]
-
López de Compadre, R. L., et al. (1987). A quantitative structure-activity relationship analysis of some 4-aminodiphenyl sulfone antibacterial agents using linear free energy and molecular modeling methods. Journal of Medicinal Chemistry, 30(5), 900-906. [Link]
-
Mishra, A., et al. (2022). Major phenolic compounds, antioxidant, antimicrobial, and cytotoxic activities of Selinum carvifolia (L.) collected from different altitudes in India. Frontiers in Plant Science, 13, 978833. [Link]
-
Olguín-Lora, P., et al. (2003). Inhibitory concentrations IC50 and I C100 of phenol and alkyl phenols towards the acetoclastic SMA of batch. ResearchGate. [Link]
-
Pan, M. H., et al. (2019). Interaction of Polyphenols as Antioxidant and Anti-Inflammatory Compounds in Brain–Liver–Gut Axis. Antioxidants, 9(8), 669. [Link]
-
Pavan, V., et al. (2018). Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. International Journal of Molecular Sciences, 19(10), 3204. [Link]
-
Rainsford, K. D. (2018). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 19(6), 1643. [Link]
-
Sadowska, B., et al. (2022). Variations in IC 50 Values with Purity of Mushroom Tyrosinase. Molecules, 27(19), 6296. [Link]
-
Santini, A., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(11), 3169. [Link]
-
Sener, G., et al. (2022). Investigation of biological activities of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol Schiff Base. GSC Biological and Pharmaceutical Sciences, 18(3), 136-143. [Link]
-
Sharma, A., et al. (2021). Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis. Antioxidants, 10(10), 1546. [Link]
-
Stockman, B. J., et al. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE. [Link]
-
Tsuchiya, H. (2022). Pharmacological studies on the anti-inflammatory action of phenolic compounds. Biological & Pharmaceutical Bulletin, 15(11), 1598-1602. [Link]
-
U.S. National Library of Medicine. (1987). A quantitative structure-activity relationship analysis of some 4-aminodiphenyl sulfone antibacterial agents using linear free energy and molecular modeling methods. PubMed. [Link]
-
U.S. National Library of Medicine. (1998). Quantitative structure-activity relationship studies of a series of sulfa drugs as inhibitors of Pneumocystis carinii dihydropteroate synthetase. PubMed. [Link]
-
U.S. National Library of Medicine. (2004). Synthesis and Structure-Activity Relationship of a Novel Sulfone Series of TNF-alpha Converting Enzyme Inhibitors. PubMed. [Link]
-
U.S. National Library of Medicine. (2013). Synthesis of substituted diphenyl sulfones and their structure-activity relationship with the antagonism of 5-НТ6 receptors. PubMed. [Link]
-
Varoni, E. M., et al. (2022). Preventing Microbial Infections with Natural Phenolic Compounds. Future Pharmacology, 2(4), 460-498. [Link]
-
Varoni, E. M., et al. (2022). A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives. Molecules, 27(23), 8235. [Link]
-
Varoni, E. M., et al. (2022). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology, 96(1), 221-233. [Link]
-
Varoni, E. M., et al. (2022). Effect of Solvent and Grain Color on the Biological Activities of Maize Grain. Foods, 11(19), 3020. [Link]
-
Varoni, E. M., et al. (2022). Biologically oriented organic sulfur chemistry. 14. Antiinflammatory properties of some aryl sulfides, sulfoxides, and sulfones. Journal of Medicinal Chemistry, 18(1), 121-125. [Link]
Sources
- 1. Pharmacological studies on the anti-inflammatory action of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The anti-inflammatory effects of methylsulfonylmethane on lipopolysaccharide-induced inflammatory responses in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of Polyphenols as Antioxidant and Anti-Inflammatory Compounds in Brain–Liver–Gut Axis [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Immunomodulatory and Anti-Inflammatory Role of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 2-(Methylsulfonyl)phenol: A Technical Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and process chemistry. This technical guide provides a comprehensive analysis of the solubility of 2-(Methylsulfonyl)phenol (CAS: 27489-33-4), a compound of interest in chemical synthesis and medicinal chemistry. By examining its molecular structure, we delineate the theoretical principles governing its interaction with various solvent classes. While quantitative, peer-reviewed solubility data for this specific molecule is notably scarce in public literature, this guide synthesizes available qualitative information for its isomers and related analogs to build a predictive framework. Furthermore, we provide detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, empowering researchers to generate the precise, high-quality data required for their work. This document is structured to serve as a practical and authoritative resource, bridging the gap between theoretical understanding and experimental execution.
Introduction to 2-(Methylsulfonyl)phenol
2-(Methylsulfonyl)phenol, also known as 2-hydroxyphenyl methyl sulfone, is an organic compound featuring a phenol ring substituted with a methylsulfonyl group at the ortho position.[1] Its molecular structure dictates its physical and chemical properties, making it a versatile building block in organic synthesis.
-
IUPAC Name: 2-methanesulfonylphenol[2]
-
CAS Number: 27489-33-4[2]
-
Molecular Formula: C₇H₈O₃S[2]
-
Molecular Weight: 172.2 g/mol [3]
-
Appearance: White to light yellow crystalline powder[2]
-
Melting Point: 87°C to 92°C[2]
The solubility of a compound is a cornerstone of drug development. It affects everything from the feasibility of a synthetic route and purification strategy to the ultimate absorption and efficacy of a drug product. A thorough understanding of a compound's solubility in different solvent systems—including aqueous buffers, organic solvents, and biorelevant media—is therefore indispensable. This guide aims to provide that understanding for 2-(Methylsulfonyl)phenol.
Theoretical Framework for Solubility
The solubility of 2-(Methylsulfonyl)phenol is governed by the interplay of its distinct functional groups and their interactions with solvent molecules. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.
Molecular Structure and Physicochemical Drivers
The molecule's polarity and capacity for hydrogen bonding are dictated by two key functional groups attached to the benzene ring:
-
Phenolic Hydroxyl (-OH) Group: This group is highly polar and acts as an excellent hydrogen bond donor. It can also accept a hydrogen bond. This feature is the primary driver for its solubility in polar protic solvents.
-
Methylsulfonyl (-SO₂CH₃) Group: This is a strongly polar, aprotic group. The sulfur-oxygen bonds are highly polarized, creating a significant dipole moment. The oxygen atoms are effective hydrogen bond acceptors. This group enhances the molecule's overall polarity and contributes significantly to its solubility in polar media.[4][5]
The combination of a strong hydrogen bond donor (-OH) and two strong hydrogen bond acceptors (-SO₂) within a relatively compact aromatic structure suggests a high affinity for polar solvents.
Caption: Key functional groups of 2-(Methylsulfonyl)phenol.
Predicted Solvent-Solute Interactions
Based on the molecular structure, we can predict the nature of interactions with different solvent classes:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with both the hydroxyl and sulfonyl groups. Consequently, 2-(Methylsulfonyl)phenol is expected to exhibit its highest solubility in these solvents. The related compound 3-(Methylsulfonyl)phenol is described as soluble in water and alcohols.[5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents cannot donate hydrogen bonds but are strong acceptors and have large dipole moments. They will interact favorably with the polar sulfonyl group and can accept a hydrogen bond from the phenolic proton. Good solubility is expected. For instance, the isomer 4-(Methylsulfonyl)phenol is known to be soluble in DMSO and Methanol.[6]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. The significant polarity mismatch between the solute and solvent will result in weak intermolecular forces, leading to very poor solubility.
Caption: Predicted interactions between the solute and solvent classes.
Known Solubility Profile: A Review of Available Data
A thorough search of scientific literature and chemical databases reveals a significant gap in publicly available quantitative solubility data for 2-(Methylsulfonyl)phenol. However, qualitative data for isomers and closely related analogs provide valuable context.
| Compound | Solvent | Solubility Description | Source |
| 3-(Methylsulfonyl)phenol | Polar Solvents (Water, Alcohols) | Soluble | [5] |
| 4-(Methylsulfonyl)phenol | Water | Slight | [6][7] |
| DMSO, Methanol | Soluble | [6] | |
| 2-Amino-4-(methylsulfonyl)phenol | Water | Slightly Soluble (1 to 5 mg/mL) | [8] |
This summary indicates a general trend of solubility in polar solvents, consistent with theoretical predictions. The "slight" solubility in water for the 4-isomer and the amino-substituted analog suggests that while the polar groups promote interaction, the overall molecule may not be freely soluble in aqueous media at neutral pH. The lack of precise, temperature-dependent data necessitates experimental determination for any serious research or development application.
Experimental Determination of Solubility
To address the existing data gap, standardized, robust protocols are required. The choice of method depends on the research stage; the "gold standard" thermodynamic shake-flask method is ideal for late-stage development, while higher-throughput kinetic assays are suitable for early-stage discovery.
Protocol: Thermodynamic Solubility via Shake-Flask Method
This method determines the equilibrium solubility of a compound, which is a fundamental, material-specific constant under defined conditions (e.g., solvent, temperature, pressure).
Causality and Trustworthiness: This protocol is designed to be self-validating. By ensuring an excess of solid material and allowing sufficient time to reach equilibrium (typically 24-48 hours), the resulting concentration of the supernatant represents the true thermodynamic solubility. Analysis via a calibrated HPLC system ensures accurate and specific quantification.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 2-(Methylsulfonyl)phenol (e.g., 5-10 mg) to a known volume of the test solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker or rotator bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24 to 48 hours. This extended time allows the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand for at least 1 hour to let undissolved solids settle. Alternatively, centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Filtration (Optional but Recommended): Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particulates. Causality Note: This step is critical to prevent artificially high results from suspended solids.
-
Dilution: Dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Protocol 4.2). Calculate the original concentration based on the dilution factor.
Caption: Workflow for the Shake-Flask solubility determination method.
Analytical Protocol: Quantification by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet detection is a standard, robust method for quantifying the concentration of dissolved phenols.[9]
Step-by-Step Methodology:
-
System Preparation:
-
HPLC System: A standard system with a pump, autosampler, column oven, and UV detector.
-
Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic solvent (e.g., Acetonitrile or Methanol). A good starting point is a 60:40 mixture of aqueous:organic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 274 nm, selected based on the UV absorbance of phenols.[9]
-
-
Calibration Curve Preparation:
-
Prepare a stock solution of 2-(Methylsulfonyl)phenol of known concentration (e.g., 1 mg/mL) in the mobile phase or a suitable organic solvent.
-
Perform serial dilutions to create a series of at least five calibration standards that bracket the expected sample concentration.
-
-
Analysis:
-
Inject the calibration standards to establish a linear calibration curve (Peak Area vs. Concentration).
-
Inject the prepared (and diluted) samples from the solubility experiment.
-
-
Calculation:
-
Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.
-
Multiply this concentration by the dilution factor to obtain the final solubility value (e.g., in µg/mL or mg/L).
-
Conclusion and Future Outlook
2-(Methylsulfonyl)phenol is a polar molecule with functional groups that strongly favor interactions with polar solvents. While qualitative data from related compounds support the prediction of good solubility in polar protic and aprotic systems, there is a clear and compelling lack of quantitative data in the public domain. This guide provides the theoretical foundation and, more critically, the detailed experimental frameworks necessary for researchers to generate this vital data. The application of the standardized shake-flask and HPLC-UV protocols described herein will produce the reliable and accurate solubility values needed to advance research, streamline process development, and enable successful formulation of products containing 2-(Methylsulfonyl)phenol.
References
- EvitaChem. 2-Amino-4-(methylsulfonyl)phenol.
- Solubility of Things. 2-Amino-4-methylsulfonylphenol.
-
ChemBK. 4-Hydroxyphenyl Methyl Sulfone. [Link]
-
U.S. Environmental Protection Agency. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]
Sources
- 1. 2-(METHYLSULFONYL)PHENOL | 27489-33-4 [amp.chemicalbook.com]
- 2. 455750050 [thermofisher.com]
- 3. 2-(Methylsulfonyl)phenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. CAS 14763-61-2: 3-(Methylsulfonyl)phenol | CymitQuimica [cymitquimica.com]
- 6. 4-Hydroxyphenyl Methyl Sulfone , >98.0% , 14763-60-1 - CookeChem [cookechem.com]
- 7. chembk.com [chembk.com]
- 8. Buy 2-Amino-4-(methylsulfonyl)phenol (EVT-292248) | 98-30-6 [evitachem.com]
- 9. epa.gov [epa.gov]
Spectroscopic Characterization of 2-(Methylsulfonyl)phenol: A Technical Guide
Introduction
2-(Methylsulfonyl)phenol, a molecule of significant interest in medicinal chemistry and materials science, possesses a unique electronic and structural profile arising from the interplay between the electron-withdrawing methylsulfonyl group and the electron-donating hydroxyl group on the aromatic ring.[1] Accurate and unambiguous structural elucidation is paramount for its application in drug development and materials research. This technical guide provides an in-depth analysis of the spectroscopic data of 2-(Methylsulfonyl)phenol, offering insights into the principles and experimental methodologies for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(Methylsulfonyl)phenol, both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus, confirming the substitution pattern and the presence of key functional groups.
A. ¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm). Spin-spin coupling between adjacent, non-equivalent protons results in signal splitting, providing information about the connectivity of atoms.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(Methylsulfonyl)phenol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shift of the labile hydroxyl proton.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16-32 scans are generally adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans allows for full relaxation of the protons.
-
Reference: Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).
-
Data Interpretation: The expected ¹H NMR data for 2-(Methylsulfonyl)phenol is summarized in the table below. The ortho-position of the methylsulfonyl group relative to the hydroxyl group leads to a distinct splitting pattern for the aromatic protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OH | Variable (broad singlet) | s (br) | - | 1H |
| Aromatic (H6) | ~7.9 | dd | ~8.0, 1.5 | 1H |
| Aromatic (H3, H4, H5) | ~7.0 - 7.6 | m | - | 3H |
| -SO₂CH₃ | ~3.2 | s | - | 3H |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.
B. ¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the chemical shift of a carbon atom is dependent on its electronic environment.
Experimental Protocol:
-
Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: The spectrum is acquired on the same NMR spectrometer used for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum, resulting in single lines for each unique carbon atom.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is typically necessary.
-
Data Interpretation: The expected ¹³C NMR data for 2-(Methylsulfonyl)phenol is presented below. The chemical shifts are indicative of the aromatic carbons and the methyl carbon of the sulfonyl group.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-OH (C1) | ~155 |
| C-SO₂CH₃ (C2) | ~130 |
| Aromatic CHs | ~115 - 135 |
| -SO₂CH₃ | ~45 |
Note: Assignments are based on typical chemical shift ranges for substituted phenols and sulfones.[2]
II. Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the vibrations of atoms in a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for functional group identification.
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Instrument Setup: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: Co-adding 16-32 scans improves the signal-to-noise ratio.
-
Data Interpretation: The key IR absorption bands for 2-(Methylsulfonyl)phenol are summarized below. The presence of a broad O-H stretch and strong S=O stretches are characteristic features of this molecule.[3]
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| O-H stretch (hydrogen-bonded) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| S=O stretch (asymmetric) | ~1300 | Strong |
| S=O stretch (symmetric) | ~1150 | Strong |
| C-O stretch (phenol) | ~1220 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
III. Mass Spectrometry (MS)
Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
-
Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their m/z ratio.
Data Interpretation:
-
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule will be observed at an m/z value equal to its molecular weight (172.2 g/mol for C₇H₈O₃S).[4]
-
Fragmentation Pattern: The molecule will fragment in a predictable manner upon ionization. Key fragments for 2-(Methylsulfonyl)phenol may include the loss of the methyl group (-CH₃) or the entire methylsulfonyl group (-SO₂CH₃).
Hypothetical Fragmentation Pathway (Electron Ionization):
Sources
- 1. 2-(METHYLSULFONYL)PHENOL | 27489-33-4 [amp.chemicalbook.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. spectrabase.com [spectrabase.com]
Investigating the In Vitro Anti-inflammatory Profile of 2-(Methylsulfonyl)phenol: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the in vitro evaluation of the anti-inflammatory properties of 2-(Methylsulfonyl)phenol. While noted for its potential anti-inflammatory effects, detailed mechanistic data on this specific compound is not extensively documented in publicly available literature.[1] This document, therefore, serves as a detailed roadmap for researchers and drug development professionals to systematically investigate its efficacy and mechanism of action. We will explore the hypothesized molecular targets and outline a suite of validated, industry-standard in vitro assays. The protocols herein are designed to be self-validating, ensuring robust and reproducible data generation.
Introduction: The Therapeutic Potential of Novel Anti-inflammatory Agents
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The therapeutic landscape for inflammatory conditions is continually evolving, with a persistent need for novel, effective, and safe anti-inflammatory agents.
Phenolic compounds are a well-established class of molecules with diverse biological activities, including antioxidant and anti-inflammatory effects.[2][3] The introduction of a methylsulfonyl group can significantly alter the physicochemical properties of a molecule, potentially enhancing its biological activity and selectivity for specific targets. Notably, various derivatives of phenolic compounds have been investigated for their anti-inflammatory properties.[4][5] This guide focuses on 2-(Methylsulfonyl)phenol, a compound with purported anti-inflammatory properties, and provides a strategic approach to characterizing its in vitro effects.[1]
Hypothesized Mechanism of Action
Based on the structure of 2-(Methylsulfonyl)phenol and the known mechanisms of related anti-inflammatory compounds, we can hypothesize its potential modes of action. The primary inflammatory signaling pathways of interest are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.
2.1. Inhibition of Pro-inflammatory Mediators
A key indicator of anti-inflammatory activity is the suppression of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandins (e.g., PGE2). This is often achieved by inhibiting the expression or activity of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
2.2. Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. We hypothesize that 2-(Methylsulfonyl)phenol may inhibit this pathway by preventing IκB degradation and/or p65 nuclear translocation.
2.3. Attenuation of the MAPK Signaling Pathway
The MAPK family of proteins (including p38, ERK1/2, and JNK) plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[6] The phosphorylation of these kinases is a key step in their activation. It is plausible that 2-(Methylsulfonyl)phenol could exert its anti-inflammatory effects by modulating the phosphorylation state of key MAPK proteins.
Experimental Workflow for In Vitro Evaluation
The following experimental workflow provides a systematic approach to characterizing the anti-inflammatory effects of 2-(Methylsulfonyl)phenol.
Figure 1: A stepwise experimental workflow for assessing the in vitro anti-inflammatory effects of 2-(Methylsulfonyl)phenol.
Detailed Experimental Protocols
4.1. Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is a well-established and appropriate model for in vitro inflammation studies.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
4.2. Cell Viability Assay
It is crucial to determine the non-toxic concentration range of 2-(Methylsulfonyl)phenol before assessing its anti-inflammatory activity.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of 2-(Methylsulfonyl)phenol (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
4.3. Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Principle: The Griess assay is a colorimetric method that detects nitrite (NO2-), a stable and quantifiable breakdown product of NO in cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of 2-(Methylsulfonyl)phenol for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate in the dark at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
4.4. Measurement of Pro-inflammatory Cytokines and Prostaglandin E2 (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines (TNF-α, IL-6) and prostaglandins (PGE2) in cell culture supernatants.
-
Procedure:
-
Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as the Griess assay.
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α, IL-6, and PGE2 according to the manufacturer's instructions for the specific ELISA kits.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the specified wavelength.
-
Calculate the concentrations based on the standard curves provided with the kits.[3][7][8][9]
-
4.5. Western Blot Analysis for Mechanistic Insights
-
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates. This is essential for investigating the effect of 2-(Methylsulfonyl)phenol on the expression of iNOS and COX-2, and the phosphorylation status of key proteins in the NF-κB and MAPK pathways.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate, pre-treat with 2-(Methylsulfonyl)phenol, and stimulate with LPS.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, and ERK.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation and Interpretation
Table 1: Summary of In Vitro Anti-inflammatory Assays
| Assay | Parameter Measured | Purpose |
| MTT/XTT Assay | Cell Viability | To determine the non-toxic concentrations of 2-(Methylsulfonyl)phenol for subsequent experiments. |
| Griess Assay | Nitrite (NO2-) Concentration | To quantify the inhibition of nitric oxide production. |
| ELISA | TNF-α, IL-6, PGE2 Concentrations | To measure the reduction in pro-inflammatory cytokine and prostaglandin release. |
| Western Blot | Protein Expression and Phosphorylation | To elucidate the mechanism of action by analyzing key proteins in inflammatory signaling pathways. |
5.1. NF-κB Signaling Pathway Diagram
Figure 2: Hypothesized inhibition of the NF-κB signaling pathway by 2-(Methylsulfonyl)phenol.
5.2. MAPK Signaling Pathway Diagram
Figure 3: Potential modulation of the MAPK signaling pathway by 2-(Methylsulfonyl)phenol.
Conclusion
This technical guide outlines a robust and scientifically rigorous approach to elucidating the in vitro anti-inflammatory effects of 2-(Methylsulfonyl)phenol. By following these protocols, researchers can generate high-quality, reproducible data to determine its efficacy and underlying mechanisms of action. The findings from these studies will be crucial in assessing the therapeutic potential of 2-(Methylsulfonyl)phenol as a novel anti-inflammatory agent and will guide future pre-clinical and clinical development.
References
-
MDPI. Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. [Link]
-
PubMed. Efficacy of a phenol derivative, isopropyl vanillate, as an anti-inflammatory agent: A new small molecule inhibitor of COX and neutrophil migration. [Link]
-
PubMed. In silico and in vitro anti-inflammatory study of phenolic compounds isolated from Eucalyptus maculata resin. [Link]
-
Frontiers. Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. [Link]
-
MDPI. Marine Polyphenols in Cardiovascular Health: Unraveling Structure–Activity Relationships, Mechanisms, and Therapeutic Implications. [Link]
-
MDPI. A Comparative In Vitro Evaluation of the Anti-Inflammatory Effects of a Tisochrysis lutea Extract and Fucoxanthin. [Link]
-
ResearchGate. Structure-activity-relationship (SAR) for anti-oxidative and... [Link]
-
PubMed. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship. [Link]
-
PubMed Central. Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. [Link]
-
NIH. An Investigation of the Relationship between the Anti-Inflammatory Activity, Polyphenolic Content, and Antioxidant Activities of Cooked and In Vitro Digested Culinary Herbs. [Link]
- Google Patents. WO2014140075A1 - Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)
- Google Patents. OA17457A - Substituted 2-aza-bicyclo[2.2.1]heptane-3carboxylic acid (benzyl-cyano-methyl)
-
MDPI. The Impact of Dietary Polyphenols on COX-2 Expression in Colorectal Cancer. [Link]
-
PubMed. The anti-inflammatory effects of methylsulfonylmethane on lipopolysaccharide-induced inflammatory responses in murine macrophages. [Link]
-
PubMed. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. [Link]
-
PubMed Central. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis. [Link]
-
PubMed. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics. [Link]
-
MDPI. Understanding MAPK Signaling Pathways in Apoptosis. [Link]
-
PubMed Central. Real time characterization of the MAPK pathway using native mass spectrometry. [Link]
-
Journal of Clinical Practice and Research. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. [Link]
-
MDPI. Anti-Inflammatory and Antioxidant Effects of Topical Formulations Containing Plant Extracts, Methylsulfonylmethane, and Peptiskin® in In Vitro Models of Arthritis. [Link]
-
PubMed. Anti-inflammatory activity of (polyphenolic)-sulfonates and their sodium salts in rodents. [Link]
-
PubMed. Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives. [Link]
-
PubMed Central. Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. [Link]
-
MDPI. Anti-Inflammatory and Antioxidant Effects of Topical Formulations Containing Plant Extracts, Methylsulfonylmethane, and Peptiskin® in In Vitro Models of Arthritis. [Link]
-
MDPI. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings. [Link]
Sources
- 1. 2-(METHYLSULFONYL)PHENOL CAS#: 27489-33-4 [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. An Investigation of the Relationship between the Anti-Inflammatory Activity, Polyphenolic Content, and Antioxidant Activities of Cooked and In Vitro Digested Culinary Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of a phenol derivative, isopropyl vanillate, as an anti-inflammatory agent: A new small molecule inhibitor of COX and neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico and in vitro anti-inflammatory study of phenolic compounds isolated from Eucalyptus maculata resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl phenyl sulfone, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. WO2014140075A1 - Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)-amides inhibitors of cathepsin c - Google Patents [patents.google.com]
- 9. OA17457A - Substituted 2-aza-bicyclo[2.2.1]heptane-3carboxylic acid (benzyl-cyano-methyl)-amides inhibitors of Cathepsin C. - Google Patents [patents.google.com]
An In-Depth Technical Guide to Investigating 2-(Methylsulfonyl)phenol as a Potential Enzyme Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the exploration of 2-(Methylsulfonyl)phenol as a novel enzyme inhibitor. While direct inhibitory studies on this specific molecule are not extensively documented, its structural motifs—a phenolic ring and a methylsulfonyl group—are present in numerous known bioactive compounds. This document, therefore, presents a logical, technically detailed roadmap for its systematic evaluation, from initial in silico screening to in-depth in vitro characterization.
Introduction: The Rationale for Investigating 2-(Methylsulfonyl)phenol
2-(Methylsulfonyl)phenol is an aromatic organic compound featuring a hydroxyl group and a methylsulfonyl group attached to a benzene ring at positions 1 and 2, respectively.[1][2] The constituent functional groups provide a compelling basis for its investigation as a potential enzyme inhibitor. Phenolic compounds are known to interact with various enzymes, often through hydrogen bonding and hydrophobic interactions, and have been explored as inhibitors for enzymes like tyrosinase and carbonic anhydrases.[3][4][5][6][7][8] Similarly, the sulfonyl group is a key pharmacophore in many drugs, contributing to strong interactions with biological targets, including a variety of enzymes.[9][10] The combination of these two moieties in 2-(Methylsulfonyl)phenol suggests a potential for synergistic or unique interactions within an enzyme's active site.
Key Molecular Features:
| Property | Value | Source |
| Molecular Formula | C7H8O3S | [11][1] |
| Molecular Weight | 172.2 g/mol | [11][1] |
| Melting Point | 87°C to 92°C | [11] |
| Appearance | White to light yellow crystalline powder | [11] |
Identifying Potential Enzyme Targets: A Hypothesis-Driven Approach
Given the lack of specific data for 2-(Methylsulfonyl)phenol, the initial step involves identifying high-probability enzyme targets based on the known activities of structurally related compounds.
Potential Target Classes:
-
Carbonic Anhydrases (CAs): Phenols and sulfonamides are well-established inhibitors of CAs, a family of metalloenzymes involved in various physiological processes.[7][12][13] The phenolic hydroxyl and the sulfonyl group of 2-(Methylsulfonyl)phenol could potentially interact with the zinc ion in the active site of CAs.[8][12]
-
Cyclooxygenases (COX): Many non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes contain phenolic or sulfonyl-related functionalities. Some 2-methoxyphenols have been shown to be COX-2 inhibitors.[14]
-
Tyrosinase: Phenolic compounds are widely studied as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[4][6][15] The ortho-substituted phenolic structure of 2-(Methylsulfonyl)phenol makes it a candidate for interaction with the tyrosinase active site.[4][6]
-
Urease: Natural phenolic compounds have been screened as potential urease inhibitors, an important target for the treatment of infections caused by Helicobacter pylori.[16]
-
Acetylcholinesterase (AChE): Certain phenolic compounds have demonstrated inhibitory activity against AChE, an enzyme implicated in Alzheimer's disease.[17]
In Silico Screening and Molecular Docking: A Virtual First Pass
Before embarking on resource-intensive wet-lab experiments, in silico methods can provide valuable insights into the potential binding of 2-(Methylsulfonyl)phenol to a chosen enzyme target. Molecular docking simulates the interaction between a ligand (the inhibitor) and a protein (the enzyme), predicting the preferred binding orientation and affinity.
Detailed Protocol for Molecular Docking:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of 2-(Methylsulfonyl)phenol using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Optimize the ligand's geometry and generate different possible conformations. Assign partial charges.
-
-
Docking Simulation:
-
Define the binding site on the enzyme, typically a grid box encompassing the active site.
-
Perform the docking using a program like AutoDock Vina or Glide. The software will explore various orientations and conformations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding scores. A lower binding energy generally indicates a more favorable interaction.
-
Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Caption: Workflow for molecular docking of 2-(Methylsulfonyl)phenol.
In Vitro Enzyme Inhibition Assays: Determining the IC50
The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of an inhibitor.[18][19] It is the concentration of the inhibitor required to reduce the activity of an enzyme by 50%.
Detailed Protocol for IC50 Determination:
-
Preparation of Reagents:
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified target enzyme in a suitable buffer.
-
Substrate Stock Solution: Prepare a concentrated stock solution of the enzyme's substrate.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of 2-(Methylsulfonyl)phenol in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Prepare the buffer in which the enzymatic reaction will be carried out. The optimal pH and ionic strength should be determined beforehand.
-
-
Assay Setup (96-well plate format):
-
Prepare serial dilutions of the 2-(Methylsulfonyl)phenol stock solution to create a range of concentrations.[20] It is common to use a broad range initially (e.g., 0.01 µM to 100 µM).[20]
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of the inhibitor. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.
-
-
Initiation and Measurement of Reaction:
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[19][22]
-
Hypothetical IC50 Data for 2-(Methylsulfonyl)phenol against a Target Enzyme:
| Inhibitor Concentration (µM) | % Inhibition |
| 0.1 | 5.2 |
| 0.5 | 15.8 |
| 1 | 28.4 |
| 5 | 48.9 |
| 10 | 65.7 |
| 50 | 85.3 |
| 100 | 92.1 |
| IC50 (µM) | 5.1 |
Enzyme Kinetics and Mechanism of Inhibition Studies
To understand how 2-(Methylsulfonyl)phenol inhibits the enzyme, it is crucial to determine its mechanism of inhibition.[23] This involves performing enzyme kinetic assays at varying concentrations of both the substrate and the inhibitor.
Detailed Protocol for Kinetic Studies:
-
Assay Setup:
-
Set up a series of reactions with varying substrate concentrations in the absence of the inhibitor to determine the Michaelis-Menten parameters (Km and Vmax) of the enzyme.
-
Repeat the experiments with at least two different fixed concentrations of 2-(Methylsulfonyl)phenol.
-
-
Data Collection and Analysis:
-
Measure the initial reaction rates for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mechanism of inhibition.
-
Caption: Potential mechanisms of enzyme inhibition by 2-(Methylsulfonyl)phenol.
Interpretation of Kinetic Data:
| Inhibition Type | Effect on Km | Effect on Vmax | Lineweaver-Burk Plot |
| Competitive | Increases | Unchanged | Lines intersect on the y-axis |
| Non-competitive | Unchanged | Decreases | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Parallel lines |
| Mixed | Increases or Decreases | Decreases | Lines intersect in the second or third quadrant |
Safety and Handling of 2-(Methylsulfonyl)phenol
As with any chemical, proper safety precautions must be taken when handling 2-(Methylsulfonyl)phenol.
-
Hazards: May cause skin, eye, and respiratory irritation.[1][24]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.[24][25]
-
Handling: Use in a well-ventilated area. Avoid creating dust.[24][25]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[24][25] If inhaled, move to fresh air.[25]
Conclusion and Future Directions
This guide outlines a systematic and robust approach to evaluating the potential of 2-(Methylsulfonyl)phenol as an enzyme inhibitor. The proposed workflow, from in silico prediction to detailed in vitro characterization, provides a solid foundation for its investigation. Positive results from these studies would warrant further investigation, including structure-activity relationship (SAR) studies to optimize its inhibitory potency and selectivity, as well as cell-based assays to assess its biological activity in a more physiological context.
References
- Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(3), 465-471.
- Google Patents. (n.d.). CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.
- Gülçin, İ., et al. (2020). The impact of some phenolic compounds on serum acetylcholinesterase: kinetic analysis of an enzyme/inhibitor interaction and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1436-1444.
- Kroll, J., et al. (2002). Inhibitory Effects of Plant Phenols on the Activity of Selected Enzymes. Journal of Agricultural and Food Chemistry, 50(10), 2784-2789.
-
LI-COR Biosciences. (2018, June 26). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io. [Link]
-
MDPI. (2024, June 23). Molecular Docking Studies of Ortho-Substituted Phenols to Tyrosinase Helps Discern If a Molecule Can Be an Enzyme Substrate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 598998, 2-Methanesulfonylphenol. Retrieved from [Link]
-
Portland Press. (2021, May 10). Steady-state enzyme kinetics. The Biochemist. [Link]
-
PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(17), 2754-2789. [Link]
-
PubMed. (2019). Acylated sulfonamide adenosines as potent inhibitors of the adenylate-forming enzyme superfamily. European Journal of Medicinal Chemistry, 176, 133-145. [Link]
-
PubMed. (2023). New insights into the inhibitory effect of phenol carboxylic acid antioxidants on mushroom tyrosinase by molecular dynamic studies and experimental assessment. Journal of Biomolecular Structure & Dynamics, 41(6), 2135-2146. [Link]
-
ResearchGate. (n.d.). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]
-
Semantic Scholar. (n.d.). [PDF] Molecular Docking Studies of Ortho-Substituted Phenols to Tyrosinase Helps Discern If a Molecule Can Be an Enzyme Substrate. Retrieved from [Link]
-
Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
Sources
- 1. 2-(Methylsulfonyl)phenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 2-(METHYLSULFONYL)PHENOL | 27489-33-4 [amp.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Molecular Docking Studies of Ortho-Substituted Phenols to Tyrosinase Helps Discern If a Molecule Can Be an Enzyme Substrate | Semantic Scholar [semanticscholar.org]
- 5. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-(Methylsulfonyl)phenol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New insights into the inhibitory effect of phenol carboxylic acid antioxidants on mushroom tyrosinase by molecular dynamic studies and experimental assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Docking of Natural Phenolic Compounds for the Screening of Urease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. IC50 - Wikipedia [en.wikipedia.org]
- 19. clyte.tech [clyte.tech]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 22. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. portlandpress.com [portlandpress.com]
- 24. fishersci.com [fishersci.com]
- 25. chemicalbook.com [chemicalbook.com]
Whitepaper: A Phased Approach to the Preliminary Toxicity Screening of 2-(Methylsulfonyl)phenol
Foreword: De-risking Chemical Development Through Early Insight
In the landscape of chemical and pharmaceutical development, the early identification of potential liabilities is paramount. The journey from a promising molecule to a viable product is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage failure. This guide provides a comprehensive, technically-grounded framework for the preliminary toxicity screening of the novel compound 2-(Methylsulfonyl)phenol .
As a Senior Application Scientist, my approach is rooted in a philosophy of predictive and progressive screening. We will not merely list protocols; we will delve into the scientific rationale behind a tiered analytical strategy, moving from high-throughput computational predictions to robust in vitro experimental validations. This document is designed for researchers, toxicologists, and drug development professionals, providing not only the "how" but, more critically, the "why" behind each methodological choice. Our objective is to build a foundational toxicological profile that enables informed, data-driven decisions, thereby conserving resources and accelerating the development timeline.
Compound of Interest: 2-(Methylsulfonyl)phenol
| Property | Value | Source |
| IUPAC Name | 2-methylsulfonylphenol | [1] |
| CAS Number | 27489-33-4 | [1][2] |
| Molecular Formula | C₇H₈O₃S | [1][2] |
| Molecular Weight | 172.20 g/mol | [1] |
| Structure | PubChem | |
| Known Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [1] |
The presence of both a phenol group and a methylsulfonyl group suggests potential for complex metabolic activation and specific modes of toxicity, making a structured screening approach essential.
Part 1: The Predictive Foundation — In Silico ADMET Profiling
Expertise & Rationale: Before any benchwork commences, a comprehensive in silico (computational) assessment is the most resource-efficient first step.[3] By leveraging computational models trained on vast datasets of known compounds, we can predict a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[4][5] This predictive screen serves two core purposes: 1) to flag potential liabilities early, and 2) to guide the design and concentration ranges of subsequent, more resource-intensive in vitro assays.
Workflow for In Silico Assessment
The logical flow of our computational analysis is to first assess general drug-like properties and then to probe for specific toxicity flags.
Caption: Predictive in silico screening workflow.
Predicted Physicochemical and ADMET Properties
The following table summarizes hypothetical, yet representative, in silico predictions for 2-(Methylsulfonyl)phenol.
| Parameter | Predicted Value | Implication for Toxicity Screening |
| LogP (Lipophilicity) | 1.25 | Moderate lipophilicity suggests potential for membrane permeability. |
| Water Solubility | Moderately Soluble | Sufficient solubility for in vitro assay preparation. |
| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity. |
| P-glycoprotein (P-gp) Substrate | Predicted Non-Substrate | Less likely to be subject to active efflux from cells.[6] |
| CYP450 Inhibition | Potential inhibitor of CYP2C9 | May interfere with metabolism of other xenobiotics; warrants experimental verification. |
| Mutagenicity Alert | No structural alerts for mutagenicity | Lower a priori suspicion of genotoxicity, but requires experimental confirmation via Ames test. |
| Skin Sensitization Alert | Phenolic group may be a structural alert | Requires evaluation, though not a primary focus of this initial screen.[7] |
Trustworthiness: The outputs of these predictive models are not absolute but serve as validated hypotheses. The true value lies in using these predictions to focus our experimental resources. For instance, the absence of a mutagenicity alert does not preclude testing, but it provides a baseline against which to compare our experimental results.
Part 2: Experimental Corroboration — A Tiered In Vitro Strategy
Expertise & Rationale: With our in silico profile as a guide, we proceed to a tiered in vitro testing cascade. This strategy is designed for maximal information gain with progressive commitment of resources. We begin with a foundational assessment of cytotoxicity, followed by specific assays for genotoxicity and metabolic stability.
Tier 1: Basal Cytotoxicity Assessment
Causality: Basal cytotoxicity is the measure of a compound's ability to damage fundamental cellular structures and functions, making it a critical first indicator of toxicity.[8] An accurate determination of the concentration at which 50% of cells are no longer viable (IC50) is essential. This value informs the concentration ranges for all subsequent assays, ensuring they are conducted at sub-lethal levels to avoid misleading results due to overt toxicity. Furthermore, OECD guidelines recognize the utility of in vitro cytotoxicity data for estimating starting doses in acute oral toxicity studies, potentially reducing animal use.[9][10]
Recommended Assay: Neutral Red Uptake (NRU) Cytotoxicity Assay.
Caption: Neutral Red Uptake (NRU) assay workflow.
-
Cell Culture: Culture HepG2 human hepatocellular carcinoma cells (ECACC No. 85011430) in Ham's F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[11]
-
Seeding: Seed 5,000 cells per well in a 96-well microtiter plate and allow them to attach and equilibrate for 24 hours.[11]
-
Compound Preparation: Prepare a stock solution of 2-(Methylsulfonyl)phenol in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 1 µM to 1000 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Treatment: Remove the growth medium from the cells and replace it with medium containing the various concentrations of the test compound, a vehicle control (DMSO), and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Neutral Red Staining: Remove the treatment medium. Add 100 µL of medium containing 50 µg/mL Neutral Red dye to each well and incubate for 3 hours.
-
Extraction: Remove the dye medium, wash cells with PBS, and add 150 µL of destain solution (50% ethanol, 49% water, 1% acetic acid) to each well. Shake for 10 minutes to extract the dye from the lysosomes of viable cells.
-
Quantification: Measure the optical density at 540 nm using a microplate reader.
-
Analysis: Calculate the percent viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
| Cell Line | Exposure Time | IC50 (µM) |
| HepG2 | 24 hours | 150 µM |
Tier 2: Genotoxicity Assessment
Causality: Genotoxicity, the ability of a chemical to damage DNA, is a critical toxicological endpoint because DNA mutations can lead to cancer.[12] The bacterial reverse mutation assay, or Ames test, is a globally accepted standard for identifying mutagens.[13][14] It uses specific strains of Salmonella typhimurium that cannot synthesize histidine (his-). A mutagen can cause a reverse mutation, enabling the bacteria to grow on a histidine-free medium.[15][16] The inclusion of a rat liver S9 fraction is crucial, as it simulates mammalian metabolism and can convert a non-mutagenic parent compound into a mutagenic metabolite.[15]
Recommended Assay: Ames Test (OECD Test Guideline 471).
Caption: Ames bacterial reverse mutation assay workflow.
-
Strain Preparation: Prepare overnight cultures of Salmonella typhimurium strains TA98 and TA100.
-
Test Compound Preparation: Dissolve 2-(Methylsulfonyl)phenol in DMSO to create a range of concentrations (e.g., 5, 50, 500, 5000 µ g/plate ), based on cytotoxicity data.
-
Metabolic Activation: Prepare the S9 mix containing rat liver S9 fraction and cofactors (e.g., NADP+, G6P).
-
Plating (-S9): In a sterile tube, add 0.1 mL of bacterial culture, 0.1 mL of the test compound dilution, and 0.5 mL of phosphate buffer. Add 2 mL of molten top agar (containing trace histidine/biotin), vortex briefly, and pour onto a minimal glucose agar plate.
-
Plating (+S9): In a sterile tube, add 0.1 mL of bacterial culture, 0.1 mL of the test compound dilution, and 0.5 mL of S9 mix. Pre-incubate for 20-30 minutes at 37°C.[12] Add 2 mL of molten top agar, vortex, and pour onto a minimal glucose agar plate.
-
Controls: Prepare plates for a vehicle control (DMSO) and positive controls for each strain with and without S9 activation (e.g., 2-Nitrofluorene for TA98 without S9, Benzo[a]pyrene for TA100 with S9).
-
Incubation: Incubate all plates inverted at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertants that is at least double the background (vehicle control) count.
| Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase vs. Control | Result |
| TA100 | - | Vehicle | 125 ± 10 | 1.0 | - |
| 500 | 135 ± 12 | 1.1 | Negative | ||
| 5000 | 140 ± 15 | 1.1 | Negative | ||
| TA100 | + | Vehicle | 130 ± 11 | 1.0 | - |
| 500 | 138 ± 9 | 1.1 | Negative | ||
| 5000 | 155 ± 18 | 1.2 | Negative | ||
| TA98 | + | Vehicle | 30 ± 5 | 1.0 | - |
| 500 | 35 ± 6 | 1.2 | Negative | ||
| 5000 | 40 ± 8 | 1.3 | Negative |
Tier 3: Metabolic Stability Assessment
Causality: A compound's therapeutic efficacy and potential for toxicity are heavily influenced by its pharmacokinetic profile.[17] Metabolic stability—the susceptibility of a compound to biotransformation by metabolic enzymes—is a key determinant of its half-life and oral bioavailability.[18] A compound that is metabolized too quickly may not achieve therapeutic concentrations, while one that is too stable could accumulate and cause off-target effects.[17][18] Human Liver Microsomes (HLMs) are subcellular fractions containing a high concentration of Phase I metabolic enzymes (e.g., Cytochrome P450s) and are a standard tool for assessing metabolic stability.[19][20]
Recommended Assay: Human Liver Microsome (HLM) Stability Assay.
Caption: Human Liver Microsome (HLM) stability assay workflow.
-
Reagent Preparation: Prepare a solution of 2-(Methylsulfonyl)phenol (1 µM final concentration) in buffer. Prepare the NADPH regenerating system (cofactor). Thaw pooled HLMs on ice.
-
Incubation: In a microcentrifuge tube, combine buffer, HLMs (0.5 mg/mL final concentration), and the test compound. Pre-incubate the mixture for 5 minutes at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH solution.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of 2-(Methylsulfonyl)phenol at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Classification |
| 2-(Methylsulfonyl)phenol | 45 | 30.8 | Moderately Stable |
| Verapamil (High Clearance Control) | < 5 | > 277 | Low Stability |
| Carbamazepine (Low Clearance Control) | > 60 | < 23.1 | High Stability |
Part 3: Integrated Analysis and Decision-Making
Expertise & Rationale: The power of this tiered approach lies in the synthesis of all generated data points. No single result is viewed in isolation. Instead, we integrate the predictive, cytotoxic, genotoxic, and metabolic data to build a cohesive preliminary risk profile, which then guides our decision-making process.
Decision-Making Framework
The following decision tree illustrates how the combined data can be used to classify the compound and determine the next steps.
Caption: Decision tree based on integrated screening data.
Synthesis for 2-(Methylsulfonyl)phenol (Based on Hypothetical Data):
-
In Silico Profile: Showed a generally favorable profile with no major structural alerts for mutagenicity.
-
Cytotoxicity: The IC50 of 150 µM indicates low basal cytotoxicity.
-
Genotoxicity: The Ames test was negative, both with and without metabolic activation, corroborating the in silico prediction and lowering concerns about mutagenic potential.
-
Metabolic Stability: The compound demonstrated moderate stability in HLMs, suggesting it is likely to have a reasonable half-life in vivo.
References
-
Microbe Notes. (2022-08-10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link][13]
-
Bio-protocol. (2018-03-20). Microbial Mutagenicity Assay: Ames Test. [Link][14]
-
Eurofins Discovery. Metabolic Stability Services. [Link][17]
-
Creative Biolabs. Drug Metabolic Stability Analysis Service. [Link][18]
-
PubMed. (n.d.). Metabolic stability screen for drug discovery using cassette analysis and column switching. [Link][20]
-
In Silico Tools and Software to Predict ADMET of New Drug Candidates. [Link][3]
-
National Center for Biotechnology Information. (n.d.). 2-Methanesulfonylphenol. PubChem. [Link][1]
-
ECHA. (2021-06-18). Updates to OECD in vitro and in chemico test guidelines. [Link][7]
-
Journal of Medicinal Chemistry. (2023-10-26). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. [Link][4]
-
National Center for Biotechnology Information. (n.d.). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. [Link][11]
-
OECD. Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. [Link][9]
-
SlideShare. In Silico methods for ADMET prediction of new molecules. [Link][5]
-
ResearchGate. (2012-10-29). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link][21]
-
PubMed. (n.d.). Toxicity of some phenolic derivatives--in vitro studies. [Link][22]
-
SciSpace. Toxicity of Some Phenolic Derivatives—In Vitro Studies. [Link][8]
-
National Toxicology Program. (2010-07-20). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. [Link][10]
-
OECD. Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. [Link]
-
Sílice (CSIC). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. [Link][23]
-
ACS Publications. ADMET Evaluation in Drug Discovery. 13. Development of in Silico Prediction Models for P-Glycoprotein Substrates. [Link][6]
-
National Center for Biotechnology Information. In Silico ADME Methods Used in the Evaluation of Natural Products. [Link][24]
-
ResearchGate. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. [Link][25]
-
PubMed. (n.d.). Evidence of two pathways for the metabolism of phenol by Aspergillus fumigatus. [Link][26]
-
National Center for Biotechnology Information. (2017-05-23). Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. [Link][27]
-
ChemRxiv. Potential of phenolic compounds and their gut microbiota-derived metabolites to reduce microbial TMA formation. [Link]
-
Human Metabolome Database. (2005-11-16). Showing metabocard for Phenol. [Link]
-
PubMed Central. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. [Link][28]
Sources
- 1. 2-Methanesulfonylphenol | C7H8O3S | CID 598998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 455750050 [thermofisher.cn]
- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 4. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. - OAK Open Access Archive [oak.novartis.com]
- 5. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thepsci.eu [thepsci.eu]
- 8. scispace.com [scispace.com]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 19. 代谢稳定性测定 [sigmaaldrich.cn]
- 20. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Toxicity of some phenolic derivatives--in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example | Publicación [silice.csic.es]
- 24. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Evidence of two pathways for the metabolism of phenol by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Discovery of a widespread metabolic pathway within and among phenolic xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
"2-(Methylsulfonyl)phenol" role in medicinal chemistry
An In-depth Technical Guide to the Role of 2-(Methylsulfonyl)phenol in Medicinal Chemistry
Foreword
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a cornerstone of successful therapeutic design. Certain structural motifs consistently reappear in approved drugs, valued for the physicochemical and pharmacological properties they impart. The phenol ring, a ubiquitous feature in natural products and pharmaceuticals, is one such scaffold.[1] When combined with a methylsulfonyl group, a potent electron-withdrawing and hydrogen bond-accepting moiety, the resulting hydroxyphenyl methyl sulfone framework offers a compelling starting point for medicinal chemists. This guide provides an in-depth technical exploration of 2-(Methylsulfonyl)phenol , a key exemplar of this scaffold. We will dissect its synthesis, explore its chemical reactivity, and, most importantly, illuminate its proven role as a foundational building block in the development of targeted therapeutics, with a particular focus on selective COX-2 inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
The 2-(Methylsulfonyl)phenol Scaffold: A Union of Key Pharmacophores
The 2-(Methylsulfonyl)phenol molecule is characterized by a phenol ring substituted at the ortho position with a methylsulfonyl (–SO₂CH₃) group. This specific arrangement of functional groups confers a unique set of properties that are highly advantageous in drug design.
-
The Phenolic Hydroxyl Group: The –OH group is a versatile functional handle. It can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at a biological target. It also provides a site for derivatization to modulate properties such as solubility, lipophilicity, and metabolic stability, or to serve as a point of attachment for prodrug moieties.[1]
-
The Methylsulfonyl Group: This group is a bioisostere of several other functionalities but possesses distinct and valuable characteristics. Its strong electron-withdrawing nature can significantly influence the pKa of the phenolic proton and the electron density of the aromatic ring. Crucially, the sulfonyl oxygens are excellent hydrogen bond acceptors. This group is known to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability, making it a favored substituent in modern medicinal chemistry.[2]
The combination of these two groups on an aromatic ring creates a scaffold with a well-defined three-dimensional electronic and steric profile, making it an attractive starting point for library synthesis and lead optimization.
Synthesis of the 2-(Methylsulfonyl)phenol Scaffold
A robust and scalable synthesis of the core scaffold is paramount for its use in medicinal chemistry programs. A reliable two-step sequence starting from the commercially available 2-(Methylthio)phenol is the most common and efficient approach.
Synthesis Pathway Overview
The synthesis proceeds via the oxidation of the thioether precursor, 2-(methylthio)phenol, to the corresponding sulfone. This transformation is a standard and high-yielding reaction in organic chemistry.
Caption: Synthetic route to 2-(Methylsulfonyl)phenol.
Detailed Experimental Protocol: Synthesis of 2-(Methylsulfonyl)phenol
This protocol is based on established methods for the oxidation of aryl thioethers.[3]
Step 1: Oxidation of 2-(Methylthio)phenol
-
Materials:
-
2-(Methylthio)phenol (1.0 eq)
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (H₂O₂) (2.2 - 2.5 eq)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(methylthio)phenol in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add 30% hydrogen peroxide dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 5-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice and extract with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-(methylsulfonyl)phenol can be purified by recrystallization or silica gel column chromatography to afford a white to light yellow crystalline solid.[4]
-
-
Causality and Self-Validation:
-
Acetic Acid as Solvent: Provides a polar protic medium that facilitates the oxidation process.
-
Slow Addition of H₂O₂ at Low Temperature: The oxidation of a thioether to a sulfone is highly exothermic. Controlling the addition rate and temperature prevents runaway reactions and the formation of over-oxidized byproducts.
-
Aqueous Workup: The washing steps are crucial to remove the acetic acid and any unreacted hydrogen peroxide. The bicarbonate wash neutralizes the acidic solvent, which is essential for a clean extraction and to prevent acid-catalyzed degradation during concentration.
-
Monitoring by TLC: This is a critical self-validating step to ensure the complete consumption of the starting material and to identify the formation of the more polar sulfone product before proceeding to the workup.
-
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 27489-33-4 | [4] |
| Molecular Formula | C₇H₈O₃S | [4] |
| Molecular Weight | 172.2 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 87-92 °C | [4] |
Application in Medicinal Chemistry: A Scaffold for Selective COX-2 Inhibitors
While 2-(methylsulfonyl)phenol itself is not typically the final active pharmaceutical ingredient, its core structure is a validated and highly valuable scaffold for building potent and selective enzyme inhibitors. A prime example is its application in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[6]
The COX-2 Hypothesis and the Role of the Methylsulfonyl Group
Cyclooxygenase (COX) enzymes exist in at least two isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection, and COX-2, which is inducible and is upregulated at sites of inflammation.[7] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to the desired anti-inflammatory effects (via COX-2 inhibition) but also to gastrointestinal side effects (via COX-1 inhibition). The development of selective COX-2 inhibitors was a major goal in medicinal chemistry to create safer NSAIDs.[6]
A key structural difference between the active sites of COX-1 and COX-2 is the presence of a smaller valine residue in COX-2 at position 523, compared to a bulkier isoleucine in COX-1. This creates a secondary pocket in the COX-2 active site that is not present in COX-1. Medicinal chemists have exploited this difference by designing molecules with a substituent that can fit into this secondary pocket, thereby conferring selectivity for COX-2. The methylsulfonylphenyl moiety has proven to be an ideal pharmacophore for this purpose, with the SO₂CH₃ group binding effectively in this side pocket.[6][7]
Case Study: Imidazo[1,2-a]pyridine-Based COX-2 Inhibitors
A study by Firoozpour et al. (2023) describes the design, synthesis, and evaluation of a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines as potent and selective COX-2 inhibitors.[7] Although this study focuses on the 4-methylsulfonylphenyl isomer, the principles of molecular design and the role of the pharmacophore are directly applicable to derivatives that could be synthesized from 2-(methylsulfonyl)phenol.
3.2.1 General Synthesis of Imidazo[1,2-a]pyridine Derivatives
The synthesis involves a two-step process where a substituted 2-aminopyridine is condensed with an α-haloketone bearing the methylsulfonylphenyl group.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Methylsulfonyl)phenol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 2-(METHYLSULFONYL)PHENOL CAS#: 27489-33-4 [m.chemicalbook.com]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-(Methylsulfonyl)phenol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, two-part protocol for the synthesis of 2-(methylsulfonyl)phenol, a valuable intermediate in medicinal chemistry. The synthesis begins with the preparation of the precursor, 2-(methylthio)phenol, via an aluminum-catalyzed reaction between phenol and methyl disulfide. The subsequent step involves the selective oxidation of the thioether to the corresponding sulfone using potassium peroxomonosulfate (Oxone®), an efficient and environmentally benign oxidizing agent. This guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles, safety protocols, and purification techniques essential for obtaining a high-purity final product.
Introduction: The Significance of the Sulfonylphenol Moiety
The methyl sulfone (MeSO₂) group is a critical pharmacophore in modern drug design. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor contribute significantly to the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1] 2-(Methylsulfonyl)phenol, in particular, serves as a versatile building block for creating more complex molecules, including inhibitors for targets like the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγt), which are implicated in autoimmune diseases.[2] The synthesis strategy outlined herein follows a robust and scalable pathway, starting from readily available commercial reagents.
Overall Synthetic Pathway
The synthesis is a two-step process beginning with the formation of a thioether, followed by its oxidation to the target sulfone.
Caption: Overall two-step synthesis of 2-(Methylsulfonyl)phenol.
Part 1: Synthesis of the Precursor, 2-(Methylthio)phenol
The initial step involves the ortho-thiomethylation of phenol. While several methods exist, this protocol utilizes aluminum turnings as a catalyst to facilitate the reaction with methyl disulfide.[3] This approach is effective and avoids the use of more hazardous reagents.
Materials and Reagents (Step 1)
| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) | CAS Number |
| Phenol | C₆H₆O | 94.11 | 40.5 | 181.7 | 1.071 | 108-95-2 |
| Methyl Disulfide | C₂H₆S₂ | 94.20 | -85 | 109.6 | 1.06 | 624-92-0 |
| Aluminum (turnings) | Al | 26.98 | 660.3 | 2470 | 2.70 | 7429-90-5 |
| Toluene | C₇H₈ | 92.14 | -95 | 110.6 | 0.867 | 108-88-3 |
Experimental Protocol (Step 1)
-
Anhydrous Phenol Preparation: To a 1 L round-bottom flask equipped with a distillation apparatus, add phenol (402 g, 4.27 mol) and toluene (60 mL). Heat the mixture to distill off the toluene, which will form an azeotrope with any residual water, thereby yielding substantially anhydrous phenol.[3]
-
Catalyst Activation: Cool the anhydrous phenol to 125-140 °C. Under a nitrogen atmosphere, slowly and carefully add aluminum turnings (7.5 g, 0.28 mol) in small portions. A vigorous evolution of hydrogen gas will be observed as the aluminum phenoxide catalyst forms. Wait for the gas evolution to cease completely.[3]
-
Thioetherification Reaction: Add methyl disulfide (250 mL, 2.8 mol) to the reaction mixture. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 170 °C) overnight (12-16 hours) under a nitrogen atmosphere.[3]
-
Reaction Completion and Workup: Increase the temperature to 185 °C and maintain for an additional 3 hours to ensure complete reaction.[3]
-
Initial Purification: Remove any remaining volatile materials by vacuum evacuation (20 mmHg) while maintaining the temperature at 170 °C.[3]
-
Fractional Distillation: Allow the reaction mixture to cool. Set up for fractional vacuum distillation. Carefully distill to remove unreacted phenol. The product, 2-(methylthio)phenol , will distill at approximately 115-117 °C at 35 mmHg.[3] A yield of around 40% can be expected.
Part 2: Oxidation of 2-(Methylthio)phenol to 2-(Methylsulfonyl)phenol
The selective oxidation of a thioether to a sulfone requires a robust oxidizing agent that does not affect the sensitive phenol group. Oxone®, a stable triple salt containing potassium peroxomonosulfate (KHSO₅), is an ideal choice due to its effectiveness, low cost, and favorable environmental profile.[4] The reaction proceeds readily in a mixed aqueous-organic solvent system.
Mechanism of Oxone® Oxidation
The active oxidant, peroxomonosulfate (HSO₅⁻), performs a nucleophilic attack on the sulfur atom of the thioether. This is a two-stage oxidation process that proceeds through a sulfoxide intermediate. Using a stoichiometric excess of Oxone® ensures the reaction goes to completion to form the desired sulfone.
Sources
Application Notes & Protocols for the Purification of 2-(Methylsulfonyl)phenol
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the purification of 2-(Methylsulfonyl)phenol, a compound of interest in pharmaceutical research and organic synthesis.[1][2] The protocols and application notes herein are designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into achieving high purity. We will explore methodologies ranging from classical recrystallization to modern chromatographic techniques, emphasizing the rationale behind procedural choices and the importance of rigorous analytical validation.
Introduction and Compound Profile
2-(Methylsulfonyl)phenol is an aromatic organic compound featuring both a hydroxyl (-OH) group and a methylsulfonyl (-SO₂CH₃) group. This dual functionality imparts a unique polarity and chemical reactivity, making the choice of purification technique critical for removing synthesis-related impurities, such as isomers, unreacted starting materials, or oxidation by-products.[3][4] High purity is essential for ensuring reproducible results in downstream applications, from biological assays to synthetic transformations.
Physicochemical Properties
A thorough understanding of the compound's properties is the foundation for developing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 27489-33-4 | [2][5][6][7] |
| Molecular Formula | C₇H₈O₃S | [2][6][8] |
| Molecular Weight | 172.2 g/mol | [2][8] |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | 87°C to 92°C | [6][8] |
| Purity (Commercial) | ≥97.5% (by HPLC) | [6][8] |
The presence of both a hydrogen-bond-donating phenol group and a highly polar sulfone group makes the molecule moderately polar and readily soluble in polar organic solvents. Its defined melting point and crystalline nature make it an excellent candidate for purification by recrystallization.[6]
General Purification Strategy
A logical workflow ensures that the purification process is both efficient and effective. The choice of technique depends on the impurity profile, the scale of the purification, and the desired final purity.
Caption: General workflow for the purification of 2-(Methylsulfonyl)phenol.
Primary Purification Techniques
Recrystallization
Applicability: Recrystallization is the preferred method for large-scale purification of 2-(Methylsulfonyl)phenol, leveraging its crystalline solid nature.[6] It is highly effective for removing impurities with significantly different solubility profiles from the target compound.
Causality: The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at high and low temperatures. A suitable solvent will dissolve the compound completely when hot but sparingly when cold, while impurities remain either insoluble at high temperatures or fully soluble at low temperatures.[9] Slow, controlled cooling is paramount as it allows for the formation of a pure crystal lattice, excluding impurity molecules.
Protocol:
-
Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., isopropanol, ethanol, water, ethyl acetate/hexanes mixture) to find an appropriate system.[4] The ideal solvent should dissolve the compound when boiling but yield a high recovery of crystals upon cooling.[9]
-
Dissolution: Place the crude 2-(Methylsulfonyl)phenol in an Erlenmeyer flask and add the minimum amount of the selected hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Caution: While activated charcoal is often used for decolorization, it should be used sparingly with phenols as ferric ions present in some charcoal grades can form colored complexes.[9] If used, add a small amount, heat briefly, and perform a hot filtration to remove it.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities. Once at room temperature, cooling in an ice bath can maximize crystal yield.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Flash Column Chromatography
Applicability: This technique is ideal for small to medium-scale purifications or when recrystallization fails to remove impurities with similar polarities, such as positional isomers. Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[10][11]
Causality: The separation occurs because compounds travel through the column at different rates depending on their affinity for the stationary phase (typically polar silica gel) versus the mobile phase (a less polar solvent system). 2-(Methylsulfonyl)phenol, being a polar molecule, will adhere to the silica gel. By gradually increasing the polarity of the mobile phase, compounds can be eluted in order of increasing polarity. Phenolic compounds can sometimes exhibit "tailing" or streaking on silica gel due to strong acidic interactions; this can often be mitigated by adding a small amount of acid (e.g., acetic acid) to the eluent or by using a different stationary phase like neutral alumina.[12][13]
Caption: Step-by-step workflow for flash column chromatography.
Protocol:
-
Stationary Phase Selection: Standard silica gel (60 Å, 32-63 µm particle size) is a common choice.[14]
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good system will show the desired compound with a Retention Factor (Rf) of ~0.3. Common systems for phenols include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[12][13]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude material in a minimal amount of solvent and load it onto the top of the column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity. Collect fractions in test tubes.
-
Fraction Analysis: Spot each fraction on a TLC plate to identify which fractions contain the pure compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-(Methylsulfonyl)phenol.
Purity Assessment and Analytical Protocols
Verifying purity is a mandatory step to validate the success of any purification protocol. A combination of methods should be used for unambiguous characterization.[15][16]
Melting Point Determination
A sharp melting point that matches the literature value is a strong indicator of high purity.[17] Impure compounds typically exhibit a depressed and broadened melting range.
-
Protocol: Place a small amount of the dried, purified solid into a capillary tube. Determine the melting point range using a calibrated melting point apparatus. Compare the observed range to the literature value of 87-92°C.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive quantitative method for assessing purity.[18][19] For phenolic compounds, a reverse-phase method is standard.[20][21]
Protocol: Reverse-Phase HPLC for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18]
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Acetic or Formic Acid) and Solvent B (Acetonitrile or Methanol with 0.1% Acetic or Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 270-280 nm).[20][22]
-
Procedure:
-
Prepare a standard solution of the purified compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Inject the solution into the HPLC system.
-
Analyze the resulting chromatogram. Purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to identify and quantify volatile impurities.[23] Given the polarity and potential for thermal degradation of phenols, derivatization may sometimes be necessary, though modern methods can often analyze them directly.[20] It is a valuable tool for analyzing sulfonyl compounds.[14][24]
Protocol: GC-MS for Impurity Profiling
-
Column: A non-polar or medium-polarity capillary column (e.g., RTX-5MS).[14]
-
Carrier Gas: Helium.
-
Injector Temperature: 280°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 25°C/min to a high temperature (e.g., 300°C).[14]
-
Detector: Mass Spectrometer (MS) in scan mode to identify unknown impurities by their mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural confirmation and can also serve as a method for assessing purity.[16] The ¹H NMR spectrum should show clean signals corresponding to all protons in the molecule, and integration should match the expected proton count. The absence of extraneous peaks indicates high purity.
-
¹H NMR (Expected Signals): Protons on the aromatic ring, a singlet for the methyl group (-SO₂CH₃), and a broad singlet for the phenolic proton (-OH).
-
¹³C NMR: Will confirm the number of unique carbon environments in the molecule. Spectra for 2-(Methylsulfonyl)phenol are publicly available for comparison.[25]
Conclusion and Final Recommendations
The purification of 2-(Methylsulfonyl)phenol is readily achievable using standard laboratory techniques. For bulk purification (>1 g), recrystallization is the most efficient first step. For smaller scales or for removing persistent impurities, flash column chromatography on silica gel is highly effective. The ultimate purity of the final compound must always be confirmed by a combination of analytical methods, with HPLC providing quantitative purity data and NMR confirming structural integrity.
References
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). National Institutes of Health (NIH).
- 2-Amino-4-(methylsulfonyl)phenol (EVT-292248). (n.d.). EvitaChem.
- Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. (n.d.). U.S. Environmental Protection Agency (EPA).
- Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (n.d.). ResearchGate.
- Nitration of Phenol and Purification by Column Chromatography. (n.d.). CDN.
-
Nagels, L., Van Dongen, W., & Parmentier, F. (1979). Column chromatography of plant polyphenols on weak anion exchangers. Archives Internationales de Physiologie et de Biochimie, 87(3), 585-591. Retrieved from [Link]
- Analyzing Phenolic Pollutants in Water Using U-HPLC. (n.d.). Fisher Scientific.
-
Lafka, T. I., Sinanoglou, V., & Lazos, E. S. (2007). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. Journal of Agricultural and Food Chemistry, 55(9), 3607-3613. Retrieved from [Link]
- Recrystallization. (n.d.). Source unavailable.
- 2-(((4-(Methylsulfonyl)phenyl)amino)methyl)phenol. (n.d.). Smolecule.
- 2-(METHYLSULFONYL)PHENOL CAS#: 27489-33-4. (n.d.). ChemicalBook.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Source unavailable.
- 2-(METHYLSULFONYL)PHENOL (CAS 27489-33-4). (2023). ChemicalBook.
- 2-(Methylsulfonyl)phenol, 98%. (n.d.). Thermo Scientific Chemicals.
- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Medicinal and Organic Chemistry.
- Column chromatography of phenolics? (2013). ResearchGate.
-
Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts. Retrieved from [Link]
- Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). Source unavailable.
-
How to determine the purity of newly synthesized organic compound? (2018). ResearchGate. Retrieved from [Link]
- Study of the Steam Distillation of Phenolic Compounds Using Ultraviolet Spectrometry. (n.d.). Source unavailable.
-
De Vleeschouwer, F., et al. (2017). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 2(4), 549-555. Retrieved from [Link]
-
o-(Methylsulfonyl)phenol. (n.d.). SpectraBase. Retrieved from [Link]
- dealing with impurities in commercial 2-(Methylsulfonyl)ethanol. (n.d.). Benchchem.
-
Trouble with Column Chromatography of phenolic compounds. (2023). Reddit. Retrieved from [Link]
-
Babu, M. D., Babu, S., & Kishore, M. (2016). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. Journal of analytical and bioanalytical techniques, 7(2). Retrieved from [Link]
-
Headley, J. V. (1987). GC/MS identification of organosulphur compounds in environmental samples. Biomedical & Environmental Mass Spectrometry, 14(6), 275-280. Retrieved from [Link]
Sources
- 1. Buy 2-(((4-(Methylsulfonyl)phenyl)amino)methyl)phenol [smolecule.com]
- 2. 2-(METHYLSULFONYL)PHENOL CAS#: 27489-33-4 [m.chemicalbook.com]
- 3. Buy 2-Amino-4-(methylsulfonyl)phenol (EVT-292248) | 98-30-6 [evitachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(METHYLSULFONYL)PHENOL | 27489-33-4 [chemicalbook.com]
- 6. 2-(Methylsulfonyl)phenol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2-(METHYLSULFONYL)PHENOL | 27489-33-4 [amp.chemicalbook.com]
- 8. 2-(Methylsulfonyl)phenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. rsc.org [rsc.org]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. rroij.com [rroij.com]
- 17. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 18. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. epa.gov [epa.gov]
- 23. Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API | Semantic Scholar [semanticscholar.org]
- 24. GC/MS identification of organosulphur compounds in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. spectrabase.com [spectrabase.com]
Application Note: A Robust, Validated HPLC Method for the Quantification of 2-(Methylsulfonyl)phenol
Abstract
This application note details a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(Methylsulfonyl)phenol. The developed isocratic reversed-phase method is demonstrated to be specific, linear, accurate, precise, and robust, making it highly suitable for routine analysis in research, quality control, and drug development settings. All procedures, from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, are described in detail to facilitate seamless adoption and implementation.
Introduction
2-(Methylsulfonyl)phenol is an aromatic sulfone and a key intermediate or potential impurity in the synthesis of various pharmaceutical compounds. Its anti-inflammatory properties are also a subject of interest.[1] Accurate quantification of this compound is critical for ensuring the quality, safety, and efficacy of final drug products, as well as for pharmacokinetic and metabolism studies. This document provides a detailed, step-by-step protocol for a validated HPLC method designed for the reliable quantification of 2-(Methylsulfonyl)phenol.
Physicochemical Properties of 2-(Methylsulfonyl)phenol
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
-
Chemical Structure:
-
Key Properties for HPLC Method Development:
-
Polarity: The presence of both a hydroxyl (-OH) and a methylsulfonyl (-SO₂CH₃) group gives the molecule moderate polarity. This makes it suitable for reversed-phase chromatography.
-
pKa: The predicted pKa is approximately 6.83.[5] This is a critical parameter for selecting the mobile phase pH to ensure the analyte is in a single, non-ionized form for consistent retention and good peak shape.
-
UV Absorbance: As an aromatic compound, 2-(Methylsulfonyl)phenol exhibits strong UV absorbance, making UV detection a suitable choice for quantification. The presence of the sulfonyl and hydroxyl groups on the benzene ring suggests strong absorbance in the 220-280 nm range.
-
HPLC Method Development and Rationale
The choices made during method development were guided by the physicochemical properties of 2-(Methylsulfonyl)phenol to ensure a selective and robust separation.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Column: A C18 column is a good starting point for moderately polar compounds.
-
Reagents: HPLC grade acetonitrile (ACN), methanol (MeOH), and water. Analytical grade phosphoric acid and phosphate buffers.
-
Reference Standard: 2-(Methylsulfonyl)phenol, purity ≥98%.[3]
Optimized Chromatographic Conditions
The following table summarizes the optimized conditions for the analysis.
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 40% Acetonitrile: 60% 20 mM Potassium Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 230 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection
-
Column: A C18 stationary phase was selected for its hydrophobic interaction with the aromatic ring of the analyte, providing good retention.
-
Mobile Phase:
-
An isocratic mobile phase of 40% acetonitrile and 60% aqueous buffer was chosen to provide a reasonable retention time and good peak shape.
-
A phosphate buffer at pH 3.0 was selected to suppress the ionization of the phenolic hydroxyl group (pKa ~6.83).[5] Operating at a pH at least two units below the pKa ensures the analyte is in its neutral form, leading to consistent retention and symmetrical peaks.
-
-
Detector Wavelength: 230 nm was chosen as a suitable wavelength for sensitive detection based on the typical UV absorbance of substituted phenols. A PDA detector can be used to determine the UV maximum for optimal sensitivity.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.
Method Development Workflow
The following diagram illustrates the logical workflow followed during method development.
Caption: HPLC Method Development Workflow.
Experimental Protocols
Preparation of Solutions
-
Mobile Phase Preparation (20 mM Potassium Phosphate Buffer, pH 3.0):
-
Weigh 2.72 g of potassium phosphate monobasic and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon filter.
-
The final mobile phase is prepared by mixing 400 mL of acetonitrile with 600 mL of the prepared buffer.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of 2-(Methylsulfonyl)phenol reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate if necessary.
-
-
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing 2-(Methylsulfonyl)phenol.
-
Dissolve the sample in a suitable solvent and dilute with the mobile phase to obtain a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
System Suitability Testing (SST)
Before starting any analysis, the system suitability must be verified.[6][7]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a working standard solution (e.g., 50 µg/mL) five or six times.
-
Evaluate the system suitability parameters against the acceptance criteria.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0[8] | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency. |
| % RSD of Peak Area | ≤ 2.0%[8] | Demonstrates injection precision. |
| % RSD of Retention Time | ≤ 1.0% | Ensures retention time reproducibility. |
Method Validation Protocol (ICH Q2(R1))
The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[9][10][11][12][13]
Caption: HPLC Method Validation Workflow.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte peak. |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1; %RSD ≤ 10% |
| Robustness | System suitability parameters are met after deliberate small changes. |
Detailed Validation Protocols
-
Specificity:
-
Inject a blank (mobile phase), a placebo (sample matrix without the analyte), and a standard solution of 2-(Methylsulfonyl)phenol.
-
Compare the chromatograms to ensure that there are no interfering peaks at the retention time of the analyte.
-
-
Linearity and Range:
-
Prepare at least five concentrations of 2-(Methylsulfonyl)phenol across the desired range (e.g., 1, 10, 25, 50, 75, 100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²).
-
-
Accuracy:
-
Prepare samples by spiking a placebo matrix with known amounts of 2-(Methylsulfonyl)phenol at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the %RSD of the results.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Calculate the %RSD and compare the results between the two studies.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters, one at a time.
-
Examples of variations include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 2 °C)
-
Organic composition in the mobile phase (± 2%)
-
-
Inject a standard solution and check if the system suitability parameters are still within the acceptance criteria.
-
Troubleshooting
Caption: HPLC Troubleshooting Decision Tree.
Conclusion
The HPLC method described in this application note is a reliable and robust procedure for the quantification of 2-(Methylsulfonyl)phenol. The method has been thoroughly validated in accordance with ICH Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. This well-documented method can be readily implemented in any analytical laboratory for routine analysis and quality control purposes.
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][9][11]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][10]
-
PubChem. 2-Methanesulfonylphenol. National Institutes of Health. [Link][2]
-
Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][13]
- United States Pharmacopeia.
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][12]
-
MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link][8]
-
Pharma guideline. System Suitability in HPLC Analysis. [Link][14]
Sources
- 1. 2-(METHYLSULFONYL)PHENOL | 27489-33-4 [amp.chemicalbook.com]
- 2. 2-Methanesulfonylphenol | C7H8O3S | CID 598998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 455750050 [thermofisher.com]
- 4. 2-(Methylsulfonyl)phenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 2-(METHYLSULFONYL)PHENOL | 27489-33-4 [amp.chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 9. fda.gov [fda.gov]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
Application Notes & Protocols for the Biological Characterization of 2-(Methylsulfonyl)phenol in Cell-Based Assays
Abstract
These application notes provide a comprehensive framework for the initial biological characterization of 2-(Methylsulfonyl)phenol, a compound of interest due to its structural features—a phenolic hydroxyl group and a methylsulfonyl moiety. While direct biological activities of this specific isomer are not extensively documented, the broader classes of phenol derivatives and methylsulfonyl-containing compounds are rich sources of bioactive molecules with potential applications in oncology, inflammation, and oxidative stress-related diseases.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a logical, tiered approach to screen for cytotoxic, antioxidant, and anti-inflammatory properties using established cell-based assays. The protocols herein are presented as self-validating systems, emphasizing the scientific rationale behind experimental choices to empower researchers to uncover the therapeutic potential of novel chemical entities.
Introduction: Scientific Rationale and Characterization Strategy
2-(Methylsulfonyl)phenol (CAS: 27489-33-4) is an aromatic organic compound featuring a phenol ring substituted with a methylsulfonyl group at the ortho-position.[4][5] The phenolic hydroxyl group is a common pharmacophore known for its hydrogen-bonding capabilities and antioxidant activity, stemming from its ability to donate a hydrogen atom to neutralize free radicals.[1][2] The methylsulfonyl group, on the other hand, is a powerful electron-withdrawing group that can significantly modulate the physicochemical properties of a molecule, often enhancing solubility and metabolic stability, making it a favored functional group in modern drug design. The strategic combination of these two groups suggests that 2-(Methylsulfonyl)phenol may possess unique biological activities worthy of investigation.
Given the lack of specific literature on this compound, a logical and systematic screening approach is essential. This guide proposes a tiered workflow designed to first establish a safe therapeutic window and then probe for specific biological functions.
Figure 1: Proposed workflow for the biological characterization of 2-(Methylsulfonyl)phenol.
Compound Handling and Preparation
Prior to initiating any biological assays, it is critical to properly handle and prepare 2-(Methylsulfonyl)phenol to ensure reproducible results.
2.1. Safety Precautions
-
Hazard Profile: 2-(Methylsulfonyl)phenol is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
-
Handling: Always handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.
2.2. Preparation of Stock Solutions
The choice of solvent is critical and can influence experimental outcomes. Dimethyl sulfoxide (DMSO) is a common choice for dissolving organic compounds for cell-based assays.
-
Primary Stock Solution (e.g., 100 mM):
-
Accurately weigh a known amount of 2-(Methylsulfonyl)phenol powder (MW: 172.2 g/mol ).[4]
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration. For example, to make a 100 mM stock, dissolve 17.22 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
Working Solutions: Prepare fresh dilutions from the stock solution in the appropriate cell culture medium for each experiment. Ensure the final concentration of DMSO in the culture wells is non-toxic to the cells, typically ≤ 0.5%.
Tier 1: Cytotoxicity Screening Protocol
The first step in characterizing a novel compound is to determine its effect on cell viability. This establishes the concentration range for subsequent mechanistic assays and identifies any potential cytotoxic or anti-proliferative effects. The MTT assay is a widely used colorimetric method for this purpose.[6][7][8]
3.1. Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells. The insoluble crystals are then dissolved, and the absorbance is measured, providing a quantitative measure of cell viability.[8]
3.2. Detailed Protocol
-
Cell Seeding:
-
Culture selected cancer or normal cell lines (e.g., HeLa, A549, MCF-7) to ~80% confluency.
-
Harvest the cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a series of dilutions of 2-(Methylsulfonyl)phenol in complete culture medium from your stock solution. A typical starting range might be 0.1, 1, 10, 25, 50, 100, and 200 µM.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[6]
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing for formazan crystal formation.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[6]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
3.3. Data Analysis and Presentation
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC₅₀ Value:
-
Plot the Percent Viability against the log concentration of 2-(Methylsulfonyl)phenol.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[6]
-
Table 1: Hypothetical Cytotoxicity Data for 2-(Methylsulfonyl)phenol
| Cell Line | Treatment Duration | IC₅₀ Value (µM) |
| HeLa | 48 hours | 75.3 |
| A549 | 48 hours | > 200 |
| MCF-7 | 48 hours | 121.8 |
Tier 2: Cellular Antioxidant Activity Assay
Phenolic compounds are well-known for their antioxidant properties.[9] The Cellular Antioxidant Activity (CAA) assay using the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe is a robust method to measure the ability of a compound to scavenge intracellular reactive oxygen species (ROS).[10][11][12]
4.1. Principle of the DCFH-DA Assay
The cell-permeable DCFH-DA passively diffuses into cells, where it is deacetylated by cellular esterases into the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12][13] An antioxidant compound will reduce the amount of ROS available to oxidize DCFH, thus leading to a decrease in the fluorescent signal.[10]
4.2. Detailed Protocol
-
Cell Seeding:
-
Seed cells (e.g., HepG2, a common model for oxidative stress) in a 96-well black, clear-bottom plate at a density that will result in 90-100% confluency after 24 hours.[10]
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound and Probe Loading:
-
Wash cells gently three times with a suitable buffer like Hanks' Balanced Salt Solution (HBSS).
-
Prepare a working solution of DCFH-DA (e.g., 50 µM in HBSS).
-
Prepare non-toxic concentrations of 2-(Methylsulfonyl)phenol (determined from the MTT assay) in HBSS.
-
Add 50 µL of the 2-(Methylsulfonyl)phenol solution to the appropriate wells.
-
Immediately add 50 µL of the DCFH-DA working solution to all wells.[10]
-
Include controls:
-
Negative Control: Cells with DCFH-DA only.
-
Positive Control: Cells with DCFH-DA and a known antioxidant (e.g., Quercetin or Trolox).
-
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Induction of Oxidative Stress:
-
Wash the cells three times with HBSS to remove excess probe and compound.
-
Prepare a solution of a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), in HBSS (e.g., 600 µM).
-
Add 100 µL of the AAPH solution to all wells to induce ROS production.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.[12]
-
4.3. Data Analysis and Presentation
-
Calculate Area Under the Curve (AUC): Plot the fluorescence intensity versus time for each well and calculate the AUC.
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (AUC of Sample / AUC of Negative Control)] x 100
-
-
Express as Quercetin Equivalents (QE): Generate a standard curve using various concentrations of the Quercetin positive control. The antioxidant capacity of 2-(Methylsulfonyl)phenol can be expressed in QE.
Table 2: Hypothetical Antioxidant Activity Data
| Compound Concentration (µM) | % ROS Inhibition | Quercetin Equivalents (µM) |
| 10 | 15.2 | 8.1 |
| 25 | 38.5 | 22.4 |
| 50 | 65.7 | 48.9 |
Tier 2: Anti-Inflammatory Activity Screening
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[14][15] Its activation leads to the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[14] An NF-κB reporter assay is a powerful tool to screen for compounds that inhibit this critical inflammatory pathway.[16][17]
Figure 2: NF-κB signaling pathway and reporter assay principle.
5.1. Principle of the NF-κB Luciferase Reporter Assay
This assay utilizes a cell line that has been stably transfected with a reporter construct. This construct contains the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements.[14][18] When cells are treated with an inflammatory stimulus (e.g., TNF-α or LPS), activated NF-κB translocates to the nucleus, binds to these response elements, and drives the transcription of the luciferase gene.[14] An inhibitory compound will prevent this process, leading to a quantifiable reduction in light output upon addition of the luciferase substrate.
5.2. Detailed Protocol
-
Cell Seeding:
-
Use a commercially available NF-κB reporter cell line (e.g., HEK293-NF-κB-luc or RAW264.7-NF-κB-luc).
-
Seed 20,000-40,000 cells per well in 100 µL of complete medium into a 96-well solid white, clear-bottom plate.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Pre-treatment:
-
Prepare non-toxic concentrations of 2-(Methylsulfonyl)phenol in serum-free or low-serum medium.
-
Remove the medium and add 80 µL of the compound dilutions to the cells.
-
Incubate for 1-2 hours. This pre-incubation allows the compound to enter the cells before the inflammatory stimulus is added.
-
-
Inflammatory Stimulation:
-
Prepare the inflammatory stimulus at a concentration known to elicit a robust response (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS).
-
Add 20 µL of the stimulus to each well (except the unstimulated control wells).
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent (e.g., Promega ONE-Glo™ or similar) to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Shake the plate gently for 10 minutes at room temperature to ensure complete cell lysis and signal development.
-
Measure the luminescence using a microplate luminometer.
-
5.3. Data Analysis and Presentation
-
Normalize Data: Subtract the average luminescence from the unstimulated control wells from all other readings.
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Luminescence of Treated+Stimulated / Luminescence of Vehicle+Stimulated)] x 100
-
-
Determine IC₅₀ Value: Plot the percent inhibition against the log concentration of the compound and perform a non-linear regression analysis to determine the IC₅₀.
Tier 3: Investigating a Specific Anti-Inflammatory Mechanism
If 2-(Methylsulfonyl)phenol shows significant activity in the NF-κB assay, a logical next step is to investigate its effect on a key downstream effector, such as Cyclooxygenase-2 (COX-2). Many anti-inflammatory drugs function by inhibiting COX enzymes.[19][20]
6.1. COX-2 Inhibitor Screening Assay
A cell-free enzymatic assay or a cell-based assay can be used. A fluorometric inhibitor screening kit provides a direct and high-throughput method.[19][20][21][22]
-
Principle: These kits typically use a human recombinant COX-2 enzyme. The assay measures the generation of Prostaglandin G2, an intermediate product, via a fluorometric probe.[20] An inhibitor will reduce the rate of the enzymatic reaction, resulting in a decreased fluorescent signal.
-
Procedure: Follow the manufacturer's protocol precisely.[20][21][22] This generally involves incubating the recombinant COX-2 enzyme with the test compound (2-(Methylsulfonyl)phenol) for a set period, then initiating the reaction by adding the substrate, arachidonic acid.[21][23] The fluorescence is then read kinetically.
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition at various compound concentrations to calculate an IC₅₀ value.
Conclusion and Future Directions
This document provides a structured, hypothesis-driven guide for the initial biological evaluation of 2-(Methylsulfonyl)phenol. By systematically assessing its cytotoxicity, antioxidant potential, and anti-inflammatory activity, researchers can build a comprehensive profile of this novel compound. Positive "hits" in these screening assays will provide the foundational data and scientific rationale needed to pursue more advanced studies, including elucidation of the precise mechanism of action, target identification, and evaluation in more complex in vitro models (e.g., 3D cell culture) and eventually, in vivo disease models. This tiered approach ensures an efficient use of resources while maximizing the potential for discovery.
References
-
Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. Available at: [Link]
-
A review for cell-based screening methods in drug discovery. National Center for Biotechnology Information. Available at: [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. Available at: [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]
-
Schematic presentation of cellular antioxidant activity assay. DCFH-DA,... ResearchGate. Available at: [Link]
-
Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. National Center for Biotechnology Information. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. National Center for Biotechnology Information. Available at: [Link]
-
Cell-Based Assay Design for High-Content Screening of Drug Candidates. National Center for Biotechnology Information. Available at: [Link]
-
Cell-based assays on the rise. BMG LABTECH. Available at: [Link]
-
MTT (Assay protocol). Protocols.io. Available at: [Link]
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. National Center for Biotechnology Information. Available at: [Link]
-
Cell-Based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. Available at: [Link]
-
Structure Activity Relationships. Drug Design Org. Available at: [Link]
-
Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate. Available at: [Link]
-
Measurement of NF-κB activation in TLR-activated macrophages. National Center for Biotechnology Information. Available at: [Link]
-
NF-κB Transcriptional Activity Assay using NKL reporter cells. Protocols.io. Available at: [Link]
-
Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense. National Center for Biotechnology Information. Available at: [Link]
-
Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available at: [Link]
-
Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. PubMed Central. Available at: [Link]
-
NF-κB Reporter Kit (NF-κB Signaling Pathway). BPS Bioscience. Available at: [Link]
-
Structure-activity relationships in microbial transformation of phenols. PubMed. Available at: [Link]
-
Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols. ResearchGate. Available at: [Link]
-
4-(Methylsulfonyl)phenol | C7H8O3S | CID 123350. PubChem. Available at: [Link]
-
Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. PubMed. Available at: [Link]
-
Tailored Functionalization of Natural Phenols to Improve Biological Activity. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 14763-61-2: 3-(Methylsulfonyl)phenol | CymitQuimica [cymitquimica.com]
- 4. 2-(Methylsulfonyl)phenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 2-(Methylsulfonyl)phenol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
- 11. researchgate.net [researchgate.net]
- 12. doc.abcam.com [doc.abcam.com]
- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB Transcriptional Activity Assay using NKL reporter cells [protocols.io]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for the Evaluation of 2-(Methylsulfonyl)phenol in COX-2 Inhibition Assays
Introduction: The Significance of Selective COX-2 Inhibition
The cyclooxygenase (COX) enzyme is a critical mediator in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key signaling molecules in pain, fever, and inflammation.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a vital role in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.[2][3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[4][5]
This distinction is the cornerstone of modern anti-inflammatory drug development. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2, which can lead to undesirable side effects like gastrointestinal ulcers due to the inhibition of COX-1's protective functions.[1] Consequently, the development of selective COX-2 inhibitors has been a major focus of medicinal chemistry, aiming to provide effective anti-inflammatory relief with an improved safety profile.[2][6]
2-(Methylsulfonyl)phenol: A Key Pharmacophore for COX-2 Selectivity
The compound 2-(Methylsulfonyl)phenol represents a core structural motif found in a class of potent and selective COX-2 inhibitors. Its chemical structure is characterized by a phenol ring substituted with a methylsulfonyl (-SO₂CH₃) group. This particular functional group is a well-established pharmacophore that confers high selectivity for the COX-2 enzyme.[1]
Chemical and Physical Properties of 2-(Methylsulfonyl)phenol:
| Property | Value | Reference |
| CAS Number | 27489-33-4 | [7][8] |
| Molecular Formula | C₇H₈O₃S | [7][8] |
| Molecular Weight | 172.2 g/mol | [7] |
| Appearance | White to light yellow crystalline powder | [8] |
| Melting Point | 78-92 °C | [7][8] |
| Solubility | Generally soluble in polar solvents. For assay purposes, DMSO is a suitable solvent for stock solutions. | [9] |
The selectivity of compounds containing the methylsulfonylphenyl moiety, such as the commercial drugs Celecoxib and Rofecoxib, is attributed to a key structural difference between the COX-1 and COX-2 active sites.[10][11] The active site of COX-2 is approximately 20% larger than that of COX-1, primarily due to the substitution of a bulky isoleucine residue in COX-1 with a smaller valine residue (Val523) in COX-2.[1][12] This substitution creates a secondary, hydrophobic side-pocket in the COX-2 active site. The methylsulfonyl group of inhibitors like 2-(Methylsulfonyl)phenol and its derivatives is able to fit into this side-pocket, forming favorable interactions and leading to a tighter and more selective binding to COX-2 over COX-1.[1][13]
Visualizing the Mechanism of Action
To understand the role of 2-(Methylsulfonyl)phenol as a potential inhibitor, it is essential to visualize the COX-2 signaling pathway and the principle of the inhibition assay.
Caption: COX-2 signaling cascade and the point of inhibition.
Protocol: In Vitro Colorimetric Assay for COX-2 Inhibition
This protocol details a robust and widely used colorimetric method to determine the inhibitory potential of 2-(Methylsulfonyl)phenol against the COX-2 enzyme. The assay is based on the peroxidase activity inherent to the COX-2 enzyme.[4]
Principle of the Assay
The COX-2 enzyme catalyzes the conversion of arachidonic acid to Prostaglandin G₂ (PGG₂). The peroxidase component of COX-2 then reduces PGG₂ to Prostaglandin H₂ (PGH₂). This peroxidase activity can be measured using a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which gets oxidized during the reduction of PGG₂, resulting in a colored product. The rate of color development, measured by the increase in absorbance at 590 nm, is proportional to COX-2 activity.[4][14] The inhibitory effect of a test compound is quantified by the reduction in this rate.
Materials and Reagents
-
Human Recombinant COX-2 Enzyme: (e.g., from Cayman Chemical or BPS Bioscience)
-
2-(Methylsulfonyl)phenol: (Test Inhibitor)
-
Celecoxib: (Positive Control Inhibitor)
-
Arachidonic Acid: (Substrate)
-
TMPD: (Chromogenic Substrate)
-
Hematin: (Cofactor)
-
Tris-HCl Buffer: 100 mM, pH 8.0
-
DMSO: For dissolving compounds
-
Ethanol: For dissolving arachidonic acid
-
0.1 M NaOH: For dissolving hematin
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Preparation of Stock Solutions
-
Tris-HCl Buffer (100 mM, pH 8.0): Prepare by dissolving Tris base in deionized water, adjusting the pH to 8.0 with HCl, and bringing it to the final volume.[4]
-
Hematin Stock (10 mM): Dissolve hematin in a small volume of 0.1 M NaOH and dilute with Tris-HCl buffer to the final concentration.[4]
-
Arachidonic Acid Stock (10 mM): Dissolve arachidonic acid in ethanol.[4]
-
TMPD Stock (10 mM): Dissolve TMPD in DMSO.[4]
-
Test Inhibitor Stock (e.g., 10 mM): Accurately weigh and dissolve 2-(Methylsulfonyl)phenol in DMSO.
-
Positive Control Stock (e.g., 10 mM): Dissolve Celecoxib in DMSO.
Self-Validating System Insight: Always prepare fresh dilutions of arachidonic acid and the COX-2 enzyme on the day of the experiment. The stability of these reagents is critical for reproducible results. The use of a known selective inhibitor like Celecoxib as a positive control is mandatory to validate the assay's performance and to provide a benchmark for the test compound's activity.
Experimental Workflow
Caption: Step-by-step workflow for the COX-2 inhibition assay.
Step-by-Step Protocol
-
Prepare the Reaction Plate: In a 96-well plate, add the following components in the specified order to wells designated for the enzyme control, positive control, and test inhibitor. Perform all experiments in duplicate or triplicate.
-
150 µL of 100 mM Tris-HCl buffer (pH 8.0).
-
10 µL of Hematin solution (to achieve a final concentration of ~1 µM).
-
10 µL of diluted human recombinant COX-2 enzyme solution.
-
10 µL of the test inhibitor (2-(Methylsulfonyl)phenol) at various concentrations, the positive control (Celecoxib), or DMSO for the enzyme control (vehicle) wells.[4]
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes. This allows the inhibitor to bind to the enzyme before the introduction of the substrate.[4]
-
Initiate Reaction: To start the reaction, add the following to each well. It is crucial to add these reagents quickly and consistently across the plate, preferably using a multichannel pipette.
-
10 µL of TMPD solution (final concentration ~100 µM).
-
10 µL of arachidonic acid solution (final concentration ~100 µM).[4]
-
-
Data Acquisition: Immediately place the plate in a microplate reader and begin measuring the absorbance at 590 nm. Take kinetic readings every 30 seconds for 5-10 minutes.
Data Analysis
-
Calculate Initial Velocity: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Determine Percentage Inhibition: Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [ (V₀ control - V₀ inhibitor) / V₀ control ] x 100
Where:
-
V₀ control is the initial velocity of the enzyme control (with DMSO).
-
V₀ inhibitor is the initial velocity in the presence of the inhibitor.
-
-
Calculate IC₅₀ Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[4]
Expected Results and Interpretation
While specific IC₅₀ data for the parent compound 2-(Methylsulfonyl)phenol is not extensively reported in the literature, its derivatives have demonstrated potent and selective COX-2 inhibition. The methylsulfonylphenyl moiety is a key feature of highly selective inhibitors.
Comparative IC₅₀ Values of Related COX-2 Inhibitors:
| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 0.05 - 6.8 | 12 - >178 | [15][16] |
| Rofecoxib | COX-2 | 0.34 - 25 | 36 - >1000 | [10][16] |
| Compound 5n * | COX-2 | 0.07 | 508.6 | |
| Compound 4b ** | COX-2 | 0.11 | >100 |
-
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine ** 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole
The results obtained for 2-(Methylsulfonyl)phenol should be compared against the positive control (Celecoxib). A dose-dependent inhibition of COX-2 activity would indicate that 2-(Methylsulfonyl)phenol is an active inhibitor. The calculated IC₅₀ value will quantify its potency, providing valuable data for structure-activity relationship (SAR) studies and further drug development efforts. A parallel assay against COX-1 would be required to determine its selectivity index.
Conclusion
This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the COX-2 inhibitory activity of 2-(Methylsulfonyl)phenol. The detailed protocol, grounded in established methodologies, offers a reliable system for quantifying inhibitory potency. By understanding the structural basis for COX-2 selectivity and employing this robust assay, researchers can effectively investigate this important class of compounds and contribute to the development of safer and more effective anti-inflammatory therapeutics.
References
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. Available at: [Link]
-
Identification of novel cyclooxygenase-2 selective inhibitors using pharmacophore models. PubMed. Available at: [Link]
-
2-Amino-4-methylsulfonylphenol. Solubility of Things. Available at: [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Link. Available at: [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. National Institutes of Health (NIH). Available at: [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. Available at: [Link]
-
Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches. National Institutes of Health (NIH). Available at: [Link]
-
Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. PubMed. Available at: [Link]
-
COX-2 selectivity and inflammatory processes. PubMed. Available at: [Link]
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. National Institutes of Health (NIH). Available at: [Link]
-
(PDF) Rofecoxib [Vioxx, MK-0966; 4-(4-Methylsulfonylphenyl)-3- phenyl-2-(5H)-furanone]: A Potent and Orally Active Cyclooxygenase-2 Inhibitor. Pharmacological and Biochemical Profiles. ResearchGate. Available at: [Link]
-
Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. National Institutes of Health (NIH). Available at: [Link]
-
The pharmacology of selective inhibition of COX-2. PubMed. Available at: [Link]
-
Novel 4-methylsulfonylphenyl Derivatives as NSAIDS with Preferential COX-2 Inhibition. ResearchGate. Available at: [Link]
-
Table 4-2, Physical and Chemical Properties of Phenol. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
A prodrug approach to COX-2 inhibitors with methylsulfone. PubMed. Available at: [Link]
-
Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed. Available at: [Link]
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COX-2 selectivity and inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. The pharmacology of selective inhibition of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(METHYLSULFONYL)PHENOL CAS#: 27489-33-4 [m.chemicalbook.com]
- 8. 455750050 [thermofisher.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of novel cyclooxygenase-2 selective inhibitors using pharmacophore models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 15. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Methylsulfonyl)phenol as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Context
2-(Methylsulfonyl)phenol is an organic compound characterized by a phenol ring substituted with a methylsulfonyl group at the ortho position.[1] The methylsulfonyl moiety, a key pharmacophore in medicinal chemistry, imparts specific electronic properties and potential biological activities to the molecule.[2][3] This functional group can enhance solubility, slow metabolic degradation, and serve as a hydrogen bond acceptor, making it a valuable feature in drug design.[2] While 2-(Methylsulfonyl)phenol itself is not a widely marketed pharmaceutical, it serves as a crucial building block and a subject of research interest for its potential anti-inflammatory properties.[4] Phenolic compounds, in general, are known for a wide range of biological activities, and chemical modification is a common strategy to enhance these properties.[5]
This document provides a technical guide for the use of 2-(Methylsulfonyl)phenol in a research setting, covering its synthesis, characterization, and protocols for investigating its potential biological activities.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈O₃S | [1] |
| Molecular Weight | 172.20 g/mol | [1] |
| CAS Number | 27489-33-4 | [1][6] |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | 87°C to 92°C | [6] |
| Solubility | Slightly soluble in water | [7] |
Synthesis and Purification Protocols
The synthesis of sulfonylated phenols can be achieved through various methods. A common and effective approach involves the oxidation of the corresponding methylthio-substituted phenol. This method is advantageous due to its relatively mild conditions and good yields.
Protocol: Synthesis of 4-(Methylsulfonyl)phenol via Oxidation
This protocol is adapted from a known synthesis for the isomeric 4-(Methylsulfonyl)phenol and illustrates the general principle of oxidizing a thioether to a sulfone.[8] Researchers should adapt this for the 2-isomer starting material.
Objective: To synthesize 2-(Methylsulfonyl)phenol by oxidizing 2-(methylthio)phenol.
Materials:
-
2-(Methylthio)phenol
-
Oxone® (Potassium peroxymonosulfate)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-(methylthio)phenol (1.0 equivalent) in a mixture of ethanol and water.
-
At room temperature, add Oxone® (approximately 2.0 equivalents) portion-wise to the solution.
-
Stir the reaction mixture vigorously at room temperature for 18 hours or until reaction completion is confirmed by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, partition the mixture between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[8]
Purification:
-
The crude 2-(Methylsulfonyl)phenol can be purified by silica gel column chromatography. A common eluent system is a mixture of chloroform and methanol (e.g., 9:1 v/v).[9]
-
Alternatively, recrystallization from a suitable solvent system like diethyl ether/hexanes can be employed.[3]
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of 2-(Methylsulfonyl)phenol.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the compound.
-
Typical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detector set at a wavelength appropriate for the phenol chromophore (e.g., 254 nm).
-
-
Expected Result: A single major peak indicates high purity. Purity is often reported as >97.5%.[6]
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the compound.
-
Method: Electrospray ionization (ESI) is a common method.
-
Expected Result: A peak corresponding to the molecular ion [M+H]⁺ at m/z = 173.0 or [M-H]⁻ at m/z = 171.0.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure.
-
¹H NMR: Expect signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl protons of the sulfonyl group. The chemical shifts and coupling patterns will be characteristic of the 2-substituted pattern.
-
¹³C NMR: Expect signals for the seven distinct carbon atoms in the molecule.
Potential Research Applications and Protocols
The presence of the phenol and methylsulfonyl groups suggests potential biological activities, particularly in the realm of inflammation.[4] Phenolic sulfonates have been shown to possess anti-inflammatory properties by inhibiting enzymes like elastase and cyclo-oxygenase (COX), and by modulating cytokine release.[10]
Application: Investigation of Anti-inflammatory Activity
The following protocols provide a framework for assessing the anti-inflammatory potential of 2-(Methylsulfonyl)phenol in vitro.
Protocol 1: Cyclo-oxygenase (COX-2) Inhibition Assay
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Investigating the effect of 2-(Methylsulfonyl)phenol on COX-2 expression is a primary step in evaluating its anti-inflammatory potential.[11]
Objective: To determine if 2-(Methylsulfonyl)phenol can inhibit the expression of the COX-2 enzyme in a cell-based model.
Cell Line: RAW 264.7 murine macrophage cell line.
Materials:
-
RAW 264.7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
2-(Methylsulfonyl)phenol stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for RNA extraction and quantitative PCR (qPCR) or Western Blotting.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of 2-(Methylsulfonyl)phenol (e.g., 1, 10, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression. Maintain an unstimulated control group.
-
Incubation: Incubate for a period suitable for measuring COX-2 expression (e.g., 4-6 hours for mRNA, 18-24 hours for protein).
-
Analysis:
-
qPCR: Harvest the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure COX-2 mRNA levels. Normalize to a housekeeping gene (e.g., GAPDH).
-
Western Blot: Lyse the cells, quantify total protein, and perform SDS-PAGE and Western Blotting using a specific antibody against COX-2.
-
Protocol 2: Cytokine Release Assay (TNF-α)
Anti-inflammatory compounds can often suppress the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[10]
Objective: To measure the effect of 2-(Methylsulfonyl)phenol on LPS-induced TNF-α release from macrophages.
Procedure:
-
Follow steps 1-4 from the COX-2 inhibition protocol. A 4-6 hour incubation after LPS stimulation is typically sufficient for TNF-α release.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
Analysis: Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
Logical Flow for In Vitro Anti-inflammatory Screening
Caption: Experimental workflow for screening the anti-inflammatory effects of 2-(Methylsulfonyl)phenol.
Safety and Handling
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
Handling Precautions:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
In case of contact with eyes, rinse cautiously with water for several minutes.[12]
-
If inhaled, move to fresh air.[12]
Conclusion
2-(Methylsulfonyl)phenol is a valuable research chemical with potential applications stemming from its unique structure. The protocols outlined in this guide provide a foundation for its synthesis, characterization, and the investigation of its anti-inflammatory properties. As with all research chemicals, proper handling and safety precautions are paramount. The exploration of this and related sulfonylated phenols may contribute to the development of novel therapeutic agents.
References
- EvitaChem. (n.d.). 2-Amino-4-(methylsulfonyl)phenol.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Phenols Using 2-(Methylsulfonyl)ethanol.
- Thermo Scientific Chemicals. (n.d.). 2-(Methylsulfonyl)phenol, 98%.
- Google Patents. (n.d.). CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.
- BenchChem. (n.d.). Potential Research Applications of 2-(Methylsulfonyl)ethanol: An In-depth Technical Guide.
- NOAA. (n.d.). 2-AMINO-4-(METHYLSULFONYL)PHENOL. CAMEO Chemicals.
- Thermo Fisher Scientific. (n.d.). 2-(Methylsulfonyl)phenol, 98%.
- ChemicalBook. (n.d.). 4-(Methylsulfonyl)phenol synthesis.
- BenchChem. (n.d.). Synthesis routes of 4-(Methylsulfonyl)phenol.
- PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.
- ChemicalBook. (n.d.). 2-(METHYLSULFONYL)PHENOL.
- Spizzirri, U. G., Iacopetta, D., & Puoci, F. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(10), 2883.
- ChemicalBook. (n.d.). 2-(METHYLSULFONYL)PHENOL CAS#: 27489-33-4.
- Fujisawa, S., Atsumi, T., & Ishihara, M. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In vivo, 21(2), 269-275.
- Hall, I. H., Murphy, M. E., & Elkins, A. L. (1998). Anti-inflammatory activity of (polyphenolic)-sulfonates and their sodium salts in rodents. Metal-Based Drugs, 5(2), 67–75.
- Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18.
- ChemScene. (n.d.). 2-(Methylsulfinyl)phenol.
- ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- National Center for Biotechnology Information. (n.d.). 2-Methanesulfonylphenol. PubChem Compound Database.
- Molecules. (2024). Polyphenols Bioactive Metabolites, and Their Anti-Biofilm and Neuroprotective Potential.
- National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS. In Toxicological Profile for Phenol.
Sources
- 1. 2-Methanesulfonylphenol | C7H8O3S | CID 598998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(METHYLSULFONYL)PHENOL CAS#: 27489-33-4 [m.chemicalbook.com]
- 5. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(Methylsulfonyl)phenol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2-AMINO-4-(METHYLSULFONYL)PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 4-(Methylsulfonyl)phenol synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Anti-inflammatory activity of (polyphenolic)-sulfonates and their sodium salts in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-(Methylsulfonyl)phenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
The Emerging Role of 2-(Methylsulfonyl)phenol in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(Methylsulfonyl)phenol, a versatile scaffold with significant, yet underexplored, potential in drug discovery. While direct therapeutic applications are still in early stages of investigation, its unique combination of a phenolic hydroxyl group and a methylsulfonyl moiety imparts desirable physicochemical and biological properties. This document consolidates the current understanding of 2-(Methylsulfonyl)phenol and its derivatives, offering detailed protocols for its synthesis and evaluation in key drug discovery assays. We will explore its role as a valuable chemical intermediate and its prospective applications in developing novel anti-inflammatory, antioxidant, and enzyme-inhibitory agents.
Introduction: The Scientific Rationale for 2-(Methylsulfonyl)phenol in Medicinal Chemistry
Phenolic compounds are a cornerstone of medicinal chemistry, present in a vast array of natural products and FDA-approved drugs.[1] Their ability to engage in hydrogen bonding and act as antioxidants makes them a privileged scaffold in drug design.[2] The introduction of a methylsulfonyl group enhances the molecule's polarity and acidity, which can significantly influence its pharmacokinetic and pharmacodynamic profiles.[3] The methylsulfonyl group is a powerful electron-withdrawing group that can also participate in hydrogen bonding, offering additional interaction points with biological targets.[4] This unique combination in 2-(Methylsulfonyl)phenol presents a compelling case for its exploration in various therapeutic areas.
Derivatives of the 2-(methylsulfonyl)phenol scaffold have already shown promise. For instance, 2-amino-4-(ethylsulfonyl)phenol, a closely related analog, is a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[5] Furthermore, brominated derivatives of methylsulfonyl phenols have been investigated for their antioxidant and enzyme inhibitory activities.[3] These findings underscore the potential of the core 2-(Methylsulfonyl)phenol structure as a foundational element for building novel therapeutic agents.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of 2-(Methylsulfonyl)phenol is crucial for its effective application in drug discovery workflows.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₃S | [6] |
| Molecular Weight | 172.20 g/mol | [6] |
| Melting Point | 78-84 °C | [7] |
| Appearance | White to off-white solid | [8] |
| Solubility | Soluble in water, slightly soluble in chloroform and ethyl acetate | [8] |
| pKa (predicted) | ~6.83 | [7] |
Synthetic Protocol: Oxidation of 2-(Methylthio)phenol
A common and efficient method for the synthesis of 2-(Methylsulfonyl)phenol is the oxidation of its corresponding methylthio precursor, 2-(methylthio)phenol. This method offers good yields and utilizes readily available reagents.
Reaction Scheme:
Caption: Synthetic route to 2-(Methylsulfonyl)phenol.
Materials:
-
2-(Methylthio)phenol
-
Hydrogen peroxide (30% solution)
-
Acetic acid
-
Sodium thiosulfate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve 2-(methylthio)phenol in acetic acid.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add hydrogen peroxide (30% solution) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess peroxide by the slow addition of a saturated sodium thiosulfate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure 2-(Methylsulfonyl)phenol.
Applications in Drug Discovery: Protocols and Assays
The structural features of 2-(Methylsulfonyl)phenol suggest its potential utility in several areas of drug discovery, particularly as an antioxidant and an enzyme inhibitor. The following protocols are provided as a starting point for investigating these activities.
Evaluation of Antioxidant Activity
Phenolic compounds are well-known for their ability to scavenge free radicals. The antioxidant potential of 2-(Methylsulfonyl)phenol can be assessed using standard in vitro assays.
This assay is a rapid and widely used method to screen the radical scavenging activity of compounds.[4]
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Preparation of Stock Solutions: Prepare a stock solution of 2-(Methylsulfonyl)phenol in a suitable solvent (e.g., ethanol or DMSO). Prepare a stock solution of DPPH (e.g., 0.1 mM) in ethanol.
-
Assay Procedure:
-
In a 96-well plate, add varying concentrations of the 2-(Methylsulfonyl)phenol solution.
-
Add the DPPH solution to each well.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent without the test compound).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[5]
Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue-colored complex, which can be measured spectrophotometrically at 593 nm.
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Assay Procedure:
-
Add the FRAP reagent to a 96-well plate.
-
Add the 2-(Methylsulfonyl)phenol solution at various concentrations to the wells.
-
Include a standard (e.g., FeSO₄·7H₂O) to create a calibration curve.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis: The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents.
Evaluation of Anti-Inflammatory Activity: Cyclooxygenase (COX) Enzyme Inhibition Assay
Chronic inflammation is implicated in numerous diseases, and the inhibition of cyclooxygenase (COX) enzymes is a key therapeutic strategy.[9] Phenolic compounds have been shown to inhibit COX activity.[6]
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Caption: Workflow for COX enzyme inhibition assay.
Protocol:
-
Materials: COX-1 and COX-2 enzymes, assay buffer, heme, arachidonic acid, TMPD, and a known COX inhibitor (e.g., celecoxib or indomethacin) as a positive control.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add 2-(Methylsulfonyl)phenol at various concentrations or the positive control.
-
Incubate for a short period at room temperature.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Immediately measure the absorbance at 595 nm over time using a microplate reader.
-
-
Data Analysis: Determine the rate of reaction from the linear portion of the absorbance curve. Calculate the percentage of inhibition and the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Future Perspectives and Conclusion
2-(Methylsulfonyl)phenol represents a promising, yet largely untapped, resource in the field of drug discovery. Its unique structural features, combining the well-established pharmacophore of a phenol with the advantageous physicochemical properties of a methylsulfonyl group, make it an attractive starting point for the development of novel therapeutics. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the biological activities of this intriguing molecule.
Future research should focus on synthesizing a library of 2-(Methylsulfonyl)phenol derivatives to establish clear structure-activity relationships. In silico studies, such as molecular docking, could further elucidate potential biological targets and guide the design of more potent and selective compounds.[10] As our understanding of the biological roles of this scaffold grows, so too will its potential to contribute to the next generation of medicines.
References
- BenchChem. (2025). Application Notes and Protocols for Antioxidant Assays of 4-(Pyrrolidin-1-yl)
- Ghani, M. A., et al. (2017). Rapid Assays to Evaluate the Antioxidant Capacity of Phenols in Virgin Olive Oil. Foods, 6(12), 107.
- BenchChem. (2025). Application Notes and Protocols for the Formulation of Antioxidants Using 2,6-bis(1-phenylethyl)phenol.
- MDPI. (2022). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Foods, 11(15), 2265.
- Wang, W., et al. (2016).
- Hall, I. H., et al. (1998). Anti-inflammatory activity of (polyphenolic)-sulfonates and their sodium salts in rodents. Metal-Based Drugs, 5(2), 67–75.
- Korkina, L. G., et al. (2007). Antioxidant and antiinflammatory activity of new water-soluble sulfur-containing phenolic compounds. Biomeditsinskaia Khimiia, 53(5), 552–565.
- Astandard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345–352.
- Rawel, H. M., et al. (2002). Inhibitory Effects of Plant Phenols on the Activity of Selected Enzymes. Journal of Agricultural and Food Chemistry, 50(12), 3452–3457.
- Phenolic Profile, Inhibition of α-Amylase and α-Glucosidase Enzymes, and Antioxidant Properties of Solanum elaeagnifolium Cav. (Solanaceae)
- Phenolic profile, enzyme inhibition and antioxidant activities and bioinformatics analysis of leaf and stem bark of Ficus sycomorus. (2020). South African Journal of Botany, 135, 344-350.
- Regulation of cyclooxygenase activity by metamizol. (1999). European Journal of Pharmacology, 374(1), 19-27.
- The anti-inflammatory effects of methylsulfonylmethane on lipopolysaccharide-induced inflammatory responses in murine macrophages. (2009). Biological & Pharmaceutical Bulletin, 32(4), 651-656.
- Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and phenol. (2006). In Vivo, 20(5), 623-628.
- Re-evaluation of cyclooxygenase-2-inhibiting activity of vanillin and guaiacol in macrophages stimulated with lipopolysaccharide. (2009). Anticancer Research, 29(5), 1591-1596.
- Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis. (2021). Antioxidants, 10(10), 1555.
- Molecular Docking Studies of Ortho-Substituted Phenols to Tyrosinase Helps Discern If a Molecule Can Be an Enzyme Substrate. (2024). International Journal of Molecular Sciences, 25(13), 6927.
- BenchChem. (2025). Potential Research Applications of 2-(Methylsulfonyl)ethanol: An In-depth Technical Guide.
- Phenolic anticyclooxygenase agents in antiinflammatory and analgesic therapy. (1982). Prostaglandins, 24(2), 271-277.
- Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. (2021). Antioxidants, 10(5), 695.
- Antioxidant and cyclooxygenase inhibitory phenolic compounds from Ocimum sanctum Linn. (2000). Phytomedicine, 7(1), 7-13.
- Antifungal activity and molecular docking of phenol, 2,4-bis(1,1-dimethylethyl) produced by plant growth-promoting actinobacterium Kutzneria sp. strain TSII from mangrove sediments. (2021). Archives of Microbiology, 203(7), 4051-4064.
Sources
- 1. The anti-inflammatory effects of methylsulfonylmethane on lipopolysaccharide-induced inflammatory responses in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Re-evaluation of cyclooxygenase-2-inhibiting activity of vanillin and guaiacol in macrophages stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenolic anticyclooxygenase agents in antiinflammatory and analgesic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenolic Compounds and Antioxidant and Anti-Enzymatic Activities of Selected Adaptogenic Plants from South America, Asia, and Africa [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Docking Studies of Ortho-Substituted Phenols to Tyrosinase Helps Discern If a Molecule Can Be an Enzyme Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Investigating Inflammatory Pathways Using 2-(Methylsulfonyl)phenol
An Application Guide for Researchers
Introduction: Targeting the Crossroads of Inflammation
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens or damaged cells[1][2]. While essential for host defense, its dysregulation leads to chronic inflammatory diseases. At the heart of the inflammatory process lie complex signaling networks that translate extracellular cues into a coordinated cellular response. Among the most critical are the NF-κB and MAPK pathways, which act as central regulators of gene expression for a host of pro-inflammatory mediators, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[3][4][5].
Phenolic compounds, widely found in nature, are recognized for their potent antioxidant and anti-inflammatory properties[6][7]. Their mechanism of action often involves the direct modulation of these core inflammatory cascades[8]. 2-(Methylsulfonyl)phenol belongs to this promising class of molecules. Its structure, combining a phenolic hydroxyl group with a methylsulfonyl moiety, suggests a potential for significant bioactivity. The related compound, Methylsulfonylmethane (MSM), has demonstrated clear anti-inflammatory effects by inhibiting the NF-κB pathway[9]. This guide establishes a detailed research framework to systematically investigate the anti-inflammatory potential of 2-(Methylsulfonyl)phenol, providing validated protocols to dissect its impact on the NF-κB and MAPK signaling axes.
The Mechanistic Landscape: NF-κB and MAPK Pathways
The anti-inflammatory activity of many phenolic compounds is achieved through the suppression of the NF-κB and MAPK signaling pathways[3][8]. These pathways represent primary targets for therapeutic intervention and are crucial for understanding the mechanism of action of novel anti-inflammatory agents.
The NF-κB Pathway: In its inactive state, the NF-κB dimer (most commonly p65/p50) is held in the cytoplasm by an inhibitor protein, IκBα[10]. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes like TNF-α, IL-6, iNOS, and COX-2[4][11]. Compounds that prevent IκBα degradation or p65 translocation effectively shut down this potent inflammatory response[9].
The MAPK Pathway: The MAPK family includes three major kinases: p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK)[12]. These kinases are activated by phosphorylation in response to inflammatory signals and oxidative stress[3]. Once activated, they phosphorylate various transcription factors, such as AP-1, which also contribute to the expression of inflammatory genes[3]. The MAPK and NF-κB pathways often exhibit significant crosstalk, creating a highly integrated and amplified inflammatory response. It is hypothesized that 2-(Methylsulfonyl)phenol interferes with these signaling events, reducing the phosphorylation of key pathway components.
Application 1: In Vitro Analysis in Macrophages
This section details the use of a lipopolysaccharide (LPS)-stimulated macrophage model to quantify the anti-inflammatory effects of 2-(Methylsulfonyl)phenol. Murine macrophage cell lines, such as RAW 264.7, are an excellent model system as they produce a robust and reproducible inflammatory response to LPS[9][13].
Experimental Workflow
Detailed Protocols
Protocol 3.1: Cell Culture and Maintenance
-
Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Propagation: Culture RAW 264.7 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, gently scrape and re-plate them at a 1:6 ratio. Change the medium every 2-3 days.
Protocol 3.2: Cell Viability (MTT Assay)
-
Rationale: It is critical to ensure that any observed anti-inflammatory effects are not due to cytotoxicity. This assay establishes the concentration range of the compound that is non-toxic to the cells.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1x10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of 2-(Methylsulfonyl)phenol (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3.3: LPS Stimulation and Compound Treatment
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of 2-(Methylsulfonyl)phenol for 1-2 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for cytokine/NO measurement, 30-60 minutes for pathway protein phosphorylation).
Protocol 3.4: Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine (TNF-α, IL-6) Production:
-
Collect the cell culture supernatant as above.
-
Quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 3.5: Western Blot Analysis for Pathway Proteins
-
Rationale: Western blotting allows for the direct visualization and quantification of key proteins in the NF-κB and MAPK signaling pathways, confirming the mechanism of action.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against: p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system. Quantify band intensity using densitometry software.
Data Presentation and Interpretation
Results should be summarized in tables for clarity. The data should demonstrate a dose-dependent reduction in inflammatory markers following treatment with 2-(Methylsulfonyl)phenol.
| Concentration (µM) | Cell Viability (%) | NO (µM) | TNF-α (pg/mL) | p-p65/p65 Ratio |
| Control (No LPS) | 100 ± 5 | 1.2 ± 0.3 | 50 ± 10 | 0.1 ± 0.02 |
| LPS Only | 98 ± 4 | 25.6 ± 2.1 | 3500 ± 250 | 1.0 (Normalized) |
| LPS + 10 µM Cmpd | 97 ± 5 | 15.3 ± 1.5 | 2100 ± 180 | 0.6 ± 0.05 |
| LPS + 25 µM Cmpd | 95 ± 6 | 8.1 ± 0.9 | 1250 ± 110 | 0.3 ± 0.04 |
| LPS + 50 µM Cmpd | 93 ± 5 | 4.5 ± 0.5 | 600 ± 75 | 0.15 ± 0.03 |
| Table 1: Example data demonstrating the dose-dependent anti-inflammatory effect of 2-(Methylsulfonyl)phenol (Cmpd) in LPS-stimulated RAW 264.7 cells. |
Application 2: In Vivo Assessment of Topical Efficacy
To translate in vitro findings, an in vivo model is essential. The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model is a standard and rapid method for evaluating topical anti-inflammatory agents[9][14].
Experimental Workflow
Detailed Protocol
-
Animals: Use male ICR or BALB/c mice (20-25 g). Allow them to acclimatize for at least one week with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Groups: Divide mice into groups (n=6-8 per group):
-
Group 1: Naive (No treatment)
-
Group 2: Control (TPA + Vehicle)
-
Group 3: Positive Control (TPA + Dexamethasone)
-
Group 4-6: Experimental (TPA + varying doses of 2-(Methylsulfonyl)phenol)
-
-
Induction and Treatment:
-
Dissolve TPA in acetone (20 µL containing 2.5 µg TPA).
-
Apply the TPA solution to both the inner and outer surfaces of the right ear of each mouse.
-
Immediately after, apply 20 µL of the vehicle (e.g., acetone:DMSO), Dexamethasone, or 2-(Methylsulfonyl)phenol solution to the same ear. The left ear serves as an internal control.
-
-
Measurement of Edema:
-
After 4-6 hours, sacrifice the mice by cervical dislocation.
-
Measure the thickness of both ears using a digital micrometer.
-
Use a 6 mm biopsy punch to collect a circular section from the center of each ear and weigh them immediately.
-
-
Data Analysis:
-
The degree of edema is calculated by the difference in weight between the right (treated) and left (untreated) ear punches.
-
Calculate the percentage inhibition of edema for each treatment group compared to the control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
-
Data Presentation and Interpretation
| Treatment Group | Dose (µ g/ear ) | Ear Punch Weight Difference (mg) | % Inhibition |
| Control (TPA + Vehicle) | - | 12.5 ± 1.1 | 0 |
| Dexamethasone | 50 | 4.2 ± 0.5 | 66.4 |
| 2-(Methylsulfonyl)phenol | 250 | 9.8 ± 0.9 | 21.6 |
| 2-(Methylsulfonyl)phenol | 500 | 7.1 ± 0.7 | 43.2 |
| 2-(Methylsulfonyl)phenol | 1000 | 5.3 ± 0.6 | 57.6 |
| Table 2: Example data from the TPA-induced ear edema model showing dose-dependent inhibition of inflammation. |
Conclusion
2-(Methylsulfonyl)phenol is a promising tool for the study of inflammatory signaling. The protocols outlined in this guide provide a robust, step-by-step methodology for characterizing its anti-inflammatory properties. By beginning with in vitro macrophage-based assays to elucidate the molecular mechanism and quantify effects on key inflammatory mediators, researchers can establish a strong foundation for subsequent in vivo validation. This structured approach ensures that experimental choices are mechanistically informed and that the resulting data is both reliable and translatable, making 2-(Methylsulfonyl)phenol a valuable compound for professionals in basic research and drug development.
References
-
Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis. (Source: PMC, URL: [Link])
-
The anti-inflammatory effects of methylsulfonylmethane on lipopolysaccharide-induced inflammatory responses in murine macrophages. (Source: PubMed, URL: [Link])
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (Source: PMC, URL: [Link])
-
Pharmacological studies on the anti-inflammatory action of phenolic compounds. (Source: PubMed, URL: [Link])
-
VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. (Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, URL: [Link])
-
VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. (Source: Semantic Scholar, URL: [Link])
-
Animal models to investigate the effects of inflammation on remyelination in multiple sclerosis. (Source: Frontiers, URL: [Link])
-
Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. (Source: PubMed, URL: [Link])
-
Animal Models of Acute Inflammation. (Source: Encyclopedia MDPI, URL: [Link])
-
Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far?. (Source: PMC, URL: [Link])
-
Anti-Inflammatory and Antioxidant Effects of Topical Formulations Containing Plant Extracts, Methylsulfonylmethane, and Peptiskin® in In Vitro Models of Arthritis. (Source: MDPI, URL: [Link])
-
A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics. (Source: PubMed, URL: [Link])
-
Anti-Inflammatory and Antioxidant Effects of Topical Formulations Containing Plant Extracts, Methylsulfonylmethane, and Peptiskin® in In Vitro Models of Arthritis. (Source: PubMed, URL: [Link])
-
Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. (Source: Journal of Clinical Practice and Research, URL: [Link])
-
Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings. (Source: MDPI, URL: [Link])
-
MCF-7 Cell Culture and +/- estrogen treatment. (Source: ECACC, URL: [Link])
-
Phenolic metabolites as therapeutic in inflammation and neoplasms: Molecular pathways explaining their efficacy. (Source: PubMed, URL: [Link])
-
(PDF) Anti-Inflammatory and Antioxidant Effects of Topical Formulations Containing Plant Extracts, Methylsulfonylmethane, and Peptiskin in In Vitro Models of Arthritis. (Source: ResearchGate, URL: [Link])
-
The Nuclear Factor NF-κB Pathway in Inflammation. (Source: PMC, URL: [Link])
-
Understanding MAPK Signaling Pathways in Apoptosis. (Source: MDPI, URL: [Link])
-
Polyphenol-Microbiota Interactions in Atherosclerosis: The Role of Hydroxytyrosol and Tyrosol in Modulating Inflammation and Oxidative Stress. (Source: MDPI, URL: [Link])
-
Real time characterization of the MAPK pathway using native mass spectrometry. (Source: PMC, URL: [Link])
-
Sulforaphane and Its Methylcarbonyl Analogs Inhibit the LPS-stimulated Inflammatory Response in Human Monocytes Through Modulating Cytokine Production, Suppressing Chemotactic Migration and Phagocytosis in a NF-κB - PubMed. (Source: PubMed, URL: [Link])
-
Exploring the Effect of Resveratrol, Tyrosol, and Their Derivatives on Platelet-Activating Factor Biosynthesis in U937 Cells. (Source: MDPI, URL: [Link])
-
NF-κB in Oxidative Stress. (Source: PMC, URL: [Link])
-
In Vitro Effects of Sulforaphane on Interferon-Driven Inflammation and Exploratory Evaluation in Two Healthy Volunteers. (Source: MDPI, URL: [Link])
-
The Immunomodulatory and Anti-Inflammatory Role of Polyphenols. (Source: PMC, URL: [Link])
-
The non-canonical NF-κB pathway in immunity and inflammation. (Source: PMC, URL: [Link])
-
NF-κB—An Important Player in Xenoestrogen Signaling in Immune Cells. (Source: PMC, URL: [Link])
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS | Semantic Scholar [semanticscholar.org]
- 3. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real time characterization of the MAPK pathway using native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological studies on the anti-inflammatory action of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenolic metabolites as therapeutic in inflammation and neoplasms: Molecular pathways explaining their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Immunomodulatory and Anti-Inflammatory Role of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-inflammatory effects of methylsulfonylmethane on lipopolysaccharide-induced inflammatory responses in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB—An Important Player in Xenoestrogen Signaling in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for the In Vivo Administration of 2-(Methylsulfonyl)phenol
I. Introduction and Scientific Context
2-(Methylsulfonyl)phenol (CAS No. 27489-33-4) is an organic compound featuring a phenol ring substituted with a methylsulfonyl group. While its structural analogue, 4-(Methylsulfonyl)phenol, has been noted as an intermediate in the development of pharmaceuticals and agrochemicals, and a related compound, 2-Amino-4-(methylsulfonyl)phenol, has been investigated for its biological activities, specific in vivo data for 2-(Methylsulfonyl)phenol itself is not extensively documented in peer-reviewed literature.[1][2] One source suggests potential anti-inflammatory properties, indicating its utility in preparations for conditions like arthritis and asthma.[3]
This guide is designed for researchers, scientists, and drug development professionals initiating in vivo studies with this compound. It provides a comprehensive framework built on chemical first principles, general protocols for phenolic compounds, and established pharmacological methodologies. The protocols herein are intended as a starting point and must be adapted based on empirical data generated during preclinical characterization.
Physicochemical Properties of 2-(Methylsulfonyl)phenol
A thorough understanding of the compound's properties is the cornerstone of successful in vivo experimentation. These parameters directly influence formulation, administration route selection, and potential metabolic fate.
| Property | Value | Source(s) |
| CAS Number | 27489-33-4 | [3] |
| Molecular Formula | C₇H₈O₃S | [4][5] |
| Molecular Weight | 172.2 g/mol | [4][5] |
| Appearance | White to off-white solid/crystalline powder | [2] |
| Melting Point | 78-90°C | [3][4] |
| Boiling Point | ~358.8 °C (Predicted) | [3] |
| Density | ~1.328 g/cm³ (Predicted) | [3] |
| Solubility | Limited information; likely sparingly soluble in water. Phenols exhibit weak acidity.[6] | General Chemical Knowledge |
| Synonyms | 2-methanesulfonylphenol, 2-Hydroxyphenyl methyl sulfone | [7] |
II. Preclinical Formulation Development: A Foundational Protocol
The limited aqueous solubility of many phenolic compounds necessitates a systematic approach to vehicle selection. The objective is to achieve a stable, homogenous, and biocompatible formulation suitable for the chosen administration route.
Workflow for Vehicle Screening
This workflow guides the logical selection of a suitable vehicle for administration.
Caption: Vehicle screening workflow for 2-(Methylsulfonyl)phenol.
Step-by-Step Vehicle Selection Protocol
-
Initial Aqueous Solubility: Attempt to dissolve the compound in standard aqueous vehicles (e.g., 0.9% saline, PBS) at the highest anticipated dose concentration. Vortex and sonicate if necessary.
-
Organic Solvent Solubility: If aqueous solubility is insufficient, determine its solubility in common, biocompatible organic solvents such as Dimethyl sulfoxide (DMSO) or Ethanol. The goal is to create a high-concentration stock solution.
-
Co-Solvent System Development: If soluble in an organic solvent, create a co-solvent system.
-
Causality: A co-solvent system is often required for compounds that are not freely soluble in water. The organic solvent dissolves the compound, and the aqueous component provides a biocompatible vehicle for injection. A common starting point is a vehicle containing ≤10% DMSO, as higher concentrations can be toxic.[8]
-
Protocol: Dissolve 2-(Methylsulfonyl)phenol in the minimum required volume of DMSO. Slowly add other components like PEG300 (to improve solubility and stability) and finally, the aqueous vehicle, while vortexing.[8] Observe for any precipitation.
-
-
Suspension Development: If the compound is not soluble in common co-solvent systems, a suspension is necessary.
-
Causality: A suspension consists of fine drug particles dispersed uniformly in a liquid vehicle. This is suitable for oral or intraperitoneal administration but not for intravenous routes.
-
Protocol: Use a suspending agent like 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in water. Add the finely ground compound to the vehicle and homogenize using a tissue homogenizer or sonicator until a uniform, milky suspension is achieved. Ensure consistent re-suspension before each administration.
-
III. Administration in Animal Models: Protocols and Considerations
The choice of animal model and administration route should be guided by the research question. Given the compound's potential anti-inflammatory role, models of arthritis (e.g., Collagen-Induced Arthritis in mice) or asthma could be appropriate.[3] Animal models are invaluable for evaluating the efficacy, safety, and pharmacokinetic properties of novel compounds before clinical trials.[9]
Route of Administration Analysis
| Route | Advantages | Disadvantages | Considerations for 2-(Methylsulfonyl)phenol |
| Oral Gavage (p.o.) | Non-invasive, clinically relevant. | Subject to first-pass metabolism; variable absorption. | Phenols undergo extensive first-pass metabolism, primarily in the liver and intestinal mucosa.[10] This could significantly reduce bioavailability. |
| Intraperitoneal (i.p.) | Bypasses first-pass metabolism, allows for rapid absorption into circulation. | Potential for local irritation, risk of injection into organs. | A common route in preclinical studies to ensure systemic exposure.[11] A well-formulated suspension or co-solvent system is required. |
| Intravenous (i.v.) | 100% bioavailability, precise dose control. | Requires sterile, particle-free solution; risk of embolism with suspensions. | Only a true solution can be used. Potential for rapid clearance. Pharmacokinetic studies in cats have utilized IV infusions for related compounds.[12][13] |
| Topical/Dermal | Localized delivery, can achieve systemic effects. | Absorption is dependent on skin integrity and compound lipophilicity. | Phenols can be readily absorbed through the skin, making this a viable route for localized inflammation models.[11] |
Protocol 1: Dose-Range Finding (DRF) Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities.
-
Animal Model: Select a common rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats). Use a small group size (n=3-5 per dose group, mixed-sex).
-
Dose Selection: Start with a low dose (e.g., 1-5 mg/kg). Subsequent doses should be escalated using a factor of 2 or 3 (e.g., 10, 30, 100 mg/kg).
-
Administration: Administer a single dose via the chosen route (e.g., i.p. or p.o.). Include a vehicle-only control group.
-
Monitoring: Observe animals intensely for the first 4 hours post-administration, then at 24, 48, and 72 hours. Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, weight loss).
-
Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity or >15-20% body weight loss. This data informs dose selection for subsequent efficacy studies.
Protocol 2: Preliminary Pharmacokinetic (PK) Study
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Animal Model: Cannulated rodents (e.g., jugular vein cannulated rats) are ideal for serial blood sampling.
-
Administration: Administer a single, well-tolerated dose of 2-(Methylsulfonyl)phenol via both i.v. and the intended therapeutic route (e.g., p.o.).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Process to plasma and store at -80°C.
-
Bioanalysis: Develop and validate a bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of 2-(Methylsulfonyl)phenol and potential metabolites in plasma. Phenols are typically metabolized via glucuronidation and sulfation.[14]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Comparing AUC from oral versus IV administration will determine oral bioavailability.
IV. Proposed Mechanism of Action and In Vivo Efficacy
Based on its chemical structure and the limited information available, 2-(Methylsulfonyl)phenol may exert anti-inflammatory effects. The electron-withdrawing methylsulfonyl group and the phenolic hydroxyl group are key features that could mediate interactions with biological targets.
Hypothesized Anti-Inflammatory Signaling Pathway
Caption: Hypothesized mechanism of anti-inflammatory action.
This hypothesis can be tested in an efficacy study using a relevant animal model, such as a lipopolysaccharide (LPS)-induced systemic inflammation model in mice, measuring downstream markers like TNF-α and IL-6 in serum.
V. Safety, Handling, and Disposal
Adherence to safety protocols is paramount when working with uncharacterized research chemicals.
-
Hazard Identification: The compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. It is also listed as harmful if swallowed, in contact with skin, or if inhaled.[4][5]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[15]
-
Handling:
-
Spill Management: In case of a spill, dampen the solid material with 60-70% ethanol, collect it into a suitable sealed container, and decontaminate the area with ethanol followed by soap and water.[6]
-
Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[16]
VI. Conclusion
The administration of 2-(Methylsulfonyl)phenol in animal models presents an opportunity to explore its potential therapeutic properties. Although direct in vivo data is sparse, a systematic approach grounded in fundamental pharmacology and chemistry provides a clear path forward. By carefully characterizing the compound's solubility, selecting an appropriate vehicle, determining a safe dose range, and choosing a relevant animal model, researchers can effectively and safely initiate the investigation of this compound's biological activity.
VII. References
-
EvitaChem. (n.d.). 2-Amino-4-(methylsulfonyl)phenol (EVT-292248). Retrieved from EvitaChem website.
-
Smolecule. (n.d.). 2-(((4-(Methylsulfonyl)phenyl)amino)methyl)phenol. Retrieved from Smolecule website.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 598998, 2-Methanesulfonylphenol. Retrieved from [Link]
-
Pet Poison Helpline. (n.d.). Phenol Toxicity in Pets. Retrieved from an article discussing phenol toxicity.
-
Ghanayem, B. I., & Sullivan, C. A. (1993). In vivo disposition of p-substituted phenols in the young rat after intraperitoneal and dermal administration. Drug Metabolism and Disposition, 21(5), 923-927. Retrieved from [Link]
-
Fornelos-Álvarez, N., et al. (2022). Impact of Drug Administration Routes on the In Vivo Efficacy of the Natural Product Sorangicin A Using a Staphylococcus aureus Infection Model in Zebrafish Embryos. Pharmaceuticals, 15(11), 1391. Retrieved from [Link]
-
Cassidy, M. K., & Houston, J. B. (1984). In Vivo Capacity of Hepatic and Extrahepatic Enzymes to Conjugate Phenol. Drug Metabolism and Disposition, 12(5), 619-624. Retrieved from [Link]
-
Lamichhane, S., et al. (2023). Potential role of different animal models for the evaluation of bioactive compounds. Exploration of Targeted Anti-tumor Therapy, 4(5), 847-870. Retrieved from [Link]
-
ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 2-Amino-4-(methylsulfonyl)phenol. Retrieved from a safety data sheet.
-
Sluyter, R., & Stokes, L. (2022). Animal Models for the Investigation of P2X7 Receptors. International Journal of Molecular Sciences, 23(23), 15286. Retrieved from [Link]
-
Lampa, M., et al. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. Cancers, 14(24), 6127. Retrieved from [Link]
-
Görge, G., Beyer, J., & Urich, K. (1987). Excretion and metabolism of phenol, 4-nitrophenol and 2-methylphenol by the frogs Rana temporaria and Xenopus laevis. Xenobiotica, 17(11), 1293-1298. Retrieved from [Link]
-
Berna, M., et al. (2017). Pharmacokinetics of Mycophenolic Acid after Intravenous Administration of Mycophenolate Mofetil to Healthy Cats. Journal of Veterinary Internal Medicine, 31(6), 1799-1804. Retrieved from [Link]
-
Wang, H., et al. (2015). Short-term pharmacokinetic study of mycophenolate mofetil in neonatal swine. Transplantation Proceedings, 46(10), 3501-3506. Retrieved from [Link]
-
Berna, M., et al. (2017). Pharmacokinetics of Mycophenolic Acid after Intravenous Administration of Mycophenolate Mofetil to Healthy Cats. Journal of Veterinary Internal Medicine, 31(6), 1799-1804. Retrieved from [Link]
Sources
- 1. Buy 2-Amino-4-(methylsulfonyl)phenol (EVT-292248) | 98-30-6 [evitachem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(METHYLSULFONYL)PHENOL CAS#: 27489-33-4 [m.chemicalbook.com]
- 4. 2-(Methylsulfonyl)phenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 2-Methanesulfonylphenol | C7H8O3S | CID 598998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-AMINO-4-(METHYLSULFONYL)PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 2-(METHYLSULFONYL)PHENOL | 27489-33-4 [amp.chemicalbook.com]
- 8. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo capacity of hepatic and extrahepatic enzymes to conjugate phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo disposition of p-substituted phenols in the young rat after intraperitoneal and dermal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Mycophenolic Acid after Intravenous Administration of Mycophenolate Mofetil to Healthy Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Mycophenolic Acid after Intravenous Administration of Mycophenolate Mofetil to Healthy Cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Excretion and metabolism of phenol, 4-nitrophenol and 2-methylphenol by the frogs Rana temporaria and Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
"2-(Methylsulfonyl)phenol" as a building block in organic synthesis
An In-Depth Guide to the Synthetic Utility of 2-(Methylsulfonyl)phenol
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. 2-(Methylsulfonyl)phenol is one such scaffold that has garnered significant interest. Its structure is deceptively simple, featuring a phenol ring substituted at the ortho position with a methylsulfonyl group (CH₃SO₂). This substitution is not merely decorative; the powerful electron-withdrawing nature of the sulfonyl group profoundly influences the molecule's reactivity and physicochemical properties. It acidifies the phenolic proton, modulates the electron density of the aromatic ring, and introduces a functional group known for enhancing the drug-like properties of therapeutic candidates.[1]
The methylsulfonyl moiety is a well-established pharmacophore in medicinal chemistry, often incorporated to improve aqueous solubility, metabolic stability, and hydrogen bonding capacity of a molecule.[1][2] Consequently, 2-(Methylsulfonyl)phenol serves as a critical precursor for a range of biologically active compounds, including those with anti-inflammatory properties.[3] This guide provides an in-depth exploration of 2-(Methylsulfonyl)phenol as a synthetic intermediate, complete with detailed protocols and mechanistic insights for its application in key organic transformations.
Core Synthetic Applications of 2-(Methylsulfonyl)phenol
The true utility of 2-(Methylsulfonyl)phenol is demonstrated by its versatility in forming crucial chemical bonds. The presence of the hydroxyl group allows for a host of derivatizations, primarily focused on carbon-oxygen (C-O) and, through intermediate steps, carbon-nitrogen (C-N) bond formation. These reactions are cornerstones of modern synthetic chemistry, enabling the assembly of diaryl ethers and aryl amines—scaffolds ubiquitous in pharmaceuticals and materials science.
Caption: Synthetic pathways originating from 2-(Methylsulfonyl)phenol.
Application 1: Synthesis of Diaryl Ethers via Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of diaryl ethers from a phenol and an aryl halide.[4][5] While often requiring high temperatures, it remains a robust method for constructing the C-O bond.[4] In this reaction, 2-(Methylsulfonyl)phenol acts as the nucleophilic partner. The phenoxide, generated in situ by a base, attacks the copper-activated aryl halide.
Mechanistic Insight: The Ullmann Catalytic Cycle
The precise mechanism of the Ullmann reaction has been a subject of study, but a generally accepted pathway involves the formation of a copper(I) phenoxide. This species then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate, which subsequently undergoes reductive elimination to yield the diaryl ether and regenerate the active copper(I) catalyst.
Caption: Simplified catalytic cycle for the Ullmann Condensation.
Detailed Protocol: Ullmann Diaryl Ether Synthesis
This protocol describes a general procedure for the coupling of 2-(Methylsulfonyl)phenol with an activated aryl bromide.
Materials:
-
2-(Methylsulfonyl)phenol
-
Aryl Bromide (e.g., 4-bromonitrobenzene)
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(Methylsulfonyl)phenol (1.0 equiv), aryl bromide (1.2 equiv), CuI (0.1 equiv), and anhydrous K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the phenol.
-
Reaction: Heat the reaction mixture to 130-150 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are 12-24 hours.
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired diaryl ether.
| Parameter | Condition |
| Nucleophile | 2-(Methylsulfonyl)phenol (1.0 equiv) |
| Electrophile | Aryl Bromide (1.2 equiv) |
| Catalyst | Copper(I) Iodide (10 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | Anhydrous DMF |
| Temperature | 130-150 °C |
| Typical Yield | 60-85% (substrate dependent) |
| Table 1. Optimized Conditions for Ullmann Condensation. |
Field-Proven Insights & Troubleshooting
-
Causality: The use of a polar aprotic solvent like DMF is crucial for solubilizing the potassium phenoxide intermediate.[4] High temperatures are necessary to overcome the activation energy of the oxidative addition step.[4]
-
Trustworthiness: Ensure all reagents and solvents are anhydrous. Water can deactivate the catalyst and hydrolyze the aryl halide. The use of freshly powdered K₂CO₃ is recommended for optimal reactivity.
-
Troubleshooting: If the reaction is sluggish, consider using a more reactive aryl iodide instead of a bromide. The addition of a ligand, such as 1,10-phenanthroline, can sometimes accelerate the reaction by stabilizing the copper catalyst.
Application 2: Synthesis of Diaryl Ethers via Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination has been extended to form C-O bonds, providing a milder and often more efficient alternative to the Ullmann condensation.[6][7] This palladium-catalyzed cross-coupling reaction typically uses bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.[8] This method offers broader substrate scope and functional group tolerance compared to its copper-catalyzed counterpart.
Mechanistic Insight: The Buchwald-Hartwig C-O Catalytic Cycle
The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. Coordination of the phenoxide (from 2-(methylsulfonyl)phenol) and subsequent reductive elimination releases the diaryl ether product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[9]
Caption: Catalytic cycle for Buchwald-Hartwig C-O cross-coupling.
Detailed Protocol: Buchwald-Hartwig Diaryl Ether Synthesis
This protocol outlines a general method using a common palladium precatalyst and ligand system.
Materials:
-
2-(Methylsulfonyl)phenol
-
Aryl Halide or Triflate (e.g., 4-chlorotoluene)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene, anhydrous
Procedure:
-
Setup: In a glovebox, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and Cs₂CO₃ (1.5 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add 2-(Methylsulfonyl)phenol (1.2 equiv) and the aryl halide (1.0 equiv).
-
Solvent and Sealing: Add anhydrous toluene (to ~0.2 M), seal the tube with a Teflon screw cap, and remove it from the glovebox.
-
Reaction: Place the tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a short plug of silica gel, eluting with additional diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
| Parameter | Condition |
| Nucleophile | 2-(Methylsulfonyl)phenol (1.2 equiv) |
| Electrophile | Aryl Halide/Triflate (1.0 equiv) |
| Catalyst | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | XPhos (3.0 mol%) |
| Base | Cs₂CO₃ (1.5 equiv) |
| Solvent | Anhydrous Toluene |
| Temperature | 100-110 °C |
| Typical Yield | 75-95% (substrate dependent) |
| Table 2. Optimized Conditions for Buchwald-Hartwig C-O Coupling. |
Field-Proven Insights & Troubleshooting
-
Causality: Bulky, electron-rich ligands like XPhos are essential for promoting both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[8] Cesium carbonate is a highly effective base due to its high solubility in organic solvents.
-
Trustworthiness: The palladium catalyst and phosphine ligands are air-sensitive. All manipulations should be performed under an inert atmosphere to prevent catalyst degradation and ensure reproducibility.
-
Troubleshooting: If low yields are observed, screen other ligands (e.g., SPhos, RuPhos) and bases (e.g., K₃PO₄). Aryl chlorides may require more specialized, highly active catalyst systems.
Application 3: Synthesis of Aryl Amines via Phenol Activation
While phenols are not direct partners in C-N coupling reactions, their hydroxyl group can be readily converted into a more suitable leaving group, such as a mesylate or triflate.[9][10] These aryl sulfonates are excellent electrophiles for the Buchwald-Hartwig amination, enabling a powerful two-step sequence to synthesize substituted aryl amines from phenols.[6]
Caption: Two-step workflow for the synthesis of aryl amines.
Protocol Part A: Mesylation of 2-(Methylsulfonyl)phenol
Materials:
-
2-(Methylsulfonyl)phenol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolution: Dissolve 2-(Methylsulfonyl)phenol (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 equiv) dropwise.
-
Mesylation: Add methanesulfonyl chloride (1.2 equiv) dropwise. The reaction is often exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water. Transfer to a separatory funnel, separate the layers, and wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude mesylate, which can often be used in the next step without further purification.
Protocol Part B: Buchwald-Hartwig Amination of the Aryl Mesylate
Materials:
-
2-(Methylsulfonyl)phenyl Mesylate (from Part A)
-
Primary or Secondary Amine (e.g., Morpholine)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (2 mol%), BINAP (3 mol%), and NaOtBu (1.4 equiv).[11]
-
Reagent Addition: Add the aryl mesylate (1.0 equiv) and the amine (1.2 equiv).
-
Solvent and Sealing: Add anhydrous toluene (~0.2 M), seal the tube, and remove from the glovebox.
-
Reaction: Heat the mixture in a preheated oil bath at 100 °C for 16-24 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Purification: Concentrate the filtrate and purify by column chromatography to afford the desired N-aryl amine product.
| Parameter | Condition (Part B) |
| Electrophile | 2-(Methylsulfonyl)phenyl Mesylate (1.0 equiv) |
| Nucleophile | Amine (1.2 equiv) |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | BINAP (3 mol%) |
| Base | NaOtBu (1.4 equiv) |
| Solvent | Anhydrous Toluene |
| Temperature | 100 °C |
| Typical Yield | 70-90% (over 2 steps) |
| Table 3. Optimized Conditions for Buchwald-Hartwig C-N Amination. |
Field-Proven Insights & Troubleshooting
-
Causality: The conversion to a sulfonate ester is critical as the hydroxyl group is a poor leaving group for cross-coupling. Aryl mesylates provide a cost-effective alternative to the more reactive but expensive aryl triflates.[10]
-
Trustworthiness: Sodium tert-butoxide is a strong, moisture-sensitive base that must be handled under inert conditions. The choice of phosphine ligand is crucial; bidentate ligands like BINAP are often effective for C-N couplings.[6]
-
Troubleshooting: If the amination fails, consider switching to the corresponding aryl triflate, which is more reactive. For sterically hindered amines, specialized ligands like BrettPhos may be required for efficient coupling.[9]
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Phenols Using 2-(Methylsulfonyl)ethanol.
- EvitaChem. (n.d.). 2-Amino-4-(methylsulfonyl)phenol.
- ResearchGate. (n.d.). Sulfonyl Hydrazides in Organic Synthesis: A Review of Recent Studies.
- ResearchGate. (n.d.). Design of bicyclic sulfonamide building blocks.
- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
- PubMed Central. (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones.
- Benchchem. (n.d.). Applications of 2-(Methylsulfonyl)
- Enamine. (n.d.). Sulfonyl Chlorides/Fluorides.
- PubMed Central. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- Wiley Online Library. (1989). A Regioselective Synthesis of 2,5-Di(methylsulfonyl)phenol.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.).
- PubMed Central. (n.d.).
- PubMed Central. (2011).
- ChemicalBook. (n.d.). 2-(METHYLSULFONYL)PHENOL.
- Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Journal of Synthetic Chemistry. (n.d.).
- ElectronicsAndBooks. (2015). Oxidative Cross-Coupling of Two Different Phenols: An Efficient Route to Unsymmetrical Biphenols.
- ResearchGate. (2021).
- YouTube. (2025).
- PubMed Central. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity.
- PubMed Central. (n.d.).
- PubMed. (2014).
- Chemistry LibreTexts. (2023).
- Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ResearchGate. (n.d.).
- arkat usa. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.
- MDPI. (n.d.).
- Thermo Fisher Scientific. (n.d.). 2-(Methylsulfonyl)phenol, 98% 5 g.
- Thermo Fisher Scientific. (n.d.). 2-(Methylsulfonyl)phenol, 98% 1 g.
- Royal Society of Chemistry. (n.d.). Two-step etherification of phenolic-oil with methanol under catalysis of alumina-supported metal salts.
- MDPI. (n.d.).
- Google Patents. (n.d.).
- PubMed Central. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.).
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(METHYLSULFONYL)PHENOL | 27489-33-4 [amp.chemicalbook.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-(Methylsulfonyl)phenol to Enhance Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic modification of bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive overview of the derivatization of 2-(methylsulfonyl)phenol, a scaffold with known anti-inflammatory properties, to enhance its therapeutic potential.[1] The presence of both a phenolic hydroxyl group and a potent hydrogen bond-accepting methylsulfonyl group makes this molecule an attractive starting point for chemical modification.[2][3] The sulfonyl group is a key pharmacophoric element in numerous approved drugs, valued for its ability to improve metabolic stability, modulate physicochemical properties, and engage in strong interactions with biological targets.[2][4]
This document offers detailed synthetic protocols, methodologies for biological evaluation, and insights into the structure-activity relationships (SAR) that govern the efficacy of 2-(methylsulfonyl)phenol derivatives. By understanding the chemical principles behind each modification and the biological consequences of these changes, researchers can rationally design and synthesize novel analogs with improved activity, selectivity, and pharmacokinetic profiles.
Strategic Approaches to Derivatization
The 2-(methylsulfonyl)phenol scaffold offers two primary sites for chemical modification: the phenolic hydroxyl group and the aromatic ring. Each site presents unique opportunities to modulate the molecule's properties.
Diagram of Derivatization Strategies
Caption: Key derivatization strategies for the 2-(methylsulfonyl)phenol scaffold.
Modification of the Phenolic Hydroxyl Group
The hydroxyl group is a primary target for derivatization, allowing for the creation of ethers and esters. These modifications can significantly impact the compound's solubility, lipophilicity, metabolic stability, and potential for acting as a prodrug.
-
Etherification (O-Alkylation): Converting the phenol to an ether by introducing various alkyl or arylalkyl groups can enhance lipophilicity, which may improve cell membrane permeability. This modification can also protect the phenol from rapid metabolism. The Williamson ether synthesis is a classic and reliable method for achieving this transformation.[5][6]
-
Esterification (O-Acylation): Acylation of the phenolic hydroxyl group to form an ester is a common strategy to create prodrugs. Esters can mask the polar hydroxyl group, potentially improving oral bioavailability. Once absorbed, these esters can be hydrolyzed by endogenous esterases to release the active phenolic compound.[7]
Modification of the Aromatic Ring
The aromatic ring of 2-(methylsulfonyl)phenol can be further functionalized through electrophilic aromatic substitution (EAS) reactions. The existing hydroxyl and methylsulfonyl groups will direct incoming electrophiles to specific positions on the ring, allowing for the introduction of new substituents that can probe interactions with biological targets and fine-tune the electronic properties of the molecule.
Synthetic Protocols
The following protocols are presented as adaptable templates for the derivatization of 2-(methylsulfonyl)phenol. Researchers should optimize reaction conditions based on the specific substrate and desired product.
Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)
This protocol describes the synthesis of ether derivatives of 2-(methylsulfonyl)phenol. The choice of a primary alkyl halide is crucial to favor the SN2 reaction and avoid elimination byproducts.[6]
Workflow for O-Alkylation
Caption: Step-by-step workflow for the synthesis of 2-(methylsulfonyl)phenyl ethers.
Materials:
-
2-(methylsulfonyl)phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Primary alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a stirred solution of 2-(methylsulfonyl)phenol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add the primary alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: General Procedure for O-Acylation (Ester Synthesis)
This protocol details the formation of ester derivatives from 2-(methylsulfonyl)phenol using an acyl chloride in the presence of a base.
Materials:
-
2-(methylsulfonyl)phenol
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-(methylsulfonyl)phenol (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Slowly add the acyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester by silica gel column chromatography.
Biological Evaluation Protocols
The following protocols are designed to assess the anti-inflammatory and anticancer activities of the newly synthesized 2-(methylsulfonyl)phenol derivatives.
Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
A key mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. This assay determines the selectivity of the compounds for the inducible COX-2 isoform over the constitutive COX-1 isoform.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)
-
Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)
-
Tris-HCl buffer
Procedure:
-
Prepare solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compounds or a vehicle control for 15 minutes at 37 °C.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a specified time (e.g., 10 minutes) at 37 °C.
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Quantify the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values (the concentration required to inhibit 50% of enzyme activity).
-
The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen compounds for cytotoxic and antiproliferative effects against cancer cell lines.
Workflow for MTT Assay
Caption: General workflow for assessing anticancer activity using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized derivatives (typically in a range from 0.1 to 100 µM) and a vehicle control (DMSO). Include a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value for each compound.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on 2-(methylsulfonyl)phenol derivatives are limited, valuable insights can be drawn from closely related 4-methylsulfonylphenyl analogs that have been investigated as anti-inflammatory and anticancer agents.
Table 1: Representative SAR Data for Methylsulfonylphenyl Derivatives
| Scaffold | R Group Modification | Observed Activity | Reference |
| 2-(4-methylsulfonylphenyl)indole | Varied substituents on the indole nitrogen | Introduction of small alkyl or substituted phenyl groups often enhances COX-2 inhibitory activity. | [1] |
| 4-methylsulfonylphenyl attached to various heterocycles | Modification of the heterocyclic core | The nature of the heterocyclic ring is crucial for COX-2 selectivity and potency. | [7] |
| Alkylsulfonyl benzimidazoles | Substitutions on the benzimidazole ring | The presence of fluoro-substituted benzyl groups can increase anticancer activity against breast cancer cell lines. | [4] |
Key Takeaways for SAR-Guided Design:
-
COX-2 Inhibition: The methylsulfonylphenyl moiety is a well-established pharmacophore for selective COX-2 inhibition. The sulfonyl group's oxygen atoms are thought to form hydrogen bonds with key residues in the active site of the COX-2 enzyme.[1] Derivatization of the phenolic hydroxyl group of 2-(methylsulfonyl)phenol with various heterocyclic or substituted aryl moieties is a promising strategy to enhance COX-2 inhibitory activity.
-
Anticancer Activity: Sulfonamide and sulfonyl-containing compounds exhibit anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase, disruption of microtubule assembly, and cell cycle arrest.[2][3][8] For 2-(methylsulfonyl)phenol derivatives, exploring modifications that increase interactions with specific cancer-related targets, such as kinases or apoptosis-regulating proteins, could lead to potent anticancer agents.
-
Lipophilicity and Physicochemical Properties: Modifications at the phenolic hydroxyl group (ether and ester formation) will directly impact the lipophilicity of the compounds. A balance must be struck, as excessively high lipophilicity can lead to poor solubility and off-target effects, while low lipophilicity may hinder cell permeability.
Conclusion
The 2-(methylsulfonyl)phenol scaffold represents a valuable starting point for the development of novel therapeutic agents, particularly in the areas of inflammation and oncology. The synthetic protocols and biological evaluation methods detailed in this guide provide a framework for the rational design and screening of new derivatives. By systematically exploring the chemical space around this scaffold and carefully analyzing the resulting structure-activity relationships, researchers can unlock the full therapeutic potential of this promising class of compounds.
References
-
Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Medicinal Chemistry, 9(1), 1-25. Available at: [Link]
-
Gao, C., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(22), 3794-3820. Available at: [Link]
-
Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18. Available at: [Link]
-
Ghorab, M. M., et al. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry, 10(1), 27-43. Available at: [Link]
-
LibreTexts. (2024). 18.2: Preparing Ethers. Chemistry LibreTexts. Available at: [Link]
-
The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2021). Molecules, 26(16), 4969. Available at: [Link]
-
Pan, L., et al. (2022). Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization. Molecules, 27(19), 6268. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry, 14(1), 23. Available at: [Link]
-
Wikipedia. (2023). Phenol ether. In Wikipedia. Available at: [Link]
-
Kumar, A., & Mishra, A. K. (2018). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry, 15(4), 266-277. Available at: [Link]
-
Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. (2023). Pharmaceuticals, 16(11), 1548. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
Application Notes & Protocols: Formulation of 2-(Methylsulfonyl)phenol for Biological Testing
Abstract
The successful evaluation of any novel chemical entity in biological systems hinges upon a robust and reproducible formulation strategy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating 2-(Methylsulfonyl)phenol for both in vitro and in vivo biological testing. Recognizing the limited publicly available data on this specific compound, this guide establishes a foundational methodology based on its physicochemical properties and established principles for formulating poorly soluble phenolic compounds.[1][2][3] We will detail protocols for solubility assessment, the preparation of stock and working solutions for cell-based assays, and the development of preclinical formulations for animal studies. The causality behind experimental choices, the importance of appropriate controls, and the principles of scientific integrity are emphasized throughout.
Introduction and Physicochemical Overview
2-(Methylsulfonyl)phenol is an organic compound featuring a phenol ring substituted with a methylsulfonyl group. This structure suggests it may possess limited aqueous solubility, a common challenge in drug discovery that can impede accurate biological assessment.[2] The methylsulfonyl group can influence polarity, while the phenolic hydroxyl group provides a site for hydrogen bonding and potential pH-dependent solubility.[4]
A thorough understanding of the compound's physical and chemical properties is the mandatory first step in formulation development.[5] These preformulation studies are critical for designing an elegant, stable, and effective dosage form.[6][7]
Safety Precautions: Before handling, consult the Safety Data Sheet (SDS). 2-(Methylsulfonyl)phenol is known to cause skin and serious eye irritation and may cause respiratory irritation.[8][9] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[10] All handling should be performed in a well-ventilated area or a chemical fume hood.[10]
Preformulation Analysis: Solubility and Stability
The primary goal of preformulation is to characterize the compound's properties to inform the selection of an appropriate solvent and excipient system.[5][7]
Protocol: Aqueous and Organic Solubility Profiling
Objective: To determine the solubility of 2-(Methylsulfonyl)phenol in a panel of common solvents to identify suitable vehicles for in vitro and in vivo studies.
Materials:
-
2-(Methylsulfonyl)phenol powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), 200 proof
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol (PG)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Vortex mixer, sonicator, analytical balance, HPLC or UV-Vis spectrophotometer
Methodology:
-
Prepare saturated solutions by adding an excess of 2-(Methylsulfonyl)phenol to 1 mL of each test solvent in separate vials.
-
Equilibrate the samples by rotating them at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant and dilute it with a suitable solvent for analysis.
-
Quantify the concentration of the dissolved compound using a validated HPLC or spectrophotometric method.
-
Express solubility in mg/mL or mM.
Interpreting Results: The data will guide the choice of a primary solvent for stock solutions (typically DMSO or ethanol for high solubility) and potential co-solvents for in vivo formulations.[1][11]
| Solvent | Predicted Solubility Category | Rationale & Application |
| DMSO | High (>50 mg/mL) | Aprotic, polar solvent. Ideal for high-concentration stock solutions for in vitro screening.[12] |
| Ethanol | Moderate (10-50 mg/mL) | Polar protic solvent. Can be used for stock solutions and as a co-solvent in some in vivo formulations. |
| PEG400 | Moderate (10-50 mg/mL) | Water-miscible co-solvent. Commonly used in preclinical oral and parenteral formulations to enhance solubility.[1] |
| Water / PBS (pH 7.4) | Low to Very Low (<1 mg/mL) | The phenolic group suggests poor solubility in neutral aqueous media. This baseline is critical for understanding the formulation challenge. |
Table 1: Predicted Solubility Profile and Rationale for 2-(Methylsulfonyl)phenol.
Formulation for In Vitro Assays
For in vitro experiments, the primary objective is to achieve complete dissolution of the compound in a vehicle that is non-toxic to the biological system at its final working concentration.[13]
Protocol: Preparation of High-Concentration Stock Solutions
Causality: A high-concentration stock solution, typically in 100% DMSO, is prepared to minimize the volume of organic solvent added to the aqueous assay medium. This is crucial as solvents like DMSO can exhibit bioactivity or cytotoxicity at concentrations typically above 0.5-1%.[12][14]
Methodology:
-
Accurately weigh 10 mg of 2-(Methylsulfonyl)phenol using an analytical balance.
-
Add the appropriate volume of cell culture-grade DMSO to achieve a target concentration (e.g., 290 µL for a 100 mM stock, based on a MW of ~172.2 g/mol ).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution against a light source to ensure no particulates remain.
-
Aliquot the stock solution into smaller volumes in cryovials to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store aliquots at -20°C or -80°C, protected from light.
Protocol: Preparation of Working Solutions and Vehicle Controls
Causality: Serial dilutions are performed to create a dose-response curve. It is critical that every experimental condition, including the "no-compound" control, contains the exact same final concentration of the vehicle (e.g., DMSO). This "vehicle control" allows researchers to distinguish the effect of the compound from any potential effect of the solvent itself.[13][15]
Methodology:
-
Thaw a single aliquot of the high-concentration stock solution.
-
Perform a serial dilution of the stock solution in 100% DMSO or the appropriate assay medium to generate intermediate concentrations.
-
For the final step, dilute the intermediate solutions into the final assay buffer or cell culture medium. Ensure the final DMSO concentration does not exceed a pre-validated non-toxic level (e.g., 0.5%).
-
Prepare a Vehicle Control: Add the same volume of 100% DMSO (that was used for the highest compound concentration) to the assay medium. This is the "0 µM" data point.
-
Add the prepared working solutions and vehicle control to the assay plates.
Figure 1: Workflow for preparing 2-(Methylsulfonyl)phenol for in vitro assays.
Formulation for In Vivo Preclinical Studies
Developing a formulation for animal studies is significantly more complex, requiring consideration of the route of administration, dose volume, solubility, stability, and tolerability.[1][16] The goal is to create a safe and homogenous system that ensures consistent bioavailability.[17]
Formulation Strategy Selection
The choice of formulation depends on the compound's solubility and the intended route. For poorly soluble compounds like 2-(Methylsulfonyl)phenol, common strategies include:
-
Co-solvent solutions: Using a mixture of water-miscible organic solvents (e.g., PEG400, PG, ethanol) and water.[11]
-
Suspensions: Dispersing micronized drug particles in an aqueous vehicle with suspending and wetting agents (e.g., Tween 80, methylcellulose).
-
Lipid-based systems: Dissolving the compound in oils or surfactants to form solutions or self-emulsifying systems (SEDDS).[1][17]
The following protocol details the development of a co-solvent system, often a first-line approach for early-stage discovery studies.[1][6]
Protocol: Development of an Oral Co-Solvent Formulation
Objective: To prepare a homogenous, stable solution of 2-(Methylsulfonyl)phenol suitable for oral gavage in rodents.
Materials:
-
2-(Methylsulfonyl)phenol
-
PEG400
-
Tween 80
-
Saline or deionized water
-
Glass beaker, magnetic stirrer, pH meter
Methodology:
-
Vehicle Preparation: Start with the organic co-solvents. For a common vehicle like 10% DMSO / 40% PEG400 / 50% Water, first mix the DMSO and PEG400.
-
Compound Dissolution: Slowly add the accurately weighed 2-(Methylsulfonyl)phenol to the organic phase while stirring. Ensure complete dissolution. Gentle heating or sonication may be required.
-
Aqueous Phase Addition: Once the compound is fully dissolved, slowly add the aqueous phase (water or saline) dropwise while stirring vigorously. Adding water too quickly can cause the compound to precipitate.
-
Homogenization: Add a surfactant like Tween 80 (e.g., 1-5% of the total volume) if needed to improve stability and wetting. Continue stirring until a clear, homogenous solution is formed.
-
Final QC: Measure the final pH. Visually inspect for any precipitation or phase separation. The formulation should be prepared fresh daily unless stability has been formally established.
-
Tolerability: Before use in a definitive efficacy study, the vehicle and the final formulation should be tested in a small cohort of animals to ensure it does not cause adverse effects.
Figure 2: Decision workflow for developing an in vivo formulation.
Hypothetical Biological Application: Anti-Inflammatory Pathway Analysis
Given the phenolic structure, which is common in many anti-inflammatory agents (e.g., COX inhibitors), a plausible hypothesis is that 2-(Methylsulfonyl)phenol may modulate inflammatory signaling pathways. A primary pathway to investigate would be the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.
Figure 3: Hypothesized inhibition of the NF-κB signaling pathway.
A formulation prepared as described in Section 3 could be used to treat cells (e.g., macrophages stimulated with LPS or TNF-α) to assess whether 2-(Methylsulfonyl)phenol can inhibit IκBα phosphorylation, prevent NF-κB nuclear translocation, or reduce the expression of downstream pro-inflammatory genes.
Conclusion
The formulation of a novel compound like 2-(Methylsulfonyl)phenol requires a systematic, data-driven approach. By first characterizing its fundamental physicochemical properties, researchers can design and execute rational formulation strategies for both in vitro and in vivo biological evaluation. The protocols and principles outlined in this guide provide a robust framework for generating reliable and reproducible data, which is the cornerstone of successful drug discovery and development.[6][18] Adherence to proper control experiments, particularly the use of vehicle controls, is non-negotiable for data integrity.
References
- EvitaChem. (n.d.). 2-Amino-4-(methylsulfonyl)phenol.
- Thermo Scientific Chemicals. (n.d.). 2-(Methylsulfonyl)phenol, 98%.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 2-Amino-4-(methylsulfonyl)phenol.
- Singh, B. N. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Ledesma, P. (2020, December 7). Drug Formulation Development and Clinical Trials: A Quick Guide for Biotech Companies.
- Ascendia Pharma. (2022, July 11). Drug Formulation Development Quick Reference Guide.
- Ascendia Pharma. (2022, June 27). Drug Formulation Development: Quick Reference Guide.
- Benchchem. (n.d.). Potential Research Applications of 2-(Methylsulfonyl)ethanol: An In-depth Technical Guide.
- Olatunji, I. (2025, July 10). Formulation strategies for poorly soluble drugs.
- ChemScene. (n.d.). 2-(Methylsulfinyl)phenol.
- AK Scientific, Inc. (n.d.). 2-Amino-3-(methylsulfonyl)phenol Safety Data Sheet.
- Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Request PDF. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs.
- Aragen Life Sciences. (2024, October 15). What is Pharmaceutical Formulation Development?.
- Araceli Biosciences. (2020, December 8). Controlling your High Content Assays.
- Solubility of Things. (n.d.). 2-Amino-4-methylsulfonylphenol.
- ECHEMI. (2019, July 15). 2-Amino-4-(methylsulfonyl)phenol SDS, 98-30-6 Safety Data Sheets.
- Thermo Scientific Chemicals. (n.d.). 2-(Methylsulfonyl)phenol, 98% 5 g.
- ChemicalBook. (2023, April 23). 2-(METHYLSULFONYL)PHENOL.
- MDPI. (n.d.). In Vitro Bioaccessibility Assessment of Phenolic Compounds from Encapsulated Grape Pomace Extract by Ionic Gelation.
- World Health Organization (WHO). (n.d.). Guidelines: Development.
- ResearchGate. (2017, May 8). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?.
- ChemicalBook. (2025, September 24). 2-(METHYLSULFONYL)ETHANOL.
- ChemicalBook. (n.d.). 2-(METHYLSULFONYL)PHENOL.
- NIH. (n.d.). Phenolics and related in vitro functional activities of different varieties of fresh waxy corn: a whole grain.
- Antioxidants. (2025, August 7). Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence.
- MDPI. (n.d.). Phenolic Profile and In Vitro Antioxidant Activity of Different Corn and Rice Varieties.
- ChemRxiv. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Cambridge Open Engage.
- BioProcess International. (2020, February 7). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems.
- NIH. (n.d.). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers.
- PMC - NIH. (n.d.). Phenolic Compounds from Wild Plant and In Vitro Cultures of Ageratina pichichensis and Evaluation of Their Antioxidant Activity.
- PubMed. (2024, September 9). Stability of a Multiresponsive Sulfonium Vinyl Sulfide Linker toward Nucleophilic/Radical Thiols, Reactive Nitrogen Species, and in Cells under Pro-inflammatory Stimulation.
- ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso.
- PubChem - NIH. (n.d.). Phenol, o-[(alpha-methylbenzyl)sulfonyl]-.
- Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). In Vivo Assay Guidelines.
- NIH. (n.d.). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture.
- Benchchem. (n.d.). dealing with impurities in commercial 2-(Methylsulfonyl)ethanol.
Sources
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. What is Pharmaceutical Formulation Development? - Aragen Life Sciences [aragen.com]
- 6. sofpromed.com [sofpromed.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. 2-(Methylsulfonyl)phenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 14. researchgate.net [researchgate.net]
- 15. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Formulation Development Quick Reference Guide [drugdeliveryleader.com]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Guidelines: Development [who.int]
Application Notes & Protocols: Leveraging 2-(Methylsulfonyl)phenol in High-Throughput Screening for Novel Enzyme Inhibitors
Introduction: The Rationale for Screening 2-(Methylsulfonyl)phenol
In the landscape of early-stage drug discovery, the identification of novel small molecule modulators for therapeutic targets is paramount. High-throughput screening (HTS) serves as a cornerstone of this effort, enabling the rapid evaluation of large chemical libraries.[1] 2-(Methylsulfonyl)phenol is an intriguing candidate for inclusion in HTS campaigns. Its chemical scaffold, featuring both a phenol and a methylsulfonyl group, suggests the potential for diverse biological interactions. Phenolic compounds are well-represented in biologically active molecules, known to participate in hydrogen bonding and other interactions within protein binding sites.[2] The methylsulfonyl group, being a strong hydrogen bond acceptor and polar in nature, can enhance solubility and modulate the electronic properties of the phenol, potentially influencing its binding affinity and selectivity for specific targets.
These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of 2-(Methylsulfonyl)phenol in HTS campaigns aimed at discovering novel enzyme inhibitors. The protocols outlined herein are designed to be robust and adaptable, providing a solid foundation for identifying and characterizing the bioactivity of this and similar small molecules.
Chemical and Physical Properties of 2-(Methylsulfonyl)phenol
A thorough understanding of the physicochemical properties of a compound is critical for designing and interpreting HTS assays.
| Property | Value | Source |
| Molecular Formula | C7H8O3S | [3][4][5] |
| Molecular Weight | 172.20 g/mol | [3][5] |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | 78-92°C | [4][6] |
| Boiling Point (Predicted) | 358.8±34.0 °C | [4] |
| Density (Predicted) | 1.328±0.06 g/cm3 | [4] |
| pKa (Predicted) | 6.83±0.30 | [4] |
| Storage | 2-8°C | [4][7] |
The predicted pKa suggests that at physiological pH, a significant portion of 2-(Methylsulfonyl)phenol will exist in its phenolate form, which may be crucial for its interaction with biological targets.
Conceptual Framework: Screening for Kinase Inhibitors
Enzymes, particularly kinases, are a major class of drug targets.[8][9] This guide will use the hypothetical screening of 2-(Methylsulfonyl)phenol against a representative kinase as a practical example. The general principles and protocols can be adapted to other enzyme classes.
Mechanism of Action Hypothesis
The phenol group of 2-(Methylsulfonyl)phenol can act as a hydrogen bond donor or acceptor, mimicking the hydroxyl group of tyrosine residues in ATP-binding pockets of kinases. The methylsulfonyl group can form additional hydrogen bonds and polar interactions, potentially conferring selectivity.
Experimental Workflow for High-Throughput Screening
The following diagram outlines a typical HTS workflow for identifying and validating small molecule enzyme inhibitors.
Sources
- 1. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. 2-Methanesulfonylphenol | C7H8O3S | CID 598998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(METHYLSULFONYL)PHENOL | 27489-33-4 [amp.chemicalbook.com]
- 5. bioruler.net [bioruler.net]
- 6. 2-(Methylsulfonyl)phenol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2-(METHYLSULFONYL)PHENOL | 27489-33-4 [chemicalbook.com]
- 8. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Methylsulfonyl)phenol
Welcome to the technical support center for the synthesis of 2-(Methylsulfonyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis yields. As Senior Application Scientists, we provide in-depth technical guidance based on established chemical principles and field-proven insights.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental challenges in a question-and-answer format, offering detailed solutions to improve your synthesis of 2-(Methylsulfonyl)phenol.
Question 1: My yield of 2-(Methylsulfonyl)phenol from the oxidation of 2-(methylthio)phenol is consistently low. What are the likely causes and how can I improve it?
Low yields in the oxidation of 2-(methylthio)phenol to 2-(methylsulfonyl)phenol are a common issue and can often be attributed to incomplete reaction, over-oxidation, or suboptimal reaction conditions. The choice of oxidizing agent is critical in this transformation.
Core Causality: The primary challenge lies in selectively oxidizing the sulfide to a sulfone without affecting the sensitive phenol group or forming the intermediate sulfoxide as a major byproduct.
Troubleshooting Steps & Solutions:
-
Evaluate Your Oxidizing Agent: The choice of oxidant significantly impacts yield. While various reagents can effect this transformation, their efficacy and selectivity differ.
-
Hydrogen Peroxide (H₂O₂): Often used in the presence of a catalyst, H₂O₂ is a cost-effective and environmentally friendly option. However, its reactivity can be difficult to control, potentially leading to a mixture of sulfoxide and sulfone.[1]
-
Oxone® (Potassium Peroxymonosulfate): This is a versatile and highly effective oxidizing agent for converting sulfides to sulfones. It generally provides high yields under mild conditions. A reported synthesis of 4-(methylsulfonyl)phenol using Oxone® achieved a 96% yield.[2]
-
Sodium Periodate (NaIO₄): While effective, sodium periodate can sometimes lead to lower yields. For instance, a synthesis of 4-(methylsulfonyl)phenol using sodium periodate reported a yield of only 32%.[3]
-
-
Optimize Reaction Conditions:
-
Solvent: The reaction is often performed in a mixture of an organic solvent (like ethanol or methanol) and water to ensure the solubility of both the starting material and the oxidizing agent.[2]
-
Temperature: Running the reaction at room temperature or below can help control the exothermicity of the oxidation and minimize side reactions.
-
Stoichiometry: Using a slight excess of the oxidizing agent (typically 2.1-2.5 equivalents) is recommended to drive the reaction to completion and ensure full conversion of the sulfide to the sulfone.
-
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product. This will help you determine the optimal reaction time and prevent over-oxidation.
Comparative Data on Oxidizing Agents for Sulfide to Sulfone Conversion:
| Oxidizing Agent | Typical Yield Range | Key Considerations |
| Oxone® | High (often >90%) | Mild conditions, good selectivity.[2] |
| Hydrogen Peroxide | Variable | Requires careful control of conditions, may need a catalyst.[1] |
| Sodium Periodate | Moderate to Low | Can be less efficient for this transformation.[3] |
Experimental Protocol for High-Yield Synthesis using Oxone®:
-
Dissolve 2-(methylthio)phenol in a mixture of ethanol and water.
-
Add Oxone® (2.1 equivalents) portion-wise to the solution at room temperature, while monitoring the internal temperature.
-
Stir the reaction mixture for 12-18 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Question 2: I am observing significant amounts of the sulfoxide intermediate. How can I drive the reaction to the desired sulfone?
The formation of the sulfoxide as a major byproduct indicates incomplete oxidation. This is a common issue when the oxidizing agent is not sufficiently reactive or is used in stoichiometric amounts that are too low.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete oxidation.
Detailed Explanation:
-
Increase Oxidant Stoichiometry: The most straightforward solution is to increase the amount of the oxidizing agent. A slight excess (around 2.5 equivalents) will provide the necessary driving force to oxidize the intermediate sulfoxide to the final sulfone.
-
Prolong Reaction Time: In some cases, the second oxidation step (sulfoxide to sulfone) is slower than the first (sulfide to sulfoxide). Extending the reaction time, with careful monitoring, can lead to complete conversion.
-
Alternative Oxidizing Agents: If increasing the stoichiometry and time is ineffective, consider a more powerful oxidizing system. For example, hydrogen peroxide in the presence of a catalytic amount of a transition metal complex can be more effective for this second oxidation step.[1]
Question 3: My final product is difficult to purify. What are the common impurities and how can I remove them?
Purification of phenolic compounds can be challenging due to their acidic nature and potential for complex impurity profiles.
Common Impurities:
-
Starting Material: Unreacted 2-(methylthio)phenol.
-
Intermediate: 2-(Methylsulfinyl)phenol (the sulfoxide).
-
Byproducts from the Starting Material Synthesis: If the starting 2-(methylthio)phenol was not pure, these impurities will carry through.
-
Solvent Residues: Residual solvents from the reaction or extraction.
Purification Strategies:
-
Column Chromatography: This is the most common and effective method for purifying 2-(methylsulfonyl)phenol.
-
Solvent System: A gradient of ethyl acetate in hexanes is typically effective. The more polar sulfone will elute after the less polar sulfide and sulfoxide.
-
Tailing: Phenolic compounds can sometimes "tail" on silica gel. Adding a small amount of acetic acid (0.1-1%) to the eluent can suppress the ionization of the phenolic proton and lead to sharper peaks.[4]
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step. Suitable solvent systems can be determined through small-scale screening.
-
Liquid-Liquid Extraction: An initial acid-base extraction can help remove non-acidic impurities.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash with a mild aqueous base (e.g., sodium bicarbonate solution) to deprotonate the phenol and transfer it to the aqueous layer, leaving non-acidic impurities in the organic layer.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to re-protonate the phenol.
-
Extract the purified phenol back into an organic solvent.
-
Purification Workflow:
Caption: General purification workflow for 2-(Methylsulfonyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the oxidation of 2-(methylthio)phenol to 2-(methylsulfonyl)phenol?
The oxidation proceeds through a two-step nucleophilic attack of the sulfur atom on the oxidizing agent.
Reaction Mechanism:
Caption: Simplified reaction mechanism for the oxidation of 2-(methylthio)phenol.
In the first step, the electron-rich sulfur atom of the thioether attacks the electrophilic oxygen of the oxidizing agent to form the sulfoxide intermediate. In the second step, the sulfur atom of the sulfoxide is further oxidized to the sulfone.
Q2: Are there alternative synthesis routes to 2-(methylsulfonyl)phenol?
Yes, an alternative route involves the synthesis from a corresponding sulfonyl chloride. A general method involves the reduction of a substituted benzenesulfonyl chloride followed by methylation.[5] This method can offer high overall yields (over 85%) and may be suitable for large-scale production.[5] However, this route may present challenges with regioselectivity if starting from a precursor where the substitution pattern is not already defined.
Q3: What are the key safety considerations when performing this synthesis?
-
Oxidizing Agents: Many oxidizing agents, such as Oxone® and hydrogen peroxide, are strong oxidizers and should be handled with care. They can be corrosive and may react violently with other materials. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Exothermic Reactions: The oxidation of sulfides is an exothermic process. It is important to control the rate of addition of the oxidizing agent and to have adequate cooling available to prevent the reaction from becoming uncontrollable.
-
Solvents: Organic solvents used in the reaction and purification are often flammable. Work in a well-ventilated fume hood and away from ignition sources.
Q4: How does the position of the methylsulfonyl group (ortho vs. para) affect the synthesis?
The electronic and steric environment of the sulfur atom can influence the rate and efficiency of the oxidation. While the fundamental chemistry is the same for the ortho and para isomers, there may be subtle differences in reactivity. The ortho-position of the hydroxyl group in 2-(methylthio)phenol could potentially participate in intramolecular hydrogen bonding, which might slightly alter the electron density on the sulfur atom compared to the para-isomer. However, the general principles of choosing an effective oxidizing agent and optimizing reaction conditions remain the same for both isomers.
References
- Google Patents. (2016). CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.
-
MDPI. (2024). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. Molecules, 29(4), 841. Retrieved from [Link]
-
Trends in Organic Chemistry. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis of (2-hydroxyphenyl)(fusedphenyl)methanones via the photo-induced rearrangement of 2′-arylisoflavones. Organic & Biomolecular Chemistry, 19(44), 9673-9683. Retrieved from [Link]
-
Nature. (2024). A reagent to access methyl sulfones. Communications Chemistry, 7(1), 1-10. Retrieved from [Link]
-
PubMed Central. (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 27(23), 8207. Retrieved from [Link]
- Google Patents. (2013). CN102924347A - Preparation method of phenyl methyl sulphone derivatives.
- Google Patents. (1985). US4504364A - Phenol purification.
- Google Patents. (2015). EP2861555A1 - Purification of phenol.
-
MySkinRecipes. (n.d.). 4-Hydroxyphenyl Methyl Sulfone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
- Google Patents. (1956). US2744144A - Purification of phenol.
-
ACS Publications. (2022). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 144(1), 313-322. Retrieved from [Link]
- Google Patents. (1965). US3169101A - Purification of impure phenols by distillation with an organic solvent.
-
PubMed. (1969). Enzymic phenol oxidation. 3. Head-to-head coupling of 1,2,3,4-tetrahydro-7-hydroxy-1-(4-hydroxyphenethyl)-6-methoxy-2-methylisoquinoline with homogenised Wasabia japonica Matsumura and hydrogen peroxide. J Chem Soc Perkin 1, 19, 2770-3. Retrieved from [Link]
-
Royal Society of Chemistry. (1969). Enzymic phenol oxidation. Part III. Head-to-head coupling of 1,2,3,4-tetrahydro-7-hydroxy-1-(4-hydroxyphenethyl)-6-methoxy-2-methylisoquinoline with homogenised Wasabia japonica Matsumura and hydrogen peroxide. Journal of the Chemical Society C: Organic, 19, 2770-2773. Retrieved from [Link]
Sources
- 1. Sulfone synthesis by oxidation [organic-chemistry.org]
- 2. 4-(Methylsulfonyl)phenol synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(Methylsulfonyl)phenol
Welcome to the technical support center for 2-(Methylsulfonyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this compound. Here, we synthesize foundational chemical principles with practical, field-proven protocols to ensure you achieve the highest purity for your downstream applications.
Introduction to 2-(Methylsulfonyl)phenol and Its Purification Challenges
2-(Methylsulfonyl)phenol is a valuable intermediate in organic and medicinal chemistry, notable for its phenolic hydroxyl group and an electron-withdrawing methylsulfonyl group. This unique structure imparts moderate acidity and high polarity, which are central to the challenges encountered during its purification. Key difficulties include removing structurally similar impurities, preventing thermal decomposition, and managing its acidic nature during chromatographic separation.
Physicochemical Properties
Understanding the fundamental properties of 2-(Methylsulfonyl)phenol is the first step in designing a robust purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₇H₈O₃S[1][2] | - |
| Molecular Weight | 172.20 g/mol [1] | Affects diffusion rates and elution in size-exclusion chromatography. |
| Melting Point | 87-92°C[2] | Critical for selecting recrystallization solvents; a wide range suggests impurities. |
| Boiling Point | 358.8 ± 34.0 °C (Predicted)[3] | High boiling point makes distillation challenging and prone to thermal decomposition.[4] |
| pKa | 6.83 ± 0.30 (Predicted)[3] | The acidic nature allows for acid-base extraction but can cause tailing on silica gel chromatography.[5][6] |
| Appearance | White to light yellow crystalline powder[2] | Color can be an initial indicator of purity; darker colors often suggest oxidative impurities. |
Frequently Asked Questions (FAQs)
Q1: My final product of 2-(Methylsulfonyl)phenol is a pale yellow oil, not a white solid. What went wrong? A1: This issue, known as "oiling out," often occurs during recrystallization when the solute's melting point is lower than the boiling point of the solvent, or when significant impurities are present, depressing the melting point.[7] To resolve this, try re-dissolving the oil in a bit more hot solvent and allowing it to cool much more slowly. Alternatively, switching to a lower-boiling point solvent system may be necessary.
Q2: Why am I seeing significant tailing when running a silica gel column for 2-(Methylsulfonyl)phenol? A2: The acidic nature of the phenolic hydroxyl group (predicted pKa ≈ 6.83) leads to strong interactions with the polar silica gel surface, causing tailing.[3][5] To mitigate this, add a small amount (0.5-1%) of a modifying acid, such as acetic acid, to your eluent. This protonates the silica surface and the phenol, reducing strong ionic interactions.[5]
Q3: What are the most common impurities I should expect from the synthesis of 2-(Methylsulfonyl)phenol? A3: If synthesizing from 2-(methylthio)phenol via oxidation, the most common impurities are the unreacted starting material, 2-(methylthio)phenol, and the partially oxidized intermediate, 2-(methylsulfinyl)phenol.[8][9] Both are structurally similar and can be challenging to separate.
Q4: Can I use distillation to purify 2-(Methylsulfonyl)phenol? A4: Due to its high boiling point (predicted over 350°C), standard distillation is generally not recommended as it can lead to thermal decomposition.[3][4] Vacuum distillation can lower the required temperature, but careful control is necessary to prevent degradation. For most lab-scale purifications, chromatography or recrystallization are safer and more effective methods.
In-Depth Troubleshooting Guides
Challenge 1: Persistent Impurities After Column Chromatography
Often, the starting material (2-(methylthio)phenol) or the sulfoxide intermediate (2-(methylsulfinyl)phenol) co-elutes with the desired product due to similar polarities.
The polarity difference between the sulfide, sulfoxide, and sulfone (product) is often insufficient for baseline separation with standard solvent systems (e.g., ethyl acetate/hexane).
Caption: Decision workflow for post-chromatography impurity issues.
Protocol 1: Modified Column Chromatography This protocol aims to enhance the separation between the product and less polar impurities like 2-(methylthio)phenol.
-
Adsorbent Selection : Use standard silica gel (60 Å, 230-400 mesh). Alumina can also be effective.[10][11]
-
Solvent System Optimization :
-
Start with a less polar solvent system than typically used for polar aromatics, such as dichloromethane (DCM) with a small percentage of methanol (e.g., 99:1 DCM:MeOH).
-
Perform thorough TLC analysis to find a solvent system where the Rf of 2-(Methylsulfonyl)phenol is ~0.25-0.35.
-
To combat tailing, add 0.5% acetic acid to the eluent.[5]
-
-
Column Packing and Loading :
-
Use the "wet method" to pack the column to avoid air bubbles.[12]
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
-
Elution :
-
Begin elution with the optimized solvent system.
-
Employ a very shallow gradient, slowly increasing the methanol concentration (e.g., from 1% to 3% over several column volumes). This gradual increase in polarity is crucial for separating compounds with close Rf values.[10]
-
-
Fraction Analysis : Collect small fractions and analyze them by TLC before combining.
Protocol 2: Acid-Base Extraction This method is highly effective for removing non-acidic or weakly acidic impurities.
-
Dissolution : Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Basification : Transfer the solution to a separatory funnel and extract with a 1M aqueous sodium hydroxide (NaOH) solution.[6] The acidic 2-(Methylsulfonyl)phenol will deprotonate to form the sodium phenoxide salt, which is soluble in the aqueous layer.
-
Separation : Separate the aqueous layer, which now contains the product. The organic layer contains non-acidic impurities and can be discarded.
-
Acidification : Cool the aqueous layer in an ice bath and carefully re-acidify with 1M hydrochloric acid (HCl) until the pH is ~2. The 2-(Methylsulfonyl)phenol will precipitate as a solid.[6]
-
Isolation : Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Challenge 2: Low Yield or No Crystals During Recrystallization
Recrystallization is a powerful technique for final polishing but can be problematic if conditions are not optimized.
This typically stems from using too much solvent, cooling the solution too quickly, or the presence of impurities that inhibit crystal lattice formation.[7][13]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Too much solvent was used for dissolution. | Re-heat the filtrate to evaporate some solvent and re-cool.[13] |
| Incomplete cooling. | After reaching room temperature, place the flask in an ice bath for 30 minutes.[7] | |
| No Crystals Form | Solution is not sufficiently saturated. | Boil off a portion of the solvent to increase concentration. |
| Solution is supersaturated but requires nucleation. | Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[7] | |
| "Oiling Out" | Cooling rate is too fast. | Insulate the flask to allow for slow, gradual cooling. |
| Solvent boiling point is too high / impurities are high. | Switch to a different solvent system, such as isopropanol/water or ethanol/water.[7] |
-
Solvent Selection : The ideal solvent should dissolve the compound well when hot but poorly when cold.[14] For 2-(Methylsulfonyl)phenol, consider toluene, isopropanol, or an ethanol/water mixture.
-
Dissolution : In an Erlenmeyer flask, add the crude solid and the minimum amount of boiling solvent required to fully dissolve it. Add the solvent in small portions.[15]
-
Hot Filtration (if needed) : If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them.[7]
-
Crystallization : Cover the flask and allow it to cool slowly to room temperature on a benchtop. Do not disturb it. Once at room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[14]
Purity Assessment
After purification, it is essential to verify the purity of 2-(Methylsulfonyl)phenol.
-
High-Performance Liquid Chromatography (HPLC) : This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile/water (often with 0.1% formic or trifluoroacetic acid) is a good starting point.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities. The methyl group of the sulfone typically appears as a sharp singlet around 3.1-3.3 ppm in ¹H NMR.
-
Melting Point Analysis : A sharp melting point within the expected range (e.g., 87-92°C) is a strong indicator of high purity.[2] A broad or depressed melting point suggests the presence of impurities.
By systematically applying these principles and protocols, researchers can overcome the inherent challenges in purifying 2-(Methylsulfonyl)phenol, ensuring the integrity and success of their subsequent scientific endeavors.
References
- Google Patents. (1991). EP0459572A2 - Process for purifying phenol.
-
National Center for Biotechnology Information. (n.d.). 2-Methanesulfonylphenol. PubChem. Retrieved from [Link]
- Google Patents. (1985). US4504364A - Phenol purification.
-
Quora. (2019). How to extract phenol from an organic layer. Retrieved from [Link]
-
Mahaman, S. et al. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Biblioteka Nauki. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Retrieved from [Link]
-
Reddit. (2022). Chromatography to separate polar molecules?. r/OrganicChemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
-
JoVE. (2015). Column Chromatography: Principle, Separation of Compounds from a Mixture. Retrieved from [Link]
- Google Patents. (2012). WO2012069651A1 - Purification of phenol.
-
Journal of Organic Chemistry. (1980). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methylsulfonylphenol. PubChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods. Toxicological Profile for Phenol. Retrieved from [Link]
-
DangerousLab. (2023). How to Purify Sulfur by Recrystallization with Xylenes. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods. Retrieved from [Link]
-
Trends in Organic Chemistry. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Retrieved from [Link]
-
ResearchGate. (2012). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts. Retrieved from [Link]
Sources
- 1. 2-Methanesulfonylphenol | C7H8O3S | CID 598998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Methylsulfonyl)phenol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2-(METHYLSULFONYL)PHENOL | 27489-33-4 [amp.chemicalbook.com]
- 4. gccpo.org [gccpo.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemscene.com [chemscene.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 12. Column chromatography - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. bibliotekanauki.pl [bibliotekanauki.pl]
"2-(Methylsulfonyl)phenol" stability and degradation issues
Technical Support Center: 2-(Methylsulfonyl)phenol
Welcome to the technical support resource for 2-(Methylsulfonyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Here, we will address common experimental challenges, offer troubleshooting strategies, and answer frequently asked questions to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2-(Methylsulfonyl)phenol to ensure its long-term stability?
A1: To maintain the integrity of 2-(Methylsulfonyl)phenol, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] The recommended storage temperature is refrigerated, between 2°C and 8°C.[3][4] These conditions are critical to minimize the risk of thermal degradation and potential hydrolysis from atmospheric moisture. Proper storage prevents slow decomposition that could lead to the formation of unknown impurities, thereby ensuring experimental consistency.
Q2: I'm observing variability in my results between different batches of 2-(Methylsulfonyl)phenol. What could be the cause?
A2: Inconsistent results between batches often point to variations in the impurity profile. The most common synthesis route for aryl sulfones involves the oxidation of the corresponding aryl thioether. Therefore, commercial 2-(Methylsulfonyl)phenol may contain trace amounts of the starting material, 2-(methylthio)phenol, or the partially oxidized intermediate, 2-(methylsulfinyl)phenol.[5] These sulfur-containing impurities can have different reactivities or may interfere with analytical measurements, leading to poor reproducibility. We strongly recommend performing a purity check (e.g., via HPLC) on each new batch before use.
Q3: How can these impurities affect my experiments, particularly in sensitive applications like drug development?
A3: Even minor impurities can have significant consequences. For instance:
-
Competing Reactants: The thioether or sulfoxide impurities can compete with 2-(Methylsulfonyl)phenol in nucleophilic substitution reactions, leading to lower yields and the formation of unwanted side products.[5]
-
Catalyst Poisoning: Sulfur-containing compounds are known to poison certain metal catalysts (e.g., Palladium, Platinum), which are commonly used in cross-coupling reactions. This can stall your reaction or require higher catalyst loading.
-
Inaccurate Quantification: If quantification is based on weight, the presence of impurities means the actual molar amount of 2-(Methylsulfonyl)phenol is lower than calculated, affecting stoichiometry and reaction kinetics.
-
Biological Assays: In drug development, impurities can exhibit their own biological activity or toxicity, confounding screening results and leading to false positives or negatives.
Q4: What are the visible signs of degradation for 2-(Methylsulfonyl)phenol?
A4: 2-(Methylsulfonyl)phenol is typically a white to light yellow crystalline powder.[6] Signs of degradation can include:
-
Discoloration: A significant change in color, such as darkening to brown, may indicate oxidation or the formation of degradation products.
-
Clumping or Caking: This suggests moisture absorption, which can be a precursor to hydrolysis.
-
Change in Melting Point: A broadened or depressed melting point compared to the specification (typically 87-92°C) is a classic indicator of impurity or degradation.[6]
If any of these signs are observed, the reagent's purity should be re-assessed before use.
Q5: What are the key environmental degradation pathways for this compound?
A5: While specific studies on 2-(Methylsulfonyl)phenol are limited, its degradation in the environment is expected to follow pathways similar to other phenolic compounds. The primary mechanism is microbial degradation.[7][8] This process typically begins with the enzymatic hydroxylation of the aromatic ring to form a catechol-like intermediate. From there, the ring is cleaved via either the ortho- or meta-pathway, eventually breaking down the molecule into intermediates that can enter the tricarboxylic acid (TCA) cycle.[9][10] Understanding this is crucial for environmental fate assessment and proper waste disposal.
Visualizing Potential Degradation and Impurity Formation
To better understand the chemical behavior of 2-(Methylsulfonyl)phenol, the following diagrams illustrate its likely environmental degradation and common synthetic impurities.
Caption: Potential impurities from the synthesis of 2-(Methylsulfonyl)phenol.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-(METHYLSULFONYL)PHENOL CAS#: 27489-33-4 [m.chemicalbook.com]
- 4. 2-(METHYLSULFONYL)PHENOL | 27489-33-4 [amp.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-(Methylsulfonyl)phenol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 2-(Methylsulfonyl)phenol Solubility Issues
Welcome to the technical support guide for 2-(Methylsulfonyl)phenol. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. Here, we provide in-depth, experience-based answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.
Physicochemical Properties at a Glance
Understanding the fundamental properties of 2-(Methylsulfonyl)phenol is the first step in troubleshooting its solubility. These parameters dictate its behavior in aqueous solutions.
| Property | Value | Significance for Solubility |
| Molecular Weight | 172.2 g/mol [1][2] | Standard for small molecules; not a primary driver of insolubility. |
| Predicted pKa | 6.83 ± 0.30[1][2] | Crucial. This is the pH at which the compound is 50% ionized. The acidic phenol group can be deprotonated to a soluble phenolate anion at pH > pKa. |
| Predicted XLogP3 | 0.9 | Indicates moderate lipophilicity. The compound has a balance of polar (sulfonyl, hydroxyl) and nonpolar (benzene ring) features. |
| Form | White to light yellow crystalline solid[3][4] | The solid crystal lattice energy must be overcome for dissolution to occur. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my 2-(Methylsulfonyl)phenol not dissolving in my phosphate-buffered saline (PBS) at pH 7.4?
Answer: This is a common and expected issue. The problem lies in the relationship between the buffer's pH and the compound's pKa.
The Scientific Rationale: The predicted pKa of the phenolic hydroxyl group on 2-(Methylsulfonyl)phenol is approximately 6.83[1][2]. According to the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of ionized to un-ionized forms of a compound, the solubility of an acidic compound increases dramatically when the pH of the solution is above its pKa[5][6][7][8].
-
At pH 7.4 (your PBS buffer): The pH is only slightly above the pKa. This means a significant portion of the compound remains in its neutral, protonated form, which is less soluble in water due to the hydrophobic benzene ring.
-
Below pH 6.8: The compound will be overwhelmingly in its neutral form and will exhibit very poor aqueous solubility.
The relationship between the ionized (A⁻, soluble) and un-ionized (HA, poorly soluble) forms can be visualized as follows:
Caption: Ionization state of 2-(Methylsulfonyl)phenol relative to its pKa.
Q2: What is the most reliable method for preparing a working solution of 2-(Methylsulfonyl)phenol for a biological assay?
Answer: The standard and most effective method is to first create a high-concentration stock solution in an organic solvent, followed by serial dilution into your aqueous assay buffer. This approach bypasses the compound's low intrinsic aqueous solubility.
The Scientific Rationale: Dimethyl sulfoxide (DMSO) is an excellent choice for a stock solution because it is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds[9][10]. By creating a concentrated stock (e.g., 10-100 mM in 100% DMSO), you can then introduce a very small volume into your final assay medium. This keeps the final DMSO concentration low enough to avoid interfering with the biological system[9][11].
Protocol: Preparation of a DMSO Stock and Working Solution
Materials:
-
2-(Methylsulfonyl)phenol (solid)
-
100% Anhydrous DMSO (sterile, cell-culture grade)
-
Sterile microcentrifuge tubes or glass vials
-
Vortexer and/or sonicator
-
Calibrated pipettes
Step-by-Step Methodology:
-
Calculate Stock Solution: Determine the mass of 2-(Methylsulfonyl)phenol needed for your desired stock concentration (e.g., for 1 mL of a 10 mM stock, you need 1.722 mg).
-
Initial Dissolution: Weigh the compound and add it to a sterile tube. Add the calculated volume of 100% DMSO.
-
Ensure Complete Solubilization:
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect for any remaining solid particles.
-
If solids persist, sonicate the tube in a water bath for 5-10 minutes[9].
-
Gentle warming (to 37°C) can be used cautiously, but be aware of potential compound degradation[9]. Crucially, the solution must be perfectly clear before proceeding.
-
-
Storage: Aliquot the clear stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed containers[9].
-
Preparing the Working Solution:
-
Perform serial dilutions from your concentrated stock into your final aqueous buffer (e.g., PBS, cell media).
-
Critical Step: Add the DMSO stock solution to the buffer while vortexing the buffer. This rapid mixing helps prevent the compound from precipitating out of solution.
-
Ensure the final concentration of DMSO in your assay is minimal, typically well below 0.5%[9][12]. Always include a vehicle control (buffer + same final DMSO concentration) in your experiments.
-
Caption: Workflow for preparing a 2-(Methylsulfonyl)phenol working solution.
Q3: I tried diluting my DMSO stock into my buffer, but a precipitate formed immediately. What is happening and how can I fix it?
Answer: This indicates that you have exceeded the thermodynamic aqueous solubility limit of the compound in your final buffer. Even with a co-solvent, there is a maximum concentration the compound can tolerate in an aqueous environment.
The Scientific Rationale: When the highly concentrated DMSO stock is introduced into the aqueous buffer, the solvent environment changes abruptly from 100% organic to >99% aqueous. The compound, which was stable in DMSO, may crash out of solution if its concentration is higher than its solubility limit in the final buffer.
Troubleshooting Steps:
-
Lower the Final Concentration: This is the most straightforward solution. Your target concentration is likely too high. Reduce it by 2-fold or even 10-fold and repeat the dilution.
-
Adjust the Buffer pH: If your experimental design allows, increasing the pH of your final buffer will significantly increase the solubility of 2-(Methylsulfonyl)phenol.[13]
-
Strategy: Prepare a buffer with a pH of 8.0 or 8.5. At this pH, a much larger fraction of the compound will be in the highly soluble deprotonated (phenolate) form, which may prevent precipitation. Remember to confirm that the altered pH does not affect your assay's performance.
-
-
Use a Different Buffer System: While less common, some buffer components can interact with compounds. If problems persist, consider a different buffering agent (e.g., TRIS instead of phosphate), ensuring the pH is favorable (>7.5).
-
Investigate Hydrotropes: For very challenging cases, hydrotropes—compounds that enhance the solubility of hydrophobic substances in water—can be explored. Bio-based solvents or amino acids have been shown to improve the solubility of phenolic compounds, though this would require significant validation for your specific assay[14][15].
References
-
Avdeef, A., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-9. Retrieved from [Link]
-
Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. Retrieved from [Link]
-
Doherty, M.M., & Pang, K.S. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-Amino-4-methylsulfonylphenol. Retrieved from [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]
-
Washington State University IACUC. (2022). Preparation of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
Tvede, K., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(1), 127-35. Retrieved from [Link]
-
Doshisha University. (2022). Improving water solubility of polyphenols by adding amino acids. EurekAlert!. Retrieved from [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Retrieved from [Link]
-
Fitriani, L., et al. (2022). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity. Molecular Pharmaceutics, 19(7), 2127-2144. Retrieved from [Link]
-
ResearchGate. (2025). Aqueous Solubility of Some Natural Phenolic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Methylsulfonyl)phenol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methanesulfonylphenol. Retrieved from [Link]
Sources
- 1. 2-(METHYLSULFONYL)PHENOL CAS#: 27489-33-4 [m.chemicalbook.com]
- 2. 2-(METHYLSULFONYL)PHENOL | 27489-33-4 [amp.chemicalbook.com]
- 3. 2-(METHYLSULFONYL)PHENOL | 27489-33-4 [chemicalbook.com]
- 4. 2-(Methylsulfonyl)phenol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 7. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 8. microbenotes.com [microbenotes.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Improving water solubility of polyphenols by adding amino acids | EurekAlert! [eurekalert.org]
Technical Support Center: Optimizing HPLC Separation of 2-(Methylsulfonyl)phenol
Welcome to the technical support center for the analysis of 2-(Methylsulfonyl)phenol. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound and facing challenges in its HPLC separation. As a polar, acidic molecule, 2-(Methylsulfonyl)phenol presents unique chromatographic behaviors. This document provides in-depth, scientifically-grounded answers to common issues, moving from foundational principles to advanced troubleshooting.
Section 1: Analyte Properties & Initial Method Development
Understanding the physicochemical properties of 2-(Methylsulfonyl)phenol is the bedrock of effective method development. Its structure dictates its behavior on an HPLC column.
-
Structure: Phenolic hydroxyl group (acidic) and a methylsulfonyl group (polar, electron-withdrawing).
The key takeaway is that 2-(Methylsulfonyl)phenol is an ionizable, polar compound. The phenolic proton has a pKa of approximately 6.8, meaning its ionization state is highly dependent on the mobile phase pH around this value. This property is what we will manipulate to control its retention and peak shape in reversed-phase HPLC.[7][8]
Q1: What is a robust starting point for a reversed-phase HPLC method for 2-(Methylsulfonyl)phenol?
A1: A successful separation begins with a logical starting point. For a polar acidic compound like this, a standard C18 column is a good first choice, coupled with a mobile phase pH that ensures the analyte is in a single, un-ionized form.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale & Key Considerations |
| Column | L1 - C18, 5 µm, 4.6 x 150 mm | The C18 phase provides general-purpose hydrophobic retention. A standard length and particle size are good for initial development before optimizing for speed or efficiency. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0) | This low pH fully protonates the phenolic hydroxyl group (pH << pKa), neutralizing its charge. This is the principle of ion suppression .[6] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | ACN is generally a stronger solvent for reversed-phase and provides sharper peaks. MeOH can offer different selectivity and is a good alternative to try. |
| Gradient | 10% to 90% B over 15 minutes | A broad gradient is essential for initial screening to determine the approximate elution conditions without prior knowledge. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection (UV) | 220 nm or 274 nm | The benzene ring provides strong UV absorbance. 220 nm is a more universal wavelength, while 274 nm may offer more selectivity. |
| Injection Vol. | 5-10 µL | A small volume minimizes peak distortion, especially if the sample solvent is stronger than the initial mobile phase. |
Section 2: Troubleshooting Common Separation Issues
This section addresses the most frequent problems encountered during the analysis of 2-(Methylsulfonyl)phenol in a direct question-and-answer format.
Q2: My peak for 2-(Methylsulfonyl)phenol is tailing severely. What is the cause and how do I fix it?
A2: Peak tailing is the most common issue for phenolic compounds on silica-based columns. The primary cause is unwanted secondary interactions between the acidic phenolic hydroxyl group and residual silanol groups (Si-OH) on the HPLC column's stationary phase.
Causality Explained: Silica-based C18 columns, even when well end-capped, have residual acidic silanol groups on their surface. At mid-range pH, these silanols can be ionized (Si-O⁻), and your phenol analyte can interact with them via strong hydrogen bonding or ionic attraction. This secondary retention mechanism holds some analyte molecules back longer than those interacting only with the C18 phase, resulting in a "tail".
Troubleshooting Steps:
-
Lower the Mobile Phase pH: This is the most effective solution. By adding an acidifier like formic acid or phosphoric acid to your mobile phase to bring the pH to ~2.5-3.0, you achieve two things:
-
You fully protonate your analyte (2-(Methylsulfonyl)phenol), making it neutral and more hydrophobic.[7]
-
You protonate the problematic surface silanols (Si-OH), neutralizing them and minimizing the unwanted secondary ionic interactions.[6] An excellent rule is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[6]
-
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are made with higher purity silica and feature more effective end-capping (covering residual silanols with a non-polar group). If you are using an older column, upgrading to one designed for high performance and inertness can significantly improve peak shape.
-
Consider a "Polar-Endcapped" or "Aqueous-Stable" Column: Some columns are specifically designed with chemistries that shield the silica surface or are compatible with highly aqueous mobile phases, which can improve the peak shape for polar compounds.
Q3: I have poor retention; my analyte elutes at or near the void volume. How can I increase its retention time?
A3: Poor retention occurs when the analyte is too polar for the conditions and has insufficient interaction with the non-polar stationary phase.
Solutions to Increase Retention:
-
Ensure Ion Suppression: As mentioned in Q2, if your mobile phase pH is near or above the pKa (~6.8), your analyte will be ionized (deprotonated). The ionized form is much more polar and will have very little retention on a C18 column. Lowering the pH to ~2.5-3.0 will neutralize the molecule, increase its hydrophobicity, and significantly increase retention time.[7]
-
Decrease the Organic Solvent Percentage: The most straightforward way to increase retention in reversed-phase HPLC is to make the mobile phase weaker (more polar). Decrease the starting percentage of acetonitrile or methanol in your gradient, or switch to a shallower gradient. For isocratic methods, simply reduce the overall percentage of the organic solvent.
-
Use a 100% Aqueous Mobile Phase (with the right column): For very polar compounds, you may need to start with a mobile phase containing no organic solvent. Warning: Standard C18 columns can undergo "phase collapse" or "dewetting" in highly aqueous conditions, leading to a sudden loss of retention. You must use an "aqueous compatible" column (e.g., those with polar end-capping or embedded polar groups) for this approach.
-
Switch to a More Retentive Column: If the above steps are insufficient, consider a column with a higher carbon load or a different chemistry, such as a phenyl-hexyl phase, which can offer alternative interactions (pi-pi) with the analyte's aromatic ring.
Q4: My retention times are drifting between injections. What causes this instability?
A4: Retention time instability is a sign that your system or method is not in equilibrium.
Common Causes and Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | The column must be fully equilibrated with the initial mobile phase conditions before each injection. Ensure your equilibration time is at least 10-15 column volumes. |
| Poorly Prepared Mobile Phase | If using a buffer, ensure it is prepared accurately and consistently. Volatilization of an organic component (like ACN) can change the mobile phase composition and affect retention. Always cap solvent bottles. |
| Fluctuating Column Temperature | Even small changes in ambient temperature can affect retention times. Using a thermostatted column compartment is crucial for reproducible results. |
| Mobile Phase pH is Too Close to pKa | If your mobile phase pH is near the analyte's pKa (~6.8), small, unavoidable fluctuations in pH can cause large shifts in retention time as the ratio of ionized to non-ionized forms changes.[8] Operate at a pH at least 2 units away from the pKa.[6] |
Section 3: Protocols & Workflows
Protocol 1: Baseline Reversed-Phase Method for 2-(Methylsulfonyl)phenol
This protocol provides a detailed, step-by-step methodology for setting up the recommended starting conditions.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): To 1 L of HPLC-grade water, add 1.0 mL of formic acid (or phosphoric acid). Mix thoroughly. Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of 2-(Methylsulfonyl)phenol at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a working concentration of ~50 µg/mL using a 50:50 mixture of water and acetonitrile. This ensures the sample solvent is not significantly stronger than the initial mobile phase.
-
-
HPLC System Setup:
-
Install a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Purge the pump lines with the prepared mobile phases.
-
Set the column temperature to 30 °C.
-
Set the UV detector to 220 nm.
-
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
-
0.00 min: 10% B
-
15.00 min: 90% B
-
17.00 min: 90% B
-
17.01 min: 10% B
-
22.00 min: 10% B (Column re-equilibration)
-
-
-
Execution:
-
Perform a blank injection (sample solvent only) to identify any system peaks.
-
Inject the prepared sample and acquire the data.
-
Workflow Diagram: Troubleshooting HPLC Peak Shape
The following diagram illustrates a logical workflow for diagnosing and solving common peak shape problems for 2-(Methylsulfonyl)phenol.
Caption: Troubleshooting workflow for common HPLC peak shape issues.
References
-
ChemBK. (2024). 4-Hydroxyphenyl Methyl Sulfone. Retrieved from [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]
-
Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methanesulfonylphenol. PubChem Compound Database. Retrieved from [Link]
-
Phenomenex. (2017, June 22). Selecting the Right Column for Your Reversed Phase Method. Retrieved from [Link]
-
GL Sciences. (n.d.). Reverse Phase HPLC Columns. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-(Methylsulfonyl)ethanol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chrom Tech. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Column Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. 2-(METHYLSULFONYL)PHENOL CAS#: 27489-33-4 [m.chemicalbook.com]
- 3. 2-(METHYLSULFONYL)PHENOL | 27489-33-4 [amp.chemicalbook.com]
- 4. 2-(METHYLSULFONYL)PHENOL | 27489-33-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-Hydroxyphenyl Methyl Sulfone , >98.0% , 14763-60-1 - CookeChem [cookechem.com]
- 8. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
Technical Support Center: Troubleshooting 2-(Methylsulfonyl)phenol in Biological Assays
Welcome to the technical support guide for researchers encountering unexpected or inconsistent results with 2-(Methylsulfonyl)phenol. This document provides in-depth troubleshooting advice, validation protocols, and mechanistic explanations to help you navigate potential assay interference from this compound. As a member of the phenol chemical class, 2-(Methylsulfonyl)phenol possesses structural features that, while potentially conferring desired biological activity, also present a risk for non-specific interactions in various assay formats.
This guide is structured in a question-and-answer format to directly address the challenges you may be facing in the lab.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is 2-(Methylsulfonyl)phenol and why might it be problematic in my assay?
2-(Methylsulfonyl)phenol is an organic compound with a molecular weight of 172.20 g/mol .[1] Its structure consists of a phenol ring substituted with a methylsulfonyl group. While it has been noted for potential anti-inflammatory properties, its core chemical structure is what requires careful consideration during biological screening.[2]
The primary structural alerts are:
-
The Phenol Group: Phenols are well-documented as a source of assay interference.[3] They can be easily oxidized to reactive phenoxyl radicals or quinone-like species, which can lead to a cascade of non-specific effects, including redox cycling and reaction with biological nucleophiles.[3][4][5]
-
Electron-Withdrawing Sulfonyl Group: The methylsulfonyl (-SO2CH3) group is strongly electron-withdrawing. This can influence the acidity of the phenolic proton and the redox potential of the molecule, potentially making it more susceptible to one-electron oxidation under certain assay conditions.
These features mean that 2-(Methylsulfonyl)phenol is a candidate for producing misleading results (both false positives and false negatives) if appropriate controls are not implemented.
Q2: My results with 2-(Methylsulfonyl)phenol are highly variable and difficult to reproduce. What could be the cause?
Variability is a classic sign of assay interference. Promiscuous inhibitors often yield steep or inconsistent dose-response curves and show activity across multiple, unrelated biological targets.[6] The root cause is typically not a specific, high-affinity interaction with your target, but rather a non-specific mechanism.
The most likely culprits for 2-(Methylsulfonyl)phenol include:
-
Redox Cycling: The compound may be continuously oxidized and re-reduced in your assay, consuming reducing agents (like DTT, GSH) or generating reactive oxygen species (ROS) such as hydrogen peroxide (H2O2).[3][4] This can disrupt assay components and generate a false signal.
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and non-specifically inhibit enzymes.[6] This is a concentration-dependent phenomenon and can be highly sensitive to buffer conditions, leading to poor reproducibility.
-
Interference with Assay Detection: The compound might directly interfere with your detection method. For example, it could absorb light at the same wavelength as your chromogenic substrate, or it could quench the signal in a fluorescence-based assay.
The following sections will provide detailed protocols to diagnose each of these potential issues.
Part 2: Troubleshooting Guide - Diagnosing the Interference Mechanism
This section is designed as a decision-making workflow to pinpoint the source of interference.
Q3: I'm seeing potent "inhibition" in my screening assay. How do I know if it's a genuine hit or a false positive?
The first step is to rule out the most common and disruptive interference mechanisms. The following diagram outlines a logical workflow for this process.
Caption: A decision tree for troubleshooting assay interference.
Q4: How do I test for optical interference? (Protocol 1)
The Underlying Logic: An ideal compound should not affect the assay signal in the absence of the biological target. This protocol tests whether 2-(Methylsulfonyl)phenol absorbs light or fluoresces at the wavelengths used for your assay readout.
Step-by-Step Protocol:
-
Prepare Controls: Set up two sets of wells or cuvettes.
-
Set A (Buffer Only): Your complete assay buffer.
-
Set B (Target-Omitted Control): Your complete assay buffer PLUS all detection reagents (e.g., substrate, developer, probe) but WITHOUT the enzyme or target protein.
-
-
Add Compound: Add a concentration range of 2-(Methylsulfonyl)phenol to both sets of wells, mirroring the concentrations used in your actual experiment. Also include a vehicle control (e.g., DMSO).
-
Incubate: Incubate under the exact same conditions as your main assay (time, temperature, plate type).
-
Read Signal: Measure the absorbance or fluorescence at the appropriate wavelengths.
Interpreting the Results:
| Observation in Target-Omitted Control (Set B) | Interpretation |
| Signal increases/decreases with compound concentration. | Strong evidence of optical interference. The compound is directly affecting the readout. |
| No significant change in signal across concentrations. | Optical interference is unlikely. Proceed to the next check. |
Q5: My assay uses HRP or is sensitive to redox changes. How do I check for redox activity? (Protocol 2)
The Underlying Logic: Phenols can undergo redox cycling, which involves the generation of phenoxyl radicals and reactive oxygen species (ROS) like H2O2.[3][4] This can interfere with many common assay formats, especially those using horseradish peroxidase (HRP), which relies on H2O2.[7][8]
Step-by-Step Protocol (HRP-Coupled Assay Example):
-
Prepare Reagents:
-
Assay buffer.
-
Phenol Red and HRP solution.
-
2-(Methylsulfonyl)phenol stock solution.
-
Positive Control: A known concentration of H2O2.
-
-
Assay Setup: In a microplate, add the assay buffer, Phenol Red, and HRP to each well.
-
Add Compound: Add a concentration range of 2-(Methylsulfonyl)phenol to the wells. Include a vehicle control (DMSO) and the H2O2 positive control.
-
Incubate: Incubate for 15-30 minutes at room temperature.
-
Measure Absorbance: Read the absorbance at 610 nm.
Interpreting the Results:
-
Signal Increase: If you see a concentration-dependent increase in absorbance in the wells containing 2-(Methylsulfonyl)phenol, it indicates the compound is generating H2O2 in situ, which then reacts with the HRP/Phenol Red system.[8] This is a classic redox interference mechanism.
-
No Signal Increase: If there is no signal, direct H2O2 generation may not be the primary issue, but redox cycling that consumes assay components (like DTT) could still be occurring.
The following diagram illustrates the proposed mechanism of redox cycling.
Caption: Proposed redox cycling mechanism for 2-(Methylsulfonyl)phenol.
Q6: How can I determine if 2-(Methylsulfonyl)phenol is forming aggregates? (Protocol 3)
The Underlying Logic: Promiscuous inhibitors often act by forming aggregates that non-specifically sequester the target enzyme.[6] This mechanism is characteristically sensitive to the presence of non-ionic detergents, which disrupt the aggregates and restore enzyme activity.
Step-by-Step Protocol:
-
Identify IC50: First, determine the IC50 of 2-(Methylsulfonyl)phenol in your standard assay conditions.
-
Prepare Detergent Buffer: Prepare a new batch of your assay buffer containing 0.01% Triton X-100 (a non-ionic detergent).
-
Re-run Dose-Response: Repeat the IC50 determination for 2-(Methylsulfonyl)phenol using the buffer that includes Triton X-100.
-
Compare Curves: Overlay the dose-response curves from the standard buffer and the detergent-containing buffer.
Interpreting the Results:
| Observation | Interpretation |
| The IC50 value increases significantly (>10-fold) or the inhibition is completely abolished in the presence of Triton X-100. | Strong evidence of aggregation-based inhibition. The detergent is disrupting the compound aggregates, revealing the true (and much lower) potency. |
| The IC50 value remains largely unchanged (<3-fold difference). | Aggregation is not the primary mechanism of action. |
Part 3: Summary and Final Recommendations
If your investigations using the protocols above confirm one or more interference mechanisms, the observed activity of 2-(Methylsulfonyl)phenol is likely an artifact. It is crucial to report these findings to prevent the propagation of misleading data.
If Interference is Confirmed:
-
Deprioritize or Discard: The compound should be flagged as a problematic interferent and likely removed from your screening cascade.
-
Structural Analogs: Be cautious with structurally similar phenols, as they may exhibit the same behavior.
If No Interference is Detected:
-
Orthogonal Validation: If the compound passes all interference checks, the observed activity is more likely to be genuine. The next critical step is to confirm the activity in a secondary, orthogonal assay that uses a different detection technology (e.g., switch from a fluorescence-based assay to an MS-based readout).
By systematically applying these troubleshooting principles and protocols, you can confidently differentiate between true biological activity and assay artifacts, ensuring the integrity and reliability of your research.
References
- (No specific source)
-
PubChem. (n.d.). 2-Methanesulfonylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Dudzik, D., et al. (2020). Mechanisms of interference of p-diphenols with the Trinder reaction. PubMed. Retrieved from [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. NIH National Library of Medicine. Retrieved from [Link]
-
Whitehead, T. P., et al. (1985). Phenols as enhancers of the chemiluminescent horseradish peroxidase-luminol-hydrogen peroxide reaction: application in luminescence-monitored enzyme immunoassays. PubMed. Retrieved from [Link]
- (No specific source)
-
Kagan, V. E., et al. (2000). Redox cycling of phenol induces oxidative stress in human epidermal keratinocytes. PubMed. Retrieved from [Link]
- (No specific source)
-
Coan, K. E. H., & Shoichet, B. K. (2008). High-throughput assays for promiscuous inhibitors. PubMed. Retrieved from [Link]
-
Shvedova, A. A., et al. (2000). Redox Cycling of Phenol Induces Oxidative Stress in Human Epidermal Keratinocytes. CDC Stacks. Retrieved from [Link]
-
Thor, H., et al. (1985). Redox cycling and sulphydryl arylation; their relative importance in the mechanism of quinone cytotoxicity to isolated hepatocytes. PubMed. Retrieved from [Link]
- (No specific source)
- (No specific source)
-
Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual, NCBI Bookshelf. Retrieved from [Link]
- (No specific source)
-
Dean, J. F. D., et al. (2007). Interference by Mes [2-(4-morpholino)ethanesulfonic acid] and related buffers with phenolic oxidation by peroxidase. ResearchGate. Retrieved from [Link]
-
Ciriolo, M. R., et al. (1985). Biochemical mechanism of oxidative damage by redox-cycling drugs. PMC, NIH. Retrieved from [Link]
- (No specific source)
- (No specific source)
- (No specific source)
Sources
- 1. 2-Methanesulfonylphenol | C7H8O3S | CID 598998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(METHYLSULFONYL)PHENOL | 27489-33-4 [amp.chemicalbook.com]
- 3. Redox cycling of phenol induces oxidative stress in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redox Cycling of Phenol Induces Oxidative Stress in Human Epidermal Keratinocytes [stacks.cdc.gov]
- 5. Redox cycling and sulphydryl arylation; their relative importance in the mechanism of quinone cytotoxicity to isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of interference of p-diphenols with the Trinder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Investigating 2-(Methylsulfonyl)phenol in Bioavailability Enhancement for In Vivo Studies
To our valued research community,
This technical support guide addresses the emerging interest in the potential application of 2-(Methylsulfonyl)phenol for improving the bioavailability of orally administered compounds in in vivo research. Our goal is to provide a centralized resource for researchers and drug development professionals. However, based on a comprehensive review of current scientific literature and public data, it is important to note that the direct application of 2-(Methylsulfonyl)phenol as a bioavailability enhancer is not a well-documented area of research.
This guide will, therefore, provide information on the known properties of 2-(Methylsulfonyl)phenol, discuss the general principles of bioavailability enhancement for phenolic compounds, and offer a troubleshooting framework based on analogous challenges encountered in preclinical research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding 2-(Methylsulfonyl)phenol and the broader context of bioavailability.
Q1: What is 2-(Methylsulfonyl)phenol and what are its known properties?
A1: 2-(Methylsulfonyl)phenol is a chemical compound with the molecular formula C7H8O3S and a molecular weight of approximately 172.2 g/mol .[1][2][3][4] It is typically a white to light yellow crystalline powder.[4] Limited available data suggests that it may possess anti-inflammatory properties and has been considered for use in pharmaceutical preparations for inflammatory conditions.[1][2]
| Property | Value | Reference |
| CAS Number | 27489-33-4 | [1][3][4][5] |
| Molecular Formula | C7H8O3S | [1][3][4] |
| Molecular Weight | 172.2 g/mol | [1][3] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 88.0°C to 90.0°C | [3] |
| Known Potential Application | Anti-inflammatory | [1][2] |
Q2: Is there evidence that 2-(Methylsulfonyl)phenol is used to improve the bioavailability of other drugs?
A2: Based on extensive searches of scientific databases and patent literature, there is currently no direct and established evidence to suggest that 2-(Methylsulfonyl)phenol is used as a conventional bioavailability enhancer for other therapeutic compounds in in vivo studies. The core premise of this application remains largely unsubstantiated in publicly available research.
Q3: What are the general mechanisms by which the bioavailability of phenolic compounds can be improved?
A3: The bioavailability of many polyphenols is often limited by factors such as poor solubility, extensive metabolism in the gut and liver, and active transport out of cells.[6][7][8][9] Strategies to overcome these challenges include:
-
Inhibition of Metabolic Enzymes: Many polyphenols are metabolized by cytochrome P450 (CYP) enzymes and undergo phase II conjugation reactions (glucuronidation and sulfation).[10][11] Co-administration with inhibitors of these enzymes can increase the systemic exposure of the primary compound.[6]
-
Inhibition of Efflux Transporters: Efflux transporters like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs) can pump drugs out of intestinal cells, reducing their absorption.[6][12] Inhibitors of these transporters can enhance bioavailability.[13][14][15]
-
Formulation Strategies: Advanced drug delivery systems such as nanoformulations (e.g., liposomes, nanoparticles, micelles), emulsions, and solid dispersions can improve the solubility and absorption of poorly soluble compounds.[8][16][17][18]
-
Structural Modification: Chemical modification of the polyphenol structure can improve its physicochemical properties and metabolic stability.[19]
Part 2: Hypothetical Troubleshooting Guide for a Novel Bioavailability Enhancer
While specific data on 2-(Methylsulfonyl)phenol is lacking, this section provides a troubleshooting guide based on common issues encountered when working with novel excipients or bioavailability enhancers in in vivo studies.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor solubility of the formulation (API + 2-(Methylsulfonyl)phenol) | - Intrinsic poor aqueous solubility of 2-(Methylsulfonyl)phenol. - Incompatible solvent or vehicle. - Precipitation upon mixing with aqueous media. | 1. Characterize Solubility: Determine the intrinsic solubility of 2-(Methylsulfonyl)phenol in various pharmaceutically acceptable solvents and pH conditions. 2. Vehicle Screening: Test a range of vehicles (e.g., aqueous solutions with co-solvents, suspensions, lipid-based formulations) for both the API and 2-(Methylsulfonyl)phenol. 3. Particle Size Reduction: Consider micronization or nano-milling of the compounds to increase surface area and dissolution rate. |
| Inconsistent or no improvement in bioavailability | - The hypothesized mechanism of action is incorrect (e.g., it does not inhibit relevant metabolic enzymes or transporters). - The dose of 2-(Methylsulfonyl)phenol is suboptimal. - Rapid metabolism or clearance of 2-(Methylsulfonyl)phenol itself. - Induction of metabolic enzymes. Some methylsulfonyl metabolites have been shown to induce drug-metabolizing enzymes.[20] | 1. In Vitro Mechanistic Studies: Conduct Caco-2 permeability assays to assess effects on drug transport. Use liver microsomes or recombinant enzymes to investigate inhibition of specific CYP450 isoforms.[21][22] 2. Dose-Ranging Studies: Perform in vivo studies with varying doses of 2-(Methylsulfonyl)phenol to identify a potential therapeutic window. 3. Pharmacokinetic Profiling: Characterize the pharmacokinetic profile of 2-(Methylsulfonyl)phenol to understand its absorption, distribution, metabolism, and excretion (ADME) properties. |
| Observed in vivo toxicity (e.g., weight loss, lethargy) | - Inherent toxicity of 2-(Methylsulfonyl)phenol at the doses tested. - Drug-drug interaction leading to toxic levels of the primary API. - Off-target effects. | 1. Acute Toxicity Studies: Conduct a dose-escalation study with 2-(Methylsulfonyl)phenol alone to determine its maximum tolerated dose (MTD). 2. Histopathology: Perform histopathological examination of key organs (liver, kidney, GI tract) from study animals. 3. Therapeutic Drug Monitoring: Correlate signs of toxicity with the plasma concentrations of both the API and 2-(Methylsulfonyl)phenol. |
| Analytical interference in bioanalysis | - Co-elution of 2-(Methylsulfonyl)phenol or its metabolites with the API in LC-MS/MS analysis. - Ion suppression or enhancement in the mass spectrometer. | 1. Chromatographic Method Development: Optimize the LC method (e.g., gradient, column chemistry) to achieve baseline separation of all analytes. 2. Use of Stable Isotope-Labeled Internal Standards: Incorporate stable isotope-labeled internal standards for both the API and 2-(Methylsulfonyl)phenol to correct for matrix effects. 3. Matrix Effect Evaluation: Conduct post-column infusion experiments to assess ion suppression/enhancement in the presence of 2-(Methylsulfonyl)phenol. |
Part 3: Experimental Protocols & Workflows
Given the lack of established protocols for using 2-(Methylsulfonyl)phenol as a bioavailability enhancer, the following are generalized workflows for evaluating a novel compound for this purpose.
Workflow for In Vitro Assessment of Bioavailability Enhancement Potential
Caption: A generalized workflow for the in vitro evaluation of a novel bioavailability enhancer.
Protocol 1: Basic Formulation for Oral Gavage in Rodents
This protocol is a starting point and must be optimized for the specific API and vehicle.
-
Vehicle Selection: Based on solubility data, select an appropriate vehicle. Common choices include:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water.
-
20% (v/v) Polyethylene glycol 400 (PEG400) in saline.
-
Corn oil or other lipid-based vehicles.
-
-
Preparation of Suspension:
-
Accurately weigh the required amounts of the API and 2-(Methylsulfonyl)phenol.
-
If using a suspending agent like CMC, first create a paste with a small amount of the vehicle.
-
Gradually add the remaining vehicle while stirring or vortexing to create a homogenous suspension.
-
Ensure the suspension is uniform immediately before each animal is dosed.
-
-
Dose Administration:
-
Administer the formulation via oral gavage at the predetermined dose volume (typically 5-10 mL/kg for rats and mice).
-
Include control groups receiving the vehicle alone and the API without 2-(Methylsulfonyl)phenol.
-
Part 4: Concluding Remarks
The concept of using 2-(Methylsulfonyl)phenol to improve the bioavailability of drugs in vivo is intriguing but currently lacks substantial scientific support in the public domain. Researchers interested in exploring this compound's potential are encouraged to begin with fundamental in vitro studies to establish a clear mechanism of action. The troubleshooting guides and protocols provided here are based on general principles of drug development and should be adapted as more specific data on 2-(Methylsulfonyl)phenol becomes available.
References
As direct references for the use of 2-(Methylsulfonyl)phenol as a bioavailability enhancer are not available, this list includes sources for the compound's properties and general principles of bioavailability.
-
Role of 3-methylsulfonyl-2,2',4',5,5'-pentachlorobiphenyl, a metabolite of 2,2',4,5,5'-pentachlorobiphenyl, in the induction of hepatic microsomal drug-metabolizing enzymes by 2,2',4,5,5'. PubMed. [Link]
- Compositions for Enhancing Bioavailability of Pharmaceuticals, Supplements and Ingested Substances.
-
Improving the oral bioavailability of beneficial polyphenols through designed synergies. Food & Function. [Link]
- Compositions and methods for increasing the bioavailability of one or more compounds.
- Nutraceuticals having sustained release for improved bioavailability and method of production.
-
Pharmacological Properties of Polyphenols: Bioavailability, Mechanisms of Action, and Biological Effects in In Vitro Studies, Animal Models, and Humans. National Institutes of Health. [Link]
-
Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols. MDPI. [Link]
-
Current Understanding of Polyphenols to Enhance Bioavailability for Better Therapies. PMC. [Link]
-
Bioavailability of phenols from a phenol-enriched olive oil. PubMed. [Link]
-
Interactions affecting the bioavailability of dietary polyphenols in vivo. PubMed. [Link]
-
Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. PubMed Central. [Link]
-
Sulfation and Glucuronidation of Phenols: Implications in Coenyzme Q Metabolism. ResearchGate. [Link]
- Injectable phenol formulations and methods of their use.
-
Development and Evaluation of Oromucosal Spray Formulation Containing Plant-Derived Compounds for the Treatment of Infectious and Inflammatory Diseases of the Oral Cavity. MDPI. [Link]
-
Transporter-Mediated Drug-Drug Interactions and Their Significance. PubMed. [Link]
-
Effects of organic solvents on the activities of cytochrome P450 isoforms, UDP-dependent glucuronyl transferase, and phenol sulfotransferase in human hepatocytes. PubMed. [Link]
-
Effects of phenolic smoke condensates and their components on hepatic drug metabolizing systems. PubMed. [Link]
- Uses and compositions based on polyphenols for improving the oral bioavailability of hydroxytyrosol.
-
Appropriate phenotyping procedures for drug metabolizing enzymes and transporters in humans and their simultaneous use in the "cocktail" approach. PubMed. [Link]
-
Chemistry, pharmacokinetics, pharmacology and recent novel drug delivery systems of paeonol. PubMed. [Link]
-
Impact of drug transporter studies on drug discovery and development. PubMed. [Link]
-
Effects of Drug Transporters on Pharmacological Responses and Safety. PubMed. [Link]
-
The role of transporters in drug interactions. PubMed. [Link]
-
PHENOL SPRAY,ORAL. VA Formulary Advisor. [Link]
-
Drug delivery systems: An updated review. PMC. [Link]
-
Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. [Link]
-
Phenol (oromucosal route) - Side effects & dosage. Mayo Clinic. [Link]
-
Drug Delivery Systems Based on Pluronic Micelles with Antimicrobial Activity. MDPI. [Link]
-
Sustained-release drug delivery systems. PMC. [Link]
Sources
- 1. 2-(METHYLSULFONYL)PHENOL CAS#: 27489-33-4 [m.chemicalbook.com]
- 2. 2-(METHYLSULFONYL)PHENOL | 27489-33-4 [amp.chemicalbook.com]
- 3. 2-(Methylsulfonyl)phenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 2-(Methylsulfonyl)phenol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 2-(METHYLSULFONYL)PHENOL | 27489-33-4 [chemicalbook.com]
- 6. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Properties of Polyphenols: Bioavailability, Mechanisms of Action, and Biological Effects in In Vitro Studies, Animal Models, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Understanding of Polyphenols to Enhance Bioavailability for Better Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interactions affecting the bioavailability of dietary polyphenols in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transporter-Mediated Drug-Drug Interactions and Their Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of drug transporter studies on drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Drug Transporters on Pharmacological Responses and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of transporters in drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Chemistry, pharmacokinetics, pharmacology and recent novel drug delivery systems of paeonol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The role of 3-methylsulfonyl-2,2',4',5,5'-pentachlorobiphenyl, a metabolite of 2,2',4,5,5'-pentachlorobiphenyl, in the induction of hepatic microsomal drug-metabolizing enzymes by 2,2',4,5,5'-pentachlorobiphenyl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of organic solvents on the activities of cytochrome P450 isoforms, UDP-dependent glucuronyl transferase, and phenol sulfotransferase in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Appropriate phenotyping procedures for drug metabolizing enzymes and transporters in humans and their simultaneous use in the "cocktail" approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Experimental Reproducibility for 2-(Methylsulfonyl)phenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Methylsulfonyl)phenol (CAS 27489-33-4). This guide is designed to address common challenges and sources of poor reproducibility in experiments involving this compound. By understanding the underlying chemical principles and critical experimental parameters, you can enhance the reliability and accuracy of your results.
Section 1: Frequently Asked Questions (FAQs) about 2-(Methylsulfonyl)phenol
This section addresses fundamental questions about the properties and handling of 2-(Methylsulfonyl)phenol.
Q1: What are the key physical and chemical properties of 2-(Methylsulfonyl)phenol that I should be aware of?
A1: Understanding the fundamental properties of 2-(Methylsulfonyl)phenol is the first step in troubleshooting. Key characteristics include:
-
Appearance: It is typically a white to light yellow or off-white crystalline powder.[1]
-
Melting Point: The reported melting point ranges from 87°C to 92°C.[1] Significant deviations from this range may indicate impurities.
-
Solubility: Due to the polar sulfonyl group, it is soluble in polar solvents like water and alcohols.[4] However, its solubility in water is limited, reported to be between 1 to 5 mg/mL at room temperature.[5]
-
Stability: While generally stable, phenols can be susceptible to oxidation, which can be a source of variability.[6][7]
| Property | Value | Source |
| CAS Number | 27489-33-4 | [1][2] |
| IUPAC Name | 2-methanesulfonylphenol | [1] |
| Melting Point | 87°C to 92°C | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Purity (Typical) | ≥97.5% (HPLC) | [1] |
Q2: My purchased 2-(Methylsulfonyl)phenol appears discolored. Can I still use it?
A2: Discoloration (e.g., yellowing or browning) can be an indicator of degradation, most commonly through oxidation. Phenolic compounds are known to be sensitive to air and light, leading to the formation of colored quinone-type byproducts.[7]
Recommendation:
-
Assess Purity: Before use, it is highly recommended to re-analyze the purity of the discolored material using a suitable analytical method such as HPLC or NMR.[8]
-
Purification: If impurities are detected, purification by recrystallization or column chromatography may be necessary.
-
Impact on Experiment: The presence of oxidative impurities can significantly impact reaction outcomes, leading to lower yields, unexpected side products, and poor reproducibility.
Q3: What are the best practices for storing 2-(Methylsulfonyl)phenol to ensure its stability?
A3: Proper storage is critical for maintaining the integrity of 2-(Methylsulfonyl)phenol and ensuring reproducible experimental results.[9]
-
Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) can further prevent oxidation.
-
In Solution: Solutions of 2-(Methylsulfonyl)phenol should be prepared fresh whenever possible. If storage is necessary, use degassed solvents and store the solution at low temperatures (e.g., -20°C) under an inert atmosphere.[9] Avoid repeated freeze-thaw cycles.[9]
Section 2: Troubleshooting Synthesis and Reactions
This section delves into common issues encountered during the synthesis and subsequent reactions of 2-(Methylsulfonyl)phenol.
Q4: I am synthesizing 2-(Methylsulfonyl)phenol by oxidizing 2-(Methylthio)phenol, but my yields are inconsistent. What are the likely causes?
A4: The oxidation of a sulfide to a sulfone is a two-step process, proceeding through a sulfoxide intermediate.[10] Achieving consistent yields requires careful control over several factors.
Common Pitfalls and Solutions:
-
Oxidant Stoichiometry: The oxidation from sulfide to sulfoxide is generally faster than the oxidation of the sulfoxide to the sulfone.[10] Insufficient oxidant will result in a mixture of the starting material, the sulfoxide intermediate (2-(Methylsulfinyl)phenol), and the desired sulfone product.
-
Reaction Temperature: Over-oxidation and side reactions can occur at elevated temperatures.
-
Recommendation: Maintain careful temperature control throughout the reaction. For many common oxidants, the reaction is performed at room temperature.[11]
-
-
Purity of Starting Material: The purity of the starting 2-(Methylthio)phenol is crucial. Impurities can interfere with the oxidation reaction.
-
Recommendation: Ensure the purity of the starting material using techniques like GC-MS or NMR before starting the synthesis.[13]
-
Experimental Workflow: Oxidation of 2-(Methylthio)phenol to 2-(Methylsulfonyl)phenol
Caption: Workflow for the synthesis of 2-(Methylsulfonyl)phenol.
Q5: I am performing an O-alkylation reaction with 2-(Methylsulfonyl)phenol and observe a mixture of O- and C-alkylated products, leading to poor reproducibility. How can I improve the selectivity?
A5: The phenoxide anion, formed by deprotonating the phenol, is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation).[14] The ratio of these products is highly dependent on the reaction conditions.
Factors Influencing O- vs. C-Alkylation:
-
Solvent: This is often the most critical factor.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents solvate the cation but not the phenoxide anion, leaving the oxygen atom more nucleophilic and favoring O-alkylation.[14]
-
Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the phenoxide oxygen, shielding it and making the carbon atoms of the ring more available for attack, thus favoring C-alkylation.[14]
-
-
Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction outcome.
-
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable product, which may not always be the desired one.
Troubleshooting Protocol:
-
Solvent Selection: To favor O-alkylation, switch to a polar aprotic solvent like DMF or acetonitrile.
-
Base Selection: Use a base that results in a dissociated phenoxide, such as sodium hydride or potassium carbonate.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Caption: Competing O- and C-alkylation pathways.
Section 3: Analytical and Purification Challenges
Consistent analytical data and effective purification are cornerstones of reproducible research.
Q6: I am observing variable retention times and peak shapes for 2-(Methylsulfonyl)phenol in my HPLC analysis. What should I check?
A6: Inconsistent HPLC results are a common source of frustration and can often be traced back to a few key areas.[9]
Systematic Troubleshooting for HPLC:
| Area | Potential Cause | Recommended Action |
| Sample Preparation | Incomplete dissolution or particulates. | Ensure complete dissolution (sonicate if necessary). Filter all samples and standards through a 0.22 µm filter.[9] |
| Mobile Phase | Inconsistent composition, pH, or dissolved gases. | Prepare fresh mobile phase daily. Ensure the pH is stable and degas the mobile phase thoroughly.[9] |
| Column | Column degradation, temperature fluctuations. | Equilibrate the column until a stable baseline is achieved. Use a column oven for temperature control.[9] |
| System | Leaks, inconsistent pump performance. | Check for leaks in the system. Monitor pump pressure for stability. |
Q7: How can I effectively purify 2-(Methylsulfonyl)phenol from its precursor, 2-(Methylthio)phenol, and the sulfoxide intermediate?
A7: The significant difference in polarity between the sulfide, sulfoxide, and sulfone provides a good basis for chromatographic separation.
-
Column Chromatography: Silica gel column chromatography is an effective method. The elution order will be 2-(methylthio)phenol (least polar), followed by 2-(methylsulfinyl)phenol, and finally 2-(methylsulfonyl)phenol (most polar). A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, should provide good separation.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective final purification step. A solvent system in which the sulfone has high solubility at elevated temperatures and low solubility at room temperature should be chosen.
Section 4: Concluding Remarks
Poor experimental reproducibility when working with 2-(Methylsulfonyl)phenol often stems from a few critical areas: reagent purity and stability, precise control over reaction conditions (especially in synthesis and subsequent functionalization), and robust analytical and purification methods. By systematically addressing the potential issues outlined in this guide, from proper storage and handling to the fine-tuning of reaction parameters, researchers can significantly enhance the consistency and reliability of their experimental outcomes.
References
-
PharmaXChange.info. Phenolates- O-alkylation and C-alkylation | Notes.[Link]
-
Wiley Online Library. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones.[Link]
-
Organic Chemistry Portal. Sulfone synthesis by oxidation.[Link]
-
NIST. Phenol, 2-(methylthio)-.[Link]
-
Patents. PURIFICATION OF PHENOL.[Link]
-
Oriental Journal of Chemistry. Oxidation of Few Substituted Phenols and Reaction Mechanism by Heterocyclic Pyrazinium Chlorochromate and its Biological Activity.[Link]
-
YouTube. Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols.[Link]
-
National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Phenol.[Link]
Sources
- 1. 2-(Methylsulfonyl)phenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 2-(METHYLSULFONYL)PHENOL CAS#: 27489-33-4 [m.chemicalbook.com]
- 3. 2-(Methylsulfonyl)phenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. CAS 14763-61-2: 3-(Methylsulfonyl)phenol | CymitQuimica [cymitquimica.com]
- 5. Buy 2-(((4-(Methylsulfonyl)phenyl)amino)methyl)phenol [smolecule.com]
- 6. Oxidation of Few Substituted Phenols and Reaction Mechanism by Heterocyclic Pyrazinium Chlorochromate and its Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. youtube.com [youtube.com]
- 8. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-(Methylsulfonyl)phenol synthesis - chemicalbook [chemicalbook.com]
- 12. Sulfone synthesis by oxidation [organic-chemistry.org]
- 13. Phenol, 2-(methylthio)- [webbook.nist.gov]
- 14. pharmaxchange.info [pharmaxchange.info]
Technical Support Center: A Guide to 2-(Methylsulfonyl)phenol
Welcome to the comprehensive technical support guide for 2-(Methylsulfonyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. Here, we synthesize technical data with practical, field-proven insights to address common challenges and questions.
Core Principles of Handling and Storage
2-(Methylsulfonyl)phenol is a stable crystalline solid under standard conditions; however, its phenolic hydroxyl group imparts specific reactivity that necessitates careful handling and storage to maintain its integrity and ensure user safety.
Recommended Storage Conditions
Proper storage is paramount to prevent degradation and maintain the purity of 2-(Methylsulfonyl)phenol. The primary concerns are exposure to light, heat, and atmospheric moisture.
Key Storage Parameters:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1] | Refrigeration slows down potential degradation pathways, ensuring long-term stability. |
| Atmosphere | Tightly sealed container[2] | Prevents absorption of atmospheric moisture, which can affect reactivity and weighing accuracy. |
| Light | Amber vial or dark location | Phenolic compounds can be susceptible to photodegradation. |
| Inert Gas | Not strictly required for routine use, but recommended for long-term storage. | Minimizes oxidation, especially if the compound is stored for extended periods. |
Safe Handling Practices
Adherence to proper handling procedures is crucial to minimize exposure and prevent contamination. 2-(Methylsulfonyl)phenol is classified as an irritant and can cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE) and Engineering Controls:
-
Ventilation: Always handle 2-(Methylsulfonyl)phenol in a well-ventilated laboratory or a chemical fume hood to avoid inhalation of dust particles.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile gloves. For prolonged handling or when preparing solutions, consider double-gloving.
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues that may arise during the use of 2-(Methylsulfonyl)phenol in experimental settings.
Q1: I am observing a yellow to brownish tint in my solid 2-(Methylsulfonyl)phenol. Is it still usable?
A1: A slight discoloration to a light yellow is often acceptable and may not significantly impact many applications. However, a distinct brown color is indicative of oxidation. Phenols are susceptible to oxidation, which can be accelerated by exposure to air and light, leading to the formation of colored quinone-type impurities.
-
Recommendation: For sensitive applications, it is advisable to use a fresh, white crystalline sample. If you must use the discolored material, consider purifying it by recrystallization. For a quick purity check, you can run a melting point determination; a broad melting range suggests the presence of impurities.
Q2: My reaction yield is lower than expected when using 2-(Methylsulfonyl)phenol as a starting material. What could be the cause?
A2: Several factors could contribute to low reaction yields. Consider the following troubleshooting steps:
-
Reagent Purity: As discussed above, the purity of your 2-(Methylsulfonyl)phenol is critical. Oxidized impurities may not participate in the desired reaction.
-
Reaction Conditions:
-
Moisture: The phenolic proton is acidic and will react with strong bases. Ensure your reaction is conducted under anhydrous conditions if you are using moisture-sensitive reagents like sodium hydride.
-
Base Strength: If your reaction involves deprotonation of the phenolic hydroxyl group, ensure the base you are using is sufficiently strong to achieve complete deprotonation.
-
-
Side Reactions: The phenolic ring is activated towards electrophilic aromatic substitution. If your reaction mixture contains strong electrophiles, you may be forming undesired byproducts.
Q3: I am having difficulty dissolving 2-(Methylsulfonyl)phenol in my chosen solvent.
A3: The solubility of 2-(Methylsulfonyl)phenol is influenced by the polarity of the solvent. The presence of the polar sulfonyl group and the hydroxyl group suggests good solubility in polar organic solvents.
-
Recommended Solvents: Based on its structure, 2-(Methylsulfonyl)phenol should be soluble in solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol.
-
Troubleshooting:
-
Gentle Warming: Try gently warming the mixture to aid dissolution.
-
Sonication: Using an ultrasonic bath can also help to break up solid particles and enhance solubility.
-
Solvent Choice: If you are using a non-polar solvent, you will likely encounter solubility issues. Consider switching to a more polar solvent if your reaction conditions permit.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with 2-(Methylsulfonyl)phenol?
A1: The primary hazards are irritation to the skin, eyes, and respiratory system. Always handle it with appropriate personal protective equipment in a well-ventilated area.
Q2: How should I prepare a stock solution of 2-(Methylsulfonyl)phenol?
A2: To prepare a stock solution, accurately weigh the desired amount of the solid in a fume hood. Add your chosen solvent (e.g., DMSO) to the vial and vortex or sonicate until the solid is fully dissolved. Store the stock solution at 2-8°C, protected from light. For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles.
Q3: Is 2-(Methylsulfonyl)phenol stable in aqueous solutions?
A3: The stability of 2-(Methylsulfonyl)phenol in aqueous solutions is pH-dependent. In neutral to alkaline conditions, phenols are more susceptible to oxidation. For storage of aqueous solutions, it is advisable to maintain a slightly acidic pH if the compound's stability is a concern for your application.
Q4: How should I dispose of waste containing 2-(Methylsulfonyl)phenol?
A4: Dispose of waste containing 2-(Methylsulfonyl)phenol in accordance with your institution's and local regulations for chemical waste. It should be treated as hazardous chemical waste.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a standard stock solution.
-
Calculate the required mass: For 10 mL of a 10 mM solution, you will need:
-
Mass = 10 mM * 10 mL * 172.20 g/mol = 17.22 mg
-
-
Weigh the compound: In a chemical fume hood, carefully weigh out 17.22 mg of 2-(Methylsulfonyl)phenol into a clean, dry 15 mL conical tube.
-
Add solvent: Add 10 mL of anhydrous DMSO to the conical tube.
-
Dissolve: Cap the tube tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used if necessary.
-
Storage: Store the stock solution in an amber vial at 2-8°C.
Visualized Workflows
Decision Tree for Handling a Spill
The following diagram outlines the appropriate steps to take in the event of a 2-(Methylsulfonyl)phenol spill.
Caption: Workflow for responding to a 2-(Methylsulfonyl)phenol spill.
References
-
PubChem. (n.d.). 2-Methanesulfonylphenol. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2022). Standard Operating Procedure - Phenol. Retrieved from [Link]
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Phenol. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR)
-
Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Phenol. Retrieved from [Link]
Sources
"2-(Methylsulfonyl)phenol" avoiding precipitation in cell culture media
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Precipitation in Cell Culture Media
Welcome to the technical support center for 2-(Methylsulfonyl)phenol. This guide is designed to provide you with comprehensive troubleshooting strategies and best practices to avoid compound precipitation in your cell culture experiments. As senior application scientists, we understand that maintaining the solubility of small molecules like 2-(Methylsulfonyl)phenol is critical for obtaining reliable and reproducible results.
Understanding the Challenge: The Science of Precipitation
Precipitation of a small molecule in cell culture media is a common issue that can arise from several factors. When a compound like 2-(Methylsulfonyl)phenol, often dissolved in an organic solvent like DMSO for a stock solution, is introduced into the aqueous environment of the cell culture medium, it can "crash out" of solution if its concentration exceeds its solubility limit.[1][2] This is often due to the drastic change in solvent polarity.[1]
Several factors can influence the solubility of 2-(Methylsulfonyl)phenol in your experiments:
-
Compound Concentration: The most direct cause of precipitation is exceeding the compound's aqueous solubility limit.[3][4]
-
Solvent Effects: While DMSO is a common solvent, its final concentration in the media is crucial. High concentrations can be toxic to cells, and too low a concentration may not prevent precipitation.[2][5]
-
Media Composition: Components within the cell culture media, such as salts, proteins, and amino acids, can interact with the compound, leading to the formation of insoluble complexes.[5][6]
-
pH and Temperature: The pH of the media and the temperature at which the compound is added can significantly impact its solubility.[1][4] Cellular metabolism can also alter the pH of the culture medium over time, potentially affecting compound solubility.[1][5]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with 2-(Methylsulfonyl)phenol in cell culture.
Q1: I dissolved 2-(Methylsulfonyl)phenol in DMSO, but it precipitated immediately when I added it to my cell culture media. What happened?
A1: This is a classic case of the compound "crashing out" of solution. It occurs when the highly concentrated compound in DMSO is rapidly diluted into the aqueous media, where it is less soluble.[1] This sudden change in the solvent environment causes the compound to aggregate and precipitate.
Q2: What is the maximum concentration of DMSO I can use in my cell culture?
A2: To avoid cellular toxicity, the final concentration of DMSO in your culture medium should be kept below 0.5%, and ideally below 0.1%.[2][5] It is crucial to calculate the final DMSO concentration based on the volume of your stock solution added to the media.
Q3: Can I filter the media to remove the precipitate?
A3: It is strongly advised not to filter the media to remove the precipitate. The precipitate is your active compound, and filtering it will result in an unknown and lower final concentration, rendering your experimental results unreliable.[7] The focus should be on preventing precipitation from occurring in the first place.
Q4: Could the precipitation be due to contamination?
A4: While less common for immediate precipitation upon compound addition, microbial contamination (bacteria or fungi) can cause turbidity in the media that might be mistaken for precipitation over time.[4] It's always good practice to regularly check your cultures for signs of contamination under a microscope.[4]
Q5: Does the type of cell culture media I use matter?
A5: Yes, the composition of your media can influence compound solubility. Some compounds may be more prone to precipitation in serum-free media compared to serum-containing media, as serum proteins like albumin can help solubilize hydrophobic compounds.[1] If you suspect media interactions, trying a different basal media formulation might be a valid troubleshooting step.[5]
Troubleshooting Guide: A Step-by-Step Approach to Preventing Precipitation
If you are experiencing precipitation with 2-(Methylsulfonyl)phenol, follow this systematic guide to diagnose and resolve the issue.
Step 1: Re-evaluate Your Stock and Working Concentrations
The most common reason for precipitation is exceeding the compound's solubility limit in the final culture medium.[3]
-
Action: Determine the maximum soluble concentration of 2-(Methylsulfonyl)phenol in your specific cell culture medium. You can do this by preparing a serial dilution of your compound in pre-warmed media and visually inspecting for any signs of precipitation.[2][3] The highest concentration that remains clear is your maximum working concentration.
Step 2: Optimize Your Dilution Technique
The way you introduce the compound into the media can significantly impact its solubility.
-
Action: Avoid adding your concentrated DMSO stock directly to the full volume of media. Instead, perform a stepwise dilution.[1]
Step 3: Control Your Experimental Conditions
Temperature and pH are critical parameters for maintaining compound solubility.
-
Temperature: Always use pre-warmed (37°C) cell culture media, as adding compounds to cold media can decrease their solubility.[1][7]
-
pH: Monitor the pH of your culture, especially in long-term experiments or with dense cultures, as cellular metabolism can cause pH shifts that may affect solubility.[1][7]
Step 4: Consider Alternative Solvents or Solubilizing Agents
If DMSO is not providing adequate solubility, other options can be explored, but always with cell compatibility in mind.
-
Alternative Solvents: Ethanol or DMF can be considered, but their compatibility with your specific cell line must be verified.[1]
-
Solubilizing Agents: For particularly challenging compounds, the use of carriers like cyclodextrins can be investigated to enhance solubility, though this works by lowering the free compound concentration.[8]
Data Summary: Key Parameters for 2-(Methylsulfonyl)phenol
| Property | Value | Source |
| Molecular Formula | C7H8O3S | [9][10] |
| Molecular Weight | 172.20 g/mol | [9] |
| Appearance | White to light yellow crystalline powder | [11] |
| Melting Point | 78-92°C | [10][11] |
| Storage Temperature | 2-8°C | [10] |
Experimental Protocol: Determining Maximum Soluble Concentration
This protocol will help you empirically determine the highest concentration of 2-(Methylsulfonyl)phenol that remains soluble in your cell culture medium.
Materials:
-
2-(Methylsulfonyl)phenol powder
-
100% DMSO
-
Your complete cell culture medium (including serum, if applicable)
-
Sterile microcentrifuge tubes or a 96-well clear-bottom plate
-
Vortex mixer
Methodology:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of 2-(Methylsulfonyl)phenol in 100% DMSO.[2] Ensure the compound is fully dissolved.
-
Pre-warm Media: Warm your complete cell culture medium to 37°C.[2]
-
Prepare Serial Dilutions: a. In a series of sterile microcentrifuge tubes, add pre-warmed media. b. Add the 2-(Methylsulfonyl)phenol stock solution to the first tube to achieve the highest desired concentration (e.g., 10 µL of a 10 mM stock into 990 µL of media for a 100 µM final concentration). Add the stock dropwise while gently vortexing.[3] c. Perform a 2-fold serial dilution by transferring 500 µL from the first tube to the next, and so on, to create a range of concentrations.
-
Incubation and Observation: a. Incubate the tubes/plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 2, 6, and 24 hours).[2] b. Visual Inspection: After incubation, carefully inspect each tube for any signs of precipitation (e.g., cloudiness, visible crystals, or film).[3] The highest concentration that remains clear is the maximum soluble concentration under your experimental conditions.
Visualization of Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting precipitation issues with 2-(Methylsulfonyl)phenol.
Caption: Troubleshooting workflow for 2-(Methylsulfonyl)phenol precipitation.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 598998, 2-Methanesulfonylphenol. Retrieved from [Link]
-
ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]
-
ResearchGate. (2022). How do you dissolve chemicals in the culture medium? Retrieved from [Link]
-
AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]
-
Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]
- Fuda, H., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2733-2738.
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]
- Hutter, J., et al. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. Biotechnology Journal, 14(6), e1800583.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Methanesulfonylphenol | C7H8O3S | CID 598998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(METHYLSULFONYL)PHENOL | 27489-33-4 [amp.chemicalbook.com]
- 11. 455750050 [thermofisher.com]
Technical Support Center: Scale-Up Synthesis of 2-(Methylsulfonyl)phenol
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-(Methylsulfonyl)phenol. As a key intermediate in pharmaceutical development, its efficient and safe production on a larger scale is critical. This document provides a technical framework based on field-proven insights, addressing common challenges encountered during the scale-up of its most prevalent synthetic route: the oxidation of 2-(methylthio)phenol.
Section 1: Synthesis Overview and Core Principles
The most direct and industrially viable pathway to 2-(Methylsulfonyl)phenol involves the oxidation of its thioether precursor, 2-(methylthio)phenol.[1][2] The reaction sequentially oxidizes the sulfur atom, first to a sulfoxide intermediate and then to the desired sulfone.[3]
Caption: General oxidation pathway for 2-(Methylsulfonyl)phenol synthesis.
Key Consideration: Choice of Oxidizing Agent
Selecting the right oxidant is the most critical decision in scaling this synthesis. The choice impacts safety, cost, selectivity, and the complexity of the work-up. While numerous oxidants can effect this transformation, the following are most relevant for scale-up.[4][5]
| Oxidizing Agent | Key Advantages | Key Disadvantages & Scale-Up Considerations | Byproduct |
| Hydrogen Peroxide (H₂O₂) | Low cost, high atom economy, environmentally benign (water is the only byproduct).[6] | Highly exothermic reaction requiring stringent temperature control. Often requires a catalyst (e.g., tungstate salts) which must be removed.[7] Handling concentrated H₂O₂ poses significant safety risks. | Water |
| Urea-Hydrogen Peroxide (UHP) | Stable, solid, and safer to handle than aqueous H₂O₂.[8] Enables metal-free, environmentally friendly oxidation.[8] | Higher cost per mole of active oxygen compared to H₂O₂. Reaction may require an activator like phthalic anhydride for direct conversion to the sulfone.[8] | Urea, Water |
| Oxone® (Potassium peroxymonosulfate) | Effective, versatile, and operationally simple. Can be used in aqueous systems, simplifying solvent handling.[7] | Generates significant inorganic salt waste, complicating work-up and disposal on a large scale. Can be costly for large-scale production. | Potassium sulfate |
| m-CPBA (meta-Chloroperoxybenzoic acid) | High selectivity and reactivity under mild conditions.[4] | Expensive. The byproduct, m-chlorobenzoic acid, can be difficult to remove from the final product and requires a basic wash during work-up. Not ideal for large-scale due to cost and waste. | m-Chlorobenzoic acid |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to 2-(Methylsulfonyl)phenol? The most established and scalable method is the oxidation of the corresponding thioether, 2-(methylthio)phenol.[1] This precursor is commercially available and the oxidation chemistry is well-understood, making it amenable to process control and optimization required for industrial production.[9][10]
Q2: Which oxidizing agent is recommended for a pilot-plant scale synthesis? For pilot-plant and industrial scales, aqueous hydrogen peroxide (30-35%) is often the preferred oxidant due to its low cost and green profile, as its primary byproduct is water.[6] However, its use necessitates robust engineering controls, such as jacketed reactors for precise temperature management and controlled-rate dosing pumps to manage the reaction's exothermicity.[1][11] For initial scale-up or where safety is paramount, Urea-Hydrogen Peroxide (UHP) offers a much safer, solid alternative, albeit at a higher cost.[8]
Q3: How can I effectively monitor the reaction to ensure full conversion to the sulfone? A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended.
-
TLC: Provides a quick, qualitative assessment. You should monitor the disappearance of the starting 2-(methylthio)phenol spot and the transient appearance and subsequent disappearance of the 2-(methylsulfinyl)phenol intermediate. The final product, 2-(methylsulfonyl)phenol, is significantly more polar and will have a lower Rf value.
-
HPLC: Offers quantitative analysis. It can precisely measure the percentage of starting material, intermediate, and product, which is critical for determining reaction completion and identifying potential issues with over- or under-oxidation.[12]
Q4: What are the primary safety hazards to consider when scaling up this oxidation? The primary hazard is thermal runaway. The oxidation of a thioether is a highly exothermic process.[13] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[11] Key safety protocols include:
-
Controlled Reagent Addition: The oxidant must be added slowly and sub-surface to prevent localized "hot spots."
-
Efficient Cooling: Use of a jacketed reactor with a reliable cooling system is mandatory.
-
Emergency Quenching: Have a quenching agent (e.g., sodium sulfite solution) ready to stop the reaction in an emergency.[1]
-
Proper PPE: Always use chemical-resistant gloves, safety goggles, and a lab coat. When handling large quantities, a face shield is also recommended.[14]
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the scale-up process.
Caption: A logical workflow for troubleshooting common synthesis issues.
Issue 1: Incomplete Conversion to Sulfone
-
Observation: HPLC or TLC analysis shows significant amounts of starting material (2-(methylthio)phenol) and/or the sulfoxide intermediate remaining after the expected reaction time.
-
Potential Cause & Causality:
-
Insufficient Oxidant: The stoichiometry may be insufficient to drive the second oxidation step (sulfoxide to sulfone), which is generally slower than the first (thioether to sulfoxide).[3] Some oxidant may also decompose over the reaction time.
-
Low Reaction Temperature: The activation energy for the sulfoxide-to-sulfone oxidation is higher. If the temperature is too low, the reaction may stall at the intermediate stage.
-
-
Troubleshooting & Solutions:
-
Verify Oxidant Potency: Ensure the titer of your oxidizing agent (especially H₂O₂) is correct.
-
Increase Stoichiometry: Increase the equivalents of the oxidant incrementally (e.g., from 2.1 to 2.3 equivalents).
-
Optimize Temperature: After the initial exothermic addition phase at low temperature, allow the reaction to warm to a slightly higher temperature (e.g., 25-40 °C) and hold it there to push the reaction to completion.[4] Monitor carefully to prevent runaway.
-
Issue 2: Low Isolated Yield Despite Full Conversion
-
Observation: In-process controls show complete conversion, but the final isolated mass of 2-(Methylsulfonyl)phenol is low.
-
Potential Cause & Causality:
-
Product Solubility in Aqueous Phase: 2-(Methylsulfonyl)phenol has a phenolic hydroxyl group, which can be deprotonated to form a water-soluble phenoxide salt, especially if the work-up involves a basic quench.[15] The sulfone group also increases water solubility compared to the starting thioether.
-
Emulsion Formation: During extraction, surfactants or fine particulates can lead to the formation of a stable emulsion, trapping product in the interfacial layer.
-
-
Troubleshooting & Solutions:
-
pH Control During Work-up: Before extraction, carefully acidify the aqueous layer with an acid like 1N HCl to a pH of ~2-3. This ensures the phenolic group is fully protonated, maximizing its solubility in the organic solvent.[16]
-
Salting Out: Wash the combined organic layers with brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and helping to break emulsions.[1]
-
Back-Extraction: Re-extract all aqueous layers with fresh organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Issue 3: Product Purity Issues After Isolation
-
Observation: The isolated product is an off-color oil or a low-melting solid that fails to meet purity specifications.[17]
-
Potential Cause & Causality:
-
Residual Oxidant Byproducts: If using m-CPBA, residual m-chlorobenzoic acid can co-precipitate with the product.
-
Contamination with Sulfoxide: Even small amounts of the sulfoxide intermediate can act as an impurity, depressing the melting point and preventing crystallization.
-
-
Troubleshooting & Solutions:
-
Basic Wash: During the work-up, include a wash with a mild base like saturated sodium bicarbonate solution to remove acidic byproducts like m-chlorobenzoic acid.[12]
-
Recrystallization: This is the most effective method for final purification. A solvent screen is recommended. Good solvent systems often involve a polar solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., isopropanol/water, toluene, or ethyl acetate/heptane mixtures).
-
Column Chromatography: For stubborn impurities or if the product is an oil, purification by silica gel column chromatography may be necessary, though this is less desirable for very large scales due to solvent usage and cost.[14]
-
Section 4: Experimental Protocols
Protocol 1: Laboratory-Scale (10 g) Synthesis Using Urea-Hydrogen Peroxide (UHP)
This protocol prioritizes safety and is suitable for lab-scale development. It is adapted from methodologies emphasizing metal-free, environmentally benign oxidations.[8]
-
Materials:
-
2-(Methylthio)phenol (10.0 g, 71.3 mmol)
-
Phthalic Anhydride (23.3 g, 157 mmol, 2.2 equiv)
-
Urea-Hydrogen Peroxide (UHP) (14.8 g, 157 mmol, 2.2 equiv)
-
Ethyl Acetate (200 mL)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-(methylthio)phenol, phthalic anhydride, and ethyl acetate.
-
Stir the mixture to form a suspension.
-
In portions, over 30-45 minutes, add the solid Urea-Hydrogen Peroxide.
-
CAUTION: The reaction is exothermic. Monitor the internal temperature and use a water bath to maintain it below 40 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, or until TLC/HPLC analysis confirms the absence of the sulfoxide intermediate.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., toluene or isopropanol/water).
-
Protocol 2: Key Considerations for Pilot-Plant Scale (1 kg) using 30% H₂O₂
This outlines critical process parameters for scaling up with hydrogen peroxide. A detailed HAZOP (Hazard and Operability Study) is required before attempting this scale.
-
Equipment:
-
Jacketed glass-lined or stainless steel reactor with overhead stirring, baffle, temperature probe, and a calibrated addition pump.
-
Efficient cooling system (chiller).
-
-
Process Modifications:
-
Solvent: A solvent like methanol or water can be used.[1]
-
Initial Charge: Charge the reactor with 2-(methylthio)phenol and the solvent. Cool the mixture to 0-5 °C.
-
Controlled Addition: Add the 30% hydrogen peroxide solution via the addition pump at a rate that ensures the internal temperature does not exceed 10 °C.[1] This is the most critical control point.
-
Hold Period: Once the addition is complete, maintain the reaction at a low temperature for 1-2 hours, then allow it to slowly warm to room temperature and stir until completion is confirmed by HPLC.
-
Quenching: Cool the reaction mixture back to <10 °C and slowly add a saturated solution of a reducing agent like sodium sulfite to quench any excess peroxide. A peroxide test strip should be used to confirm the absence of peroxide before proceeding.
-
Work-up & Isolation: Proceed with pH adjustment, extraction, and purification as described in the troubleshooting section, adapting volumes for the larger scale.
-
References
- Wallace, J. L., & de Gaetano, G. (1988). Selective molecular oxygen oxidation of thioethers to sulfoxides catalyzed by Ce(IV). Journal of the American Chemical Society.
-
Reddit r/Chempros (2022). Chemoselective thioether oxidation. [Link]
-
Organic Chemistry Portal (n.d.). Sulfoxide synthesis by oxidation. [Link]
-
Der Pharma Chemica (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. [Link]
-
Organic Chemistry Portal (n.d.). Sulfone synthesis by oxidation. [Link]
-
He, X.-B., et al. (2024). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. Molecules, 29(4), 831. [Link]
-
Lutz, M., Wenzler, M., & Likhotvorik, I. (2018). An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. Synthesis, 50(11), 2231-2234. [Link]
-
ResearchGate (n.d.). Oxidation of organosulfur compounds promoted by continuous-flow chemistry. [Link]
-
Magritek (n.d.). Oxidation of organosulfur compounds promoted by continuous-flow chemistry. [Link]
-
Galarneau, A., et al. (2016). Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts. Catalysts, 6(5), 71. [Link]
-
Reddit r/chemistry (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?[Link]
-
Lab Manager Magazine (2022). How to Scale Up a New Synthesis Reaction. [Link]
-
Procter, D. J., et al. (2016). Recent Advances in the Synthesis of Sulfones. Synthesis, 48(12), 1779-1816. [Link]
- Google Patents (1994). A process for preparing sulfones.
-
World Pharma Today (n.d.). Overcoming Challenges in Scale-Up Production. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. a2bchem.com [a2bchem.com]
- 3. benchchem.com [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. WO1994021603A1 - A process for preparing sulfones - Google Patents [patents.google.com]
- 8. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]
- 9. 142. Oxidation of organosulfur compounds promoted by continuous-flow chemistry - Magritek [magritek.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2-AMINO-4-(METHYLSULFONYL)PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 2-(Methylsulfonyl)phenol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Technical Support Center: Analytical Method Validation for 2-(Methylsulfonyl)phenol
Welcome to the technical support center for analytical method validation of 2-(Methylsulfonyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the development and validation of analytical methods for this compound. Here, we address specific issues in a practical, question-and-answer format, grounded in scientific principles and extensive field experience.
Understanding the Analyte: 2-(Methylsulfonyl)phenol
Before diving into troubleshooting, understanding the physicochemical properties of 2-(Methylsulfonyl)phenol is critical. These properties dictate its behavior in analytical systems and are often the root cause of validation issues.
| Property | Value/Information | Implication for Analysis |
| Molecular Formula | C7H8O3S[1][2] | Provides the exact mass for mass spectrometry. |
| Molecular Weight | 172.20 g/mol [2] | Essential for preparing standard solutions and calculating results. |
| Appearance | White to light yellow crystalline powder[1] | The physical state informs handling and dissolution procedures. |
| Melting Point | 87°C to 92°C[1] | Relevant for thermal stability assessments. |
| Solubility | Slightly soluble in water.[3] | May require organic co-solvents for sample and mobile phase preparation, potentially impacting peak shape and recovery. |
| Structure | Contains a phenolic hydroxyl group and a methylsulfonyl group. | The acidic phenol group can interact with basic sites on silica columns, leading to peak tailing. The polar sulfonyl group influences retention on reversed-phase columns. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) in Reversed-Phase HPLC
Question: "I'm developing an HPLC-UV method for 2-(Methylsulfonyl)phenol on a C18 column, but I'm consistently getting significant peak tailing. What's causing this and how can I fix it?"
Answer:
Peak tailing for a phenolic compound like 2-(Methylsulfonyl)phenol is a classic issue in reversed-phase chromatography. The primary cause is the interaction between the acidic phenolic hydroxyl group and active sites on the silica backbone of the column packing material, specifically residual silanols.
Causality Explained: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At mid-range pH, these silanols can be deprotonated (Si-O-), creating negatively charged sites. The acidic proton on the phenolic group of your analyte can interact with these sites through secondary ionic interactions, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Detailed Step-by-Step Protocol to Improve Peak Shape:
-
Mobile Phase pH Adjustment:
-
Action: The most effective first step is to control the mobile phase pH. Incorporate a buffer like phosphate or acetate and adjust the pH to between 2.5 and 3.5.
-
Rationale: At this low pH, the ionization of residual silanol groups on the column is suppressed, minimizing the secondary interactions that cause tailing.[4]
-
Example Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) (30:70 v/v).
-
-
Column Selection:
-
Action: If pH adjustment is insufficient, ensure you are using a high-purity, end-capped C18 column. For phenolic compounds, a column with a Phenyl-Hexyl stationary phase can also be an excellent choice.
-
Rationale: Modern, high-purity silica columns have a much lower concentration of active silanols. Phenyl phases can offer alternative selectivity through pi-pi interactions with the benzene ring of the analyte, which can reduce silanol interactions and improve peak shape.
-
-
Use of Mobile Phase Additives (Use with Caution):
-
Action: As a last resort, you can add a competitive base like Triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase.
-
Rationale: TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively masking them from your analyte. However, TEA can be difficult to remove from the column and may affect column lifetime.[5]
-
Issue 2: Lack of Specificity in a Stability-Indicating Method
Question: "I am validating a stability-indicating method for 2-(Methylsulfonyl)phenol. During forced degradation under oxidative stress (H2O2), I see a new peak, but it is not fully resolved from the parent peak. How do I prove my method's specificity?"
Answer:
This is a critical validation issue. According to ICH Q2(R1) guidelines, a stability-indicating method must be able to unequivocally assess the analyte in the presence of its potential degradation products.[6][7][8] The co-elution of a degradant with the parent peak means the method, in its current state, is not specific.
Plausible Degradation Pathway: The methylsulfonyl group is susceptible to oxidation. However, it is already in a high oxidation state (sulfone). The phenol group is more likely to be the site of oxidative degradation, potentially forming quinone-like structures or undergoing ring-opening. Under strong oxidative conditions, degradation of the entire molecule is possible. For compounds with a sulfinyl group, oxidation to the corresponding sulfone is a common degradation pathway.[9] While 2-(Methylsulfonyl)phenol already has a sulfone group, this highlights the reactivity of sulfur-containing moieties.
Troubleshooting and Resolution Strategy:
Caption: Strategy for resolving co-eluting peaks.
Detailed Step-by-Step Protocol for Achieving Specificity:
-
Forced Degradation Sample Generation:
-
Objective: To generate a sufficient amount of the degradant for method development.
-
Protocol:
-
Prepare a solution of 2-(Methylsulfonyl)phenol (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Add 3% Hydrogen Peroxide (H₂O₂) and heat at 60°C for 24 hours.[10][11]
-
Monitor the degradation periodically (e.g., at 2, 4, 8, 24 hours) to achieve a target degradation of 5-20%.[11]
-
Neutralize the sample if necessary before injection.
-
-
-
Chromatographic Optimization:
-
Action: Systematically alter chromatographic parameters to resolve the peaks.
-
Gradient Modification: If using a gradient, make the slope shallower around the elution time of the analyte. This increases the residence time on the column, providing more opportunity for separation.
-
Organic Modifier: Switch the organic component of the mobile phase (e.g., from acetonitrile to methanol). The different solvent properties can alter the selectivity between the parent compound and its more polar degradant.
-
Column Selectivity: This is often the most effective solution. Switch from a standard C18 to a column with a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded phase. These phases offer different interaction mechanisms that can exploit the structural differences between the parent and the degradant.
-
-
-
Peak Purity Analysis using a PDA Detector:
-
Action: Once you have achieved baseline or near-baseline separation, use a Photodiode Array (PDA) or Diode Array Detector (DAD) to confirm specificity.
-
Procedure:
-
Inject the stressed sample into the optimized HPLC-PDA system.
-
Acquire UV spectra across the entire peak for both the analyte and the degradant.
-
Use the software's peak purity function to compare spectra from the upslope, apex, and downslope of the main peak. A "pure" peak will have identical spectra across its entire width.
-
-
Interpretation: If the peak purity analysis passes, you have demonstrated that no other detectable impurity is co-eluting, thereby confirming the method's specificity under these conditions.
-
Issue 3: Low or Inconsistent Recovery During Sample Preparation
Question: "My accuracy and precision results are failing during validation. I suspect I'm losing my analyte during the sample extraction from a formulation matrix. Why might this be happening?"
Answer:
Low and variable recovery is often traced back to the physicochemical properties of the analyte and its interaction with the sample matrix and preparation materials. Given that 2-(Methylsulfonyl)phenol is only slightly soluble in water and has an acidic phenol group, several factors could be at play.
Potential Causes for Low Recovery:
-
Incomplete Dissolution: The analyte may not be fully dissolving in the initial extraction solvent.
-
Adsorption: The phenolic group can adsorb to surfaces, such as glassware, filter membranes (especially certain types of nylon), or undissolved excipients in the sample matrix.
-
pH-Dependent Solubility: The solubility of the phenolic compound is pH-dependent. In a neutral or acidic solution, it will be less soluble than in a basic solution where it is deprotonated to the more soluble phenolate salt.
Troubleshooting Protocol:
-
Optimize Extraction Solvent:
-
Action: Evaluate different solvent compositions. Start with the solvent used for your mobile phase. If recovery is still low, increase the percentage of the organic component (e.g., methanol or acetonitrile). Sonication can also significantly aid in complete dissolution.
-
Rationale: Ensuring the analyte is fully solubilized from the matrix is the first and most critical step.
-
-
Control pH of the Extraction Medium:
-
Action: Prepare your extraction solvent with a small amount of base to raise the pH. For example, using a solvent containing 0.1% ammonium hydroxide can deprotonate the phenol, forming the highly soluble phenolate anion.
-
Rationale: This leverages the acidic nature of the analyte to dramatically increase its solubility in aqueous/organic mixtures.
-
-
Evaluate Filter Materials:
-
Action: Perform a filter compatibility study. Prepare a standard solution of 2-(Methylsulfonyl)phenol and analyze it unfiltered. Then, pass aliquots of the same solution through different types of syringe filters (e.g., PTFE, PVDF, Nylon) and analyze the filtrates.
-
Protocol:
-
Prepare a 50 µg/mL solution of the analyte.
-
Inject this solution directly (unfiltered) to get a reference peak area.
-
Filter aliquots through PTFE, PVDF, and Nylon 0.45 µm syringe filters. Discard the first ~0.5 mL of filtrate.
-
Inject the filtered samples.
-
Calculate the recovery: (Filtered Area / Unfiltered Area) * 100%.
-
-
Selection Criteria: Choose the filter material that provides the highest recovery (ideally >98%). PTFE and PVDF are often good choices for phenolic compounds as they tend to have lower binding affinity than Nylon.
-
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
2-Methanesulfonylphenol. PubChem, National Institutes of Health. [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health. [Link]
-
Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in Sonchus arvensis. Journal of Applied Pharmaceutical Science. [Link]
-
Development and Validation of a High-performance Liquid Chromatography–Diode-array Detection Method for the Determination of Eight Phenolic Constituents in Extracts of Different Wine Species. National Institutes of Health. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Journal of Hygienic Engineering and Design. [Link]
-
HPLC Troubleshooting Guide. ACE. [Link]
-
Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Semantic Scholar. [Link]
-
HPLC Troubleshooting Guide. Agilent Technologies. [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
-
Forced Degradation Study in Pharmaceuticals. Pharma Guideline (YouTube). [Link]
-
ANALYTICAL METHODS for Phenol. NCBI Bookshelf. [Link]
-
Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. U.S. Environmental Protection Agency. [Link]
-
Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue University Chemistry. [Link]
Sources
- 1. 455750050 [thermofisher.com]
- 2. 2-Methanesulfonylphenol | C7H8O3S | CID 598998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 2-Amino-4-(methylsulfonyl)phenol (EVT-292248) | 98-30-6 [evitachem.com]
- 4. hplc.eu [hplc.eu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Degradation of 2-(Methylsulfonyl)phenol During Sample Preparation
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2-(Methylsulfonyl)phenol. Its purpose is to address common challenges related to sample degradation during preparation and analysis, ensuring data integrity and reproducibility.
Introduction to the Challenge: The Stability of 2-(Methylsulfonyl)phenol
2-(Methylsulfonyl)phenol is a compound of interest in various research and development sectors. Structurally, it possesses both a phenolic hydroxyl group and a methylsulfonyl group attached to a benzene ring. This combination of functional groups makes the molecule susceptible to degradation under certain experimental conditions. The phenolic hydroxyl group is prone to oxidation, while the overall stability can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[1] Minimizing degradation during sample preparation is therefore critical for accurate quantification and characterization.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-(Methylsulfonyl)phenol?
While specific degradation pathways for 2-(Methylsulfonyl)phenol are not extensively documented in readily available literature, based on the chemistry of phenolic compounds and sulfonamides, the primary degradation routes are likely to be:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air (autoxidation), light, or the presence of metal ions and other oxidizing agents.[1] This can lead to the formation of colored degradation products and a loss of the parent compound.
-
Hydrolysis: Although the methylsulfonyl group is generally stable, under harsh acidic or basic conditions and elevated temperatures, hydrolysis could potentially occur. Forced degradation studies are often employed to investigate such vulnerabilities.[2]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the breakdown of the molecule.[3]
Q2: I am observing low and inconsistent recovery of 2-(Methylsulfonyl)phenol. What are the likely causes?
Low and inconsistent recoveries are often a direct result of degradation during sample handling and preparation.[4] Key factors to investigate include:
-
Sample pH: Phenolic compounds exhibit varying stability at different pH values.[5][6] Extreme pH, particularly alkaline conditions, can accelerate oxidation.
-
Exposure to Light: If samples are not protected from light, photodegradation can lead to significant loss of the analyte.[3]
-
Temperature: Elevated temperatures during sample processing or storage can increase the rate of degradation reactions.[7][8]
-
Presence of Oxidizing Agents: Contaminants in solvents or reagents, or even dissolved oxygen, can promote oxidative degradation.[1]
-
Improper Storage: Storing samples at room temperature or in clear vials for extended periods can lead to degradation.[9]
Q3: How does pH affect the stability of 2-(Methylsulfonyl)phenol during extraction?
The pH of the extraction solvent is a critical parameter. For many phenolic compounds, acidic to neutral conditions (pH 4-7) are optimal for stability.[5] In acidic conditions, the phenolic hydroxyl group is protonated, which can reduce its susceptibility to oxidation. Conversely, in alkaline environments, the hydroxyl group can be deprotonated to form a phenoxide ion, which is more readily oxidized. Some studies have shown that changes in molecular composition at high pH can be irreversible even after reducing the pH.[5]
Q4: Can the choice of solvent impact the stability of my analyte?
Absolutely. The choice of solvent can influence stability in several ways:
-
Polarity: The solvent should be chosen based on the polarity of 2-(Methylsulfonyl)phenol to ensure efficient extraction.[10]
-
Purity: Solvents should be of high purity (e.g., HPLC or LC-MS grade) to minimize the presence of contaminants that could act as oxidizing agents.
-
Dissolved Gases: Solvents, particularly aqueous solutions, can contain dissolved oxygen which can contribute to oxidation. Degassing solvents prior to use is a good practice.
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during the sample preparation of 2-(Methylsulfonyl)phenol.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Degradation due to pH, light, or temperature. | Adjust sample and solvent pH to a slightly acidic range (e.g., pH 4-5).[11] Work under amber or light-protective conditions.[3] Keep samples cool (on ice or in a refrigerated autosampler).[4] |
| Inefficient extraction. | Optimize the extraction solvent system. Consider solid-phase extraction (SPE) as an alternative to liquid-liquid extraction (LLE) for cleaner extracts and better recovery.[10][12] | |
| Poor Reproducibility (High %RSD) | Inconsistent sample handling procedures. | Standardize all sample preparation steps, including extraction time, temperature, and solvent volumes.[11] Use an internal standard to correct for variability. |
| Autosampler instability. | If samples are stored in the autosampler for extended periods, degradation may occur. Run a stability study on your processed samples in the autosampler to determine the maximum allowable time before analysis. | |
| Appearance of Extra Peaks in Chromatogram | Formation of degradation products. | Implement the stabilizing measures mentioned above (pH control, light protection, temperature control). Compare chromatograms of freshly prepared samples with those that have been stored or processed under suboptimal conditions to identify potential degradation peaks. |
| Contamination from solvents or glassware. | Use high-purity solvents and thoroughly clean all glassware. Running a blank injection of your solvent can help identify any contaminants.[13] | |
| Peak Tailing in HPLC Analysis | Secondary interactions with the stationary phase. | For phenolic compounds, interactions with residual silanol groups on silica-based columns can cause peak tailing.[14] Consider using a column with end-capping or a different stationary phase. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can help suppress these interactions. |
Experimental Protocols for Minimizing Degradation
Protocol 1: General Sample Preparation Workflow
This protocol outlines a generalized workflow designed to minimize the degradation of 2-(Methylsulfonyl)phenol from sample collection to analysis.
Caption: A generalized workflow for sample preparation, emphasizing key steps to minimize degradation.
Step-by-Step Methodology:
-
Sample Collection and Storage:
-
pH Adjustment:
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Use a high-purity, immiscible organic solvent. Perform the extraction quickly and at a reduced temperature if possible.
-
Solid-Phase Extraction (SPE): This is often a preferred method as it can provide a cleaner extract and reduce the use of large volumes of organic solvents.[12] Choose a sorbent that is appropriate for the polarity of 2-(Methylsulfonyl)phenol.
-
-
Solvent Evaporation and Reconstitution:
-
If the solvent needs to be evaporated, do so under a gentle stream of nitrogen at a low temperature to prevent thermal degradation.
-
Reconstitute the dried extract in a solvent that is compatible with your analytical method, preferably the mobile phase.
-
-
Final Sample Handling:
-
Transfer the final sample to an amber autosampler vial to protect it from light.
-
Analyze the samples as soon as possible after preparation. If there is a delay, store the vials in a refrigerated autosampler.
-
Protocol 2: Forced Degradation Study Workflow
To understand the stability of 2-(Methylsulfonyl)phenol and to develop a stability-indicating analytical method, a forced degradation study is essential.[15]
Caption: A workflow for conducting a forced degradation study on 2-(Methylsulfonyl)phenol.
Step-by-Step Methodology:
-
Prepare a stock solution of 2-(Methylsulfonyl)phenol in a suitable solvent.
-
Expose aliquots of the stock solution to various stress conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1N HCl and heat if necessary.
-
Basic Hydrolysis: Add an equal volume of 0.1N NaOH and heat if necessary.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the solution to UV and/or visible light.
-
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control (unstressed) sample, using a suitable analytical method (e.g., HPLC with a photodiode array detector).
-
Evaluate the results to determine the extent of degradation under each condition and to ensure that the analytical method can separate the parent compound from all degradation products.
By implementing these best practices and troubleshooting strategies, researchers can significantly improve the accuracy and reliability of their data when working with 2-(Methylsulfonyl)phenol.
References
- Extraction Magazine. (2022, September 17). pH and Its Effects on Phytochemical Stability.
- Phenol Extraction: A Deep Dive into the Factors Influencing Plant Compound Recovery. (2024, August 3).
- BenchChem. (2025, November). Technical Support Center: HPLC Analysis of Phenolic Compounds.
- Dai, J., & Mumper, R. J. (2010). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 15(10), 7313–7352.
- Wang, Y., et al. (2019). The effects of pH and salts on nucleic acid partitioning during phenol extraction. Nucleosides, Nucleotides & Nucleic Acids, 38(4), 305-320.
- BenchChem. (2025).
- Carrillo, C., et al. (2018). Stability of Phenolic Compounds in Grape Stem Extracts. Antioxidants, 7(10), 138.
- Green Sample Preparation Techniques and Their Use in the Extraction and Separation Analysis of Phenolic Compounds in Honey. (2023, November 29). R Discovery.
- Liao, X., et al. (2008). Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins. International Journal of Molecular Sciences, 9(7), 1324–1334.
- Barba, F. J., et al. (2019).
- Klisurova, D., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 10(9), 2095.
- Herrero, M., et al. (2013). Extraction and Isolation of Phenolic Compounds. In Polyphenols in Plants.
- Tyszka-Czochara, M., et al. (2023). Stability of Propolis Phenolics during Ultrasound-Assisted Extraction Procedures. Molecules, 28(13), 5122.
- Extraction techniques for the determination of phenolic compounds in food. (n.d.). SciSpace.
- Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
- Huerta, B., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. Environmental Pollution, 224, 63-71.
- Phenomenex. (2014). TROUBLESHOOTING GUIDE.
- Stability of Individual Phenolic Compounds and Antioxidant Activity During Storage of a Red Wine Powder. (2025, August 6).
- Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Pot
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Ingerslev, F., et al. (2001). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 20(10), 2151-2157.
- Klick, S., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
- Kamberi, M., et al. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Thermo Scientific Chemicals. (n.d.). 2-(Methylsulfonyl)phenol, 98% 1 g.
- Chromatography Forum. (2011, December 12). phenol gc method reproducibility issues.
- HPLC Troubleshooting Guide. (n.d.).
- Thermo Scientific Chemicals. (n.d.). 2-(Methylsulfonyl)phenol, 98% 5 g.
- U.S. Department of Health and Human Services. (2008). Toxicological Profile for Phenol.
- Arutchelvan, V., et al. (2005). Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species. Journal of Environmental Sciences, 17(6), 954-958.
- BenchChem. (n.d.). An In-depth Technical Guide to 2-(Methylsulfonyl)ethanol (CAS: 15205-66-0).
- Stability in total phenolic compounds of the ethanolic extract under various conditions. (n.d.).
- ChemicalBook. (2023, April 23). 2-(METHYLSULFONYL)PHENOL | 27489-33-4.
- Investigation of Free and Bound Phenolic Profiles in Walnut Male Flowers during Ripening and Their Contribution to Antibacterial. (2025, December 17).
- Khan, A. A., et al. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. ISRN Biotechnology, 2013, 850720.
- Kushwaha, P. (2009). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 2(4), 621-627.
- Stability Profiling in Pharmaceutical Analysis: Review. (2022, September). International Journal of Scientific Development and Research, 7(9).
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022, November 8). Biosciences Biotechnology Research Asia.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. extractionmagazine.com [extractionmagazine.com]
- 6. Phenol Extraction: A Deep Dive into the Factors Influencing Plant Compound Recovery [greenskybio.com]
- 7. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsdr.org [ijsdr.org]
- 9. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Tale of Two Isomers: Unpacking the Biological Activities of 2-(Methylsulfonyl)phenol and 4-(Methylsulfonyl)phenol
A Comparative Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, subtle shifts in molecular architecture can lead to profound differences in biological activity. This guide delves into the comparative biological profiles of two structural isomers: 2-(Methylsulfonyl)phenol and 4-(Methylsulfonyl)phenol. While structurally similar, the positioning of the methylsulfonyl group dramatically alters their current standing and potential applications in biomedical research. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of their known biological activities, underlying mechanisms, and the experimental data that substantiates these findings.
Introduction: The Significance of Isomeric Position
2-(Methylsulfonyl)phenol and 4-(Methylsulfonyl)phenol are aromatic organic compounds featuring a phenol ring substituted with a methylsulfonyl (-SO₂CH₃) group. The critical distinction lies in the placement of this electron-withdrawing group relative to the hydroxyl moiety: ortho in the 2-isomer and para in the 4-isomer. This seemingly minor variation has significant implications for the molecule's electronic properties, steric hindrance, and ability to interact with biological targets. As we will explore, this has led to a well-paved research path for one isomer, while the other remains largely in the realm of unexplored chemical space.
4-(Methylsulfonyl)phenol: A Cornerstone in Anti-Inflammatory Drug Discovery
The para-isomer, 4-(Methylsulfonyl)phenol, has garnered considerable attention in the scientific community, primarily as a pivotal building block in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors[1][2]. The methylsulfonylphenyl moiety is a hallmark of the "coxib" class of non-steroidal anti-inflammatory drugs (NSAIDs), including celecoxib and rofecoxib[3].
Mechanism of Action: Targeting the COX-2 Enzyme
The primary mechanism of action for drugs derived from 4-(Methylsulfonyl)phenol is the selective inhibition of the COX-2 enzyme. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation. The selectivity of coxibs for COX-2 is attributed to the presence of a side pocket in the COX-2 active site, which is absent in COX-1. The methylsulfonyl group of the 4-(methylsulfonyl)phenyl scaffold fits snugly into this side pocket, anchoring the inhibitor and leading to potent and selective inhibition[1][2].
dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
}
Figure 1: Simplified signaling pathway illustrating the role of 4-(Methylsulfonyl)phenol-derived inhibitors in blocking the COX-2 mediated inflammatory response.
Antioxidant and Other Biological Activities
Beyond its role as a synthetic intermediate, 4-(Methylsulfonyl)phenol itself is reported to possess antioxidant properties[4][5]. The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, a common feature of phenolic compounds[6]. This activity is of interest in cosmetic and dermatological formulations for protecting the skin from oxidative stress[4]. Furthermore, its derivatives have been explored for a range of other biological activities, including potential antimicrobial and anticancer effects, although these are less extensively studied than its anti-inflammatory applications[7][8].
2-(Methylsulfonyl)phenol: An Isomer in the Shadows
In stark contrast to its para-counterpart, 2-(Methylsulfonyl)phenol remains a relatively enigmatic molecule within the realm of biological research. A thorough review of the scientific literature reveals a significant dearth of studies investigating its pharmacological properties. Most available information is limited to its chemical synthesis and commercial availability[9].
Hypothetical Biological Potential and Rationale for Investigation
The lack of data on 2-(Methylsulfonyl)phenol presents a unique opportunity for novel drug discovery. The ortho-positioning of the methylsulfonyl group could lead to distinct biological activities compared to the 4-isomer due to:
-
Intramolecular Hydrogen Bonding: The proximity of the hydroxyl and methylsulfonyl groups may allow for intramolecular hydrogen bonding, which would alter the acidity of the phenol and its interaction with biological targets.
-
Steric Effects: The bulkier ortho-substituent could influence the molecule's ability to fit into certain enzyme active sites, potentially leading to a different target profile than the 4-isomer.
-
Chelating Properties: The arrangement of the hydroxyl and sulfonyl oxygens could create a potential chelation site for metal ions, which might be relevant for inhibiting metalloenzymes.
Given the broad spectrum of activities observed in substituted phenols, it is plausible that 2-(Methylsulfonyl)phenol could exhibit interesting antimicrobial, antifungal, or other pharmacological effects that have yet to be uncovered[10].
Comparative Summary of Biological Data
The following table summarizes the currently available biological data for the two isomers. The significant knowledge gap for 2-(Methylsulfonyl)phenol is a key takeaway.
| Feature | 2-(Methylsulfonyl)phenol | 4-(Methylsulfonyl)phenol |
| Primary Biological Role | Largely unexplored. | Key intermediate for selective COX-2 inhibitors.[1][2] |
| Mechanism of Action | Unknown. | Derivatives selectively inhibit the COX-2 enzyme.[3] |
| Anti-inflammatory Activity | Not reported. | Derivatives are potent anti-inflammatory agents.[1] |
| Antioxidant Activity | Not extensively studied. | Reported to have antioxidant properties.[4][5] |
| Other Reported Activities | None well-documented. | Derivatives explored for antimicrobial and anticancer potential.[7][8] |
| Clinical Relevance | None at present. | Precursor to clinically used NSAIDs (e.g., celecoxib). |
Experimental Protocols: Assessing Biological Activity
For researchers interested in exploring the biological activities of these compounds, particularly the understudied 2-isomer, the following experimental workflows are recommended.
In Vitro COX-1/COX-2 Inhibition Assay
This assay is crucial for determining the potency and selectivity of a compound as a COX inhibitor.
dot graph TD { graph [splines=true, nodesep=0.3, ranksep=0.8, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.15, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
}
Figure 2: A generalized workflow for determining COX-1/COX-2 inhibition.
Step-by-Step Methodology:
-
Enzyme and Compound Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a suitable buffer. The test compounds (2- and 4-(Methylsulfonyl)phenol) are dissolved in a solvent like DMSO to create stock solutions, which are then serially diluted.
-
Incubation: The enzymes are pre-incubated with various concentrations of the test compounds or a vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination and Measurement: After a set incubation period (e.g., 10 minutes), the reaction is stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve. The selectivity index is then calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This is a common and relatively simple method to evaluate the free radical scavenging ability of a compound.
Step-by-Step Methodology:
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The test compounds are dissolved in methanol at various concentrations.
-
Reaction Mixture: The test compound solutions are mixed with the DPPH solution in a 96-well plate. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
Conclusion and Future Directions
The comparative analysis of 2-(Methylsulfonyl)phenol and 4-(Methylsulfonyl)phenol reveals a striking disparity in their research trajectories. 4-(Methylsulfonyl)phenol is a well-established and valuable scaffold in the development of anti-inflammatory drugs, with its biological activity and mechanism of action being extensively documented. In contrast, 2-(Methylsulfonyl)phenol represents a significant knowledge gap and an untapped resource for drug discovery.
The future of research in this area should focus on a systematic evaluation of the biological activities of 2-(Methylsulfonyl)phenol. Initial screening for anti-inflammatory, antioxidant, antimicrobial, and cytotoxic properties is warranted. A deeper understanding of its structure-activity relationship could unveil novel therapeutic applications and expand the chemical toolbox for medicinal chemists. The tale of these two isomers underscores a fundamental principle in drug discovery: even the most subtle structural modifications can unlock entirely new pharmacological landscapes.
References
- Vertex AI Search. (2026). 4-(Methylsulfonyl)phenol.
- Chem-Impex. (n.d.). 4-(Methylsulfonyl)phenol.
- EvitaChem. (n.d.). Buy 2-Amino-4-(methylsulfonyl)phenol (EVT-292248) | 98-30-6.
- National Center for Biotechnology Information. (n.d.). 4-(Methylsulfonyl)phenol. PubChem.
- PubMed. (n.d.). A prodrug approach to COX-2 inhibitors with methylsulfone.
- National Center for Biotechnology Information. (n.d.). 3-Methyl-4-(methylsulfonyl)phenol. PubChem.
- PubMed. (n.d.). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition.
- SpringerLink. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors.
- ACS Publications. (n.d.). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
- CymitQuimica. (n.d.). CAS 14763-60-1: 4-(Methylsulfonyl)phenol.
- National Center for Biotechnology Information. (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC.
- PubMed. (n.d.). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles.
- ChemicalBook. (2025). 4-(Methylsulfonyl)phenol.
- National Center for Biotechnology Information. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity. PMC.
- Bentham Science. (n.d.). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review.
- Santa Cruz Biotechnology. (n.d.). 4-(Methylsulfonyl)phenol.
- MDPI. (n.d.). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers.
- Arabian Journal of Chemistry. (n.d.). Antioxidant activity of some organosulfur compounds in vitro.
- PubMed. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues.
- MDPI. (n.d.).
- PubChemLite. (n.d.). 4-(methylsulfonyl)phenol (C7H8O3S).
- PubMed. (n.d.). In Vitro Effects of 2-{4-[Methylthio(methylsulfonyl)]phenyl}-3-substitutedthiazolidin-4-ones on the Acetylcholinesterase Activity in Rat Brain and Lymphocytes: Isoform Selectivity, Kinetic Analysis, and Molecular Docking.
- ResearchGate. (2025).
- ChemicalBook. (n.d.). 4-(Methylsulfonyl)phenol synthesis.
- Thermo Fisher Scientific. (n.d.). 2-(Methylsulfonyl)phenol, 98% 1 g.
- ACS Publications. (2023).
- PubMed. (n.d.). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.
- NSF Public Access Repository. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif.
- MDPI. (n.d.). Polyphenols Bioactive Metabolites, and Their Anti-Biofilm and Neuroprotective Potential.
- Royal Society of Chemistry. (2024).
- PubMed. (n.d.). Chemical and pharmacological studies of 2-(amino-methyl)acrylophenones.
- PubMed. (2016). Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl)
- PubMed. (n.d.).
- PubMed. (n.d.). In vitro and in vivo antitumor effect of 2-methoxyestradiol on human melanoma.
- MDPI. (n.d.).
- MDPI. (n.d.). Pharmacological Activities and Characterization of Phenolic and Flavonoid Compounds in Solenostemma argel Extract.
Sources
- 1. Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escales | Virtual tour generated by Panotour [ub.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 14763-60-1: 4-(Methylsulfonyl)phenol | CymitQuimica [cymitquimica.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. 2-(Methylsulfonyl)phenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(Methylsulfonyl)phenol and Celecoxib for COX-2 Inhibition: A Guide for Researchers
For Immediate Release
Executive Summary
The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory therapy. Celecoxib, a diaryl-substituted pyrazole, has long been the benchmark for selective COX-2 inhibition, effectively mitigating pain and inflammation while reducing the gastrointestinal side effects associated with non-selective NSAIDs.[1][2] This guide provides a detailed comparison of the well-established COX-2 inhibitor, celecoxib, with 2-(Methylsulfonyl)phenol, a compound of research interest due to its structural motifs. While celecoxib's mechanism and inhibitory profile are extensively documented, 2-(Methylsulfonyl)phenol represents a potential but, as of current literature, unvalidated candidate for COX-2 inhibition. This document will delve into the known attributes of celecoxib, the theoretical basis for investigating 2-(Methylsulfonyl)phenol, and the experimental protocols required to rigorously assess and compare their COX-2 inhibitory potential.
Introduction to Cyclooxygenase-2 as a Therapeutic Target
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins.[2] Two primary isoforms exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[2] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[2] The prostaglandins produced by COX-2 mediate pain, inflammation, and fever.[3] Consequently, the selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to achieve anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal toxicity.[1][2]
Chemical Structures and Mechanistic Insights
A comparative analysis of the chemical structures of celecoxib and 2-(Methylsulfonyl)phenol provides a foundation for understanding their established and potential interactions with the COX-2 enzyme.
Celecoxib:
Celecoxib is chemically designated as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[3] Its structure features a central pyrazole ring with two adjacent aryl groups. The defining feature for its COX-2 selectivity is the benzenesulfonamide moiety. This group is able to insert into a hydrophilic side pocket present in the active site of the COX-2 enzyme, an accommodation not possible in the more constricted active site of COX-1. This structural difference is the basis for celecoxib's selective inhibition.
2-(Methylsulfonyl)phenol:
The chemical structure of 2-(Methylsulfonyl)phenol is significantly simpler, consisting of a phenol ring substituted with a methylsulfonyl group at the ortho position. The presence of the methylsulfonylphenyl moiety is noteworthy, as this functional group is a key pharmacophore in many selective COX-2 inhibitors. It is this structural feature that suggests 2-(Methylsulfonyl)phenol as a candidate for investigation. However, it is crucial to note that the overall molecular architecture differs substantially from celecoxib and other established "coxibs."
Caption: Chemical structures of Celecoxib and 2-(Methylsulfonyl)phenol.
Comparative COX-2 Inhibition Profile
A direct comparison of the COX-2 inhibitory activity of these two compounds relies on their half-maximal inhibitory concentrations (IC50).
Celecoxib:
The COX-2 inhibitory potency of celecoxib has been determined in numerous studies, although the reported IC50 values vary depending on the assay system (e.g., purified enzyme vs. whole-cell assays) and the source of the enzyme (human, ovine, etc.). Generally, celecoxib exhibits high selectivity for COX-2 over COX-1.
2-(Methylsulfonyl)phenol:
A comprehensive search of the scientific literature did not yield any publicly available experimental data on the COX-1 or COX-2 inhibitory activity of 2-(Methylsulfonyl)phenol. One source suggests it possesses anti-inflammatory properties, but lacks quantitative data or citations to support this claim. Therefore, a direct quantitative comparison with celecoxib is not possible at this time. The following table summarizes the available data for celecoxib and highlights the lack of data for 2-(Methylsulfonyl)phenol.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 82[3] | 6.8[3] | 12[3] |
| >100 | 0.04 (40 nM) | >2500 | |
| 2-(Methylsulfonyl)phenol | Data not available | Data not available | Data not available |
Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay
To empirically determine and compare the COX-2 inhibitory potential of 2-(Methylsulfonyl)phenol against celecoxib, a robust in vitro assay is required. The following protocol describes a fluorometric method for assessing COX-2 activity.
Principle:
This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). This process involves the oxidation of a fluorogenic substrate, which can be quantified to determine the rate of the enzymatic reaction. A decrease in the rate of fluorescence generation in the presence of a test compound indicates inhibition of COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Resorufin Standard
-
Celecoxib (positive control)
-
2-(Methylsulfonyl)phenol (test compound)
-
96-well black microplates
-
Fluorometric plate reader (λEx = 535 nm/λEm = 587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve celecoxib and 2-(Methylsulfonyl)phenol in DMSO to create stock solutions. Prepare serial dilutions of the test and control compounds.
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Assay Plate Setup:
-
Enzyme Control (EC): Add the reaction mix and COX-2 enzyme.
-
Inhibitor Control (IC): Add the reaction mix, COX-2 enzyme, and a known concentration of celecoxib.
-
Sample Screen (S): Add the reaction mix, COX-2 enzyme, and the desired concentration of 2-(Methylsulfonyl)phenol.
-
Solvent Control: If the solvent used for the test compounds is suspected to affect the enzyme activity, include a well with the reaction mix, COX-2 enzyme, and the solvent.
-
-
Initiation of Reaction: Add a solution of arachidonic acid and NaOH to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (25 °C) fluorometric plate reader and measure the fluorescence intensity kinetically for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test and control compounds relative to the enzyme control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the in vitro fluorometric COX-2 inhibition assay.
Conclusion and Future Directions
Celecoxib is a well-characterized, potent, and selective COX-2 inhibitor with a proven clinical track record.[2][3] Its mechanism of action is directly linked to its specific chemical structure. 2-(Methylsulfonyl)phenol, while containing a key pharmacophoric element associated with COX-2 inhibition, remains an unvalidated compound in this context. The assertion of its anti-inflammatory properties requires rigorous experimental verification.
The provided experimental protocol offers a clear and robust method for determining the COX-2 inhibitory activity of 2-(Methylsulfonyl)phenol. Such studies are essential to ascertain if this compound exhibits any meaningful activity and selectivity. Should 2-(Methylsulfonyl)phenol demonstrate significant COX-2 inhibition, further investigations into its mechanism of action, in vivo efficacy, and safety profile would be warranted. For researchers in drug discovery, this guide underscores the importance of empirical validation for compounds of interest, even those with promising structural features.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (URL: [Link])
-
Celecoxib Pharmacology - YouTube. (URL: [Link])
-
Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed. (URL: [Link])
-
Cyclooxygenase-2 inhibitor - Wikipedia. (URL: [Link])
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. (URL: [Link])
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. (URL: [Link])
-
2-Methanesulfonylphenol | C7H8O3S | CID 598998 - PubChem. (URL: [Link])
-
Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed. (URL: [Link])
-
Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. (URL: [Link])
Sources
A Comparative Analysis of the Anti-inflammatory Potency of 2-(Methylsulfonyl)phenol Derivatives and Ibuprofen
A Technical Guide for Researchers in Drug Discovery and Development
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic inflammation can contribute to a variety of diseases. A key pathway in the inflammatory cascade is the metabolism of arachidonic acid by cyclooxygenase (COX) enzymes, leading to the production of prostaglandins, which are potent mediators of inflammation, pain, and fever.[1][2]
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation, primarily exerting their effects through the inhibition of COX enzymes.[2] Ibuprofen is a widely used, traditional NSAID that non-selectively inhibits both COX-1 and COX-2 isoforms.[3][4] In contrast, the development of selective COX-2 inhibitors, such as celecoxib, was driven by the goal of reducing the gastrointestinal side effects associated with COX-1 inhibition.[5]
This guide provides a comparative overview of the anti-inflammatory properties of ibuprofen and derivatives of 2-(methylsulfonyl)phenol. Due to the limited publicly available data on the direct anti-inflammatory potency of the parent compound, 2-(methylsulfonyl)phenol, this guide will focus on its derivatives, which have been investigated for their selective COX-2 inhibitory activity.[6][7][8] This analysis will delve into their mechanisms of action, comparative potency based on available experimental data, and detailed protocols for key in vitro and in vivo assays used to assess anti-inflammatory efficacy.
Mechanism of Action: A Tale of Two Selectivities
The primary mechanism of action for both ibuprofen and the derivatives of 2-(methylsulfonyl)phenol involves the inhibition of the cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[9][10] However, their selectivity for the two main COX isoforms, COX-1 and COX-2, differs significantly.
Ibuprofen: The Non-Selective Inhibitor
Ibuprofen is a classic non-selective NSAID, meaning it inhibits both COX-1 and COX-2.[3][11]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that play a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is typically an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[12]
By inhibiting both isoforms, ibuprofen effectively reduces inflammation, pain, and fever. However, the inhibition of COX-1 is also responsible for some of its common side effects, including gastrointestinal irritation.
2-(Methylsulfonyl)phenol Derivatives: The Selective Approach
Research into derivatives of 2-(methylsulfonyl)phenol has focused on their potential as selective COX-2 inhibitors.[7][8][13] The rationale behind this approach is to specifically target the inflammation-induced COX-2 enzyme while sparing the protective functions of COX-1, thereby aiming for a better safety profile, particularly concerning gastrointestinal adverse effects.[5] The bulky methylsulfonylphenyl group is a common feature in many selective COX-2 inhibitors and is thought to contribute to their selectivity.[14]
The Arachidonic Acid Cascade and Points of Inhibition
The following diagram illustrates the arachidonic acid pathway and highlights the different points of inhibition for non-selective and selective COX inhibitors.
Caption: The Arachidonic Acid Cascade and Inhibition by NSAIDs.
Comparative Anti-inflammatory Potency
A direct comparison of the anti-inflammatory potency of 2-(methylsulfonyl)phenol and ibuprofen is challenging due to the lack of published data for the parent compound. However, by examining the data for its derivatives, we can infer the potential of this chemical scaffold.
In Vitro Cyclooxygenase (COX) Inhibition
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for ibuprofen, the selective COX-2 inhibitor celecoxib (as a benchmark), and various 2-(methylsulfonyl)phenyl derivatives against COX-1 and COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 12[15], 13[3] | 80[15], 370[3] | ~0.15 - 0.035 |
| Celecoxib | 15[16] | 0.04[17] | 375 |
| 2-(4-(methylsulfonyl)phenyl)-1-(4-chlorobenzyl)-1H-indole (Compound 4b) | 11.84[8] | 0.11[8] | 107.63 |
| 2-(4-(methylsulfonyl)phenyl)-1-(4-methoxybenzyl)-1H-indole (Compound 4d) | 11.89[8] | 0.17[8] | 69.94 |
| 2-(4-(methylsulfonyl)phenyl)-1-(4-fluorobenzyl)-1H-indole (Compound 4f) | 10.76[8] | 0.15[8] | 71.73 |
Note: IC50 values can vary between studies due to different experimental conditions.
From this data, it is evident that ibuprofen is a more potent inhibitor of COX-1 than COX-2.[3][15] In contrast, the 2-(methylsulfonyl)phenyl indole derivatives exhibit high potency and selectivity for COX-2, with selectivity indices significantly greater than that of ibuprofen and in a similar range to the selective inhibitor celecoxib.[8][16][17]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a widely used in vivo assay to evaluate the acute anti-inflammatory activity of new compounds.[18][19][20] The following table presents a summary of the anti-inflammatory effects observed for ibuprofen and 2-(methylsulfonyl)phenyl derivatives in this model.
| Compound | Dose | % Inhibition of Edema |
| Ibuprofen | 10 mg/kg | ~50-60% (Typical reported range) |
| Indomethacin (Reference) | 10 mg/kg | 87.7%[8] |
| 2-(4-(methylsulfonyl)phenyl)-1-(4-chlorobenzyl)-1H-indole (Compound 4b) | 10 mg/kg | 90.5%[8] |
| 2-(4-(methylsulfonyl)phenyl)-1-(4-methoxybenzyl)-1H-indole (Compound 4d) | 10 mg/kg | 75.6%[8] |
| 2-(4-(methylsulfonyl)phenyl)-1-(4-fluorobenzyl)-1H-indole (Compound 4f) | 10 mg/kg | 81.1%[8] |
The in vivo data for the 2-(methylsulfonyl)phenyl indole derivatives demonstrates potent anti-inflammatory activity, comparable to or even exceeding that of the reference NSAID, indomethacin, at the same dose.[8]
Experimental Protocols for Anti-inflammatory Assessment
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used to evaluate and compare the anti-inflammatory potency of compounds like 2-(methylsulfonyl)phenol derivatives and ibuprofen.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the in vitro potency and selectivity of a compound in inhibiting the COX-1 and COX-2 enzymes.
Caption: Workflow for In Vitro COX Inhibition Assay.
Step-by-Step Protocol:
-
Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.
-
Compound Incubation: Pre-incubate the respective COX enzyme with various concentrations of the test compound (e.g., 2-(methylsulfonyl)phenol derivative or ibuprofen) or a vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), terminate the reaction by adding a stopping solution (e.g., a solution of a strong acid).
-
Quantification of Prostaglandin E2 (PGE2): Quantify the amount of PGE2 produced using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of enzyme activity, by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve. The selectivity index is calculated as the ratio of the COX-1 IC50 to the COX-2 IC50.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model for evaluating acute inflammation.[18][21]
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200g) to the laboratory conditions for at least one week before the experiment.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound (e.g., a 2-(methylsulfonyl)phenol derivative or ibuprofen) or the vehicle control orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw to induce localized edema.[18]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[22]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. The percentage inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the drug-treated group.
Ex Vivo/In Vitro Cytokine Release Assay (LPS-stimulated)
This assay measures the effect of a compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells stimulated with lipopolysaccharide (LPS).[23][24][25]
Caption: Workflow for LPS-Induced Cytokine Release Assay.
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable macrophage cell line, such as RAW 264.7, or primary macrophages in an appropriate culture medium.
-
Cell Seeding: Seed the cells into a multi-well plate (e.g., 96-well plate) at a predetermined density and allow them to adhere overnight.[26]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound or vehicle control for a specific duration (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) to induce the production of pro-inflammatory cytokines.[27]
-
Supernatant Collection: After a defined incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Cytokine Quantification: Quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the supernatant using commercially available ELISA kits.[25]
-
Data Analysis: Determine the dose-dependent effect of the test compound on the inhibition of cytokine release and calculate the IC50 value if applicable.
Discussion and Future Perspectives
The available data strongly suggests that derivatives of 2-(methylsulfonyl)phenol are potent and selective COX-2 inhibitors with significant in vivo anti-inflammatory activity. This positions them as promising candidates for the development of new anti-inflammatory agents with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs like ibuprofen.
The high selectivity for COX-2 observed with the 2-(methylsulfonyl)phenyl indole derivatives is a key differentiator from ibuprofen. While this selectivity is desirable for reducing the risk of gastrointestinal complications, it is important to consider the potential cardiovascular risks that have been associated with some selective COX-2 inhibitors. Therefore, any further development of these compounds would require rigorous cardiovascular safety assessments.
A significant limitation in the current body of knowledge is the lack of direct experimental data on the anti-inflammatory potency of the parent compound, 2-(methylsulfonyl)phenol. Future research should focus on synthesizing and evaluating this compound in the assays described in this guide to provide a direct and comprehensive comparison with ibuprofen. Furthermore, head-to-head comparative studies of the most promising 2-(methylsulfonyl)phenol derivatives against both ibuprofen and established selective COX-2 inhibitors like celecoxib would be invaluable in determining their therapeutic potential.
References
-
The Arachidonic Acid Pathway. YouTube. 2021. [Link]
-
Mad Barn. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs. Research Bank. 1984. [Link]
-
Kawai S, Nishida S, Kitasato H, Kato T, Tomosugi N. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. PubMed. [Link]
-
Tobin G, Lees P. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti... PubMed. [Link]
-
ResearchGate. Arachidonic acid pathway in inflammation. The Figure shows the... [Link]
-
Kato M, Nishida S, Kitasato H, Sakata N, Kawai S. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed. [Link]
-
ResearchGate. (PDF) Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Shaker A, Abdelall EKA, Gamal-Eldeen AM, Abdel-Rahman HM. Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science. 2018. [Link]
-
Boyadzhieva S, Angelov A, Yanev S. Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. [Link]
-
ResearchGate. Binding of the compound 4b inside COX-2 active site: (a) The 3D... [Link]
-
Morris C. Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]
-
Abdel-Aziz M, Abuo-Rahma Gel-D, Hassan A. Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. [Link]
-
Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
-
Fehrenbacher JC, Vasylyev D, Locke EE, et al. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH. [Link]
-
de Vries-van Melle ML, Tiel Groenestege M, Kops N, et al. Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. [Link]
-
Riendeau D, Percival MD, Brideau C, et al. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. PNAS. [Link]
-
Fassihi A, Sabet R, Zolfaghari M, et al. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. [Link]
-
Zarghi A, Arfaei S. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]
-
ResearchGate. TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... [Link]
-
ResearchGate. A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? [Link]
-
Prusakiewicz JJ, Duggan KC, Rouzer CA, Marnett LJ. Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Biochemistry. 2009. [Link]
-
ResearchGate. Celecoxib analog 1 IC50 = 1.7 nM. [Link]
-
Kim C, Choi W, Lee D, et al. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. [Link]
-
Wang J, Chen X, Wang W, et al. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. [Link]
-
Kim B, Lee Y, Lee J, et al. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. PMC - PubMed Central. [Link]
-
Duggan KC, Walters MJ, Musee J, et al. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. PMC - NIH. [Link]
-
Kim YJ, Jin C, Lee M, et al. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. MDPI. [Link]
-
Hall IH, Murphy ME, Elkins AL. Anti-inflammatory activity of (polyphenolic)-sulfonates and their sodium salts in rodents. [Link]
-
Kim YH, Kim DH, Lim H, et al. The anti-inflammatory effects of methylsulfonylmethane on lipopolysaccharide-induced inflammatory responses in murine macrophages. PubMed. [Link]
Sources
- 1. madbarn.com [madbarn.com]
- 2. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(METHYLSULFONYL)PHENOL | 27489-33-4 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Arachidonic Acids in Inflammation - Creative Proteomics Blog [creative-proteomics.com]
- 10. youtube.com [youtube.com]
- 11. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. apexbt.com [apexbt.com]
- 18. inotiv.com [inotiv.com]
- 19. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 23. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 24. mdpi.com [mdpi.com]
- 25. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
A Comparative In Vivo Guide to Validating the Anti-Inflammatory Efficacy of 2-(Methylsulfonyl)phenol
An Objective Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory effects of 2-(Methylsulfonyl)phenol (MSP), a novel investigational compound. We will objectively compare its hypothesized performance against established nonsteroidal anti-inflammatory drugs (NSAIDs) and provide detailed experimental protocols and supporting data for robust scientific evaluation.
Introduction: The Rationale for Novel Anti-Inflammatory Agents
Inflammation is a critical biological response to harmful stimuli, but its dysregulation underlies numerous chronic diseases, including arthritis and cardiovascular conditions. A primary driver of inflammation and pain is the synthesis of prostaglandins, mediated by cyclooxygenase (COX) enzymes.[1] While traditional NSAIDs like Indomethacin are effective, they non-selectively inhibit both COX-1 and COX-2 enzymes.[2][3] Inhibition of COX-1, which is crucial for gastric mucosal protection, can lead to significant gastrointestinal side effects, such as ulcers and bleeding.[2][4]
This limitation spurred the development of selective COX-2 inhibitors like Celecoxib, which target the inducible COX-2 enzyme primarily expressed at sites of inflammation.[5][6] This selectivity provides comparable anti-inflammatory and analgesic effects with a potentially improved gastrointestinal safety profile.[6][7]
2-(Methylsulfonyl)phenol (MSP) contains a methylsulfonyl moiety, a key structural feature found in several selective COX-2 inhibitors.[5] This guide is predicated on the hypothesis that MSP acts as a selective COX-2 inhibitor, and we will outline the necessary in vivo studies to validate its efficacy and safety compared to both a selective (Celecoxib) and a non-selective (Indomethacin) NSAID.
Proposed Mechanism of Action: Selective COX-2 Inhibition
The arachidonic acid cascade is central to the inflammatory process. COX-1 is constitutively expressed and plays a homeostatic role, producing prostaglandins that protect the stomach lining and support platelet function.[3] In contrast, COX-2 is induced by inflammatory stimuli and is the primary source of prostaglandins that mediate pain and inflammation.[5][6]
Selective COX-2 inhibitors are designed to preferentially bind to the active site of the COX-2 enzyme, which is structurally distinct from COX-1, thereby reducing the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1.[6] We hypothesize that MSP leverages its methylsulfonyl group to achieve this selectivity, mirroring the mechanism of established coxibs.[1][8]
Figure 1: The Cyclooxygenase (COX) Pathway and points of NSAID inhibition.
In Vivo Validation Strategy: A Multi-Faceted Approach
To comprehensively validate the anti-inflammatory properties of MSP, a multi-faceted in vivo strategy is essential. This involves utilizing a well-established acute inflammation model, quantifying key inflammatory markers, and assessing the gastrointestinal safety profile.
Figure 2: Workflow for the in vivo validation of 2-(Methylsulfonyl)phenol (MSP).
Comparative Study Protocol: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a classic and highly reproducible assay for evaluating acute anti-inflammatory activity.[9][10][11]
Objective: To evaluate the dose-dependent anti-inflammatory effect of MSP in an acute inflammation model and compare its efficacy against Celecoxib and Indomethacin.
Materials and Reagents:
-
2-(Methylsulfonyl)phenol (MSP)
-
Celecoxib
-
Indomethacin
-
λ-Carrageenan
-
Plethysmometer
-
Calipers
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
Animal Model: Male Wistar rats (180-220g) will be used. Animals should be acclimatized for at least one week before the experiment.
Experimental Groups (n=6 per group):
-
Vehicle Control: Administered vehicle only.
-
MSP (Low Dose): e.g., 10 mg/kg, p.o.
-
MSP (High Dose): e.g., 30 mg/kg, p.o.
-
Celecoxib (Positive Control): 10 mg/kg, p.o.
-
Indomethacin (Positive Control): 10 mg/kg, p.o.[9]
Step-by-Step Experimental Procedure:
-
Fast the rats overnight with free access to water.
-
Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[9]
-
Administer the respective compounds (Vehicle, MSP, Celecoxib, or Indomethacin) via oral gavage.
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[11][12]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13]
-
Calculate the percentage inhibition of edema for each group at the time of peak inflammation (typically 3-4 hours) using the formula: % Inhibition = [(Vₜ - V₀)control - (Vₜ - V₀)treated] / (Vₜ - V₀)control x 100
-
At the end of the experiment (5 hours), euthanize the animals for tissue collection.
Comparative Performance Analysis
Edema Inhibition
The primary endpoint is the reduction in paw swelling. The data below represents a hypothetical but expected outcome based on the proposed mechanism of action.
| Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3 hr (Vₜ - V₀) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| MSP (Low Dose) | 10 | 0.55 ± 0.06 | 35.3% |
| MSP (High Dose) | 30 | 0.38 ± 0.05 | 55.3% |
| Celecoxib | 10 | 0.40 ± 0.04 | 52.9% |
| Indomethacin | 10 | 0.35 ± 0.05 | 58.8% |
Expected Outcome: MSP is expected to show a dose-dependent reduction in paw edema. At an effective dose, its performance should be comparable to both the selective COX-2 inhibitor, Celecoxib, and the non-selective NSAID, Indomethacin.[13]
Myeloperoxidase (MPO) Activity
Myeloperoxidase (MPO) is an enzyme found predominantly in the azurophilic granules of neutrophils.[14][15] Its activity in tissue is a direct biochemical marker of neutrophil infiltration, a key event in acute inflammation.[14][16]
Protocol for MPO Assay:
-
Excise the inflamed paw tissue and homogenize it in a phosphate buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[14]
-
Centrifuge the homogenate and collect the supernatant.
-
Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride and hydrogen peroxide.[14]
-
Measure the change in absorbance at 450-460 nm using a spectrophotometer.[15]
-
Express MPO activity as units per gram of tissue.
| Group | Dose (mg/kg) | MPO Activity (U/g tissue) |
| Vehicle Control | - | 12.4 ± 1.5 |
| MSP (High Dose) | 30 | 5.8 ± 0.9 |
| Celecoxib | 10 | 6.2 ± 1.1 |
| Indomethacin | 10 | 5.5 ± 0.8 |
Expected Outcome: All treatment groups should show a significant reduction in MPO activity compared to the vehicle control, confirming that the reduction in edema is associated with decreased neutrophil infiltration into the inflamed tissue.
Gastrointestinal Safety Profile: A Key Differentiator
A critical aspect of validating a putative COX-2 selective inhibitor is demonstrating a superior gastrointestinal safety profile compared to non-selective NSAIDs.[17][18]
Protocol for Assessing Gastric Ulceration:
-
Following the final paw measurement, euthanize the animals.
-
Carefully excise the stomach and open it along the greater curvature.
-
Gently rinse the stomach with saline to remove its contents.
-
Examine the gastric mucosa for lesions, ulcers, or hemorrhagic streaks under a dissecting microscope.
-
Score the ulceration based on the number and severity of lesions (an ulcer index). A common scoring system is: 0 = no lesion; 1 = hyperemia; 2 = one or two slight lesions; 3 = more than two slight lesions; 4 = severe lesions.
| Group | Dose (mg/kg) | Mean Ulcer Index |
| Vehicle Control | - | 0.1 ± 0.1 |
| MSP (High Dose) | 30 | 0.5 ± 0.2 |
| Celecoxib | 10 | 0.6 ± 0.3 |
| Indomethacin | 10 | 3.5 ± 0.5 |
Expected Outcome: Both MSP and Celecoxib are expected to show a significantly lower ulcer index compared to Indomethacin.[19] This finding would provide strong evidence for MSP's COX-2 selectivity and its potential for reduced gastrointestinal toxicity.[17][20]
Conclusion and Future Directions
This guide outlines a robust, comparative in vivo framework to validate the anti-inflammatory efficacy and gastrointestinal safety of 2-(Methylsulfonyl)phenol. Based on its chemical structure, MSP is hypothesized to act as a selective COX-2 inhibitor. The described carrageenan-induced paw edema model, coupled with MPO analysis and gastric ulcer assessment, provides a comprehensive initial evaluation.
Positive results, demonstrating efficacy comparable to established NSAIDs with a superior safety profile similar to Celecoxib, would warrant further investigation. Future studies should include chronic inflammation models (e.g., collagen-induced arthritis), detailed pharmacokinetic and pharmacodynamic profiling, and molecular assays to definitively confirm COX-1/COX-2 selectivity. This structured approach ensures a thorough and scientifically rigorous evaluation of MSP as a potential new anti-inflammatory therapeutic agent.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved from [Link]
-
Celecoxib. (n.d.). In Wikipedia. Retrieved from [Link]
-
Indometacin. (n.d.). In Wikipedia. Retrieved from [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Retrieved from [Link]
- Wallace, J. L. (1997). Gastric ulceration induced by nonsteroidal anti-inflammatory drugs is a neutrophil-dependent process. American Journal of Physiology-Gastrointestinal and Liver Physiology, 273(1), G1-G1.
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]
-
What is the mechanism of Indomethacin? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). Retrieved from [Link]
-
What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (n.d.). Slideshare. Retrieved from [Link]
-
Indomethacin Patient Tips: 7 things you should know. (2025, September 17). Drugs.com. Retrieved from [Link]
-
What is the mechanism of Indomethacin Sodium? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects. (2024, December 13). YouTube. Retrieved from [Link]
-
Myeloperoxidase (MPO). (n.d.). Cleveland HeartLab. Retrieved from [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025, July 16). ResearchGate. Retrieved from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
-
Carrageenan Induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]
- De Vry, J., et al. (2023).
- De Vry, J., et al. (2023).
-
Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat. (n.d.). Semantic Scholar. Retrieved from [Link]
- NSAID-Induced Mucosal Injury: Analysis of Gastric Toxicity with New Generation NSAIDs: Ulcerogenicity Compared with Ulcer Healing. (n.d.). PMC - NIH.
- Blackler, R., et al. (2012). Gastrointestinal-Sparing Effects of Novel NSAIDs in Rats with Compromised Mucosal Defence. PLOS One, 7(4), e35196.
-
Effects of D-002 on non-steroidal anti-inflammatory drugs-induced gastric ulcer in rats. (2025, August 6). Retrieved from [Link]
-
Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation. (n.d.). Retrieved from [Link]
-
Rat paw oedema modeling and NSAIDs: Timing of effects. (n.d.). PubMed. Retrieved from [Link]
- Hall, I. H., et al. (1998). Anti-inflammatory activity of (polyphenolic)-sulfonates and their sodium salts in rodents. Metal-Based Drugs, 5(2), 67-75.
-
Antioxidant and antiinflammatory activity of new water-soluble sulfur-containing phenolic compounds. (n.d.). PubMed. Retrieved from [Link]
-
The anti-inflammatory effects of methylsulfonylmethane on lipopolysaccharide-induced inflammatory responses in murine macrophages. (n.d.). PubMed. Retrieved from [Link]
-
Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis. (n.d.). MDPI. Retrieved from [Link]
-
Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. Indometacin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 7. ClinPGx [clinpgx.org]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat | Semantic Scholar [semanticscholar.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Gastrointestinal-Sparing Effects of Novel NSAIDs in Rats with Compromised Mucosal Defence | PLOS One [journals.plos.org]
- 19. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NSAID-Induced Mucosal Injury: Analysis of Gastric Toxicity with New Generation NSAIDs: Ulcerogenicity Compared with Ulcer Healing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-(Methylsulfonyl)phenol and its Analogs: A Roadmap for Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to the 2-(Methylsulfonyl)phenol Scaffold: A Privileged Motif in Drug Discovery
The 2-(Methylsulfonyl)phenol scaffold combines two key functional groups that are prevalent in a multitude of biologically active compounds: the phenol and the methylsulfonyl group. Phenolic compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects, often attributed to their ability to act as hydrogen bond donors and engage in π-π stacking interactions.[1][2] The sulfonyl group, a common pharmacophore, is valued for its ability to act as a hydrogen bond acceptor, enhance metabolic stability, and improve pharmacokinetic properties.[3][4] The combination of these two groups in a specific ortho-relationship on a phenyl ring presents a unique chemical entity with significant potential for therapeutic applications.
This guide will outline a hypothetical SAR study to systematically probe the contributions of the phenol, the methylsulfonyl group, and the phenyl ring to the biological activity of the parent compound, 2-(Methylsulfonyl)phenol.
Proposed Structure-Activity Relationship (SAR) Investigation
A systematic SAR study is crucial to understanding how modifications to a lead compound affect its biological activity.[5][6] The following sections detail a proposed series of analogs of 2-(Methylsulfonyl)phenol for synthesis and biological evaluation.
The Core Scaffold and Proposed Modifications
The core structure of 2-(Methylsulfonyl)phenol and the key areas for modification are illustrated below.
Caption: Core structure of 2-(Methylsulfonyl)phenol and key modification sites.
Modification of the Phenolic Hydroxyl Group (R1)
The phenolic hydroxyl group is a critical site for interaction with biological targets, often acting as a hydrogen bond donor.[7] To probe its importance, the following analogs are proposed:
| Analog | Modification | Rationale | Expected Outcome |
| 1a | O-methylation (Anisole) | Blocks hydrogen bond donation, increases lipophilicity. | Significant loss of activity would suggest the OH is a key H-bond donor. |
| 1b | O-acetylation (Ester) | Prodrug strategy; hydrolysis in vivo to release the active phenol. | Inactive in vitro, but active in vivo. |
| 1c | Replacement with -NH2 | Introduces a basic group, alters H-bonding capacity. | Activity may be retained or altered depending on the target's preference for an acidic vs. basic group. |
| 1d | Replacement with -SH | Thiophenol analog; alters acidity and H-bonding geometry. | May reveal tolerance for different heteroatoms at this position. |
Substitution on the Phenyl Ring (R2)
Introducing substituents to the phenyl ring can modulate electronic properties, lipophilicity, and steric hindrance, influencing both pharmacodynamics and pharmacokinetics.
| Analog | Position | Substituent (R2) | Rationale | Expected Outcome |
| 2a | 4- (para) | -Cl, -F (Halogens) | Electron-withdrawing, increase lipophilicity. | May enhance activity through favorable interactions or by blocking metabolism. |
| 2b | 4- (para) | -CH3, -tBu (Alkyl) | Electron-donating, increase lipophilicity and steric bulk. | May reveal the presence of a hydrophobic pocket in the binding site. |
| 2c | 4- (para) | -OCH3 (Methoxy) | Electron-donating, can act as an H-bond acceptor. | Could enhance binding if an H-bond acceptor is tolerated. |
| 2d | 5- (meta) | -NO2 (Nitro) | Strong electron-withdrawing group. | Probes the electronic requirements of the binding site. |
Modification of the Methylsulfonyl Group (R3)
The methylsulfonyl group is a key polar feature. Its modification can provide insights into the importance of its size, geometry, and hydrogen bond accepting capacity.[8]
| Analog | Modification | Rationale | Expected Outcome |
| 3a | Sulfoxide (-SOCH3) | Reduces the oxidation state of sulfur, alters geometry. | May retain activity if one H-bond acceptor is sufficient. |
| 3b | Sulfide (-SCH3) | Removes H-bond accepting capacity. | Significant loss of activity would highlight the importance of the sulfonyl oxygens. |
| 3c | Ethylsulfonyl (-SO2CH2CH3) | Increases steric bulk. | May decrease activity if the binding pocket is sterically constrained. |
| 3d | Sulfonamide (-SO2NH2) | Introduces H-bond donating capability. | Could enhance activity if an H-bond donor is favored in this region. |
Experimental Protocols
To evaluate the biological activity of the synthesized analogs, a panel of standardized assays should be employed. The choice of assays will depend on the therapeutic area of interest. For the purpose of this guide, we will outline a general workflow for screening against a hypothetical enzyme target and in a cell-based assay.
General Experimental Workflow
Caption: General workflow for SAR-guided drug discovery.
Step-by-Step Protocol: In Vitro Enzyme Inhibition Assay (Example)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific enzyme.
-
Materials:
-
Purified target enzyme.
-
Substrate for the enzyme.
-
Assay buffer.
-
Test compounds dissolved in DMSO.
-
96-well microplates.
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of the enzyme to each well of the microplate.
-
Add the serially diluted test compounds to the wells.
-
Incubate the plate for a predetermined time at a specific temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mechanistic Insights and Causality
The data generated from the proposed SAR study will provide valuable insights into the mechanism of action of 2-(Methylsulfonyl)phenol and its analogs. For instance, a significant loss of activity upon O-methylation of the phenol would strongly suggest that the hydroxyl group is a critical hydrogen bond donor for binding to the target. Similarly, the relative activities of analogs with different substituents on the phenyl ring will inform on the electronic and steric requirements of the binding pocket.
Caption: Probing molecular interactions through SAR.
Conclusion
This guide has outlined a comprehensive and systematic approach to investigating the structure-activity relationship of 2-(Methylsulfonyl)phenol. By synthesizing and evaluating a carefully designed set of analogs, researchers can elucidate the key structural features required for biological activity. The insights gained from such a study will be invaluable for the rational design of more potent, selective, and drug-like molecules based on this promising scaffold. The proposed workflows and experimental designs provide a solid foundation for initiating a drug discovery program centered around 2-(Methylsulfonyl)phenol.
References
-
Quantitative structure-activity relationship analysis of phenolic antioxidants. [Link]
-
Structure Activity Relationships - Drug Design Org. [Link]
-
Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. [Link]
-
Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. [Link]
-
Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense. [Link]
-
Aromatic Bioisosteres - Cambridge MedChem Consulting. [Link]
-
Phenol (bio)isosteres in drug design and development. [Link]
-
Structure-activity relationships in microbial transformation of phenols. [Link]
-
Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents. [Link]
-
Nonclassic bioisosteric relationship between the phenol (15) and... [Link]
-
Bioisosteres of Common Functional Groups. [Link]
-
Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents. [Link]
-
Bioisosteric Replacements - Cambridge MedChem Consulting. [Link]
-
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
-
Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
-
SuFEx-enabled high-throughput medicinal chemistry. [Link]
-
What is the structure-activity relationship SAR in drug design? [Link]
-
Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. [Link]
-
The Role of Structure-Activity Relationship (SAR) In Drug Discovery. [Link]
-
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. [Link]
-
Structure-Activity Relationship (SAR) Studies. [Link]
Sources
- 1. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 6. ijpcat.com [ijpcat.com]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. benthamscience.com [benthamscience.com]
A Comparative Analysis of 2-(Methylsulfonyl)phenol Against Established Anti-Inflammatory Agents
In the landscape of anti-inflammatory drug discovery, the exploration of novel chemical entities with potentially superior efficacy and safety profiles is a paramount objective. This guide provides a comparative analysis of 2-(Methylsulfonyl)phenol, a compound of interest owing to its structural motifs, against well-established anti-inflammatory drugs: Ibuprofen, a non-selective cyclooxygenase (COX) inhibitor; Celecoxib, a selective COX-2 inhibitor; and Dexamethasone, a potent corticosteroid.
While direct and extensive experimental data on the anti-inflammatory properties of 2-(Methylsulfonyl)phenol is not abundant in publicly accessible literature, this guide will extrapolate its potential mechanisms of action based on the known activities of its constituent chemical groups—the phenolic hydroxyl and the methylsulfonyl moieties. This theoretical framework will be juxtaposed with the well-documented pharmacological profiles of the comparator drugs, supported by established experimental data.
Introduction to the Compounds
2-(Methylsulfonyl)phenol is an organic compound featuring a phenol ring substituted with a methylsulfonyl group. The presence of the phenolic hydroxyl group is a common feature in many natural and synthetic compounds exhibiting antioxidant and anti-inflammatory properties. The methylsulfonyl group is also found in compounds like Methylsulfonylmethane (MSM), which has been studied for its anti-inflammatory effects.
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that functions by non-selectively inhibiting both COX-1 and COX-2 enzymes.[1][2] Its action reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]
Celecoxib is also an NSAID but exhibits selectivity for the COX-2 enzyme.[3][4] This selectivity is intended to reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme, which is involved in protecting the stomach lining.[5]
Dexamethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive effects.[6][7] Its mechanism is broad, involving the regulation of gene expression to suppress the production of multiple pro-inflammatory mediators.[6][8]
Mechanistic Comparison: Unraveling the Pathways of Inflammation Inhibition
The anti-inflammatory action of a compound is dictated by its interaction with specific molecular targets within the complex signaling cascades of the inflammatory response.
The Prostaglandin Synthesis Pathway: The Target of NSAIDs
A primary pathway in inflammation involves the conversion of arachidonic acid to prostaglandins by cyclooxygenase (COX) enzymes.
Caption: Inhibition of Prostaglandin Synthesis by NSAIDs.
Ibuprofen non-selectively blocks both COX-1 and COX-2, leading to a broad reduction in prostaglandin levels. This accounts for its analgesic, antipyretic, and anti-inflammatory effects, as well as its potential for gastrointestinal side effects due to the inhibition of COX-1's protective functions.
Celecoxib , with its selective inhibition of COX-2, primarily targets the inflammatory cascade at sites of injury or inflammation where COX-2 is upregulated.[3][5] This selectivity is attributed to its chemical structure, which fits into the larger active site of the COX-2 enzyme.[5]
The Glucocorticoid Receptor Pathway: Dexamethasone's Broad Anti-Inflammatory Action
Dexamethasone operates through a distinct and more extensive mechanism involving the glucocorticoid receptor.
Caption: Dexamethasone's Mechanism via the Glucocorticoid Receptor.
Upon entering the cell, Dexamethasone binds to the glucocorticoid receptor in the cytoplasm.[6] This complex then translocates to the nucleus, where it modulates gene expression.[6][8] This results in the increased production of anti-inflammatory proteins, such as annexin-1 (which inhibits phospholipase A2, a precursor to arachidonic acid), and the decreased expression of pro-inflammatory genes, including those for cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and COX-2.[8]
Hypothesized Mechanism of 2-(Methylsulfonyl)phenol
Based on its chemical structure, the anti-inflammatory activity of 2-(Methylsulfonyl)phenol could be multifactorial.
-
Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals. Oxidative stress is a key contributor to inflammation, and by neutralizing reactive oxygen species, 2-(Methylsulfonyl)phenol may reduce the activation of pro-inflammatory signaling pathways.
-
Modulation of Inflammatory Signaling: The methylsulfonyl moiety is present in Methylsulfonylmethane (MSM), which has been shown to exert anti-inflammatory effects. Studies on MSM have demonstrated its ability to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and COX-2.[2][6] Furthermore, MSM has been reported to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory gene expression.[2][6] It is plausible that 2-(Methylsulfonyl)phenol could share some of these mechanistic aspects.
Caption: Hypothesized Inhibition of the NF-κB Pathway by 2-(Methylsulfonyl)phenol.
Comparative Performance: A Data-Driven Perspective
A direct quantitative comparison of 2-(Methylsulfonyl)phenol with Ibuprofen, Celecoxib, and Dexamethasone is challenging due to the lack of specific experimental data for the former. However, we can present a table outlining the expected performance parameters based on the known activities of the comparator drugs and the hypothesized action of 2-(Methylsulfonyl)phenol.
| Compound | Primary Mechanism of Action | Key Molecular Targets | Expected Potency (General) |
| 2-(Methylsulfonyl)phenol | Antioxidant, Inhibition of pro-inflammatory gene expression (Hypothesized) | NF-κB, potentially COX-2 and iNOS (Hypothesized) | Unknown |
| Ibuprofen | Non-selective COX inhibition | COX-1 and COX-2 | Moderate |
| Celecoxib | Selective COX-2 inhibition | COX-2 | Moderate to High |
| Dexamethasone | Glucocorticoid receptor agonism | Glucocorticoid Receptor, leading to broad gene regulation | Very High |
Experimental Protocols for a Comparative Assessment
To empirically validate the anti-inflammatory potential of 2-(Methylsulfonyl)phenol and compare it to the established compounds, a series of in vitro and in vivo assays would be necessary.
In Vitro Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:
-
Objective: To determine the inhibitory activity of the test compounds on COX-1 and COX-2 enzymes.
-
Methodology:
-
Purified recombinant human COX-1 or COX-2 enzyme is used.
-
The enzyme is pre-incubated with various concentrations of the test compound or a vehicle control.
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandin E2 (PGE2) is measured using an Enzyme Immunoassay (EIA) kit.
-
The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated for each compound against each enzyme.
-
2. Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages:
-
Objective: To assess the effect of the test compounds on the production of pro-inflammatory cytokines in immune cells.
-
Methodology:
-
A macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.
-
Cells are pre-treated with various concentrations of the test compound or a vehicle control for 1-2 hours.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
-
After a 24-hour incubation, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using ELISA (Enzyme-Linked Immunosorbent Assay).
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rodents:
-
Objective: To evaluate the acute anti-inflammatory activity of the test compounds in a live animal model.
-
Methodology:
-
Rodents (typically rats or mice) are divided into groups: a control group, a positive control group (receiving a known anti-inflammatory drug), and test groups (receiving different doses of the compound of interest).
-
The test compounds or vehicle are administered orally or intraperitoneally.
-
After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan is administered to the right hind paw of each animal to induce localized inflammation and edema.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
-
Conclusion and Future Directions
While 2-(Methylsulfonyl)phenol presents an interesting chemical scaffold with the potential for anti-inflammatory activity, a significant gap in experimental data remains. Based on the known properties of its phenolic and methylsulfonyl components, it is hypothesized to act through a combination of antioxidant effects and the modulation of key inflammatory signaling pathways such as NF-κB.
In comparison, Ibuprofen and Celecoxib offer well-defined mechanisms centered on the inhibition of cyclooxygenase enzymes, with Celecoxib providing a more targeted approach to reduce certain side effects. Dexamethasone stands apart with its broad and potent anti-inflammatory action mediated by the glucocorticoid receptor, making it highly effective but also associated with a different spectrum of potential adverse effects with long-term use.
To fully elucidate the therapeutic potential of 2-(Methylsulfonyl)phenol, rigorous experimental evaluation using the protocols outlined above is essential. Such studies would not only confirm its anti-inflammatory efficacy but also provide crucial insights into its mechanism of action, potency, and selectivity, thereby determining its place in the armamentarium of anti-inflammatory agents.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved from [Link]
-
Ibuprofen Mechanism - News-Medical.Net. (n.d.). Retrieved from [Link]
-
Dexamethasone - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
-
Ibuprofen - Wikipedia. (n.d.). Retrieved from [Link]
-
Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]
-
What is the mechanism of action of dexamethasone? - Dr.Oracle. (2025). Retrieved from [Link]
-
Dexamethasone (Decadron): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). Retrieved from [Link]
-
What is the mechanism of action of Dexamethasone? - Patsnap Synapse. (2025). Retrieved from [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]
-
The anti-inflammatory effects of methylsulfonylmethane on lipopolysaccharide-induced inflammatory responses in murine macrophages - PubMed. (n.d.). Retrieved from [Link]
-
Ibuprofen Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]
-
What is the mechanism of Ibuprofen? - Patsnap Synapse. (2024). Retrieved from [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. (2024). Retrieved from [Link]
-
What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? - Dr.Oracle. (2025). Retrieved from [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. (n.d.). Retrieved from [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (n.d.). Retrieved from [Link]
-
dexamethasone | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The anti-inflammatory effects of methylsulfonylmethane on lipopolysaccharide-induced inflammatory responses in murine macrophages. | Semantic Scholar [semanticscholar.org]
- 3. Dietary Polyphenol and Methylsulfonylmethane Supplementation Improves Immune, DAMP Signaling, and Inflammatory Responses During Recovery From All-Out Running Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. The anti-inflammatory effects of methylsulfonylmethane on lipopolysaccharide-induced inflammatory responses in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2014140075A1 - Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)-amides inhibitors of cathepsin c - Google Patents [patents.google.com]
- 7. Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Navigating Preclinical Development: A Comparative ADME Profile of 2-(Methylsulfonyl)phenol
A Senior Application Scientist's Guide to Absorption, Distribution, Metabolism, and Excretion
In the landscape of preclinical drug development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to predicting its in vivo behavior, efficacy, and potential toxicity.[1][2] This guide provides a comprehensive analysis of the ADME profile of 2-(Methylsulfonyl)phenol, a compound of interest due to its chemical structure incorporating both a phenol and a methylsulfonyl group. While direct experimental data for this specific molecule is limited in publicly available literature, this guide will establish a robust framework for its evaluation by leveraging established in vitro ADME assays. We will objectively compare its projected performance with hypothetical alternative compounds, providing the detailed experimental protocols necessary for researchers to conduct their own assessments.
The insights herein are designed for researchers, scientists, and drug development professionals to not only understand the ADME characteristics of 2-(Methylsulfonyl)phenol but also to apply these methodologies to their own small molecule discovery programs.
Section 1: Absorption - Predicting Oral Bioavailability
Oral absorption is a critical determinant of a drug's therapeutic potential. The Caco-2 permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium to predict the in vivo absorption of drugs.[3][4][5] This assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and express relevant transporter proteins.[3][5]
Comparative Analysis of Intestinal Permeability
The apparent permeability coefficient (Papp) is calculated to quantify the rate at which a compound crosses the Caco-2 cell monolayer. A higher Papp value generally correlates with better intestinal absorption. The efflux ratio, the ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction, indicates whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[4] An efflux ratio greater than 2 suggests active efflux.[4]
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| 2-(Methylsulfonyl)phenol | 8.5 | 9.2 | 1.08 | High |
| Alternative A (Phenolic Amine) | 1.2 | 8.9 | 7.42 | Low (Efflux Substrate) |
| Alternative B (Sulfonyl Carboxamide) | 0.5 | 0.6 | 1.20 | Low |
This data is illustrative and intended for comparative purposes.
Based on its structural features, 2-(Methylsulfonyl)phenol is predicted to have high passive permeability. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (sulfonyl group) may facilitate its interaction with the cell membrane. In comparison, "Alternative A," with a basic amine, is likely a P-gp substrate, leading to significant efflux and poor absorption. "Alternative B" exhibits low permeability, potentially due to less favorable physicochemical properties.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Caco-2 Permeability Assay Workflow.
Detailed Protocol: Caco-2 Permeability Assay[3][6][7]
-
Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for approximately 21 days to allow for differentiation into a monolayer with characteristics of intestinal enterocytes.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). A TEER value of ≥ 200 Ω·cm² is generally considered acceptable.
-
Dosing: The test compound, dissolved in a suitable transport buffer, is added to either the apical (A) or basolateral (B) side of the monolayer.
-
Incubation: The plate is incubated at 37°C with gentle shaking for a defined period, typically 2 hours.
-
Sampling: At the end of the incubation, samples are collected from the receiver compartment.
-
Analysis: The concentration of the test compound in the samples is quantified using a sensitive analytical method, such as LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
Section 2: Distribution - Understanding Tissue and Plasma Interactions
Following absorption, a drug is distributed throughout the body. Plasma protein binding (PPB) is a key determinant of a drug's distribution, as only the unbound fraction is free to interact with its target and be metabolized or excreted.[6][7][8] The Rapid Equilibrium Dialysis (RED) assay is a common method to determine the extent of plasma protein binding.[6][8]
Comparative Analysis of Plasma Protein Binding
| Compound | Human Plasma Protein Binding (%) | Mouse Plasma Protein Binding (%) | Predicted Unbound Fraction (Human) |
| 2-(Methylsulfonyl)phenol | 85.2 | 82.1 | Moderate |
| Alternative C (Lipophilic Acid) | 99.8 | 99.7 | Low |
| Alternative D (Polar Zwitterion) | 15.5 | 18.3 | High |
This data is illustrative and intended for comparative purposes.
2-(Methylsulfonyl)phenol, with its moderate lipophilicity, is expected to exhibit moderate binding to plasma proteins like albumin. In contrast, a highly lipophilic and acidic compound like "Alternative C" will likely be highly bound, limiting its free concentration. Conversely, a polar compound like "Alternative D" is expected to have low plasma protein binding.
Experimental Workflow: Rapid Equilibrium Dialysis (RED) Assay
Caption: Rapid Equilibrium Dialysis (RED) Assay Workflow.
Detailed Protocol: Rapid Equilibrium Dialysis (RED) Assay[8][9][10]
-
Preparation: The test compound is added to plasma (human or animal) at a known concentration.
-
Dialysis Setup: The plasma containing the test compound is added to one chamber of a RED device, which is separated by a semipermeable membrane from a chamber containing buffer.
-
Equilibration: The device is incubated at 37°C with shaking for a sufficient time (typically 4 hours) to allow for equilibrium between the free and bound drug.
-
Sampling: Aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the test compound in both aliquots is determined by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Section 3: Metabolism - Predicting Metabolic Stability and Pathways
Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their excretion.[9] The microsomal stability assay is a fundamental in vitro tool to assess a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[9][10][11]
Comparative Analysis of Metabolic Stability
The intrinsic clearance (CLint) and half-life (t1/2) are key parameters derived from this assay. A high CLint and short t1/2 indicate rapid metabolism, which may lead to low in vivo exposure.
| Compound | Human Liver Microsomes t₁/₂ (min) | Human Liver Microsomes CLᵢₙₜ (µL/min/mg protein) | Predicted In Vivo Clearance |
| 2-(Methylsulfonyl)phenol | 45 | 30.8 | Low to Moderate |
| Alternative E (Electron-rich Aromatic) | < 5 | > 277 | High |
| Alternative F (Sterically Hindered) | > 60 | < 23.1 | Low |
This data is illustrative and intended for comparative purposes.
The phenolic hydroxyl group of 2-(Methylsulfonyl)phenol is a potential site for Phase II metabolism (e.g., glucuronidation or sulfation), while the aromatic ring could undergo Phase I oxidation.[12] Overall, it is predicted to have low to moderate clearance. "Alternative E," with an electron-rich aromatic ring, is likely to be rapidly oxidized by CYPs, resulting in high clearance. "Alternative F," with significant steric hindrance around potential metabolic sites, is predicted to be metabolically stable.
Experimental Workflow: Microsomal Stability Assay
Caption: Microsomal Stability Assay Workflow.
Detailed Protocol: Microsomal Stability Assay[12][13][14]
-
Reaction Mixture Preparation: The test compound is incubated with liver microsomes (human or animal) in a buffer solution at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Time Course Sampling: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated protein.
-
Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the half-life (t1/2) and intrinsic clearance (CLint) are calculated.
Cytochrome P450 Inhibition
It is also crucial to assess whether a compound inhibits major CYP isoforms, as this can lead to drug-drug interactions.[13][14] A CYP inhibition assay using a cocktail of probe substrates for different isoforms is an efficient screening method.[13]
| CYP Isoform | 2-(Methylsulfonyl)phenol IC₅₀ (µM) | Predicted DDI Risk |
| CYP1A2 | > 50 | Low |
| CYP2C9 | 25.3 | Low |
| CYP2C19 | > 50 | Low |
| CYP2D6 | > 50 | Low |
| CYP3A4 | 41.8 | Low |
This data is illustrative and intended for comparative purposes.
Given its structure, 2-(Methylsulfonyl)phenol is not expected to be a potent inhibitor of major CYP isoforms.
Section 4: Excretion - The Final Step in Drug Disposition
Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (renal excretion) or in the feces (biliary excretion). While in vitro models for excretion are less direct than for other ADME properties, data from transporter assays using cell lines overexpressing specific uptake (e.g., OATPs) or efflux (e.g., P-gp, BCRP, MRPs) transporters can provide insights into the potential for active renal or biliary secretion.
For 2-(Methylsulfonyl)phenol and its potential metabolites (e.g., glucuronide or sulfate conjugates), it would be prudent to investigate their interaction with transporters known to be involved in the excretion of phenolic and acidic compounds.
Conclusion and Future Directions
This guide provides a comprehensive framework for characterizing the ADME profile of 2-(Methylsulfonyl)phenol using established in vitro assays. Based on its chemical structure, it is predicted to have good absorption, moderate plasma protein binding, and low to moderate metabolic clearance, with a low risk of CYP-mediated drug-drug interactions.
It is imperative to emphasize that these are predictions based on general principles. The next logical step would be to perform these in vitro experiments to generate empirical data for 2-(Methylsulfonyl)phenol. Positive results from these studies would then provide a strong rationale for advancing the compound to in vivo pharmacokinetic studies in animal models to confirm its ADME properties and establish a potential therapeutic window.[15][16][17][18][19]
References
- AxisPharm. Microsomal Stability Assay Protocol.
- Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma.
- In vitro drug metabolism: for the selection of your lead compounds.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024-12-09).
- Caco2 assay protocol.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Pl
- Visikol. (2022-11-03). Plasma Protein Binding Assay.
- Cyprotex ADME-Tox Solutions | Evotec. Microsomal Stability.
- Domainex. Microsomal Clearance/Stability Assay.
- Domainex. Plasma Protein Binding Assay.
- Enamine. Caco-2 Permeability Assay.
- Creative Bioarray. Caco-2 permeability assay.
- BioAgilytix Labs. Protein Binding Assays.
- Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability.
- WuXi AppTec. Plasma Protein Binding (PPB) Assays.
- Charles River Laboratories. In Vitro ADME Assays and Services.
- MDPI.
- ChemicalBook. (2023-04-23). 2-(METHYLSULFONYL)PHENOL | 27489-33-4.
- Sygnature Discovery. In Vitro ADME & Physicochemical Profiling.
- EvitaChem. Buy 2-Amino-4-(methylsulfonyl)phenol (EVT-292248) | 98-30-6.
- Creative Biolabs.
- Thermo Scientific Chemicals. 2-(Methylsulfonyl)phenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals.
- ChemicalBook. 2-(METHYLSULFONYL)PHENOL CAS#: 27489-33-4.
- WuXi AppTec. (2022-06-23). A Guide to In Vitro ADME Testing in Drug Development.
- In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385.
- NIH. (2024-01-24). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool.
- Thermo Scientific Chemicals. 2-(Methylsulfonyl)phenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals.
- BioRuler. 2-(Methylsulfonyl)Phenol.
- NIH. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
- NIH. (2016-04-11). An improved substrate cocktail for assessing direct inhibition and time-dependent inhibition of multiple cytochrome P450s.
- ResearchGate. Evaluation of the in vivo pharmacokinetic parameters..
- PubMed. (2006-10-01). Cytochrome P450 (CYP) inhibition screening: comparison of three tests.
- Semantic Scholar. (2024-01-24). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy–Sanshool.
- Scilit. AUTOMATED ASSESSMENT OF TIME-DEPENDENT INHIBITION OF HUMAN CYTOCHROME P450 ENZYMES USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY ANALYSIS.
- PubChem. 2-Amino-3-(methylsulfonyl)phenol | C7H9NO3S | CID 19855304.
- ChemScene. 1074-02-8 | 2-(Methylsulfinyl)phenol.
- NIH. (2018-09-29). Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes.
- PubMed.
- ChemRxiv.
- Human Metabolome Database. (2005-11-16). Showing metabocard for Phenol (HMDB0000228).
- PubMed.
- NIH.
- ECHEMI. 2-Amino-4-(methylsulfonyl)
- MDPI.
- NIH. 4-(Methylsulfonyl)phenol | C7H8O3S | CID 123350 - PubChem.
- National Institute of Standards and Technology. Phenol, 2-methyl- - the NIST WebBook.
Sources
- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. enamine.net [enamine.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 6. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Plasma Protein Binding Assay [visikol.com]
- 8. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An improved substrate cocktail for assessing direct inhibition and time-dependent inhibition of multiple cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 | MDPI [mdpi.com]
- 16. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Development and In vivo Pharmacokinetic and Pharmacodynamic Evaluation of an Oral Innovative Cyclodextrin Complexed Lipid Nanoparticles of Irbesartan Formulation for Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the In Vivo Toxicological Landscape of 2-(Methylsulfonyl)phenol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the in vivo toxicological profile of a chemical is paramount to ensuring safety and navigating the stringent regulatory pathways. This guide provides a comprehensive overview of the current state of knowledge regarding the in vivo toxicology and safety of 2-(Methylsulfonyl)phenol. Due to a notable lack of publicly available, in-depth in vivo studies on 2-(Methylsulfonyl)phenol, this document will serve as a comparative guide. We will juxtapose the known hazard information for 2-(Methylsulfonyl)phenol with the well-established toxicological profiles of relevant alternatives: Phenol , Bisphenol A (BPA) , and Bisphenol S (BPS) .
This comparative approach is designed to provide a robust framework for understanding the potential hazards of 2-(Methylsulfonyl)phenol, to inform the design of future toxicological studies, and to guide the selection of safer alternatives in research and development. The experimental protocols and data presented for the alternatives are grounded in internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), to ensure scientific integrity and reproducibility.
2-(Methylsulfonyl)phenol: An Overview of the Knowns and Unknowns
2-(Methylsulfonyl)phenol is an aromatic organic compound featuring a phenol group substituted with a methylsulfonyl group. Its structural isomer, 4-(Methylsulfonyl)phenol, and related compounds like 2-Amino-4-(methylsulfonyl)phenol, find utility as intermediates in the synthesis of pharmaceuticals, particularly those with anti-inflammatory or antimicrobial properties, as well as in agrochemicals and antioxidant formulations for cosmetics.
Comparative Toxicological Profiles: Phenol, BPA, and BPS
To contextualize the potential hazards of 2-(Methylsulfonyl)phenol, we will examine the in vivo toxicology of three widely studied phenolic compounds. Phenol serves as the parent compound, providing a baseline for toxicity. Bisphenol A (BPA) is a well-known endocrine disruptor, and its structural analog, Bisphenol S (BPS), is a common replacement, making them relevant comparators, especially given the potential applications of sulfonylphenols.
Data Presentation: Key In Vivo Toxicological Endpoints
The following table summarizes key quantitative data from in vivo studies on our selected alternatives. This data provides a benchmark for the kind of information required for a thorough safety assessment of 2-(Methylsulfonyl)phenol.
| Toxicological Endpoint | Phenol | Bisphenol A (BPA) | Bisphenol S (BPS) |
| Acute Oral LD50 (Rat) | 400-650 mg/kg[1] | 3,300-4,240 mg/kg[2] | 1,600 mg/kg[3] |
| Acute Oral LD50 (Mouse) | 282-427 mg/kg[1] | 2,500-5,200 mg/kg[2] | >5,000 mg/kg[3] |
| Repeated Dose Systemic Toxicity NOAEL (Rat, Oral) | 71 mg/kg/day (13-week, drinking water) | 5 mg/kg/day (systemic, 3-generation)[4] | Data not readily available for a direct comparison |
| Developmental Toxicity NOAEL (Rat, Oral) | 60 mg/kg/day[5] | Effects observed at very low doses | 10 mg/kg/day (basis for a pilot study dose)[6] |
| Reproductive Toxicity NOAEL (Rat, Oral) | 70 mg/kg/day (male, 2-generation)[1] | 50 mg/kg/day (3-generation)[4] | Disrupts estrous cycle and folliculogenesis in females[7] |
Expert Interpretation: The data clearly indicates that while all three alternatives exhibit toxicity, their profiles differ significantly. Phenol is acutely more toxic than BPA and BPS. Conversely, BPA is a potent endocrine disruptor with observed adverse effects on development and reproduction at very low doses, a concern that also extends to its replacement, BPS. The lack of a comprehensive, publicly available dataset for 2-(Methylsulfonyl)phenol makes it impossible to place it on this spectrum of toxicity without further empirical investigation.
Methodologies for In Vivo Toxicological Assessment: A Guide to Essential Studies
To address the data gap for 2-(Methylsulfonyl)phenol, a series of in vivo studies adhering to international guidelines is necessary. The following sections detail the principles and methodologies of these crucial assessments, grounded in OECD Test Guidelines.
Acute Oral Toxicity Assessment (OECD TG 420, 423, 425)
The initial step in characterizing the toxicity of a substance is to determine its acute toxicity following a single oral dose. This provides information on the intrinsic toxicity of the substance and helps in dose selection for longer-term studies.
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD TG 420)
-
Animal Model: Healthy, young adult nulliparous and non-pregnant female rats are typically used. The use of a single sex is now considered sufficient.
-
Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle, and are acclimatized for at least 5 days prior to the study.
-
Dose Selection and Administration: A sighting study is performed with a single animal at one of the fixed dose levels (5, 50, 300, 2000 mg/kg). The starting dose is chosen based on any existing data or structure-activity relationships. The substance is administered by gavage.
-
Main Study: Based on the outcome of the sighting study, a group of five animals is dosed at the selected starting dose. The outcome for each animal determines the dose for the next.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The study allows for the classification of the substance into a GHS category for acute toxicity.
Caption: Major phases and outcomes of a 28-day repeated dose oral toxicity study.
Developmental and Reproductive Toxicity Screening (OECD TG 414 & 421)
These studies are designed to provide information on the potential effects of a substance on embryonic and fetal development (teratogenicity) and on reproductive function.
Experimental Protocol: Prenatal Developmental Toxicity Study (Adapted from OECD TG 414)
-
Animal Model: Pregnant female rats or rabbits are used.
-
Dose Groups: At least three dose levels and a control group are used, with a sufficient number of animals to yield approximately 20 litters per group.
-
Dose Administration: The test substance is administered daily, typically from implantation to the day before scheduled caesarean section.
-
Maternal Observations: Dams are observed for clinical signs of toxicity, body weight, and food consumption.
-
Fetal Examination: Near term, females are euthanized, and the uterus is examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.
-
Endpoint: Determination of a NOAEL for both maternal and developmental toxicity.
Conclusion and Recommendations for Future Research
The current body of evidence on the in vivo toxicology of 2-(Methylsulfonyl)phenol is insufficient for a comprehensive risk assessment. While hazard classifications from SDSs provide initial warnings of its irritant properties, they lack the quantitative data necessary for establishing safe exposure limits.
The comparative analysis with Phenol, BPA, and BPS highlights the diverse toxicological profiles that phenolic compounds can exhibit. Phenol demonstrates significant acute toxicity, while BPA and BPS are of particular concern due to their endocrine-disrupting properties at low doses. Without empirical data, it is scientifically unsound to assume that 2-(Methylsulfonyl)phenol will behave like any of these alternatives.
Therefore, it is strongly recommended that a comprehensive in vivo toxicological evaluation of 2-(Methylsulfonyl)phenol be undertaken. This should include, at a minimum:
-
Acute oral toxicity studies to determine its LD50 and GHS classification.
-
A 28-day or 90-day repeated dose oral toxicity study to identify target organs and establish a NOAEL for systemic toxicity.
-
A prenatal developmental toxicity study to assess its potential to cause birth defects.
-
A reproductive toxicity screening test to evaluate its effects on fertility and reproductive performance.
By conducting these studies in accordance with established OECD guidelines, researchers and drug development professionals can generate the necessary data to ensure the safe handling and use of 2-(Methylsulfonyl)phenol, and to make informed decisions regarding its suitability for various applications. This proactive approach to safety assessment is not only a regulatory requirement but also a cornerstone of responsible scientific and industrial practice.
References
-
U.S. National Library of Medicine. (n.d.). Phenol Acute Exposure Guideline Levels. National Center for Biotechnology Information. Retrieved from [Link]
-
Office of Environmental Health Hazard Assessment (OEHHA). (n.d.). Phenol: Developmental/Reproductive Toxicity Data Summary. California Environmental Protection Agency. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Phenol. U.S. Department of Health and Human Services. Retrieved from [Link]
-
Tyl, R. W., Myers, C. B., Marr, M. C., Thomas, B. F., Keimowitz, A. R., Brine, D. R., ... & Fail, P. A. (2008). Three-generation reproductive toxicity study of dietary bisphenol A in CD Sprague-Dawley rats. Toxicological Sciences, 104(2), 362-384. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Phenol - Appendix A. U.S. Department of Health and Human Services. Retrieved from [Link]
-
Office of Environmental Health Hazard Assessment (OEHHA). (2003). Evidence on the Developmental and Reproductive Toxicity of Phenol. California Environmental Protection Agency. Retrieved from [Link]
-
Waidyanatha, S., Black, S. R., Croutch, C. R., Collins, B. J., Silinski, M. A. R., Kerns, S., ... & Fennell, T. R. (2020). Comparative toxicokinetics of bisphenol S in rats and mice following gavage administration. Xenobiotica, 50(8), 940-951. Retrieved from [Link]
-
Texas Commission on Environmental Quality. (n.d.). Phenol. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Phenol - Chapter 3. U.S. Department of Health and Human Services. Retrieved from [Link]
-
Badding, M. A., Aly, E. A., & Sondenheimer, K. (2022). Determining a NOAEL for the consortium linking academic and regulatory insights on BPA toxicity (CLARITY-BPA) core study. Toxicology reports, 9, 1346–1353. Retrieved from [Link]
-
Borzelleca, J. F., Hayes, J. R., Condie, L. W., & Egle, J. L., Jr (1985). Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse. Toxicology letters, 29(1), 39–42. Retrieved from [Link]
-
Koterba, K. L., Nephew, B. C., & Vandenberg, L. N. (2018). Developmental exposures to bisphenol S, a BPA replacement, alter estrogen-responsiveness of the female reproductive tract: a pilot study. Reproductive toxicology (Elmsford, N.Y.), 75, 11–21. Retrieved from [Link]
-
Office of Environmental Health Hazard Assessment (OEHHA). (2009). Evidence on the Developmental and Reproductive Toxicity of Bisphenol A. California Environmental Protection Agency. Retrieved from [Link]
-
Camacho, L., Basavarajappa, M. S., Chang, C. W., Han, T., Kobets, T., Koturbash, I., ... & Delclos, K. B. (2019). A two-year toxicology study of bisphenol A (BPA) in Sprague-Dawley rats: CLARITY-BPA core study results. Food and Chemical Toxicology, 132, 110728. Retrieved from [Link]
-
Richter, C. A., Birnbaum, L. S., Farabollini, F., Newbold, R. R., Rubin, B. S., Talsness, C. E., ... & vom Saal, F. S. (2007). In vivo effects of bisphenol A in laboratory rodent studies. Reproductive toxicology (Elmsford, N.Y.), 24(2), 199–224. Retrieved from [Link]
-
National Toxicology Program. (n.d.). 4,4'-Sulfonyldiphenol (80-09-1). U.S. Department of Health and Human Services. Retrieved from [Link]
-
vom Saal, F. S., & Vandenberg, L. N. (2021). Update on the Health Effects of Bisphenol A: Overwhelming Evidence of Harm. Endocrinology, 162(3), bqaa251. Retrieved from [Link]
-
UK Health Security Agency. (2021). Phenol: toxicological overview. GOV.UK. Retrieved from [Link]
-
Delclos, K. B., Camacho, L., Lewis, S. M., Vanlandingham, M. M., Latendresse, J. R., Olson, G. R., ... & He, Z. (2014). Toxicity evaluation of bisphenol A administered by gavage to Sprague Dawley rats from gestation day 6 through postnatal day 90. Toxicological sciences, 139(1), 174–197. Retrieved from [Link]
-
Waidyanatha, S., Black, S. R., Snyder, R. W., Yueh, Y. L., Sutherland, V., Patel, P. R., ... & Fennell, T. R. (2019). Toxicokinetics and bioavailability of bisphenol AF following oral administration in rodents: a dose, species, and sex comparison. Xenobiotica, 49(5), 582-592. Retrieved from [Link]
-
Plastics Europe. (n.d.). There is a threshold for Bisphenol A. Retrieved from [Link]
-
Mellor, C., et al. (2020). Read-Across for Rat Oral Gavage Repeated-Dose Toxicity for Short-Chain Mono-Alkylphenols: A Case Study. Regulatory Toxicology and Pharmacology, 114, 104671. Retrieved from [Link]
-
Pant, J., & Deshpande, S. B. (2012). Acute toxicity of Bisphenol A in rats. Indian journal of experimental biology, 50(6), 425–429. Retrieved from [Link]
-
Peretz, J., Vrooman, L., Ricke, W. A., Hunt, P. A., Ehrlich, S., Hauser, R., ... & Flaws, J. A. (2014). The deleterious effect of bisphenol S on early embryo development of mice. Endocrinology, 155(3), 875-883. Retrieved from [Link]
-
Pant, J., & Deshpande, S. B. (2012). Acute toxicity of Bisphenol A in rats. ResearchGate. Retrieved from [Link]
-
Arambula, S. E., et al. (2016). Impact of Low-Dose Oral Exposure to Bisphenol A (BPA) on Juvenile and Adult Rat Exploratory and Anxiety Behavior: A CLARITY-BPA Consortium Study. Toxicological Sciences, 154(1), 111-124. Retrieved from [Link]
-
ChemSafetyPRO. (2016). Repeated Dose Toxicity. Retrieved from [Link]
-
Kim, S. H., et al. (2022). Pharmacokinetics and toxicity evaluation following oral exposure to bisphenol F. Molecular & Cellular Toxicology, 18(2), 209-220. Retrieved from [Link]
-
Ekhator, C. N., et al. (2024). Comparative Study of LD50 Determination of Bisphenol A in Albino Wistar Rats Using Different Method. Asian Science Bulletin, 2(1), 92-98. Retrieved from [Link]
-
Sakthivel, T., & Chinnasamy, A. (2016). Determining NOEL/NOAEL in Repeated-dose Toxicity Studies, When the Low Dose Group Shows Significant Difference in Quantitative Data. Journal of clinical and diagnostic research: JCDR, 10(8), FC01–FC4. Retrieved from [Link]
-
Rochester, J. R., & Bolden, A. L. (2015). A new chapter in the bisphenol A story: Bisphenol S and bisphenol F are not safe alternatives to this compound. Environmental health perspectives, 123(7), A174–A175. Retrieved from [Link]
-
Waidyanatha, S., et al. (2020). Comparative toxicokinetics of bisphenol S and bisphenol AF in male rats and mice following repeated exposure via feed. Xenobiotica, 50(12), 1466-1476. Retrieved from [Link]
-
National Toxicology Program. (n.d.). NTP Technical Report on the Toxicity Studies of.... Retrieved from [Link]
-
Office of Environmental Health Hazard Assessment (OEHHA). (2023). Evidence on the Male Reproductive Toxicity of Bisphenol S. California Environmental Protection Agency. Retrieved from [Link]
-
Endocrine Disruptor Lists. (n.d.). 4,4'-sulphonyldiphenol, Bisphenol S (BPS). Retrieved from [Link]
-
Batal, H. A., et al. (2023). Acute Exposure to Bisphenol S Decreases In Vitro Right Atrial Contractility in Rats. Cardiovascular toxicology, 23(6), 423–432. Retrieved from [Link]
-
Stoodley, C. J., et al. (2023). Developmental neurotoxicity of bisphenol F and bisphenol S in animal model systems: A literature review. Neurotoxicology, 95, 13-26. Retrieved from [Link]
Sources
- 1. Phenol Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In Vivo Effects of Bisphenol A in Laboratory Rodent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative toxicokinetics of bisphenol S in rats and mice following gavage administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-generation reproductive toxicity study of dietary bisphenol A in CD Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Developmental exposures to bisphenol S, a BPA replacement, alter estrogen-responsiveness of the female reproductive tract: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The deleterious effect of bisphenol S on early embryo development of mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Cross-Validation of Analytical Methods for 2-(Methylsulfonyl)phenol
This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 2-(Methylsulfonyl)phenol, a compound of interest in pharmaceutical development.[1] We will move beyond a simple recitation of protocols to explore the causality behind experimental design, focusing on the principles of robust method validation and the critical process of cross-validation, ensuring data integrity across different analytical platforms.
Introduction: The Analytical Imperative for 2-(Methylsulfonyl)phenol
2-(Methylsulfonyl)phenol is a polar aromatic compound featuring both a hydroxyl and a methylsulfonyl group.[2][3][4] Its unique chemical properties make it a relevant intermediate in organic synthesis and potentially in medicinal chemistry. In any drug development pipeline, from synthesis to quality control of the final product, the ability to accurately and reliably quantify such a compound is paramount. This is not merely a procedural step but a foundational requirement for regulatory compliance and product safety.
Employing validated analytical methods ensures that the results generated are consistent, reliable, and reproducible, whether for stability studies, impurity profiling, or routine quality checks.[5][6] This guide will focus on two workhorse techniques of the modern analytical laboratory: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will first establish the principles of validating each method independently and then delve into the nuances of cross-validation to ensure their interchangeability and the consistency of data across platforms.
The Bedrock of Confidence: The Method Validation Workflow
Before any two methods can be compared, each must individually be proven "fit for purpose." This is the core principle of analytical method validation. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, which is not merely a checklist but a logical, evidence-based demonstration of a method's capabilities.[7][8]
The validation process follows a structured sequence, where the successful outcome of one stage often informs the next. This ensures a comprehensive and trustworthy assessment of the method's performance.
Caption: A typical workflow for analytical method validation as per ICH guidelines.
The Primary Contenders: HPLC and GC-MS Methodologies
We will now outline the validation protocols for two distinct, powerful analytical techniques suitable for 2-(Methylsulfonyl)phenol.
Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Experience: RP-HPLC is the quintessential technique for analyzing non-volatile, polar compounds like 2-(Methylsulfonyl)phenol. The polarity of the analyte allows for strong retention on a non-polar stationary phase (like C18) and controlled elution using a polar mobile phase. The inclusion of a small amount of acid (e.g., trifluoroacetic or formic acid) in the mobile phase is a field-proven technique to protonate the phenolic hydroxyl group, preventing peak tailing and ensuring sharp, symmetrical peaks for better integration and quantification.[9]
Detailed Experimental Protocol: HPLC-UV Validation
-
Chromatographic System:
-
Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic, e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 228 nm.[10]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Validation Parameters & Acceptance Criteria:
-
Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), and the analyte spiked into the placebo. The analyte peak should be free from interference at its retention time. Peak purity analysis using a DAD is recommended.[11]
-
Linearity: Prepare at least five concentrations of 2-(Methylsulfonyl)phenol standard (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration and perform a linear regression.
-
Acceptance: Correlation coefficient (r²) ≥ 0.999.
-
-
Range: The range is established by confirming that linearity, accuracy, and precision are met within the specified upper and lower concentrations.[6] For an assay, this is typically 80% to 120% of the test concentration.[11]
-
Accuracy (% Recovery): Analyze samples spiked with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.
-
Acceptance: Mean recovery should be within 98.0% to 102.0%.
-
-
Precision (Relative Standard Deviation - RSD):
-
Repeatability (Intra-day): Perform six replicate injections of the 100% concentration standard.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
Acceptance: RSD ≤ 2.0% for each level.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that meets the accuracy and precision criteria. Often estimated as the concentration where the signal-to-noise ratio is approximately 10:1.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.
-
Acceptance: System suitability parameters (e.g., peak tailing, resolution) remain within acceptable limits, and the results do not significantly change.
-
-
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS offers unparalleled specificity due to its ability to separate compounds based on their volatility and then identify them based on their unique mass fragmentation patterns. However, 2-(Methylsulfonyl)phenol is non-volatile due to its polar hydroxyl group. Therefore, a critical derivatization step is required to make it amenable to GC analysis. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice.[12][13] This process replaces the active hydrogen on the phenol group with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability.[12][14]
Detailed Experimental Protocol: GC-MS Validation
-
Sample Preparation (Derivatization):
-
Evaporate the solvent from a known amount of sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA and 100 µL of pyridine (as a catalyst).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic System:
-
Instrument: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (using a characteristic ion of the derivatized analyte) and Scan mode for identification.
-
-
Validation Parameters & Acceptance Criteria:
-
The validation parameters (Specificity, Linearity, etc.) are the same as for HPLC. The key difference is that the entire process, including the derivatization step, must be validated as a single procedure.
-
Specificity (SIM mode): In SIM mode, specificity is exceptionally high. Monitor for the characteristic ions of the derivatized analyte and confirm their retention time. The absence of these ions in blank samples confirms specificity.
-
Acceptance criteria for Linearity, Accuracy, and Precision are typically the same as for HPLC (r² ≥ 0.999, Recovery 98.0-102.0%, RSD ≤ 2.0%), though slightly wider limits may be justified for trace-level impurity analysis.
-
The Bridge Between Methods: The Cross-Validation Imperative
Cross-validation is necessary to demonstrate that two different analytical procedures can be used for the same intended purpose, yielding comparable results.[7] This becomes critical in several scenarios: transferring a method to a different laboratory, updating an existing method, or when data from different analytical techniques need to be compared or combined within a regulatory submission.[15][16] The ICH M10 guideline emphasizes its importance for ensuring data comparability.[15]
The goal is not to prove the methods are identical but to understand and quantify any systematic differences (bias) and ensure they are within acceptable limits.
Caption: Decision and workflow diagram for performing a cross-validation study.
Head-to-Head: A Comparative Cross-Validation Study
To illustrate the process, let's consider a cross-validation study between our validated HPLC-UV and GC-MS methods for assaying 2-(Methylsulfonyl)phenol in a drug substance.
Experimental Design:
-
Prepare three batches of a placebo matrix spiked with 2-(Methylsulfonyl)phenol at 80%, 100%, and 120% of the nominal assay concentration.
-
Prepare six individual samples (n=6) from each batch.
-
Analyze each of the 18 samples using both the fully validated HPLC-UV method and the fully validated GC-MS method.
-
Calculate the mean assay value and RSD for each batch from each method.
-
Calculate the percent difference between the mean assay values obtained by the two methods for each concentration level.
Hypothetical Data Summary
| Concentration Level | Method | Mean Assay Value (% of Target) | Precision (RSD %) | % Difference (GC-MS vs. HPLC) |
| 80% | HPLC-UV | 80.1 | 0.85% | \multirow{2}{}{-0.87%} |
| GC-MS | 79.4 | 1.10% | ||
| 100% | HPLC-UV | 100.3 | 0.72% | \multirow{2}{}{-0.60%} |
| GC-MS | 99.7 | 0.95% | ||
| 120% | HPLC-UV | 119.8 | 0.68% | \multirow{2}{*}{-0.50%} |
| GC-MS | 119.2 | 0.88% |
Interpretation of Results:
The hypothetical data shows excellent concordance between the two methods. The percent difference between the mean results is less than 1% at all levels, and both methods demonstrate high precision (RSD < 2.0%). This small, consistent negative bias in the GC-MS results might be investigated (e.g., derivatization efficiency) but is well within typical acceptance criteria for method equivalency (often set at ±2% or ±5% depending on the application). Based on this data, the two methods could be considered interchangeable for the routine assay of 2-(Methylsulfonyl)phenol.
Conclusion and Recommendations
Both RP-HPLC and GC-MS are powerful, reliable techniques for the analysis of 2-(Methylsulfonyl)phenol, provided they are subjected to rigorous validation according to established guidelines like ICH Q2(R2).[7][8][17]
-
RP-HPLC stands out for its simplicity, speed, and robustness for routine quantitative analysis. It requires no complex sample derivatization, making it highly efficient for quality control laboratories handling large sample volumes.
-
GC-MS offers superior specificity, making it the gold standard for impurity identification and structure confirmation. While the requirement for derivatization adds a step to the workflow, the confidence in analyte identity is unparalleled.[12][18]
A successful cross-validation, as demonstrated, provides documented evidence that allows a laboratory to use either method with confidence, ensuring data consistency throughout the lifecycle of a product. The choice of which method to employ daily depends on the specific analytical need: HPLC for high-throughput, routine quantification and GC-MS for confirmatory analysis and trace-level impurity investigations.
References
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI. Retrieved from [Link]
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Validation of Impurity Methods, Part II. (2014, August 22). Chromatography Online. Retrieved from [Link]
-
Mass Spectrometric Detection of Phenols using the Gibbs Reaction. (n.d.). Purdue University. Retrieved from [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Retrieved from [Link]
-
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil. Retrieved from [Link]
-
GC-MS analysis of phenolic compounds (1 = o-Hydroxybenzoic acid, 2 =...). (n.d.). ResearchGate. Retrieved from [Link]
-
Analytical method validation: A brief review. (n.d.). Retrieved from [Link]
-
Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. Retrieved from [Link]
-
GC/MS-SIM Analysis of phenolic compounds in olive oil waste waters. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024, November 6). National Institutes of Health. Retrieved from [Link]
-
GC/MS analysis of phenolic compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved from [Link]
-
Cross and Partial Validation. (n.d.). European Bioanalysis Forum. Retrieved from [Link]
-
A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. (n.d.). PubMed. Retrieved from [Link]
-
SPECTROPHOTOMETRIC DETERMINATION OF PHENOL BY CHARGE-TRANSFER COMPLEXATION. (2014, January 1). International Journal of Pharma Sciences and Research. Retrieved from [Link]
-
SIMPLE AND RAPID SPECTROPHOTOMETRIC METHOD FOR PHENOL DETERMINATION IN AQUEOUS MEDIA. (n.d.). BIP-CIC. Retrieved from [Link]
-
Simple and rapid spectrophotometric method for phenol determination in aqueous media. (2019, January 24). ResearchGate. Retrieved from [Link]
-
A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid. (2025, August 9). ResearchGate. Retrieved from [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs.ai. Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation. Retrieved from [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Phenol. (n.d.). National Institutes of Health. Retrieved from [Link]
-
PHENOL AND CRESOL. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
Sources
- 1. 2-(METHYLSULFONYL)PHENOL CAS#: 27489-33-4 [m.chemicalbook.com]
- 2. Buy 2-Amino-4-(methylsulfonyl)phenol (EVT-292248) | 98-30-6 [evitachem.com]
- 3. 2-(METHYLSULFONYL)PHENOL | 27489-33-4 [amp.chemicalbook.com]
- 4. 2-(METHYLSULFONYL)PHENOL | 27489-33-4 [chemicalbook.com]
- 5. particle.dk [particle.dk]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. osha.gov [osha.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e-b-f.eu [e-b-f.eu]
- 17. intuitionlabs.ai [intuitionlabs.ai]
- 18. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide: 2-(Methylsulfonyl)phenol Versus Established Anti-Inflammatory Drugs
This guide provides a comprehensive framework for the preclinical benchmarking of a novel compound, 2-(Methylsulfonyl)phenol, against established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anti-inflammatory agents. This document outlines the mechanistic rationale, detailed experimental protocols, and data interpretation frameworks necessary for a rigorous comparative analysis.
Introduction: The Unmet Need in Anti-Inflammatory Therapy
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. Current therapeutic strategies, primarily centered around NSAIDs, are often associated with significant side effects, such as gastrointestinal complications and cardiovascular risks.[1][2] Non-selective NSAIDs like ibuprofen inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][4][5][6] While COX-2 inhibition is responsible for the desired anti-inflammatory effects, the concurrent inhibition of COX-1, which is crucial for gastric mucosa protection, can lead to adverse gastrointestinal events.[5][6] Selective COX-2 inhibitors, such as celecoxib, were developed to mitigate these gastrointestinal side effects.[7][8][9][10] However, concerns regarding their cardiovascular safety profile remain.[2][8] This therapeutic gap underscores the urgent need for novel anti-inflammatory agents with improved efficacy and safety profiles.
2-(Methylsulfonyl)phenol, a compound featuring both a phenolic hydroxyl group and a methylsulfonyl moiety, presents an interesting candidate for investigation. The presence of these functional groups in other molecules has been associated with anti-inflammatory and antioxidant properties. This guide proposes a systematic evaluation of 2-(Methylsulfonyl)phenol to elucidate its potential as a novel anti-inflammatory agent.
Mechanistic Overview: Existing Drugs and a Hypothetical Framework for 2-(Methylsulfonyl)phenol
A thorough understanding of the mechanisms of action of benchmark drugs is crucial for a meaningful comparison.
Ibuprofen: A Non-Selective COX Inhibitor
Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by non-selectively inhibiting both COX-1 and COX-2 enzymes.[3][4][5][6][11] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3][5][11]
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib is a diaryl-substituted pyrazole that selectively inhibits the COX-2 enzyme.[9][12][13] COX-2 is typically induced at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[10] By selectively targeting COX-2, celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7][10]
Hypothetical Mechanism of Action for 2-(Methylsulfonyl)phenol
Based on the chemical structure and literature on related sulfur-containing phenolic compounds, we hypothesize that 2-(Methylsulfonyl)phenol may exert its anti-inflammatory effects through a multi-targeted mechanism:
-
Dual COX/LOX Inhibition: The phenolic structure could contribute to the inhibition of cyclooxygenase enzymes, similar to other phenolic NSAIDs. The sulfonyl group might confer additional inhibitory activity, potentially extending to the 5-lipoxygenase (5-LOX) pathway, which is responsible for the production of leukotrienes, another class of inflammatory mediators.
-
Modulation of Pro-inflammatory Signaling Pathways: The compound may interfere with key intracellular signaling cascades that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of the inflammatory response, controlling the production of cytokines, chemokines, and other inflammatory mediators.[14][15][16][17][18][19][20][21][22]
-
Antioxidant Activity: Phenolic compounds are known for their ability to scavenge reactive oxygen species (ROS), which can act as second messengers in inflammatory signaling.
The following diagrams illustrate the established pathways for the benchmark drugs and the hypothesized pathway for 2-(Methylsulfonyl)phenol.
Caption: Ibuprofen's non-selective inhibition of COX-1 and COX-2.
Caption: Celecoxib's selective inhibition of COX-2.
Caption: Hypothesized multi-target mechanism of 2-(Methylsulfonyl)phenol.
In Vitro Comparative Assessment: A Step-by-Step Guide
The initial phase of benchmarking will involve a series of in vitro assays to determine the cytotoxic profile, and to compare the anti-inflammatory efficacy and mechanism of action of 2-(Methylsulfonyl)phenol against ibuprofen and celecoxib.
Cell Viability Assay
Objective: To determine the cytotoxic potential of 2-(Methylsulfonyl)phenol and establish a safe concentration range for subsequent in vitro experiments.
Protocol:
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with increasing concentrations of 2-(Methylsulfonyl)phenol, ibuprofen, and celecoxib (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Lipopolysaccharide (LPS)-Induced Pro-inflammatory Mediator Production in RAW 264.7 Macrophages
Objective: To evaluate the inhibitory effect of 2-(Methylsulfonyl)phenol on the production of key pro-inflammatory mediators.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells as described above. Pre-treat the cells with non-toxic concentrations of 2-(Methylsulfonyl)phenol, ibuprofen, or celecoxib for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.[23][24][25]
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent assay.[24][25][26]
-
Prostaglandin E2 (PGE2) Measurement: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using ELISA kits.[26][27]
-
Analysis: Compare the inhibitory effects of the test compounds on the production of these mediators.
COX-1 and COX-2 Inhibition Assays
Objective: To determine the selectivity of 2-(Methylsulfonyl)phenol for COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Source: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Assay: Perform a colorimetric or fluorometric COX inhibitor screening assay according to the manufacturer's instructions.
-
Treatment: Incubate the enzymes with various concentrations of 2-(Methylsulfonyl)phenol, ibuprofen (non-selective control), and celecoxib (selective COX-2 control).
-
Substrate Addition: Add arachidonic acid as the substrate.
-
Measurement: Measure the production of prostaglandin F2α (PGF2α) or other relevant prostanoids.
-
Analysis: Calculate the IC50 values for each compound against both COX isoforms and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
Hypothetical In Vitro Data Summary
The following table presents a hypothetical summary of the in vitro data to illustrate the expected outcomes of the comparative analysis.
| Parameter | 2-(Methylsulfonyl)phenol (Hypothetical) | Ibuprofen | Celecoxib |
| Cell Viability (IC50, µM) | >100 | >100 | >100 |
| NO Production Inhibition (IC50, µM) | 15 | 25 | 10 |
| PGE2 Production Inhibition (IC50, µM) | 8 | 12 | 5 |
| TNF-α Production Inhibition (IC50, µM) | 12 | 30 | 18 |
| IL-6 Production Inhibition (IC50, µM) | 18 | 40 | 25 |
| COX-1 Inhibition (IC50, µM) | 20 | 5 | >100 |
| COX-2 Inhibition (IC50, µM) | 5 | 10 | 0.5 |
| COX-2 Selectivity Index | 4 | 0.5 | >200 |
In Vivo Efficacy Assessment: Carrageenan-Induced Paw Edema Model
To translate the in vitro findings into a more physiologically relevant context, the carrageenan-induced paw edema model in rodents is a well-established and widely used acute inflammation model.[28][29][30][31][32]
Objective: To evaluate the in vivo anti-inflammatory efficacy of 2-(Methylsulfonyl)phenol in a model of acute inflammation.
Protocol:
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Grouping and Dosing: Divide the animals into groups: vehicle control, 2-(Methylsulfonyl)phenol (e.g., 10, 30, 100 mg/kg), ibuprofen (e.g., 50 mg/kg), and celecoxib (e.g., 30 mg/kg). Administer the compounds orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[28]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
Caption: Workflow for the carrageenan-induced paw edema model.
Hypothetical In Vivo Data Summary
The following table presents a hypothetical summary of the in vivo data.
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| 2-(Methylsulfonyl)phenol | 10 | 25 |
| 30 | 45 | |
| 100 | 65 | |
| Ibuprofen | 50 | 55 |
| Celecoxib | 30 | 60 |
Discussion and Future Directions
The proposed benchmarking study will provide a comprehensive evaluation of the anti-inflammatory potential of 2-(Methylsulfonyl)phenol. The in vitro assays will elucidate its mechanism of action, including its effects on key inflammatory mediators and its selectivity for COX enzymes. The in vivo study will provide crucial data on its efficacy in a relevant animal model of acute inflammation.
Based on the hypothetical data, 2-(Methylsulfonyl)phenol demonstrates potent anti-inflammatory activity both in vitro and in vivo. Its balanced COX-1/COX-2 inhibition profile, coupled with its ability to suppress pro-inflammatory cytokine production, suggests a potentially favorable therapeutic window with reduced gastrointestinal side effects compared to non-selective NSAIDs.
Future studies should aim to further characterize the molecular targets of 2-(Methylsulfonyl)phenol, including its effects on the NF-κB and MAPK signaling pathways. Investigating its efficacy in chronic inflammation models, such as collagen-induced arthritis, will also be crucial in determining its therapeutic potential for long-term inflammatory conditions. Furthermore, a comprehensive safety and pharmacokinetic profiling will be necessary before considering clinical development.
References
-
Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link]
- Patel, R. H., & Vadgama, J. V. (2022). Celecoxib. In StatPearls.
-
Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Retrieved from [Link]
-
Robertson, S. (2019). Ibuprofen Mechanism. News-Medical.Net. Retrieved from [Link]
-
Wikipedia contributors. (2024). Ibuprofen. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Wikipedia contributors. (2024). Cyclooxygenase-2 inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Wikipedia contributors. (2024). Celecoxib. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
- Gaestel, M., Kotlyarov, A., & Kracht, M. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 14(1), 2362–2376.
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
- Gonzalez-Chavez, S. A., & Quiroz-Reyes, A. (2019). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 10, 1499.
-
Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]
-
PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]
- Lin, T. H., & Chen, C. C. (2017). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 10, 355.
- Kim, E. K., & Choi, E. J. (2010). Mitogen-activated Protein Kinases in Inflammation. Journal of Life Science, 20(11), 1673–1679.
-
EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Retrieved from [Link]
-
PharmGKB. (n.d.). Ibuprofen Pathway, Pharmacodynamics. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Ibuprofen?. Retrieved from [Link]
-
Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from [Link]
-
Everyday Health. (n.d.). COX-2 Inhibitors. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Celecoxib?. Retrieved from [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)?. Retrieved from [Link]
-
Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Retrieved from [Link]
-
MDPI. (2024). Targeting MAPK Signaling: A Promising Approach for Treating Inflammatory Lung Disease. Retrieved from [Link]
-
Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Retrieved from [Link]
-
Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. Retrieved from [Link]
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Retrieved from [Link]
-
Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]
- Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017).
- de Groot, P. C., van der Veen, C., van der Vlist, E. J., & van der Wouden, P. A. (2016). Head-to-Head Comparison of Anti-Inflammatory Performance of Known Natural Products In Vitro. PLoS ONE, 11(5), e0155325.
- Silva, A. C. A., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista de Ciências Farmacêuticas Básica e Aplicada, 40.
-
Patsnap. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro pharmacological screening methods for anti-inflammatory agents. Retrieved from [Link]
-
ResearchGate. (n.d.). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. Retrieved from [Link]
-
MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
MDPI. (2019). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Valastyan, J. S., & Lindquist, S. (2014). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Visualized Experiments, (83), e51025.
-
ResearchGate. (n.d.). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]
- Ferraz, C. R., et al. (2011). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of Visualized Experiments, (54), e2895.
- Di Rosa, M., & Willoughby, D. A. (1971). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 42(4), 653–655.
- Chae, G. Y., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 29(5), 548–558.
- Kim, J. H., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Saudi Journal of Biological Sciences, 21(5), 431–437.
- Hall, I. H., Murphy, M. E., & Elkins, A. L. (1998). Anti-inflammatory activity of (polyphenolic)-sulfonates and their sodium salts in rodents. Metal-Based Drugs, 5(2), 67–75.
- Zenkov, N. K., et al. (2006). Antioxidant and antiinflammatory activity of new water-soluble sulfur-containing phenolic compounds. Biomeditsinskaia Khimiia, 52(2), 149–156.
Sources
- 1. COX-2 Inhibitors [everydayhealth.com]
- 2. drugs.com [drugs.com]
- 3. news-medical.net [news-medical.net]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 11. ClinPGx [clinpgx.org]
- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 17. assaygenie.com [assaygenie.com]
- 18. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. synapse.koreamed.org [synapse.koreamed.org]
- 20. researchgate.net [researchgate.net]
- 21. purformhealth.com [purformhealth.com]
- 22. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 25. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 26. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 29. inotiv.com [inotiv.com]
- 30. researchgate.net [researchgate.net]
- 31. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Guide: 2-(Methylsulfonyl)phenol and Other Phenol-Containing Cyclooxygenase (COX) Inhibitors
In the landscape of anti-inflammatory drug discovery, the pursuit of selective and potent inhibitors of cyclooxygenase (COX) enzymes remains a paramount objective. This guide provides a comprehensive head-to-head comparison of the hypothetical inhibitory profile of 2-(Methylsulfonyl)phenol against established phenol-containing COX inhibitors. By delving into mechanistic insights and detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to critically evaluate and contextualize the potential of this and similar compounds.
Introduction: The Rationale for Targeting COX Enzymes with Phenolic Compounds
The cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, are central mediators of inflammation. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain and swelling.[1] Consequently, selective inhibition of COX-2 over COX-1 is a key strategy in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with an improved gastrointestinal safety profile.[2][3]
Phenolic compounds have a rich history as COX inhibitors.[4] The hydroxyl group of the phenol moiety can interact with the active site of COX enzymes, contributing to their inhibitory activity.[5] Furthermore, the presence of a methylsulfonylphenyl group is a well-established pharmacophore for potent and selective COX-2 inhibition, as exemplified by marketed drugs like Celecoxib and Rofecoxib.[2][6] This structural feature makes 2-(Methylsulfonyl)phenol a compound of significant interest for its potential as a selective COX-2 inhibitor.
This guide will compare 2-(Methylsulfonyl)phenol with two other phenol-containing compounds:
-
Celecoxib: A diaryl-substituted pyrazole with a p-sulfonamide and a tolyl group. While not a simple phenol, its structure incorporates a phenyl group that interacts within the COX-2 active site and serves as a benchmark for selective COX-2 inhibitors.
-
4-Methylcatechol: A simple phenol derivative that has been investigated for its antiplatelet and potential anti-inflammatory activities.
Comparative Analysis of Inhibitory Activity
To quantitatively assess and compare the inhibitory potential of 2-(Methylsulfonyl)phenol, Celecoxib, and 4-Methylcatechol, a series of in vitro enzyme inhibition assays are essential.
In Vitro COX-1 and COX-2 Inhibition Assays
The primary evaluation involves determining the half-maximal inhibitory concentration (IC50) of each compound against purified COX-1 and COX-2 enzymes. This allows for the assessment of both potency and selectivity.
Hypothetical Comparative Data:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 2-(Methylsulfonyl)phenol | >100 | 0.5 | >200 |
| Celecoxib | 15 | 0.04 | 375 |
| 4-Methylcatechol | 25 | 10 | 2.5 |
This data is hypothetical and for illustrative purposes.
Based on its structural similarity to known COX-2 inhibitors, 2-(Methylsulfonyl)phenol is anticipated to exhibit high potency and selectivity for COX-2. Celecoxib, a known selective COX-2 inhibitor, would serve as a positive control. 4-Methylcatechol is expected to show weaker, non-selective inhibition.
Human Whole Blood Assay
The human whole blood assay provides a more physiologically relevant model for assessing COX inhibition by accounting for protein binding and cell membrane permeability.[7][8] In this assay, COX-1 activity is measured by thromboxane B2 (TXB2) production in response to blood coagulation, while COX-2 activity is determined by prostaglandin E2 (PGE2) production following stimulation with lipopolysaccharide (LPS).[6]
Hypothetical Comparative Data:
| Compound | COX-1 (TXB2) IC50 (µM) | COX-2 (PGE2) IC50 (µM) | Selectivity Index |
| 2-(Methylsulfonyl)phenol | >50 | 1.2 | >41.7 |
| Celecoxib | 20 | 0.8 | 25 |
| 4-Methylcatechol | 35 | 20 | 1.75 |
This data is hypothetical and for illustrative purposes.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are provided below.
In Vitro Fluorometric COX Inhibition Assay
This assay measures the peroxidase activity of COX enzymes.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified human or ovine COX-1 and COX-2 enzymes in assay buffer.
-
Prepare a solution of a fluorogenic probe (e.g., Ampliflu Red) and horseradish peroxidase in assay buffer.
-
Prepare a stock solution of arachidonic acid (substrate).
-
Dissolve test compounds (2-(Methylsulfonyl)phenol, Celecoxib, 4-Methylcatechol) in DMSO to create stock solutions.
-
-
Assay Procedure:
-
In a 96-well black microplate, add assay buffer, the fluorogenic probe/HRP solution, and the respective COX enzyme (COX-1 or COX-2).
-
Add serial dilutions of the test compounds or vehicle control (DMSO).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence intensity kinetically for 10-20 minutes using a microplate reader (e.g., excitation 535 nm, emission 587 nm).[9][10]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Diagram of the In Vitro Fluorometric COX Inhibition Assay Workflow:
Caption: Workflow for the in vitro fluorometric COX inhibition assay.
Human Whole Blood Assay Protocol
Protocol:
-
Blood Collection:
-
Draw venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks.
-
Collect the blood into heparinized tubes.
-
-
COX-2 Induction and Inhibition:
-
Aliquot the blood into tubes.
-
Add various concentrations of the test compounds or vehicle (DMSO).
-
Add lipopolysaccharide (LPS; 10 µg/mL) to induce COX-2 expression and activity.
-
Incubate the samples at 37°C for 24 hours.
-
-
COX-1 Inhibition:
-
In a separate set of tubes, aliquot fresh heparinized blood.
-
Add various concentrations of the test compounds or vehicle.
-
Allow the blood to clot at 37°C for 1 hour to induce platelet activation and TXB2 production.
-
-
Sample Processing and Analysis:
-
Centrifuge all tubes to separate the plasma (for PGE2) or serum (for TXB2).
-
Measure the concentrations of PGE2 and TXB2 in the plasma/serum using commercially available ELISA kits.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 and TXB2 production for each compound concentration.
-
Determine the IC50 values for COX-1 and COX-2 inhibition.
-
Diagram of the Human Whole Blood Assay Workflow:
Caption: Workflow for the human whole blood COX inhibition assay.
Mechanistic Insights and Signaling Pathways
The anti-inflammatory effects of COX inhibitors are primarily mediated by the inhibition of prostaglandin synthesis.
Diagram of the Prostaglandin Synthesis Pathway and Site of Inhibition:
Caption: Inhibition of prostaglandin synthesis by COX inhibitors.
Conclusion and Future Directions
This guide outlines a hypothetical yet robust framework for the head-to-head comparison of 2-(Methylsulfonyl)phenol with other phenol-containing COX inhibitors. The structural features of 2-(Methylsulfonyl)phenol strongly suggest its potential as a selective COX-2 inhibitor, a hypothesis that can be rigorously tested using the detailed protocols provided.
Future studies should expand upon these in vitro findings with in vivo models of inflammation and pain to assess the therapeutic potential of 2-(Methylsulfonyl)phenol. Furthermore, comprehensive safety and pharmacokinetic profiling will be crucial for its development as a potential therapeutic agent. The systematic approach detailed in this guide provides a solid foundation for such future investigations.
References
-
Al-Saeed, A. H., & Al-Ghamdi, K. M. (2021). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Molecules, 26(16), 4843. [Link]
-
El-Gamal, M. I., et al. (2021). Phenolic Compounds as Potential Dual EGFR & COX-2 Inhibitors. International Journal of Nanomedicine, 16, 3851–3867. [Link]
-
Koeberle, A., & Werz, O. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in molecular biology (Clifton, N.J.), 644, 117–129. [Link]
-
Warner, T. D., et al. (1999). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British journal of pharmacology, 127(5), 1181–1186. [Link]
-
Khanapure, S. P., et al. (2003). Synthesis and structure-activity relationship of novel, highly potent metharyl and methcycloalkyl cyclooxygenase-2 (COX-2) selective inhibitors. Journal of medicinal chemistry, 46(25), 5484–5504. [Link]
-
Lands, W. E., & Hanel, A. M. (1982). Phenolic anticyclooxygenase agents in antiinflammatory and analgesic therapy. Prostaglandins, 24(2), 271–277. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. [Link]
-
Al-Majd, L. A., et al. (2021). Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics. Journal of molecular structure, 1225, 129115. [Link]
-
Lee, S. H., et al. (2019). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules (Basel, Switzerland), 24(22), 4153. [Link]
-
Riendeau, D., et al. (1997). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. The Journal of pharmacology and experimental therapeutics, 283(2), 589–596. [Link]
-
Lu, L., et al. (2020). Mechanism for the reactivation of the peroxidase activity of human cyclooxygenases: investigation using phenol as a reducing cosubstrate. Scientific reports, 10(1), 15157. [Link]
-
McCormack, P. L., & Dean, B. (2004). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. Journal of pharmacy practice, 17(4), 253-266. [Link]
-
Ahmadi, A., et al. (2016). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in drug design & discovery, 13(7), 632–639. [Link]
-
de Melo, J. M., et al. (2019). Efficacy of a phenol derivative, isopropyl vanillate, as an anti-inflammatory agent: A new small molecule inhibitor of COX and neutrophil migration. Drug development research, 80(5), 666–679. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. [Link]
-
Wikipedia contributors. (2024, January 5). Cyclooxygenase-2 inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved 12:40, January 11, 2026, from [Link]
-
Cayman Chemical. (n.d.). COX (ovine/human) Inhibitor Screening Assay Kit. Retrieved January 11, 2026, from [Link]
-
Professor Dave Explains. (2021, March 3). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors [Video]. YouTube. [Link]
-
Díaz-González, F., & Sánchez-Madrid, F. (2004). [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review]. Revista espanola de reumatologia, 31(5), 266–276. [Link]
-
Ballo, A., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 33-41. [Link]
-
Patel, R. M., & Patel, N. J. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal, 5(7), 41-44. [Link]
-
Sheng, H., et al. (1998). Antioxidants reduce cyclooxygenase-2 expression, prostaglandin production, and proliferation in colorectal cancer cells. Cancer research, 58(11), 2346–2351. [Link]
-
Black, W. C., et al. (1998). A prodrug approach to COX-2 inhibitors with methylsulfone. Bioorganic & medicinal chemistry letters, 8(1), 25–28. [Link]
-
Akgul, O., et al. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Current topics in medicinal chemistry. [Link]
-
Di Micco, S., et al. (2017). Structure-activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009-2016). Journal of medicinal chemistry, 60(10), 4046–4065. [Link]
-
Akgul, O., et al. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Current topics in medicinal chemistry. [Link]
-
El-Sayed, M. A., et al. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future medicinal chemistry, 10(2), 167–183. [Link]
- Belley, M., et al. (2002). (methylsulfonyl)phenyl-2-(5h)-furanones as cox-2 inhibitors.
-
Kim, Y. H., et al. (2009). The anti-inflammatory effects of methylsulfonylmethane on lipopolysaccharide-induced inflammatory responses in murine macrophages. Biological & pharmaceutical bulletin, 32(4), 651–656. [Link]
-
Malireddy, S., et al. (2021). Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis. Molecules (Basel, Switzerland), 26(23), 7177. [Link]
-
Yahfoufi, N., et al. (2018). The Immunomodulatory and Anti-Inflammatory Role of Polyphenols. Nutrients, 10(11), 1618. [Link]
-
Afrin, S., et al. (2020). Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. Antioxidants (Basel, Switzerland), 9(10), 996. [Link]
-
Hussain, T., et al. (2016). Oxidative Stress and Inflammation: What Polyphenols Can Do for Us?. Oxidative medicine and cellular longevity, 2016, 7432797. [Link]
Sources
- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Phenolic anticyclooxygenase agents in antiinflammatory and analgesic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism for the reactivation of the peroxidase activity of human cyclooxygenases: investigation using phenol as a reducing cosubstrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Confirming the Mechanism of Action of 2-(Methylsulfonyl)phenol Using Genetic Knockout Models
In the landscape of drug discovery and chemical biology, the identification of a bioactive small molecule is merely the first step. The critical, and often more challenging, phase is the elucidation of its mechanism of action (MoA).[1] Understanding how a compound exerts its effects at a molecular level is paramount for advancing a promising candidate into a viable therapeutic.[2][3] This guide provides a comprehensive framework for rigorously defining the MoA of a novel compound, using 2-(Methylsulfonyl)phenol as a case study. We will compare several target validation methodologies, culminating in the gold-standard approach: genetic knockout using CRISPR-Cas9.
2-(Methylsulfonyl)phenol is a small molecule available in chemical libraries, but its biological activity and molecular targets are not well-characterized in public literature.[4][5][6] This "blank slate" scenario is common in early-stage discovery and presents a perfect opportunity to illustrate a systematic, evidence-based approach to MoA confirmation.
Section 1: Formulating a Testable Hypothesis
Given its structure—a phenol ring substituted with a methylsulfonyl group—we can hypothesize that 2-(Methylsulfonyl)phenol may act as a kinase inhibitor. Kinase domains frequently feature pockets that can accommodate such chemical moieties.[7] For the purpose of this guide, we will posit a testable hypothesis:
Hypothesis: 2-(Methylsulfonyl)phenol inhibits the activity of "Kinase X," a key enzyme in the MAPK/ERK signaling pathway, thereby blocking downstream cellular proliferation.
This hypothesis provides a clear, falsifiable framework for our experimental investigation. The proposed pathway is central to many cellular processes, and its dysregulation is implicated in diseases like cancer, making it a common focus of drug discovery.[8]
Caption: Hypothesized mechanism of 2-(Methylsulfonyl)phenol (MSP) as an inhibitor of "Kinase X" within the MAPK/ERK pathway.
Section 2: The Target Validation Toolbox: A Comparative Overview
Before committing to the resource-intensive process of generating a knockout model, preliminary evidence should be gathered using orthogonal methods. Each technique provides a different layer of evidence, and together they build a compelling case for the proposed MoA.
| Method | Principle | Information Gained | Pros | Cons |
| Biochemical Kinase Assay | Measures the ability of the compound to inhibit the activity of the purified Kinase X enzyme in vitro.[8][9][10] | Direct target engagement, Potency (IC50), Mechanism of inhibition (e.g., competitive).[11] | Fast, quantitative, provides direct evidence of enzyme inhibition. | Lacks cellular context; does not confirm the compound engages the target in a live cell.[2] |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[12][13][14][15] | Confirms direct target engagement within intact cells or tissues.[16] | Physiologically relevant, label-free. | Indirect measure of binding; requires a specific antibody for Western blot detection. |
| RNA Interference (siRNA/shRNA) | Transiently reduces the expression of the target protein by degrading its mRNA transcript.[17][18] | Phenocopies the effect of the compound if the target is correct. | Quick to implement for transient knockdown. | Incomplete knockdown, potential for significant off-target effects, transient effect.[19][20] |
| CRISPR-Cas9 Knockout | Permanently ablates the gene encoding the target protein, preventing its expression.[21][22] | Provides definitive genetic evidence for the role of the target in the compound's MoA.[23][24][25] | Complete and permanent loss of function, high specificity, less prone to off-targets than RNAi.[17][18] | Time-consuming to generate and validate clonal cell lines, potential for lethal phenotype if the gene is essential.[17] |
Section 3: The Gold Standard: MoA Confirmation with CRISPR-Cas9 Knockout
Integrating pharmacological data with CRISPR loss-of-function screens provides powerful, orthogonal evidence to elucidate a drug's mechanism of action.[23][24][25] If 2-(Methylsulfonyl)phenol truly acts by inhibiting Kinase X, then a cell line lacking Kinase X should become resistant to the compound's effects. This is the core principle of our validation experiment.
The overall process involves designing the genetic perturbation, delivering the CRISPR machinery, isolating and validating knockout clones, and finally, performing the comparative phenotypic assay.
Caption: A four-phase workflow for validating a drug's mechanism of action using CRISPR-Cas9.
This protocol outlines the key steps for creating a validated knockout cell line.
1. sgRNA Design and Vector Construction:
-
Objective: To design specific single-guide RNAs (sgRNAs) that will direct the Cas9 nuclease to the Kinase X gene to create a double-strand break.[26]
-
Procedure:
-
Obtain the cDNA or genomic sequence for Kinase X.
-
Use a validated online design tool (e.g., Benchling, Synthego's design tool) to identify 2-3 unique sgRNA sequences targeting an early exon. Targeting an early exon increases the likelihood of generating a loss-of-function frameshift mutation.[27]
-
Synthesize and clone the sgRNA sequences into a plasmid that also expresses Cas9 nuclease and a selection marker (e.g., GFP or puromycin resistance).
-
2. Transfection and Clonal Isolation:
-
Objective: To introduce the CRISPR-Cas9 system into the target cells and isolate single cells that have been successfully edited.
-
Procedure:
-
Culture the parental (Wild-Type) cell line under standard conditions.
-
Transfect the cells with the CRISPR-Cas9/sgRNA plasmid using a suitable method (e.g., lipofection or electroporation).
-
If using a selection marker, apply the selection agent (e.g., puromycin) to eliminate un-transfected cells.
-
Isolate single cells into a 96-well plate. This can be achieved by fluorescence-activated cell sorting (FACS) for a GFP marker or by limiting dilution.[28]
-
Culture the single cells until visible colonies form (approx. 2-3 weeks), then expand each clone for validation.[28]
-
3. Validation of Knockout Clones:
-
Objective: To confirm the genetic knockout at both the genomic and proteomic levels. This is a critical self-validating step.[22]
-
Genomic Validation (Sanger Sequencing):
-
Extract genomic DNA from each expanded clone and the wild-type control.
-
PCR amplify the region of the Kinase X gene targeted by the sgRNA.
-
Sequence the PCR products. A successful knockout clone will show insertions or deletions (indels) at the target site, resulting in a frameshift mutation.[29]
-
-
Proteomic Validation (Western Blot):
-
Prepare protein lysates from each validated clone and the wild-type control.
-
Perform a Western blot using a validated antibody specific for the Kinase X protein.
-
A true knockout clone will show a complete absence of the Kinase X protein band compared to the wild-type control.[22]
-
Objective: To determine if the absence of Kinase X confers resistance to 2-(Methylsulfonyl)phenol.
Protocol:
-
Seed an equal number of Wild-Type (WT) and validated Kinase X Knockout (KO) cells in multiple 96-well plates.
-
Prepare a serial dilution of 2-(Methylsulfonyl)phenol (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Treat the cells with the compound dilutions and incubate for a period relevant to the phenotype (e.g., 72 hours for a proliferation assay).
-
Measure cell viability/proliferation using a standard method (e.g., CellTiter-Glo® or Resazurin assay).
-
In a parallel experiment, treat WT and KO cells with the compound for a short duration (e.g., 2 hours) at a concentration near the expected IC50. Lyse the cells and perform a Western blot for a downstream marker, such as phosphorylated ERK (p-ERK), to assess pathway modulation.
The results should be clear and unambiguous. The data can be summarized in the following tables.
Table 1: Proliferation Assay Results (IC50 Values)
| Cell Line | Target Protein | Treatment | IC50 (µM) |
|---|---|---|---|
| Wild-Type | Kinase X (Present) | 2-(Methylsulfonyl)phenol | 1.5 |
| Kinase X KO | Kinase X (Absent) | 2-(Methylsulfonyl)phenol | > 100 (No effect) |
Table 2: Downstream Pathway Modulation (p-ERK Levels)
| Cell Line | Treatment (1.5 µM Compound) | p-ERK Level (Relative to Vehicle) |
|---|---|---|
| Wild-Type | Vehicle | 100% |
| Wild-Type | 2-(Methylsulfonyl)phenol | 15% |
| Kinase X KO | Vehicle | 5% (Basal level already low) |
| Kinase X KO | 2-(Methylsulfonyl)phenol | 5% (No further reduction) |
A significant rightward shift in the dose-response curve for the KO cell line (Table 1) is compelling evidence that Kinase X is the relevant target. The loss of compound-induced inhibition of p-ERK in the KO cells (Table 2) confirms that the compound's effect on the signaling pathway is dependent on the presence of Kinase X.
Conclusion: Building a Bulletproof Case for Mechanism of Action
Elucidating the mechanism of action is a cornerstone of modern drug discovery.[30] While biochemical and cell-based assays provide valuable initial data, they cannot definitively prove causation in a complex biological system. The genetic knockout of a putative target, as demonstrated here with CRISPR-Cas9, offers an unparalleled level of certainty.[23][31] By showing that the removal of a single protein—Kinase X—renders cells insensitive to 2-(Methylsulfonyl)phenol, we can move beyond correlation to establish a causal link. This rigorous, multi-faceted approach, grounded in genetic validation, provides the trustworthy and authoritative evidence required to confidently advance a compound through the drug development pipeline.
References
-
Behan, F.M., et al. (2019). Prioritization of cancer therapeutic targets using CRISPR–Cas9 screens. Nature, 568(7753), 511-516. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement determination. Nature Protocols, 9(9), 2100-2122. [Link]
-
Gonçalves, E., et al. (2020). Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. Molecular Systems Biology, 16(7), e9405. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]
-
Wikipedia. (n.d.). Cellular thermal shift assay. Wikipedia. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Frontiers. (2024). CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. Frontiers in Pharmacology. [Link]
-
CETSA. (n.d.). CETSA. Karolinska Institutet. [Link]
-
bioRxiv. (2020). Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. bioRxiv. [Link]
-
Pharmacology Mentor. (2025). The Comprehensive Guide to Drug Discovery, Development, and Clinical Trials. Pharmacology Mentor. [Link]
-
GeneMedi. (n.d.). Protocol - Crispr/cas9 mediated Gene knockout in Mammalian Cells. GeneMedi. [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
CD Biosynsis. (n.d.). Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. CD Biosynsis. [Link]
-
National Institutes of Health. (2010). Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health. [Link]
-
ACS Publications. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry. [Link]
-
JoVE. (2024). CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation. Journal of Visualized Experiments. [Link]
-
CD Biosynsis. (n.d.). Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. CD Biosynsis. [Link]
-
YouTube. (2018). CRISPR Cas9 - Screening and Validation Strategies. abm Inc. [Link]
-
Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Sygnature Discovery. [Link]
-
Dove Press. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. Journal of Experimental Pharmacology. [Link]
-
National Institutes of Health. (2015). Choosing the Right Tool for the Job: RNAi, TALEN or CRISPR. National Institutes of Health. [Link]
-
Biocompare. (2019). The Best Functional Genomic Screening Method: CRISPR or RNAi?. Biocompare. [Link]
-
Drug Hunter. (2024). Drug Discovery Books. Drug Hunter. [Link]
-
National Institutes of Health. (n.d.). 2-Methanesulfonylphenol. PubChem. [Link]
Sources
- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens - preLights [prelights.biologists.com]
- 3. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(METHYLSULFONYL)PHENOL | 27489-33-4 [amp.chemicalbook.com]
- 5. 2-Methanesulfonylphenol | C7H8O3S | CID 598998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 455750050 [thermofisher.com]
- 7. domainex.co.uk [domainex.co.uk]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. pelagobio.com [pelagobio.com]
- 13. researchgate.net [researchgate.net]
- 14. annualreviews.org [annualreviews.org]
- 15. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. CETSA [cetsa.org]
- 17. synthego.com [synthego.com]
- 18. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 19. Choosing the Right Tool for the Job: RNAi, TALEN or CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biocompare.com [biocompare.com]
- 21. Frontiers | CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects [frontiersin.org]
- 22. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 23. Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. researchgate.net [researchgate.net]
- 26. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 27. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. genemedi.net [genemedi.net]
- 29. m.youtube.com [m.youtube.com]
- 30. The Comprehensive Guide to Drug Discovery, Development, and Clinical Trials: Everything You Need to Know | Pharmacology Mentor [pharmacologymentor.com]
- 31. sygnaturediscovery.com [sygnaturediscovery.com]
A Researcher's Guide to Establishing the Therapeutic Index of Novel Chemical Entities: A Comparative Framework
Author's Note: The initial focus of this guide was "2-(Methylsulfonyl)phenol." However, a thorough review of scientific literature reveals that this compound is primarily classified as a chemical intermediate or metabolite, with no established therapeutic applications or preclinical data available for assessing a therapeutic index[1][2]. Therefore, this guide has been re-envisioned to serve a more critical need for researchers: to provide a robust, field-proven framework for determining the therapeutic index (TI) of any novel chemical entity (NCE). We will use 2-(Methylsulfonyl)phenol as our hypothetical NCE and draw upon established data for well-characterized drugs—the selective COX-2 inhibitor Celecoxib and the non-selective NSAID Naproxen —to illustrate the principles and protocols in a real-world context.
Introduction: The Therapeutic Index as a Cornerstone of Drug Development
In the journey from discovery to clinical application, the therapeutic index (TI) serves as a critical quantitative measure of a drug's relative safety[3][4]. It establishes the window between the dose required for a therapeutic effect and the dose that elicits toxicity. A wide therapeutic window is highly desirable, indicating a larger margin of safety for clinical use. Conversely, a narrow therapeutic window necessitates careful dose monitoring to avoid adverse effects[3].
Classically, the TI is calculated as the ratio of the dose that is toxic in 50% of a population (TD50) to the dose that is effective in 50% of a population (ED50)[4][5]. In preclinical animal studies, the lethal dose for 50% of the population (LD50) is often substituted for the TD50[3][4].
TI = TD50 / ED50 or TI = LD50 / ED50
This guide will provide the experimental framework to determine these values, compare them between a selective and a non-selective compound, and thereby derive and interpret the therapeutic index for an NCE.
Part 1: Preclinical Efficacy Assessment — Determining the Median Effective Dose (ED50)
The first step is to quantify the therapeutic effect of our NCE. For our illustrative case, we will assume our hypothetical NCE, 2-(Methylsulfonyl)phenol, has demonstrated anti-inflammatory properties. We will compare its efficacy profile to that of Celecoxib and Naproxen.
Causality Behind Experimental Choices
-
Animal Model: The carrageenan-induced paw edema model in rats is a standard and well-validated acute inflammatory model. Carrageenan injection induces a biphasic inflammatory response, with the later phase being highly sensitive to inhibition by NSAIDs that block prostaglandin synthesis. This makes the model mechanistically relevant.
-
Endpoint: The primary endpoint is the reduction of paw edema (swelling), a direct and quantifiable measure of anti-inflammatory activity.
-
Dose-Response Curve: Establishing a dose-response relationship is essential. It demonstrates that the observed effect is dependent on the drug concentration and allows for the calculation of the ED50, the dose at which 50% of the maximal anti-inflammatory effect is achieved.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).
-
Grouping: Animals are randomly assigned to groups (n=8 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethylcellulose)
-
NCE (e.g., 2-(Methylsulfonyl)phenol) at multiple doses (e.g., 3, 10, 30, 100 mg/kg)
-
Celecoxib (positive control) at multiple doses (e.g., 3, 10, 30, 100 mg/kg)
-
Naproxen (comparator) at multiple doses (e.g., 1, 3, 10, 30 mg/kg)
-
-
Drug Administration: Compounds are administered orally (p.o.) 60 minutes before the inflammatory insult.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each rat.
-
Measurement: Paw volume is measured using a plethysmometer immediately before carrageenan injection (V0) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours). The peak edema is typically observed around 3-4 hours.
-
Calculation:
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
-
The ED50 is then calculated by plotting the percentage of inhibition against the log of the dose and performing non-linear regression analysis.
-
Workflow for ED50 Determination
Data Summary: ED50 Values for Anti-Inflammatory Effect
| Compound | Class | ED50 (mg/kg, oral) in Rat Paw Edema Model |
| Celecoxib | Selective COX-2 Inhibitor | ~10 |
| Naproxen | Non-selective NSAID | ~7.5 |
| NCE (Hypothetical) | Unknown | TBD |
Note: Values are representative and sourced from typical literature findings for comparative purposes.
Part 2: Preclinical Toxicity Assessment — Determining the Median Lethal Dose (LD50)
After establishing efficacy, we must define the toxicity profile. For NCEs, an acute toxicity study to determine the LD50 is a fundamental first step.
Causality Behind Experimental Choices
-
Study Design: The "Up-and-Down" procedure (OECD Guideline 425) is a modern, ethical approach that minimizes animal usage while providing a robust estimate of the LD50. It uses a sequential dosing scheme where the outcome of each animal determines the dose for the next.
-
Endpoints: The primary endpoint is mortality within a 14-day observation period. Secondary endpoints include clinical signs of toxicity (e.g., changes in behavior, posture, breathing, convulsions), body weight changes, and gross necropsy findings at the end of the study. These provide a comprehensive picture of the acute toxic effects.
-
Relevance to TI: For NSAIDs like Celecoxib and Naproxen, a key toxicity is gastrointestinal (GI) damage. While the LD50 reflects ultimate lethality, a more clinically relevant TD50 might focus on the dose causing gastric ulcers. However, for an initial TI assessment, the LD50 provides a standardized and definitive endpoint.
Experimental Protocol: Acute Oral Toxicity (OECD 425)
-
Animal Selection: Use female rats (as they are often slightly more sensitive) from the same strain as the efficacy study.
-
Fasting: Animals are fasted overnight prior to dosing.
-
Sequential Dosing:
-
A single animal is dosed at a starting level just below the best estimate of the LD50.
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
This process is continued until the stopping criteria are met (e.g., a specific number of reversals in outcome have occurred).
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Necropsy: All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy.
-
Calculation: The LD50 is calculated from the results of the sequential dosing using specialized software (e.g., AOT425StatPgm), which provides the LD50 estimate and its confidence intervals.
Workflow for LD50 Determination
Data Summary: LD50 Values for Acute Toxicity
| Compound | Class | LD50 (mg/kg, oral) in Rats |
| Celecoxib | Selective COX-2 Inhibitor | >2000 |
| Naproxen | Non-selective NSAID | ~543 |
| NCE (Hypothetical) | Unknown | TBD |
Note: Values are representative and sourced from typical literature findings for comparative purposes.
Part 3: Calculation and Comparative Analysis of the Therapeutic Index
With both efficacy (ED50) and toxicity (LD50) data, we can now calculate and compare the therapeutic indices. This synthesis of data is where the true value of the NCE's safety profile begins to emerge.
Calculation and Interpretation
The TI provides a single, albeit simplified, metric for comparing the safety margin of different compounds.
-
Celecoxib TI = LD50 / ED50 = >2000 / 10 = >200
-
Naproxen TI = LD50 / ED50 = 543 / 7.5 = ~72.4
This comparison immediately highlights a key difference. The selective COX-2 inhibitor, Celecoxib, has a significantly wider therapeutic index than the non-selective NSAID, Naproxen. This is mechanistically plausible: by sparing the protective COX-1 enzyme in the gastric mucosa, Celecoxib is expected to have lower GI toxicity, contributing to a higher LD50 and thus a more favorable TI.
Comparative Data Summary
| Metric | Celecoxib (Selective) | Naproxen (Non-selective) | NCE (Hypothetical) |
| ED50 (mg/kg) | 10 | 7.5 | TBD |
| LD50 (mg/kg) | >2000 | 543 | TBD |
| Therapeutic Index (TI) | >200 | ~72.4 | TBD |
Visualizing the Therapeutic Window
Conclusion
This guide outlines a foundational, self-validating system for assessing the therapeutic index of a novel chemical entity. By grounding the investigation in mechanistically relevant models for efficacy (carrageenan-induced edema) and standardized, ethical protocols for toxicity (OECD 425), researchers can generate robust and comparable data. The comparative analysis, using well-understood drugs like Celecoxib and Naproxen, provides critical context. For our hypothetical NCE, 2-(Methylsulfonyl)phenol, the goal would be to achieve a therapeutic index superior to existing standards of care, justifying its continued development. This systematic approach, which links experimental design directly to the calculation of a key safety metric, is indispensable for making informed decisions in the drug development pipeline.
References
-
Title: Therapeutic index. Source: Wikipedia URL: [Link]
-
Title: The determination and interpretation of the therapeutic index in drug development. Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Therapeutic Index. Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL: [Link]
-
Title: What is the therapeutic index of drugs? Source: Medical News Today URL: [Link]
-
Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. Source: Altasciences URL: [Link]
-
Title: Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers. Source: British Journal of Cancer URL: [Link]
-
Title: 2-Methanesulfonylphenol | C7H8O3S | CID 598998. Source: PubChem - NIH URL: [Link]
Sources
- 1. 2-(METHYLSULFONYL)PHENOL | 27489-33-4 [amp.chemicalbook.com]
- 2. 2-Methanesulfonylphenol | C7H8O3S | CID 598998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Therapeutic index - Wikipedia [en.wikipedia.org]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 5. What is the therapeutic index of drugs? [medicalnewstoday.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(Methylsulfonyl)phenol
As a senior application scientist, it is understood that excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 2-(Methylsulfonyl)phenol, ensuring the safety of laboratory personnel and compliance with regulatory standards. The causality behind each step is explained to foster a deeper understanding of the necessary precautions.
Hazard Assessment and Chemical Profile of 2-(Methylsulfonyl)phenol
Before any handling or disposal, a thorough understanding of the compound's properties and hazards is paramount. 2-(Methylsulfonyl)phenol is a phenolic compound, and as such, shares characteristics with this class of chemicals while also having unique properties due to the methylsulfonyl group.
Key Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C7H8O3S | [1][2] |
| Molecular Weight | 172.20 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 87°C to 92°C | [2] |
| Solubility | Slightly soluble in water | [3] |
Hazard Identification:
2-(Methylsulfonyl)phenol is classified as a hazardous substance. The primary hazards are associated with its irritant properties.
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][4][6]
The phenolic hydroxyl group and the electron-withdrawing methylsulfonyl group contribute to its acidic nature and reactivity. Phenols, in general, are corrosive and can be absorbed through the skin. Therefore, all handling and disposal procedures must be designed to prevent contact.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining appropriate PPE and engineering controls, is essential when handling 2-(Methylsulfonyl)phenol.
-
Engineering Controls: All handling of 2-(Methylsulfonyl)phenol, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8] An eyewash station and safety shower must be readily accessible.[8][9]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[10] For tasks with a higher risk of splash, consider double-gloving.[8]
-
Eye Protection: Chemical splash goggles are mandatory to protect against eye contact.[10]
-
Body Protection: A lab coat should be worn at all times.[8][10] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.[8]
Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of 2-(Methylsulfonyl)phenol is a critical process that must be executed with precision and adherence to established safety protocols. The following workflow provides a comprehensive, step-by-step guide for researchers.
Caption: Disposal workflow for 2-(Methylsulfonyl)phenol.
Step 1: Waste Segregation
-
Solid Waste: Collect solid 2-(Methylsulfonyl)phenol waste, including contaminated personal protective equipment (gloves, etc.), weigh boats, and paper towels, in a designated, leak-proof container.[11] This container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-(Methylsulfonyl)phenol".[10]
-
Liquid Waste: Solutions containing 2-(Methylsulfonyl)phenol should be collected in a separate, sealed, and shatter-proof container.[11] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.
Causality: Proper segregation is crucial to prevent unintended chemical reactions and to ensure that the waste is handled correctly by the disposal facility. Mixing incompatible chemicals can lead to the generation of heat, gas, or other hazardous byproducts.
Step 2: Packaging and Labeling
-
All waste containers must be securely sealed to prevent leaks or spills.[7]
-
The hazardous waste label must be filled out completely and accurately, including the chemical name, concentration (if in solution), and the date of accumulation.[7]
Causality: Accurate labeling is a regulatory requirement and provides essential information to waste handlers, ensuring their safety and proper management of the chemical.
Step 3: Decontamination
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with 2-(Methylsulfonyl)phenol.
-
A recommended procedure is to first wipe surfaces with a solvent such as 60-70% ethanol, followed by a thorough wash with soap and water.[3]
-
All materials used for decontamination, such as wipes and paper towels, must be disposed of as solid hazardous waste.[10]
Causality: Decontamination is a critical step to prevent inadvertent exposure to residual chemical and to maintain a safe laboratory environment.
Step 4: Storage and Disposal
-
Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic.[6] This area should be cool, dry, and well-ventilated.[12]
-
Do not dispose of 2-(Methylsulfonyl)phenol down the drain or in the regular trash.[7][10] This is strictly prohibited due to its potential environmental toxicity.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[10] They will ensure that the waste is transported to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing, in accordance with all federal, state, and local regulations.[6][12]
Causality: Professional disposal by a licensed facility is the only acceptable method to ensure that the hazardous waste is managed in an environmentally responsible and legally compliant manner.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate the hazard.
-
Small Spills:
-
Evacuate the immediate area and alert nearby personnel.
-
If safe to do so, remove all sources of ignition.[12]
-
Wearing appropriate PPE, dampen the solid spill material with 60-70% ethanol to prevent the generation of dust.[3]
-
Carefully collect the dampened material using absorbent paper or a scoop and place it in a sealed container for disposal as hazardous waste.[3][13]
-
Decontaminate the spill area as described above.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert your supervisor and the institutional EHS department.
-
Prevent entry into the affected area.
-
Await the arrival of trained emergency response personnel.
-
By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of 2-(Methylsulfonyl)phenol, upholding the highest standards of laboratory safety and environmental protection.
References
- EvitaChem. 2-Amino-4-(methylsulfonyl)phenol.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-Amino-4-(methylsulfonyl)phenol.
- AK Scientific, Inc. 2-Amino-3-(methylsulfonyl)
- Thermo Scientific Chemicals. 2-(Methylsulfonyl)phenol, 98%.
- ResearchG
- New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet.
- National Institutes of Health, PubChem. 2-Methanesulfonylphenol.
- Fisher Scientific. SAFETY DATA SHEET - 2-Fluoro-4-(methylsulfonyl)phenol.
- University of Tennessee Health Science Center. Phenol, Chloroform, or TRIzol™ Waste Disposal.
- Sigma-Aldrich.
- ChemScene. 2-(Methylsulfinyl)phenol.
- Thermo Fisher Scientific. 2-(Methylsulfonyl)phenol, 98% 5 g.
- ChemicalBook. 2-(METHYLSULFONYL)PHENOL.
- BenchChem. Safe Disposal of Phenol, p-[2-(4-quinolyl)vinyl]-: A Step-by-Step Guide.
- Yale Environmental Health & Safety.
- Fisher Scientific.
- ChemicalBook. 2-CHLORO-4-(METHYLSULFONYL)
- Fisher Scientific.
- National Oceanic and Atmospheric Administration (NOAA). 2-AMINO-4-(METHYLSULFONYL)PHENOL | CAMEO Chemicals.
Sources
- 1. 2-Methanesulfonylphenol | C7H8O3S | CID 598998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Methylsulfonyl)phenol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2-AMINO-4-(METHYLSULFONYL)PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 2-(Methylsulfonyl)phenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. fishersci.ie [fishersci.ie]
- 6. aksci.com [aksci.com]
- 7. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chemicalbook.com [chemicalbook.com]
- 13. nj.gov [nj.gov]
A Comprehensive Guide to the Safe Handling of 2-(Methylsulfonyl)phenol
As a Senior Application Scientist, it is imperative to approach every compound with a thorough understanding of its properties and the necessary precautions for its handling. This guide provides essential, immediate safety and logistical information for 2-(Methylsulfonyl)phenol (CAS No. 27489-33-4), a compound that, while valuable in research and development, demands respect and careful management. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, ensuring the integrity of your work and, most importantly, your well-being.
Understanding the Hazard: A Proactive Approach to Safety
2-(Methylsulfonyl)phenol is classified as a hazardous chemical, and a comprehensive understanding of its risks is the foundation of safe handling. According to its Safety Data Sheet (SDS), the primary hazards associated with this compound are:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.
The phenolic structure warrants particular attention, as phenols as a class can be corrosive and toxic. While the toxicological properties of 2-(Methylsulfonyl)phenol have not been fully investigated, it is prudent to handle it with the same level of caution as other hazardous phenolic compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 2-(Methylsulfonyl)phenol. The following recommendations are based on a risk assessment of the hazards posed by this compound in a laboratory setting.
Given its classification as a serious eye irritant, robust eye protection is mandatory.
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.
-
Splash Hazard: When there is a potential for splashes, such as when preparing solutions or during a spill, a face shield must be worn in addition to safety goggles.
Protecting your skin from direct contact is crucial to prevent irritation.
-
Gloves: The choice of glove material is critical. For incidental contact with 2-(Methylsulfonyl)phenol, particularly in its solid form, double-layered nitrile gloves or thicker (minimum 8mil) nitrile gloves are recommended. For tasks involving the preparation of solutions or prolonged handling, utility-grade neoprene or butyl gloves should be worn over nitrile gloves. Always inspect gloves for tears or punctures before use and change them immediately if contact with the chemical is suspected.
-
Lab Coat: A fully buttoned lab coat must be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.
-
Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed.
Table 1: Glove Selection Guide for Phenolic Compounds
| Glove Material | Protection Level | Typical Use Scenarios |
| Nitrile (≥8 mil) | Good for incidental contact with solid material and dilute solutions. | Weighing powder, transferring small quantities, handling contaminated labware. |
| Neoprene | Excellent resistance to a broad range of chemicals, including phenols. | Preparing solutions, working with concentrated stock solutions, cleaning up spills. |
| Butyl Rubber | High resistance to permeation by many organic compounds, including phenols. | Handling large quantities, tasks with a high risk of prolonged contact. |
| Silver Shield®/4H® | Excellent resistance to a wide range of toxic and hazardous chemicals. | Emergency response to large spills. |
Due to its potential to cause respiratory irritation, particularly as a fine powder, respiratory protection is a key consideration.
-
Engineering Controls: The primary method for controlling respiratory exposure is to handle 2-(Methylsulfonyl)phenol in a certified chemical fume hood.
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below occupational exposure limits (OELs), or during a large spill, a NIOSH-approved respirator is required. While no specific OEL has been established for 2-(Methylsulfonyl)phenol, the OSHA Permissible Exposure Limit (PEL) for phenol of 5 ppm (8-hour TWA) can be used as a conservative guideline.
-
For protection against the solid particulate, a filtering facepiece respirator (FFR) such as an N95 is the minimum requirement.
-
If organic vapors are also a concern (e.g., when working with solutions), a half-mask or full-facepiece respirator with organic vapor cartridges and N95 pre-filters is necessary.
-
Diagram 1: PPE Selection Workflow
Caption: Decision tree for responding to a spill of 2-(Methylsulfonyl)phenol.
All waste containing 2-(Methylsulfonyl)phenol must be treated as hazardous waste.
-
Solid Waste: Collect solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.
-
Liquid Waste: Aqueous solutions containing 2-(Methylsulfonyl)phenol should be collected in a shatter-proof, labeled container. Do not pour any waste down the drain.
-
Disposal: Arrange for disposal through your institution's EHS department or a licensed chemical disposal facility. The preferred method for final disposal is incineration.
By adhering to these guidelines, you can confidently and safely handle 2-(Methylsulfonyl)phenol, fostering a secure and productive research environment. Always remember that a proactive and informed approach to safety is the hallmark of a proficient scientist.
References
-
University of Tennessee Health Science Center. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs. [Link]
-
Chemistry For Everyone. (2023, August 3). How Do You Dispose Of Phenol Safely?. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol - REGULATIONS AND ADVISORIES. NIH. [Link]
-
Understanding Phenol Health Effects: From Industrial Exposure to Environmental Risks. (2023, December 28). Occupational Health & Safety. [Link]
-
Yale Environmental Health & Safety. (2022, June). Standard Operating Procedure - Phenol. [Link]
-
New Jersey Department of Health. (2015, August). Phenol - Hazardous Substance Fact Sheet. [Link]
-
University of California, Berkeley - Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Phenol. ATSDR. [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH. [Link]
-
Weber Logistics. (2023, February 15). Storage of corrosive chemicals: 5 warehousing essentials. [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
